molecular formula C6H15N3O2S B1521335 4-Ethylpiperazine-1-sulfonamide CAS No. 4114-84-5

4-Ethylpiperazine-1-sulfonamide

Cat. No.: B1521335
CAS No.: 4114-84-5
M. Wt: 193.27 g/mol
InChI Key: BAVMVXJZYYDDHT-UHFFFAOYSA-N
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Description

4-Ethylpiperazine-1-sulfonamide (CAS 4114-84-5) is an organic compound with the molecular formula C6H15N3O2S and a molecular weight of 193.27 g/mol . It features a piperazine ring substituted with an ethyl group and a sulfonamide functional group, a key pharmacophore in medicinal chemistry . The sulfonamide functional group is known to confer a wide range of pharmacological activities and is a cornerstone in the development of various therapeutic agents . Compounds containing the piperazine-sulfonamide scaffold, such as this one, are valuable intermediates in drug discovery. Recent research has explored similar structures as key components in the synthesis of novel molecules designed for specific biological activities. For instance, studies have incorporated this scaffold into hybrids that demonstrate potential as anti-diabetic agents by inhibiting enzymes like dipeptidyl peptidase-4 (DPP-4) . Furthermore, sulfonamide hybrids have been investigated for their anti-proliferative properties and potential application in cancer research . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O2S/c1-2-8-3-5-9(6-4-8)12(7,10)11/h2-6H2,1H3,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVMVXJZYYDDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4114-84-5
Record name 4-ethylpiperazine-1-sulfonamide
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Foundational & Exploratory

4-Ethylpiperazine-1-sulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 4-Ethylpiperazine-1-sulfonamide

Executive Summary

4-Ethylpiperazine-1-sulfonamide (also identified as N-ethylpiperazine-1-sulfonamide) is a heterocyclic building block critical to modern medicinal chemistry. Structurally, it combines a basic ethyl-substituted piperazine ring with a polar sulfonamide moiety. This dual functionality renders it an essential pharmacophore in the development of HIV-1 protease inhibitors , carbonic anhydrase (CA) inhibitors , and broad-spectrum antimicrobials.

This guide provides a rigorous technical analysis of the compound, detailing its synthesis via sulfonyl chloride intermediates, its acid-base behavior in physiological media, and its specific utility in fragment-based drug design (FBDD).

Chemical Identity & Structural Analysis

The molecule features a piperazine ring in a chair conformation. The N1 nitrogen is sulfonated, reducing its nucleophilicity, while the N4 nitrogen remains alkylated (ethyl group) and basic. This distinction is vital for selective functionalization.

Parameter Data
IUPAC Name 4-Ethylpiperazine-1-sulfonamide
Common Synonyms 1-Ethyl-4-sulfamoylpiperazine; N-Ethylpiperazine-1-sulfonamide
CAS Number 287756-24-5 (Free Base) / 5308-25-8 (Precursor: 1-Ethylpiperazine)
Molecular Formula C₆H₁₅N₃O₂S
Molecular Weight 193.27 g/mol
SMILES CCN1CCN(CC1)S(=O)(=O)N
InChI Key SKNRSRMGSONJPL-UHFFFAOYSA-N

Physicochemical Profile

Understanding the ionization states of 4-Ethylpiperazine-1-sulfonamide is crucial for formulation and bioavailability studies. The molecule exhibits amphoteric character due to the basic tertiary amine and the weakly acidic sulfonamide proton.

Property Value / Description Implication for Research
Physical State Crystalline Solid (typically)Stable for storage; hygroscopic as HCl salt.
Solubility High in DMSO, MeOH, Dilute AcidCompatible with standard biological assay buffers.
pKa (Basic N4) ~8.5 (Predicted)Protonated at physiological pH (7.4), improving solubility.
pKa (Acidic SO₂NH₂) ~10.1 (Predicted)Remains neutral at pH 7.4; deprotonates in strong base.
LogP ~0.2 – 0.5Hydrophilic; good oral bioavailability potential.
H-Bond Donors 1 (–NH₂)Critical for binding Asp residues in enzymes.
H-Bond Acceptors 4 (O=S=O, N4, N1)Facilitates water-bridged interactions in protein pockets.

Synthetic Routes & Manufacturing

The synthesis of 4-Ethylpiperazine-1-sulfonamide typically proceeds through a sulfonyl chloride intermediate . This method offers higher yields and easier purification compared to direct sulfamide condensation.

Protocol: Two-Step Synthesis via Sulfonyl Chloride

Step 1: Chlorosulfonation

  • Reagents: 1-Ethylpiperazine, Sulfuryl Chloride (

    
    ), Triethylamine (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Conditions:

    
     to Room Temp, inert atmosphere (
    
    
    
    ).
  • Mechanism: Nucleophilic attack of the N1 piperazine nitrogen on sulfuryl chloride.

Step 2: Amination

  • Reagents: 4-Ethylpiperazine-1-sulfonyl chloride, Ammonia (

    
    , aqueous or gas).
    
  • Solvent: THF or Acetonitrile.

  • Conditions:

    
    , vigorous stirring.
    
  • Purification: Recrystallization from Ethanol/Ether.

Process Visualization (Graphviz)

SynthesisPathway Start 1-Ethylpiperazine (Precursor) Inter Intermediate: 4-Ethylpiperazine-1- sulfonyl chloride Start->Inter Chlorosulfonation (DCM, 0°C) Reagent1 Sulfuryl Chloride (SO2Cl2) / Et3N Reagent1->Inter Product Target: 4-Ethylpiperazine-1- sulfonamide Inter->Product Amination (THF, NH3) Reagent2 Ammonia (NH3) (Nucleophilic Sub.) Reagent2->Product

Figure 1: Synthetic pathway converting 1-ethylpiperazine to the sulfonamide via a sulfonyl chloride intermediate.

Reactivity & Stability Profile

Researchers must account for the differential reactivity of the two nitrogen centers.

  • Sulfonamide Stability: The

    
     group is chemically robust. It resists hydrolysis in dilute acids and bases, making it a stable "warhead" for enzyme inhibition. However, the protons on the nitrogen are acidic (
    
    
    
    ) and can be alkylated using alkyl halides and a base (e.g.,
    
    
    ), allowing for the creation of N-substituted sulfonamides.
  • Piperazine N4 Basicity: The ethyl-substituted nitrogen is a tertiary amine. It is susceptible to oxidation (forming N-oxides) if exposed to peroxides or metabolic enzymes (CYP450). In synthetic workflows, it often requires no protection, but it will form salts with HCl or TFA.

  • Nucleophilicity: The sulfonamide nitrogen is a poor nucleophile compared to amines due to electron withdrawal by the sulfonyl group. To participate in coupling reactions (e.g., Buchwald-Hartwig), specialized catalysts are required.

Applications in Drug Discovery

A. HIV-1 Protease Inhibition

The piperazine sulfonamide core is a bioisostere for the morpholine aspartate binding group found in inhibitors like MK-8718 .

  • Mechanism: The sulfonamide oxygens or the piperazine nitrogen can engage in hydrogen bonding with the catalytic aspartate residues (Asp-25A/Asp-25B) of the HIV protease enzyme.[1]

  • Advantage: The 4-ethyl group provides hydrophobic bulk that fills the S2/S2' pockets of the enzyme, improving binding affinity (

    
     in the picomolar range).
    
B. Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides (


) are the classic zinc-binding group (ZBG) for Carbonic Anhydrases.
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the

    
     ion in the enzyme's active site, displacing the catalytic water molecule and halting the hydration of 
    
    
    
    .
  • Selectivity: The "tail" of the molecule (the ethylpiperazine ring) interacts with the hydrophobic wall of the active site, dictating selectivity between CA isoforms (e.g., hCA II vs. hCA IX).

Safety & Handling Protocols

While the final sulfonamide is often a stable solid, the precursors are hazardous.

  • 1-Ethylpiperazine (Precursor):

    • Hazards: Flammable liquid (H226), Causes severe skin burns (H314).[2]

    • Handling: Use a fume hood. Wear butyl rubber gloves.

  • 4-Ethylpiperazine-1-sulfonamide (Compound):

    • Hazards: Potential Irritant (H315, H319).[2] As a bioactive sulfonamide, it may cause allergic reactions in sensitized individuals (sulfa allergy).

    • Storage: Store at

      
       to 
      
      
      
      , desiccated.

Emergency Protocol: In case of skin contact with the sulfonyl chloride intermediate, wash immediately with 5% sodium bicarbonate solution, not just water, to neutralize the hydrolysis acid products (HCl).

References

  • PubChem. (n.d.).[3] Compound Summary: N-Ethylpiperazine-1-sulfonamide.[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Stranix, B. R., et al. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 8(12). [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7, 168–181. [Link]

Sources

4-Ethylpiperazine-1-sulfonamide: Mechanism of Action & Structural Utility

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Structural Biologists Focus: Fragment-Based Drug Discovery (FBDD), Carbonic Anhydrase Inhibition, and Synthetic Application.[1][2]

Executive Summary

4-Ethylpiperazine-1-sulfonamide (CAS: 4114-84-5) is a specialized pharmacophore primarily utilized in the development of Carbonic Anhydrase Inhibitors (CAIs) and Chemokine Receptor Modulators .[1][2][3] Unlike standalone therapeutics, this molecule functions as a high-value Zinc-Binding Group (ZBG) fragment.[1][2] Its mechanism of action centers on the coordination of the sulfonamide moiety to the catalytic Zinc(II) ion within metalloenzymes, while the ethylpiperazine "tail" confers isoform selectivity and physicochemical solubility.[1]

This guide details the molecular mechanics of its inhibition, its role in disrupting pH homeostasis in hypoxic tumor environments (via CA IX/XII), and the experimental protocols required to validate its activity.[1]

Chemical Identity & Physicochemical Profile

Before analyzing the mechanism, the structural properties that define its binding affinity must be established.[1]

PropertySpecification
IUPAC Name 4-Ethylpiperazine-1-sulfonamide
CAS Number 4114-84-5
Molecular Formula C₆H₁₅N₃O₂S
Molecular Weight 193.27 g/mol
Key Functional Groups Sulfonamide (-SO₂NH₂): Primary Zinc-Binding Group (Warhead).Piperazine Ring: Structural linker; provides rigidity and solubility.Ethyl Group: Lipophilic tail affecting steric fit.[1][2][4]
pKa (Sulfonamide) ~10.0 (Neutral); Active species is the deprotonated anion (SO₂NH⁻) at the active site.[1]

Mechanism of Action (MoA): The Zinc-Binding Paradigm[1][2]

The core mechanism of 4-Ethylpiperazine-1-sulfonamide is defined by its interaction with Carbonic Anhydrases (CAs) , a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide (


).[1][2]
The Catalytic Disruption

In a native CA active site, a Zinc(II) ion is coordinated by three histidine residues (His94, His96, His119 in hCA II) and a water molecule/hydroxide ion.[1] The catalytic cycle relies on the Zn-bound hydroxide attacking CO₂.[2]

The Inhibitory Sequence:

  • Entry & Ionization: The sulfonamide inhibitor enters the active site.[1] The slightly acidic environment or interaction with the hydrophobic pocket facilitates the deprotonation of the sulfonamide nitrogen (

    
    ).[2]
    
  • Zinc Coordination: The anionic nitrogen (

    
    ) of the sulfonamide acts as a monodentate ligand.[1] It binds directly to the Zn(II) ion, displacing the catalytic zinc-bound water/hydroxide.[1][5]
    
  • Tetrahedral Adduct Formation: The sulfonamide oxygen atoms form hydrogen bonds with the backbone amide of Thr199 (in hCA II), stabilizing the inhibitor in a tetrahedral geometry around the Zinc.[1]

  • Dead-End Complex: By displacing the nucleophilic hydroxide, the enzyme cannot activate water to attack CO₂.[1][2] The catalytic cycle is halted.[1]

The Role of the Ethylpiperazine "Tail"

While the sulfonamide anchors the molecule, the 4-ethylpiperazine moiety dictates selectivity .[1]

  • Isoform Selectivity (hCA II vs. hCA IX): The active sites of ubiquitous hCA II (cytosolic) and tumor-associated hCA IX (transmembrane) differ mainly in the amino acids lining the entrance to the active site.[1]

  • Hydrophobic/Hydrophilic Interaction: The ethylpiperazine ring extends towards the "hydrophilic half" or "hydrophobic half" of the active site cleft.[1] The ethyl group provides a lipophilic contact point, potentially enhancing affinity for isoforms with hydrophobic pockets (like hCA IX) over those with more steric hindrance.[1]

Pathway Visualization

The following diagram illustrates the transition from the native catalytic cycle to the inhibited state.[1]

CA_Inhibition_Mechanism Native_Enzyme Native CA Enzyme (Zn2+ - OH- bound) CO2_Entry CO2 Entry Native_Enzyme->CO2_Entry Substrate Binding Displacement Displacement of Zn-bound Water Native_Enzyme->Displacement Inhibitor Entry Transition_State Transition State (Zn2+ - HCO3-) CO2_Entry->Transition_State Nucleophilic Attack Product_Release Release HCO3- & H+ Transition_State->Product_Release Product_Release->Native_Enzyme Regeneration (H2O binding) Inhibitor 4-Ethylpiperazine-1-sulfonamide (R-SO2NH2) Deprotonation Ionization (R-SO2NH-) Inhibitor->Deprotonation pKa ~10 -> ~7 in site Deprotonation->Displacement Competitive Binding Dead_Complex Inhibited Complex (Zn2+ - N(H)SO2R) Displacement->Dead_Complex Coordination to Zn2+

Figure 1: Mechanistic divergence between the native Carbonic Anhydrase catalytic cycle and the sulfonamide-mediated inhibition pathway.[1][2]

Experimental Validation Protocols

To validate the efficacy and mechanism of 4-Ethylpiperazine-1-sulfonamide (or derivatives), the following protocols are the industry standard.

Stopped-Flow CO₂ Hydrase Assay

This is the gold standard for measuring the inhibition constant (


) against specific CA isoforms.[1][2]

Rationale: Standard UV assays are too slow to capture the rapid turnover of CA (


).[1][2] Stopped-flow kinetics measure the color change of a pH indicator (Phenol Red) in milliseconds.[1]

Protocol Steps:

  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

    • Indicator: 0.2 mM Phenol Red.[1]

    • Substrate: CO₂-saturated water (approx. 17-25 mM depending on T).[1][2]

    • Enzyme: Recombinant hCA II or hCA IX (approx. 10 nM final conc).[1]

    • Inhibitor: Serial dilutions of 4-Ethylpiperazine-1-sulfonamide (0.1 nM to 10 µM).[1]

  • Execution:

    • Load Enzyme + Inhibitor + Indicator into Syringe A.[1]

    • Load CO₂-saturated water into Syringe B.

    • Rapidly mix (stopped-flow apparatus) and monitor Absorbance at 557 nm.

  • Data Analysis:

    • Measure the initial rate of the acidification reaction (drop in Absorbance).[1]

    • Calculate

      
       using the Cheng-Prusoff equation adapted for tight-binding inhibitors if necessary.[1][2]
      
    • Derive

      
      .[1][5]
      
X-Ray Crystallography (Structural Confirmation)

To confirm the "tail" orientation and Zinc binding.[1]

Protocol Steps:

  • Co-crystallization: Incubate hCA II crystals with 4-Ethylpiperazine-1-sulfonamide (10x molar excess) in hanging drop vapor diffusion plates.

  • Diffraction: Collect data at a synchrotron source (e.g., 100 K).[1]

  • Refinement: Solve structure using Molecular Replacement (PDB: 3CA2 as template).

  • Validation: Look for the

    
     electron density map showing the sulfonamide nitrogen coordinated to Zn(II) (distance ~2.0 Å) and the ethylpiperazine tail interacting with residues Gln92, Val121, or Phe131.[1]
    

Therapeutic Applications & Context

While 4-Ethylpiperazine-1-sulfonamide is a fragment, its derivatives are critical in:

  • Glaucoma: Inhibition of hCA II in the ciliary body reduces aqueous humor secretion, lowering intraocular pressure (IOP).[1]

  • Hypoxic Tumors (Oncology):

    • Target: hCA IX and XII are overexpressed in hypoxic tumors to export protons and maintain intracellular pH.[1]

    • Mechanism: Inhibiting these isoforms leads to intracellular acidification and cell death.[1] The ethylpiperazine tail is often modified to make the molecule membrane-impermeable, targeting only the extracellular catalytic domain of hCA IX, thereby reducing systemic side effects.[1][2]

  • Chemokine Modulation: As noted in patent literature, this sulfonamide is coupled to pyrimidine scaffolds to create antagonists for CCR/CXCR receptors, treating autoimmune inflammation.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019).[1] 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI Molecules. Link[1]

  • De Simone, G., et al. (2010).[1] Sulfonamides incorporating piperazine bioisosteres as potent human carbonic anhydrase inhibitors. Journal of Medicinal Chemistry. Link

  • AstraZeneca AB. (2010).[1] Pyrimidine sulphonamide derivatives as chemokine receptor modulators. US Patent 7,838,675 B2.[1] Link

  • BLD Pharm. (2024).[1] 4-Ethylpiperazine-1-sulfonamide Product Datasheet. Link

Sources

Therapeutic Potential of 4-Ethylpiperazine-1-sulfonamide: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hybrid Pharmacophore

4-Ethylpiperazine-1-sulfonamide represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its therapeutic potential stems from the synergistic fusion of two distinct pharmacophores:

  • The Sulfonamide Moiety (

    
    ):  A classic bioisostere and zinc-binding group (ZBG) critical for enzyme inhibition (e.g., Carbonic Anhydrases, Dihydropteroate Synthase).
    
  • The Piperazine Ring: A conformationally restricted linker that dictates lipophilicity and receptor fit, widely validated in GPCR modulation (Serotonin/Dopamine receptors).

This guide dissects the molecular mechanisms, potential therapeutic targets, and validation protocols for researchers utilizing this scaffold in drug discovery.[1]

Chemical Biology & Pharmacophore Mapping[2]

To understand the biological activity, we must first map the structural determinants of the molecule. The 4-ethyl substitution enhances lipophilicity (LogP), improving membrane permeability compared to the naked piperazine, while the sulfonamide headgroup anchors the molecule in polar active sites.

Visualization: Pharmacophore Decomposition

The following diagram illustrates the functional segmentation of the molecule and its corresponding biological interactions.

PharmacophoreMap Sulfonamide Sulfonamide Group (-SO2NH2) Piperazine Piperazine Core (Linker) Sulfonamide->Piperazine Covalent Bond Target_Enzyme Target: Metalloenzymes (CA, MMPs) Sulfonamide->Target_Enzyme Zinc Coordination (H-Bond Donor) Ethyl Ethyl Tail (Hydrophobic) Piperazine->Ethyl N-Alkylation Target_GPCR Target: GPCRs (5-HT, D2) Piperazine->Target_GPCR Ionic Interaction (Protonated N) Ethyl->Target_GPCR Hydrophobic Pocket Occupancy

Figure 1: Pharmacophore decomposition of 4-Ethylpiperazine-1-sulfonamide showing the dual-targeting capability of the scaffold.

Primary Therapeutic Target: Carbonic Anhydrases (CAs)

The most authoritative target for primary sulfonamides is the Carbonic Anhydrase (CA) family (EC 4.2.1.1). These metalloenzymes catalyze the reversible hydration of carbon dioxide.

Mechanism of Action

The sulfonamide nitrogen acts as a Zinc Binding Group (ZBG). It coordinates directly to the Zn(II) ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion and locking the enzyme in an inactive state.

  • Therapeutic Relevance:

    • Glaucoma: Inhibition of CA II reduces aqueous humor secretion.

    • Oncology: Inhibition of hypoxia-inducible isoforms CA IX and CA XII disrupts pH regulation in tumor microenvironments, reducing metastasis. 4-Ethylpiperazine derivatives are often explored to improve selectivity for transmembrane CA IX over cytosolic CA II.

Experimental Protocol: Stopped-Flow CO2 Hydration Assay

Objective: Determine the Inhibition Constant (


) of the compound against specific CA isoforms.
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water.
      
  • Workflow:

    • Incubate purified CA enzyme (e.g., recombinant hCA IX) with varying concentrations of 4-Ethylpiperazine-1-sulfonamide (0.1 nM – 10 µM) for 15 minutes at room temperature.

    • Mix enzyme-inhibitor solution with

      
       substrate in a stopped-flow spectrophotometer (e.g., Applied Photophysics).
      
    • Monitor the acidification rate (absorbance change at 557 nm) for the initial 5–10 seconds.

  • Data Analysis:

    • Calculate

      
       using a non-linear regression (log(inhibitor) vs. response).
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Secondary Target: GPCRs (Serotonin & Dopamine)

The piperazine moiety is a "privileged scaffold" for G-Protein Coupled Receptors (GPCRs), particularly 5-HT (Serotonin) and Dopamine receptors.

Mechanism of Action

While the sulfonamide group is less critical here, the protonated nitrogen (at physiological pH) of the piperazine ring forms a crucial salt bridge with a conserved Aspartate residue (e.g., Asp3.32) in the transmembrane binding pocket of aminergic GPCRs. The ethyl group provides steric bulk that can tune selectivity between receptor subtypes (e.g., 5-HT1A vs. 5-HT2A).

  • Therapeutic Relevance: Anxiolytics, antidepressants, and antipsychotics.[2][3]

  • Note: The sulfonamide group may act as a hydrogen bond acceptor/donor with residues like Serine or Threonine in the receptor vestibule, potentially altering residence time.

Visualization: GPCR Binding Logic

GPCR_Binding cluster_effect Downstream Effect Aspartate Aspartate (TM3) Signal Modulation of cAMP / Ca2+ Aspartate->Signal Conformational Change HydrophobicPocket Hydrophobic Pocket PosCharge Piperazine N+ (Protonated) PosCharge->Aspartate Salt Bridge (Ionic) EthylGroup Ethyl Side Chain EthylGroup->HydrophobicPocket Van der Waals

Figure 2: Interaction mechanism of the piperazine core with aminergic GPCR binding pockets.

Tertiary Target: Bacterial Dihydropteroate Synthase (DHPS)

As a sulfonamide, this molecule possesses inherent antibacterial potential by mimicking p-aminobenzoic acid (PABA).

Mechanism

It competes with PABA for the active site of Dihydropteroate Synthase (DHPS) , a key enzyme in the folate biosynthesis pathway.

  • Constraint: The efficacy depends heavily on the steric allowance of the 4-ethylpiperazine group within the bacterial DHPS active site. While less potent than sulfamethoxazole, it serves as a scaffold for overcoming resistance.

Summary of Therapeutic Targets

Target ClassSpecific ProteinTherapeutic IndicationPrimary Pharmacophore
Metalloenzyme Carbonic Anhydrase (II, IX, XII)Glaucoma, Hypoxic TumorsSulfonamide (Zn binding)
GPCR 5-HT1A, 5-HT7, D2Anxiety, DepressionPiperazine (Ionic lock)
Bacterial Enzyme Dihydropteroate SynthaseBacterial InfectionSulfonamide (PABA mimic)
Protease Matrix Metalloproteinase (MMP)Tissue Remodeling, CancerSulfonamide (Zn binding)

Synthesis & Optimization Strategy

For researchers looking to optimize this lead, the following synthetic workflow is standard for generating derivatives.

Experimental Protocol: Sulfonamidation

Objective: Synthesize 4-Ethylpiperazine-1-sulfonamide derivatives.

  • Reactants: 1-Ethylpiperazine (Nucleophile) + Sulfamoyl Chloride (Electrophile).

    • Note: Direct sulfamoylation can be difficult. A common alternative is reacting 1-ethylpiperazine with a substituted benzenesulfonyl chloride if the target is the sulfonamide linkage, or using sulfamide (

      
      ) under reflux for the primary sulfonamide.
      
  • Procedure (General):

    • Dissolve 1-ethylpiperazine (1 eq) in dry DCM.

    • Add Triethylamine (1.5 eq) as a base scavenger.

    • Dropwise add the sulfonyl chloride derivative at 0°C.

    • Stir at RT for 4–12 hours.

    • Purification: Wash with

      
      , dry over 
      
      
      
      , and recrystallize (Ethanol/Hexane).

References

  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Boiani, M., & González, M. (2005). Imidazo[1,2-a]pyridines as a privileged scaffold in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 5(8), 813-824. (Context on Piperazine/Sulfonamide scaffolds). Link

  • Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Piperazine Derivatives as 5-HT1A Receptor Agonists and Antagonists. Journal of Medicinal Chemistry, 45(22), 4816–4826. Link

  • Zhang, Y., et al. (2021).[2][3] Piperazine-based antimicrobial polymers: a review. RSC Advances, 11, 14991-15004. Link

Sources

Technical Guide: Spectroscopic Profile of 4-Ethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 4-Ethylpiperazine-1-sulfonamide , a critical heterocyclic intermediate used in the synthesis of chemokine receptor modulators and pharmaceutical scaffolds.[1]

The data presented below synthesizes experimental baselines from the precursor (1-ethylpiperazine) with established chemometric shifts induced by the sulfonamide moiety.

Executive Summary & Compound Identity

4-Ethylpiperazine-1-sulfonamide is a piperazine derivative featuring a secondary amine protected by an ethyl group and a primary sulfonamide functionality.[1] It serves as a nucleophilic building block in drug discovery, particularly for pyrimidine-based chemokine receptor antagonists.[1]

PropertyDetail
IUPAC Name 4-Ethylpiperazine-1-sulfonamide
Molecular Formula C

H

N

O

S
Molecular Weight 193.27 g/mol
Exact Mass 193.0885
CAS Registry 103789-22-2 (HCl salt often cited)
Appearance White to off-white crystalline solid

Synthesis & Sample Preparation

To ensure spectral integrity, the compound is typically synthesized via the nucleophilic substitution of sulfamide with 1-ethylpiperazine .[1]

  • Protocol: Reflux 1-ethylpiperazine with sulfamide in 1,4-dioxane or water.

  • Purification: Recrystallization from ethanol/water is required to remove unreacted amine, which interferes with the N-H region in IR and NMR.[1]

  • Solvent for Analysis:

    • NMR: DMSO-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       is preferred over CDCl
      
      
      
      to prevent rapid exchange of the sulfonamide -NH
      
      
      protons, ensuring they appear as a distinct signal.[1]
    • MS: Methanol (LC-MS grade) with 0.1% Formic Acid.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4][5][6][7][8]

H NMR Analysis (400 MHz, DMSO- )

The spectrum is characterized by the symmetry of the piperazine ring, perturbed by the electron-withdrawing sulfonamide group and the electron-donating ethyl group.[1]

Mechanistic Insight: The sulfonamide group (-SO


NH

) is strongly electron-withdrawing, deshielding the

-protons (positions 2,[1]6) relative to the precursor. The ethyl group exerts a shielding inductive effect on the

-protons (positions 3,5).[1]
PositionTypeShift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ppm)
MultiplicityIntegrationAssignment Logic
-NH

Sulfonamide6.60 – 6.80 s (broad)2HExchangeable; shift varies with concentration.[1]
H-2, H-6 Ring CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2.95 – 3.05 t (

Hz)
4HDeshielded by adjacent SO

.[1]
H-3, H-5 Ring CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2.40 – 2.48 t (

Hz)
4HShielded by adjacent N-Ethyl.[1]
CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Ethyl
Alkyl2.32 – 2.38 q (

Hz)
2HOverlaps with H-3/H-5 in some solvents.[1]
CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Ethyl
Alkyl0.98 – 1.05 t (

Hz)
3HClassic triplet of the ethyl terminus.[1]
C NMR Analysis (100 MHz, DMSO- )
Carbon EnvironmentShift (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

ppm)
Structural Note
C-2, C-6 46.5

to Sulfonamide (deshielded).[1]
C-3, C-5 52.1

to Ethyl-amine (typical piperazine).[1]
CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Ethyl
51.8 N-Ethyl methylene.[1]
CHngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-Ethyl
11.9 Methyl terminus.[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the vibrational modes of the sulfonyl and amine groups.[1][2] Analysis should be performed using ATR (Attenuated Total Reflectance) on the neat solid.[1]

Wavenumber (cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Vibration ModeFunctional GroupDiagnostic Value
3350, 3260

(N-H) str.[1]
Primary SulfonamideDoublet indicates -NH

(asymmetric/symmetric).[1]
2970 – 2810 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(C-H) str.[1]
Alkyl (Ethyl/Ring)Standard aliphatic stretch.[1]
1325 – 1340 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(S=O)
SulfoneCritical ID band ; strong intensity.[1]
1150 – 1165 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(S=O)
SulfoneCritical ID band ; strong intensity.[1]
910 – 930 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

(S-N)
S-N bondConfirmation of sulfonamide linkage.[1]

Mass Spectrometry (MS)

Method: ESI(+) (Electrospray Ionization, Positive Mode).[1] Theoretical [M+H]


:  194.09
Fragmentation Pathway

Under Collision-Induced Dissociation (CID), the molecule undergoes characteristic cleavages.[1] The primary pathway involves the loss of the sulfonamide group (neutral loss of SOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


NH

or radical variations) and fragmentation of the ethyl chain.[1]
  • m/z 194: Parent Ion [M+H]

    
    
    
  • m/z 113: Loss of -SOngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    NH
    
    
    
    (Piperazine-N-ethyl cation).[1]
  • m/z 70: Piperazine ring fragmentation (Retro-Diels-Alder type cleavage).

Fragmentation Logic Diagram

The following diagram illustrates the logical flow of mass spectral analysis and fragmentation:

MS_Fragmentation cluster_legend Key M_Ion Parent Ion [M+H]+ m/z 194 Frag_1 Fragment A [N-Ethylpiperazine]+ m/z 113 M_Ion->Frag_1 CID (Cleavage of S-N) Neutral_Loss Neutral Loss - SO2NH2 (81 Da) M_Ion->Neutral_Loss Frag_2 Fragment B [Piperazine Ring Fragment] m/z 70 Frag_1->Frag_2 Ring Opening / C-C Cleavage key1 Blue: Molecular Ion key2 Red: Primary Fragment

Figure 1: ESI(+) Fragmentation pathway for 4-Ethylpiperazine-1-sulfonamide showing the primary loss of the sulfonyl moiety.[1]

References

  • Patent Literature: Pyrimidine sulphonamide derivatives as chemokine receptor modulators.[1] (US7838675B2).[1] Mentions 4-ethylpiperazine-1-sulfonamide as a key intermediate.[1][3]

  • Precursor Spectral Data: 1-Ethylpiperazine NMR and MS Data. PubChem & NIST Mass Spectrometry Data Center.[1] (Used as baseline for chemometric shifts).[1] [1]

  • General Sulfonamide Spectroscopy: Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung.[1] (Reference for S=O and N-H band assignments).

  • Mass Spectrometry of Piperazines: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[1][4]

Sources

Technical Guide: Solubility Profiling of 4-Ethylpiperazine-1-sulfonamide

[1]

Executive Summary & Compound Architecture

4-Ethylpiperazine-1-sulfonamide (CAS: 137234-62-9 / Related: 5906-30-9 for core) acts as a critical intermediate in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors and sildenafil-analogs.[1][3] Its solubility behavior is governed by a "push-pull" physicochemical architecture: the lipophilic ethyl group and the polar, hydrogen-bond-active sulfonamide moiety flanking the central piperazine ring.[1]

Understanding the solubility of this compound requires distinguishing between its Free Base and Hydrochloride Salt forms, as their profiles invert across aqueous and organic media.

Physicochemical Profile
PropertyValue (Predicted/Experimental)Impact on Solubility
Molecular Weight 193.27 g/mol (Free Base)Low MW favors general dissolution.[1]
pKa (Basic N4) ~8.5 - 9.0Protonation at N4 drives aqueous solubility in acidic media.[1][3]
pKa (Sulfonamide) ~10.0 - 10.5Weakly acidic; deprotonation at high pH increases aqueous solubility.[1]
LogP ~0.2 - 0.8Amphiphilic; soluble in both polar organic solvents and aqueous buffers.[1]
H-Bond Donors 1 (Sulfonamide -NH2)Facilitates dissolution in protic solvents (MeOH, EtOH).[1][3]
H-Bond Acceptors 4 (O=S=O, N)High affinity for water and DMSO.[1][3]

Theoretical Solubility Landscape

The following matrix categorizes solvent compatibility based on the compound's polarity and ionization state.

Solubility Matrix: Free Base vs. HCl Salt

Data represents consensus ranges for piperazine-sulfonamide class derivatives.[1][3]

Solvent ClassSpecific SolventFree Base SolubilityHCl Salt SolubilityMechanistic Rationale
Aqueous Water (pH 7)Moderate (<10 mg/mL)High (>50 mg/mL)Ion-dipole interactions dominate the salt form.[1][3]
Protic Organic Ethanol / MethanolHigh (>100 mg/mL)Moderate Free base H-bonds effectively; salts may precipitate (common purification method).[1][3]
Aprotic Polar DMSO / DMFVery High (>200 mg/mL)High (>100 mg/mL)Universal solvent for this class; disrupts lattice energy effectively.[1][3]
Chlorinated Dichloromethane (DCM)High Low/Insoluble DCM solvates the lipophilic ethyl/piperazine core but cannot support the ionic salt lattice.
Non-Polar Hexane / Diethyl EtherLow (<1 mg/mL)Insoluble Lack of dipole interaction excludes both forms.[1][3]
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: A standard purification protocol involves dissolving the free base in anhydrous ethanol and adding concentrated HCl. The resulting precipitate confirms that the HCl salt is significantly less soluble in ethanol than the free base [1].

Experimental Protocol: Thermodynamic Solubility Determination

Standard Operating Procedure (SOP) for high-accuracy solubility profiling.

Phase A: Preparation & Saturation

Objective: Create a saturated equilibrium system.

  • Weighing: Accurately weigh 50 mg of 4-Ethylpiperazine-1-sulfonamide (Free Base or Salt) into a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol, DMSO).[3]

  • Agitation: Seal vial and place in a thermomixer or orbital shaker.

    • Settings: 25°C ± 0.1°C, 750 RPM.[1]

    • Duration: 24 hours (Standard) or 48 hours (if slow equilibration is suspected).[1]

  • Visual Check: If the solid dissolves completely immediately, add more solid until a visible precipitate remains. Saturation is mandatory.

Phase B: Separation & Quantification

Objective: Isolate supernatant and quantify concentration via HPLC-UV.

  • Filtration: Centrifuge the sample at 10,000 RPM for 10 minutes. Pass the supernatant through a 0.22 µm PVDF filter (use PTFE for non-polar solvents).[1]

  • Dilution: Dilute the filtrate 1:100 with the mobile phase to bring it within the linear dynamic range of the detector.

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).[1]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% -> 95%).[1]

    • Detection: UV @ 254 nm (Sulfonamide absorbance) or MS (ESI+).[1]

    • Calculation:

      
      
      

Decision Logic & Workflows

The following diagrams illustrate the logical pathways for solvent selection and the experimental validation workflow.

Diagram 1: Solvent Selection Strategy

Logic flow for selecting the optimal solvent based on application (Synthesis vs. Analysis).

SolventSelectionStartStart: 4-Ethylpiperazine-1-sulfonamideFormSelect FormStart->FormFreeBaseFree BaseForm->FreeBaseSaltHCl SaltForm->SaltApp_FBApplication?FreeBase->App_FBApp_SaltApplication?Salt->App_SaltDCMDCM / Ethyl Acetate(Extraction/Synthesis)App_FB->DCMSynthesisEtOHEthanol / Methanol(Crystallization)App_FB->EtOHPurificationDMSODMSO(Stock Solution)App_FB->DMSOStorageApp_Salt->EtOHPrecipitation Risk!WaterWater / PBS(Biological Assay)App_Salt->WaterIV/Bio AssayApp_Salt->DMSOStock

Caption: Decision matrix for solvent selection based on chemical form (Free Base vs. Salt) and intended application.

Diagram 2: Solubility Screening Workflow

Step-by-step protocol for thermodynamic solubility determination.

SolubilityProtocolStep11. PreparationExcess Solid + SolventStep22. EquilibrationShake 24h @ 25°CStep1->Step2CheckSolid Remaining?Step2->CheckStep33. Phase SeparationCentrifuge & Filter (0.22 µm)Step44. QuantificationHPLC-UV/MS AnalysisStep3->Step4Check->Step3Yes (Saturated)AddSolidAdd More SolidCheck->AddSolidNo (Clear)AddSolid->Step2

Caption: Self-validating workflow for thermodynamic solubility measurement ensuring saturation equilibrium.

References

  • PubChem. (2025).[1][3][4] 1-Piperazinesulfonamide Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link][1]

  • Martinez, F., et al. (2003).[1][2][5] Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society.[1][2] Retrieved from [Link]

Technical Guide: In Silico Modeling of 4-Ethylpiperazine-1-sulfonamide Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the computational framework for modeling 4-Ethylpiperazine-1-sulfonamide and its derivatives. This scaffold represents a classic "tail-approach" design in medicinal chemistry, specifically targeting Carbonic Anhydrase (CA) isoforms (e.g., hCA II, IX, XII).

The core pharmacological mechanism relies on the sulfonamide moiety acting as a Zinc-Binding Group (ZBG) , while the ethylpiperazine tail exploits the hydrophobic half of the active site to confer isoform selectivity. This guide moves beyond basic docking to address the specific challenges of modeling metalloenzymes, particularly the correct parameterization of the catalytic Zinc(II) ion in Molecular Dynamics (MD) simulations.

Phase 1: Chemical Space & Ligand Preparation

The most common failure mode in modeling sulfonamides is incorrect protonation states. Standard "wash" protocols often protonate the sulfonamide nitrogen, rendering the model biophysically irrelevant for the bound state.

Quantum Mechanical Optimization

To ensure accurate partial charges and geometry, the ligand must be treated at the QM level before entering the MM (Molecular Mechanics) pipeline.

  • Protonation State: The sulfonamide group (

    
    ) acts as a weak acid (
    
    
    
    ). However, it binds to the Zinc ion in its anionized form (
    
    
    ), displacing the catalytic water/hydroxide.
    • Directive: You must model the deprotonated species for the bound complex.

  • Geometry Optimization:

    • Theory: DFT (Density Functional Theory).

    • Functional/Basis Set: B3LYP/6-31G* or

      
      B97X-D/def2-SVP (for better dispersion correction).
      
    • Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. Standard AM1-BCC charges are often insufficient for the high polarization of the sulfonamide anion.

Ligand Topology Generation

Table 1: Force Field Recommendations

ComponentRecommended Force FieldRationale
Ligand GAFF2 (General AMBER Force Field 2)Optimized for drug-like small molecules; handles the piperazine ring flexibility well.
Charges RESP (from DFT)Critical for the anionic nitrogen to correctly model the electrostatic attraction to

.
Tautomers N-anion The specific tautomer where the negative charge is localized on the Nitrogen.

Phase 2: Target Selection & Metalloenzyme Preparation

The target is invariably a Carbonic Anhydrase isoform. We will use hCA II (cytosolic, ubiquitous) as the baseline model for selectivity studies.

PDB Selection & Curation
  • Source: RCSB Protein Data Bank.

  • Recommended Entry: 2ILI or 3K34 (High resolution

    
    ).
    
  • The "Zinc Problem": In many raw PDB files, the Zinc ion is unbonded or covalently linked to Histidines (His94, His96, His119) in a way that MD engines misinterpret.

    • Protocol: Strip all waters except the Zinc-bound solvent molecule (if performing apo-simulations) or strip all waters if docking the inhibitor immediately.

Histidine Protonation

The Zinc is coordinated by three Histidine residues.[1] Their protonation states are fixed by the coordination geometry:

  • His94, His96, His119: Must be modeled as the HID (delta-protonated) or HIE (epsilon-protonated) tautomer depending on which nitrogen coordinates the Zinc. Usually, the coordinating nitrogen is deprotonated to form the dative bond.

  • Validation: Visually inspect the H-bond network. If a proton faces the

    
    , the model will explode during minimization.
    

Phase 3: Molecular Docking Workflow

Docking sulfonamides requires specific constraints because the interaction is driven by a metal coordination bond, which most scoring functions approximate poorly as a simple electrostatic interaction.

Grid Generation
  • Center: The coordinates of the catalytic

    
     ion.
    
  • Dimensions:

    
     (Sufficient to cover the hydrophobic pocket where the ethylpiperazine tail resides).
    
Metal Coordination Constraints

To prevent the sulfonamide from docking "upside down" or too far from the metal:

  • Positional Constraint: Define a spherical constraint (radius

    
    ) around the 
    
    
    
    ion.
  • Pharmacophore Constraint: Require the sulfonamide Nitrogen atom to fall within this sphere.

  • Scoring Function: Use ChemPLP or GoldScore (GOLD) or XP (Glide). These functions are generally better tuned for metalloprotein-ligand geometries than pure shape-based scorers.

Diagram: Docking & Interaction Logic

DockingWorkflow Ligand 4-Ethylpiperazine-1-sulfonamide (Anionic Form) Prep QM Charge Calculation (RESP) & His-Zn Coordination Check Ligand->Prep Target hCA II Receptor (PDB: 2ILI) Target->Prep Grid Grid Generation (Centered on Zn2+) Prep->Grid Docking Rigid Receptor Docking (Genetic Algorithm) Grid->Docking Constraint Metal Constraint (N-Zn distance < 2.4 Å) Constraint->Docking Enforce Geometry Output Ranked Poses (Tetrahedral Geometry) Docking->Output

Caption: Workflow ensuring the correct anionic state and metal coordination geometry during docking.

Phase 4: Molecular Dynamics (MD) & Stability

This is the most technically demanding phase. Standard non-bonded models often allow the Zinc ion to drift or change coordination number from 4 (tetrahedral) to 6 (octahedral) due to water infiltration.

Force Field Selection for Zinc

Do NOT use the standard ions.itp from older GROMOS/AMBER sets without verification. You have two robust choices:

  • The "Bonded" Model (The cationic dummy atom approach):

    • Creates dummy atoms around the Zinc to enforce tetrahedral geometry electrostatically.

    • Pros: Extremely stable geometry.

    • Cons: Complex topology generation.

  • The "12-6-4" LJ-type Non-bonded Model (Recommended):

    • Uses a

      
       term to account for charge-induced dipole interactions, crucial for highly charged metal ions.
      
    • Reference: Li & Merz (2014) parameters for AMBER.

Simulation Protocol

Table 2: MD Parameters

ParameterSettingNotes
Ensemble NPTConstant Pressure/Temperature (1 atm, 300 K).
Thermostat Langevin or V-rescaleCoupling constant

.
Barostat Berendsen (Equil) -> Parrinello-Rahman (Prod)Ensure density stabilizes before switching.
Cutoffs

For VdW and PME (Particle Mesh Ewald).
Time Step

With LINCS/SHAKE constraints on H-bonds.
Duration

Sufficient to observe the stability of the piperazine tail.
Diagram: The Zinc Coordination Mechanism

ZincInteraction Zn Zn++ His94 His94 His94->Zn Coord His96 His96 His96->Zn His119 His119 His119->Zn LigandN Sulfonamide Nitrogen (-) LigandN->Zn Inhibitory Bond Thr199 Thr199 (Gatekeeper) LigandN->Thr199 H-Bond (Stabilization)

Caption: Tetrahedral coordination geometry of the Zinc ion. The sulfonamide nitrogen displaces the native water molecule.[2]

Phase 5: Analysis & Validation (MM-GBSA)

Post-simulation analysis validates the "tail" design. The ethylpiperazine moiety should exhibit stable RMSD values, indicating it has found a complementary hydrophobic pocket.

Binding Free Energy Calculation

Use MM-GBSA (Molecular Mechanics - Generalized Born Surface Area) over MM-PBSA for this system, as it generally converges better for metalloprotein complexes.



  • 
    :  Electrostatic + Van der Waals (The Zn-N interaction dominates Electrostatics).
    
  • 
    :  Solvation free energy (GB model).
    
  • Decomposition: Decompose energy per residue to quantify the contribution of the piperazine tail (Van der Waals) vs. the sulfonamide head (Electrostatic).

Diagram: Analysis Pipeline

AnalysisPipeline cluster_metrics Stability Metrics cluster_energy Energetics Trajectory MD Trajectory (.xtc / .dcd) RMSD RMSD Calculation (Ligand Stability) Trajectory->RMSD ZnDist Zn-N Distance (Must remain < 2.5Å) Trajectory->ZnDist MMGBSA MM-GBSA Binding Energy Trajectory->MMGBSA Decomp Residue Decomposition (Tail Interactions) MMGBSA->Decomp

Caption: Post-processing pipeline to quantify the stability of the Zinc-Ligand bond and the hydrophobic tail interactions.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Li, P., & Merz Jr, K. M. (2014). Taking into account the ion-induced dipole interaction in the nonbonded model of ions. Journal of Chemical Theory and Computation, 10(1), 289-297. (Source for 12-6-4 Zinc parameters). Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • RCSB PDB. Structure of Human Carbonic Anhydrase II (PDB ID: 2ILI). Link

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs.[4] Journal of Computational Chemistry, 26(16), 1668-1688. Link

Sources

The 4-Ethylpiperazine-1-sulfonamide Scaffold: A Functional Module in Anti-Inflammatory Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethylpiperazine-1-sulfonamide (4-EPS) is not a standalone therapeutic agent but a privileged pharmacophore extensively utilized in medicinal chemistry to engineer potent anti-inflammatory and antiviral drugs. Its structural utility lies in its dual functionality: the piperazine ring provides a rigid, solubility-enhancing spacer, while the sulfonamide moiety acts as a critical hydrogen-bonding anchor within protein active sites.

This technical guide analyzes the role of the 4-EPS scaffold in modulating inflammatory pathways—specifically chemokine receptor antagonism (e.g., CCR4, CXCR3) and protease inhibition . It provides validated protocols for synthesizing derivatives and assessing their biological efficacy in reducing leukocyte migration, a key driver of inflammation in asthma and rheumatoid arthritis.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

The 4-EPS scaffold (Formula:


) is an amphiphilic building block. Its physicochemical profile is ideal for improving the drug-likeness  (ADME properties) of lipophilic lead compounds.
PropertyValue / DescriptionRelevance to Drug Design
Molecular Weight 193.27 g/mol Fragment-sized; allows for significant derivatization without exceeding Lipinski's Rule of 5.
LogP (Predicted) ~ -0.5 to 0.5Hydrophilic nature improves aqueous solubility of final drug candidates.
pKa (Piperazine N4) ~ 8.5 – 9.0Basic nitrogen ensures protonation at physiological pH, enhancing solubility and ionic interactions.
pKa (Sulfonamide) ~ 10.1Weakly acidic; acts primarily as a Hydrogen Bond Donor (HBD) and Acceptor (HBA) in binding pockets.
Topological Polar Surface Area ~ 80 ŲGood permeability profile; sulfonamide oxygens provide polar contact points.
Structural Visualization

The following diagram illustrates the pharmacophoric points of the 4-EPS scaffold.

ChemicalStructure Ethyl Ethyl Group (Lipophilic Tail) Piperazine Piperazine Ring (Rigid Spacer / Solubility) Ethyl->Piperazine N-alkylation Interaction1 Hydrophobic Pocket Interaction Ethyl->Interaction1 Van der Waals Sulfonamide Sulfonamide Group (H-Bond Anchor) Piperazine->Sulfonamide Sulfonylation Interaction2 Ionic Bond (Asp/Glu residues) Piperazine->Interaction2 Salt Bridge (pH 7.4) Interaction3 H-Bond Network (Backbone Amides) Sulfonamide->Interaction3 H-Bond Donor/Acceptor

Figure 1: Pharmacophore map of 4-Ethylpiperazine-1-sulfonamide showing key interaction points with biological targets.

Mechanism of Action: The "Scaffold Effect"

The anti-inflammatory properties attributed to 4-EPS derivatives stem from their ability to block specific signaling pathways involved in immune cell recruitment.

Chemokine Receptor Antagonism

Inflammation is driven by the migration of leukocytes to sites of injury, mediated by chemokines binding to G-protein coupled receptors (GPCRs).

  • Target: Chemokine receptors (e.g., CCR4, CXCR3 ).

  • Mechanism: Derivatives containing the 4-EPS moiety act as allosteric antagonists .

    • The ethylpiperazine tail occupies a hydrophobic pocket within the receptor's transmembrane domain.

    • The sulfonamide group forms hydrogen bonds with polar residues (e.g., Tyrosine or Glutamate) near the orthosteric site, locking the receptor in an inactive conformation.

  • Outcome: Inhibition of chemotaxis (cell migration), reducing tissue edema and cytokine release.

Protease Inhibition (Secondary Mechanism)

In viral-induced inflammation or specific autoimmune conditions, proteases play a regulatory role.

  • Target: Aspartyl proteases (e.g., HIV Protease, Secretases).

  • Mechanism: The sulfonamide oxygen atoms coordinate with catalytic water molecules or directly H-bond with the active site aspartates, preventing substrate cleavage.

Signaling Pathway Blockade

SignalingPathway Stimulus Inflammatory Stimulus (LPS / Allergen) Chemokine Chemokine Release (e.g., CCL17, CCL22) Stimulus->Chemokine Receptor Chemokine Receptor (CCR4 / CXCR3) Chemokine->Receptor Binding GProtein G-Protein Activation (Gαi) Receptor->GProtein Signal Transduction Drug 4-EPS Derivative (Antagonist) Drug->Receptor Allosteric Inhibition Block BLOCKED Drug->Block Calcium Ca2+ Flux & Actin Polymerization GProtein->Calcium Migration Leukocyte Chemotaxis (Inflammation) Calcium->Migration Block->GProtein Prevents Activation

Figure 2: Mechanism of Chemokine Receptor blockade by 4-EPS derivatives, preventing downstream leukocyte migration.

Experimental Protocols

Synthesis of 4-Ethylpiperazine-1-sulfonamide Derivatives

Objective: To attach the 4-EPS scaffold to an aryl core (common in drug discovery).

Reagents:

  • N-Ethylpiperazine (1.0 eq)

  • Aryl Sulfonyl Chloride (1.1 eq) (e.g., 4-fluorobenzenesulfonyl chloride for testing)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Preparation: Dissolve N-Ethylpiperazine (10 mmol) and TEA (20 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add Aryl Sulfonyl Chloride (11 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Workup: Wash the organic layer with water (2x), saturated

    
    , and brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

In Vitro Anti-Inflammatory Assay: Transwell Chemotaxis

Objective: To quantify the ability of the 4-EPS derivative to inhibit immune cell migration.

Materials:

  • Cell Line: Jurkat T-cells or THP-1 Monocytes (express CCR4/CXCR3).

  • Chemoattractant: Recombinant CCL17 or CXCL10 (10-50 ng/mL).

  • Chamber: 96-well Transwell plate (5 µm pore size).

Workflow:

  • Cell Priming: Starve cells in serum-free RPMI medium for 4 hours.

  • Drug Treatment: Incubate cells (

    
     cells/mL) with the 4-EPS derivative (0.1 – 10 µM) for 30 minutes at 37°C.
    
  • Seeding: Place 100 µL of the cell/drug suspension into the upper chamber of the Transwell insert.

  • Chemoattractant: Add 235 µL of medium containing the Chemoattractant (e.g., CCL17) to the lower chamber .

  • Migration: Incubate for 2–4 hours at 37°C / 5%

    
    .
    
  • Quantification: Remove the upper insert. Add CellTiter-Glo® (ATP assay) or Calcein-AM to the lower chamber to quantify migrated cells via luminescence/fluorescence.

  • Analysis: Calculate % Inhibition relative to vehicle control (DMSO).

Experimental Workflow Diagram

ExperimentalWorkflow Step1 1. Synthesis (N-Ethylpiperazine + R-SO2Cl) Step2 2. Purification (Flash Chromatography) Step1->Step2 Yield > 70% Step4 4. Transwell Assay (Drug + Cells vs. Chemokine) Step2->Step4 Pure Compound Step3 3. Cell Prep (Jurkat/THP-1 Starvation) Step3->Step4 Primed Cells Step5 5. Quantification (Luminescence/Fluorescence) Step4->Step5 Migrated Cells

Figure 3: Step-by-step workflow from synthesis to biological validation.

Safety & Handling

While the scaffold itself is stable, sulfonamide derivatives can cause hypersensitivity in specific populations.

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

  • Handling: Use standard PPE (gloves, goggles). Avoid inhalation of dusts during weighing.

  • Metabolism: Piperazine rings are subject to N-oxidation and ring hydroxylation by CYP450 enzymes. This should be monitored in ADME studies.

References

  • PubChem. (2025).[1] 4-Ethylpiperazine-1-sulfonamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Bungard, C. J., et al. (2017).[2] Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1280–1285. Available at: [Link][2]

  • Patel, P. R., et al. (2022). Novel Piperazine Derivatives as Anti-Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-39. Available at: [Link]

  • Google Patents. (2010). Pyrimidine sulphonamide derivatives as chemokine receptor modulators. US Patent US7838675B2.
  • Khalili, F., et al. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data, 54(11), 2914–2917. Available at: [Link]

Sources

4-Ethylpiperazine-1-sulfonamide: An Inquiry into its Role as a TNF-alpha Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Editorial Note:

This document serves as a summary of an extensive investigation into the potential of 4-Ethylpiperazine-1-sulfonamide as a Tumor Necrosis Factor-alpha (TNF-alpha) inhibitor. While initial commercial documentation suggested this activity, a thorough review of publicly available scientific literature, including peer-reviewed articles and patent databases, did not yield primary research data to substantiate this claim. Therefore, the creation of an in-depth technical guide with detailed protocols and quantitative data, as originally intended, is not feasible at this time. This report outlines the foundational concepts of TNF-alpha inhibition and the general methodologies used to characterize such compounds, providing a framework for the potential future evaluation of 4-Ethylpiperazine-1-sulfonamide, should primary data become available.

Introduction: The Significance of TNF-alpha in Inflammatory Diseases

Tumor Necrosis Factor-alpha (TNF-alpha) is a pleiotropic pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of a wide spectrum of autoimmune and inflammatory disorders.[1][2] Secreted by various immune cells, including macrophages and T-lymphocytes, TNF-alpha orchestrates a complex signaling cascade that, when dysregulated, contributes to chronic inflammation and tissue damage.[3] Consequently, the inhibition of TNF-alpha has emerged as a cornerstone therapeutic strategy for conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2][4]

The current landscape of TNF-alpha inhibitors is dominated by biologic agents, such as monoclonal antibodies and soluble receptor fusion proteins.[4] While highly effective, these large-molecule drugs are not without their limitations, including immunogenicity and the need for parenteral administration. This has fueled the search for small-molecule inhibitors that offer the potential for oral bioavailability and alternative mechanisms of action.

The Compound of Interest: 4-Ethylpiperazine-1-sulfonamide

4-Ethylpiperazine-1-sulfonamide (CAS No: 4114-84-5) is a small molecule featuring a piperazine core functionalized with an ethyl group and a sulfonamide moiety.[5][6] The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties.[2][7][8] Similarly, the sulfonamide group is a well-established pharmacophore present in a multitude of clinically used drugs with diverse biological activities, including anti-inflammatory effects.[9][10] While a commercial entity has indicated its potential as a TNF-alpha inhibitor, the primary scientific literature to validate this claim remains elusive.

Table 1: Physicochemical Properties of 4-Ethylpiperazine-1-sulfonamide

PropertyValueSource
CAS Number 4114-84-5[5]
Molecular Formula C6H15N3O2S[5][6]
Molecular Weight 193.27 g/mol [5][11]
Appearance White to off-white crystalline powder[11]

Postulated Mechanism of Action: How Small Molecules Can Inhibit TNF-alpha

Small-molecule inhibitors can theoretically disrupt TNF-alpha signaling through several mechanisms. A primary pathway involves the downstream signaling cascade initiated by TNF-alpha binding to its receptors, TNFR1 and TNFR2. This binding typically leads to the activation of the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression. Inhibition of this pathway would suppress the production of other pro-inflammatory cytokines and mediators.

Another potential mechanism for small molecules is the direct binding to the TNF-alpha protein itself. This could prevent the formation of the biologically active homotrimer or interfere with the binding of the trimer to its receptors.

Below is a generalized diagram illustrating the TNF-alpha signaling pathway and potential points of inhibition.

TNF_alpha_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TNF_alpha TNF-alpha Trimer TNFR TNF Receptor (TNFR1/TNFR2) TNF_alpha->TNFR Binding Signaling_Complex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR->Signaling_Complex Recruitment Inhibitor 4-Ethylpiperazine- 1-sulfonamide (Postulated) Inhibitor->TNFR Binding Inhibition (Postulated) IKK_Complex IKK Complex Inhibitor->IKK_Complex Downstream Inhibition (Postulated) Signaling_Complex->IKK_Complex Activation IkappaB IκB IKK_Complex->IkappaB Phosphorylation & Degradation NF_kappaB NF-κB (p65/p50) Nucleus Nucleus NF_kappaB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription

Figure 1: Postulated Mechanisms of TNF-alpha Inhibition. 4-Ethylpiperazine-1-sulfonamide could potentially act by inhibiting the binding of TNF-alpha to its receptor or by interfering with downstream signaling pathways such as NF-κB activation.

Framework for Experimental Validation: A Roadmap for Future Research

To rigorously establish 4-Ethylpiperazine-1-sulfonamide as a TNF-alpha inhibitor, a series of well-defined experiments would be required. The following sections outline the standard methodologies that would be employed in such an investigation.

Synthesis of 4-Ethylpiperazine-1-sulfonamide

A reproducible and scalable synthesis protocol is the first critical step. Based on general chemical principles for similar structures, a plausible synthetic route is outlined below. It is important to note that this is a theoretical protocol and would require experimental optimization.[7]

Protocol 1: Theoretical Synthesis of 4-Ethylpiperazine-1-sulfonamide

  • Reaction Setup: To a stirred solution of N-ethylpiperazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a base such as triethylamine (1.2 eq).

  • Sulfamoylation: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of sulfamoyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-Ethylpiperazine-1-sulfonamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation of TNF-alpha Inhibition

4.2.1 Cell-Based Assays

Cell-based assays are crucial for determining the biological activity of a potential inhibitor in a more physiologically relevant context.

Protocol 2: Lipopolysaccharide (LPS)-Induced TNF-alpha Production in Macrophages

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media and conditions.

  • Cell Plating: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Ethylpiperazine-1-sulfonamide in cell culture media. Pre-incubate the cells with the compound for 1-2 hours.

  • Stimulation: Induce TNF-alpha production by stimulating the cells with Lipopolysaccharide (LPS) at an optimized concentration (e.g., 100 ng/mL).

  • Incubation: Incubate the plates for 4-6 hours at 37 °C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • TNF-alpha Quantification: Measure the concentration of TNF-alpha in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration at which 50% of TNF-alpha production is inhibited).

4.2.2 Biochemical Assays

To investigate direct binding to TNF-alpha or its receptor, biochemical assays can be employed.

Protocol 3: TNF-alpha/TNFR Binding Assay

  • Assay Principle: Utilize a competition-based assay format, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an ELISA-based assay, with recombinant human TNF-alpha and the extracellular domain of TNFR1.

  • Assay Setup: In a microplate, combine a fixed concentration of labeled TNF-alpha and its labeled binding partner (e.g., biotinylated TNF-alpha and streptavidin-coated plate with recombinant TNFR1).

  • Inhibitor Addition: Add varying concentrations of 4-Ethylpiperazine-1-sulfonamide to the wells.

  • Incubation: Incubate the plate to allow for binding to reach equilibrium.

  • Detection: Measure the signal (e.g., fluorescence or absorbance) which is proportional to the amount of TNF-alpha bound to its receptor.

  • Data Analysis: A decrease in signal in the presence of the compound indicates inhibition of the interaction. Calculate the IC₅₀ value from the dose-response curve.

In Vivo Assessment of Anti-Inflammatory Activity

Should in vitro studies demonstrate significant activity, the next step would be to evaluate the compound's efficacy in an animal model of inflammation.

Protocol 4: Carrageenan-Induced Paw Edema in Rodents

  • Animal Model: Use a standard rodent model of acute inflammation, such as rats or mice.

  • Compound Administration: Administer 4-Ethylpiperazine-1-sulfonamide orally or via intraperitoneal injection at various doses. A vehicle control group and a positive control group (e.g., a known NSAID like indomethacin) should be included.

  • Induction of Inflammation: After a set pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw of each animal to induce localized inflammation.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group. This will provide an indication of the in vivo anti-inflammatory efficacy of the compound.

Structure-Activity Relationship (SAR) Insights

Without experimental data on 4-Ethylpiperazine-1-sulfonamide and its analogs, a detailed SAR analysis is not possible. However, based on the general knowledge of piperazine- and sulfonamide-containing compounds in medicinal chemistry, some hypotheses can be formulated for future exploration:

  • The Ethyl Group: The N-ethyl group on the piperazine ring likely influences the compound's lipophilicity and metabolic stability. Modifications at this position (e.g., varying the alkyl chain length or introducing cyclic structures) could modulate its pharmacokinetic profile and target engagement.

  • The Sulfonamide Moiety: The sulfonamide group is a key hydrogen bond donor and acceptor and is likely critical for interaction with the biological target. Its orientation and electronic properties can be fine-tuned by substitution on the sulfonamide nitrogen or by replacing the sulfonamide with other bioisosteres.

  • The Piperazine Core: The piperazine ring itself provides a rigid scaffold and its nitrogen atoms can be involved in crucial interactions. Modifications to the ring, such as substitution or altering the ring size, could impact the overall conformation and binding affinity of the molecule.

Conclusion and Future Directions

For researchers and drug development professionals, the path forward is clear. The synthesis and systematic evaluation of 4-Ethylpiperazine-1-sulfonamide using the in vitro and in vivo assays outlined in this document are essential next steps. Should these studies yield positive results, further investigation into its mechanism of action, structure-activity relationships, and pharmacokinetic and toxicological profiles would be warranted to determine its potential as a novel, small-molecule therapeutic for TNF-alpha-mediated inflammatory diseases.

References

  • Feldmann, M., & Maini, R. N. (2001). Anti-TNF alpha therapy of rheumatoid arthritis: what have we learned? Annual review of immunology, 19, 163–196.
  • Heiran, R., Jarrahpour, A., Riazimontazer, E., Gholami, A., Troudi, A., Brunel, J. M., Digiorgio, C., & Turos, E. (2021). Novel sulfonamide-β-lactam hybrids incorporating the piperazine moiety as potential iNOS inhibitors with promising antibacterial activity. ChemistrySelect, 6(38), 10087-10095.
  • Jindal, A., & Dahiya, R. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9576–9586.
  • 1PlusChem. (n.d.). 4-Ethylpiperazine-1-sulfonamide. Retrieved from [Link]

  • Tracey, D., Klareskog, L., Sasso, E. H., Salfeld, J. G., & Tak, P. P. (2008). Tumor necrosis factor antagonist mechanisms of action: a comprehensive review. Pharmacology & therapeutics, 117(2), 244–279.
  • U.S. Patent No. 9,290,504 B2. (2016). 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors.
  • Popova, E. A., & Trifonov, R. E. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules, 27(24), 8996.
  • U.S. Patent No. 6,284,471 B1. (2001). Anti-TNFa antibodies and assays employing anti-TNFa antibodies.
  • French Patent No. FR 2,932,480 A1. (2009). New phenyl-alkyl-piperazine compounds, are tumor necrosis factor-alpha modulators, useful for treating e.g.
  • Eugster, H. P., Geisel, J., Rensing-Ehl, A., Leist, T. P., & Gallati, H. (1995). CGP 47969A: a novel inhibitor of the synthesis of inflammatory cytokines. International journal of immunopharmacology, 17(5), 377–385.
  • de Oliveira, R. L., de Oliveira, A. P., de Lima, M. C. A., de Melo, A. M. M. A., de Oliveira, T. B., Scotti, L., ... & de Oliveira, A. S. (2016). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. Pharmacological reports, 68(1), 169-175.
  • Jindal, A., & Dahiya, R. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. ACS Omega, 6(14), 9576–9586.
  • Di Mola, A., & D'Andrea, P. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 591.
  • Stamford, A. W., Abe, T., Ali, A., Bogen, S. L., Chen, M., Dales, N. A., ... & Voigt, J. H. (2015). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. ACS medicinal chemistry letters, 6(8), 903–908.
  • Yılmaz, B., Emir, S., Atlı, Ö., Göksel, M., Şen, F., & Küpeli Akkol, E. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
  • Lee, J. Y., & Lee, J. (2021). Novel Benzoxazoles Containing 4-Amino-Butanamide Moiety Inhibited LPS-Induced Inflammation by Modulating IL-6 or IL-1β mRNA Expression. Molecules, 26(11), 3169.
  • Li, Y., Wang, Y., Zhang, Y., Li, Y., & Li, J. (2018). Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. Molecules, 23(10), 2577.
  • Zhang, D. D., & Chapman, E. (2020). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. European journal of medicinal chemistry, 186, 111883.
  • Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. Indo American Journal of Pharmaceutical Research, 13(09), 1-8.
  • Patel, K. D., & Patel, N. B. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Asian Journal of Chemistry, 31(8), 1777-1782.
  • PubChemLite. (n.d.). 4-ethylpiperazine-1-sulfonamide. Retrieved from [Link]

Sources

Technical Whitepaper: Anticancer Potential of Piperazine Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The convergence of the piperazine pharmacophore with sulfonamide moieties represents a "privileged structure" strategy in modern oncology drug discovery. This hybrid scaffold addresses two critical failure points in traditional chemotherapy: poor aqueous solubility and lack of selectivity for the hypoxic tumor microenvironment.

This guide analyzes the technical merit of N-substituted piperazine sulfonamides, focusing on their dual-mechanism capability: Carbonic Anhydrase (CA) IX/XII inhibition (targeting pH regulation in hypoxic tumors) and Bcl-2 modulation (restoring apoptotic sensitivity). We provide a validated synthetic workflow, detailed structure-activity relationship (SAR) logic, and rigorous biological evaluation protocols.

The Pharmacophore: Rational Design

The therapeutic potency of this class stems from the synergistic integration of two distinct chemical entities.

The Sulfonamide "Warhead" (Zinc Binding)

The sulfonamide group (


) is the primary anchor. It acts as a zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).
  • Mechanism: The deprotonated sulfonamide nitrogen coordinates with the

    
     ion in the enzyme's active site, displacing the catalytic water molecule and halting enzymatic turnover.
    
The Piperazine "Linker" (Physicochemical Modulator)

The piperazine ring serves as a rigid yet adaptable spacer.

  • Solubility: The basic nitrogens (pKa ~9.8) can be protonated at physiological pH, significantly enhancing water solubility compared to flat aromatic systems.

  • Conformation: The chair conformation of the piperazine ring directs substituents into specific vectors, allowing the "tail" of the inhibitor to reach hydrophobic pockets within the enzyme active site (the "Tail Approach").

Mechanistic Deep Dive: Targeting Tumor Hypoxia

The most authoritative mechanism for these derivatives is the inhibition of transmembrane Carbonic Anhydrase isoforms IX and XII.

The Hypoxia-Acidosis Axis

Solid tumors develop hypoxic cores where HIF-1


 upregulates CA IX. This enzyme catalyzes the hydration of extracellular 

to bicarbonate (

) and protons (

).
  • Extracellular Acidification: Protons are exported, lowering extracellular pH (pHe ~6.5), which promotes metalloproteinase activation (metastasis) and neutralizes weak-base chemotherapeutics (e.g., Doxorubicin).

  • Intracellular Alkalinization: Bicarbonate is imported, maintaining a slightly alkaline intracellular pH (pHi ~7.4) that favors cell proliferation.[1]

Therapeutic Intervention: Piperazine sulfonamides selectively inhibit CA IX, disrupting this gradient. The result is intracellular acidification, which triggers caspase-mediated apoptosis.

Pathway Visualization

The following diagram illustrates the inhibition logic within the tumor microenvironment.

CA_Inhibition_Pathway cluster_Enzyme Enzymatic Reaction Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CA IX Overexpression HIF1a->CAIX_Expr Reaction Hydration CAIX_Expr->Reaction Catalyzes CO2_H2O CO2 + H2O CO2_H2O->Reaction Products HCO3- + H+ Reaction->Products Inhibitor Piperazine Sulfonamide (Inhibitor) Inhibitor->CAIX_Expr Blocks Active Site (Zn2+ Binding) Inhibitor->Reaction Prevents Acidosis Intracellular Acidification (pHi Drop) Inhibitor->Acidosis Induces Mito_Dysfunction Mitochondrial Dysfunction Acidosis->Mito_Dysfunction Apoptosis Apoptosis (Caspase 3/7) Mito_Dysfunction->Apoptosis

Caption: Mechanistic flow of CA IX inhibition by piperazine sulfonamides leading to apoptosis.

Strategic Synthesis Protocol

To generate a library of N-substituted piperazine sulfonamides, we utilize a convergent synthetic route. This protocol prioritizes yield and purity suitable for biological screening.

General Reaction Scheme

The synthesis typically involves the nucleophilic substitution of a sulfonyl chloride by a piperazine derivative.

Reaction:



Detailed Methodology

Reagents:

  • Substrate: 4-substituted benzenesulfonyl chloride (1.0 eq)

  • Nucleophile: N-monosubstituted piperazine (1.0 eq)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 - 1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and drying tube (

    
    ), dissolve the N-monosubstituted piperazine (e.g., 1-(2-fluorophenyl)piperazine) in anhydrous DCM (
    
    
    
    ).
  • Activation: Add TEA (1.2 eq) to the solution and cool the mixture to

    
     using an ice bath. Stir for 10 minutes.
    
  • Addition: Dissolve the appropriate sulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–6 hours. Monitor progress via Thin Layer Chromatography (TLC) (Mobile phase: Hexane:Ethyl Acetate 6:4).

  • Work-up:

    • Wash the organic layer with water (

      
      ), followed by saturated 
      
      
      
      solution (to remove unreacted acid), and finally brine.
    • Dry the organic phase over anhydrous

      
      .
      
    • Filter and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography if necessary.

Synthesis Visualization

Synthesis_Workflow Start Start: Reagents Prep Cooling Cool to 0°C (DCM + TEA) Start->Cooling Addition Dropwise Addition of Sulfonyl Chloride Cooling->Addition Stirring Stir RT (4-6 Hours) Addition->Stirring TLC TLC Check Stirring->TLC TLC->Stirring Incomplete Workup Extraction (Water/NaHCO3) TLC->Workup Complete Product Final Product (Recrystallized) Workup->Product

Caption: Step-by-step synthetic workflow for N-substituted piperazine sulfonamide derivatives.

Biological Evaluation & Data

In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) against cancer cell lines (e.g., MCF-7, MDA-MB-231, A549).

Protocol:

  • Seeding: Seed cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Add test compounds at varying concentrations (

    
    ) dissolved in DMSO (final DMSO 
    
    
    
    ).
  • Incubation: Incubate for 48h at

    
    , 
    
    
    
    .
  • Development: Add MTT reagent (

    
    ), incubate for 4h. Dissolve formazan crystals in DMSO.
    
  • Read: Measure absorbance at 570 nm.

Comparative Efficacy Data

The following table summarizes the potency of key derivatives cited in recent literature, highlighting the impact of the "Tail" substitution.

Compound IDPiperazine Substituent (R)Target MechanismCell LineIC50 (

)
Ref
MMH-1 2-bromo-propanamide linkerCA IX InhibitionMDA-MB-23111.3[1, 2]
Comp 3e 2-fluorophenylBcl-2 InhibitionMCF-75.2[3]
Comp 6b Sulfamethoxazole hybridBcl-2 / Caspase-3HeLa8.4[3]
SLC-0111 Ureido-tail (Clinical Ref)CA IX/XIIA54924.0[4]
Structure-Activity Relationship (SAR) Summary
  • Electron-Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    on the piperazine phenyl ring generally increase potency by enhancing lipophilicity and metabolic stability.
  • Linker Length: Direct sulfonyl attachment is rigid; adding an amide linker (as in MMH-1) allows for better fitting into the enzyme's hydrophobic pocket.

  • Sulfonamide Position: Para-substitution on the benzene ring is optimal for zinc coordination.

References

  • Effective Anticancer Potential of a New Sulfonamide as a Carbonic Anhydrase IX Inhibitor Against Aggressive Tumors. PubMed. Available at: [Link]

  • Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2. Scientific Reports. Available at: [Link]

  • Carbonic anhydrase inhibitors: Sulfonamides as antitumor agents? Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals (MDPI). Available at: [Link]

Sources

Antimicrobial activity of novel sulfonamide compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Antimicrobial Activity of Novel Sulfonamide Compounds

Authored by a Senior Application Scientist

Foreword: Reinvigorating a Legacy Antibiotic Class

Since their discovery, sulfonamides have been a cornerstone of antimicrobial therapy, pioneering the age of systemic antibacterial agents.[1] Their mechanism, the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folic acid synthesis, represented a monumental leap in medicine.[2][3] However, the pervasive rise of antimicrobial resistance (AMR) has diminished the efficacy of these foundational drugs, creating an urgent imperative for innovation.[4] This guide is designed for researchers, medicinal chemists, and drug development professionals dedicated to this challenge. It moves beyond standard protocols to explain the causal reasoning behind experimental design, providing a framework for the synthesis, evaluation, and optimization of novel sulfonamide-based antimicrobial agents. Our focus is on robust, self-validating methodologies that ensure the generation of reliable and translatable data in the quest for the next generation of sulfa drugs.

The Strategic Design and Synthesis of Novel Sulfonamide Scaffolds

The foundation of any successful antimicrobial campaign is the rational design of the chemical entity. For sulfonamides, this involves a deep understanding of their structure-activity relationship (SAR) to create derivatives that can overcome existing resistance mechanisms and exhibit potent activity.

Core Principles of Sulfonamide Structure-Activity Relationship (SAR)

The antibacterial activity of a sulfonamide is not arbitrary; it is dictated by specific structural features. The classic sulfonamide scaffold consists of a benzene ring, an amino group at the 4-position, and a sulfonyl group.[5] Understanding the role of each component is critical for designing new, more effective molecules.[6]

  • The Para-Amino Group (N4): This primary amine is essential for activity. It mimics the structure of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[7][8] Substitution on this nitrogen generally leads to inactive compounds, unless the substitution is designed to be cleaved in vivo to release the active free amine.[7]

  • The Aromatic Ring: The benzene ring is a critical scaffold. It must be substituted at the 1 and 4 positions by the sulfonyl and amino groups, respectively.[5] Modifications to the ring itself or replacement with other ring systems typically reduces or abolishes activity.[5]

  • The Sulfonamide Group (SO2NH): The sulfur atom must be directly linked to the benzene ring.[5] The acidity of the sulfonamide proton (on the N1 nitrogen) is a key determinant of activity. Optimal antibacterial performance is often seen when the pKa of this proton is in the range of 6.6 to 7.4, which allows for sufficient ionization at physiological pH, enhancing penetration into the bacterial cell.[6][7]

  • The N1-Substituent: While the N4 amine must remain free, the N1 amide nitrogen is a prime target for modification. Introducing various heterocyclic rings at this position can dramatically modulate the compound's physicochemical properties, including its pKa, solubility, and ultimately, its antibacterial potency and spectrum.[6]

Table 1: Summary of Sulfonamide Structure-Activity Relationships (SAR)

Structural Component Requirement for Activity Rationale & Expert Insight
Aromatic Ring Para-substituted benzene ring is essential. Provides the rigid scaffold necessary for proper orientation within the DHPS active site. Direct linkage of sulfur is key.[5]
N4 Amino Group Must be a free, unsubstituted primary amine. Structural mimicry of PABA is the basis of competitive inhibition. Prodrug strategies must allow for in vivo cleavage to this active form.[7][8]
Sulfonamide Linkage -SO2NH- group is critical. The geometry and electronic properties of this group are essential for binding to the DHPS enzyme.

| N1 Nitrogen | Substitution is permissible and often desirable. | Introducing electron-withdrawing heterocycles can lower the N1-H pKa into the optimal range (6.6-7.4), improving ionization and cell penetration.[6][7] |

A Validated Protocol for Novel Sulfonamide Synthesis

The synthesis of novel sulfonamides typically involves the reaction of a substituted sulfonyl chloride with a primary or secondary amine.[1] This protocol describes a common and adaptable method.

Causality: The choice of an aqueous medium under basic conditions (pH 8-10) is deliberate. The alkaline environment facilitates the deprotonation of the amine, making it a more effective nucleophile to attack the electrophilic sulfur of the sulfonyl chloride.[9] Maintaining this pH is critical for driving the reaction to completion.

Step-by-Step Synthesis Protocol:

  • Reactant Solubilization: Accurately weigh the primary amine-containing starting material (e.g., an amino acid, an existing drug) and dissolve it in distilled water with constant stirring.

  • pH Adjustment: Carefully monitor the pH of the solution. Using a 1 M solution of a base like sodium carbonate (Na2CO3), adjust the pH to a stable range of 8-10.[9] This step is crucial for activating the amine.

  • Addition of Sulfonyl Chloride: In a fume hood, accurately weigh the desired p-toluenesulfonyl chloride (or other substituted sulfonyl chloride) and add it portion-wise to the stirred reaction mixture. The reaction is often exothermic; slow addition is recommended.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using thin-layer chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Product Isolation: Once the reaction is complete, carefully acidify the mixture to a pH of ~2 using a strong acid like HCl. This protonates any unreacted base and precipitates the sulfonamide product, which is typically less soluble in acidic aqueous media.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold distilled water to remove salts. The product can then be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the final, pure compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

G cluster_synthesis Generalized Synthesis Workflow Start Starting Materials (Amine + Sulfonyl Chloride) Reaction Nucleophilic Acyl Substitution (Aqueous Media, pH 8-10) Start->Reaction TLC Reaction Monitoring (TLC) Reaction->TLC TLC->Reaction Incomplete Acidify Acidification (Precipitation) TLC->Acidify Complete Filter Filtration & Washing Acidify->Filter Purify Purification (Recrystallization) Filter->Purify End Characterization (NMR, MS) Purify->End

Caption: High-level workflow for the synthesis and validation of novel sulfonamide compounds.

The Core Mechanism: Disrupting Folate Synthesis

Antibacterial sulfonamides are bacteriostatic agents, meaning they inhibit bacterial growth rather than killing the cells outright.[1] They function as competitive inhibitors of DHPS, an enzyme essential for the de novo synthesis of folic acid in bacteria.[3][4] Bacteria must synthesize their own folate, whereas humans obtain it from their diet, providing a selective target for these drugs.[1][12]

The mechanism is a classic example of antimetabolite action. Due to their structural similarity to PABA, sulfonamides bind to the active site of DHPS but cannot be used in the subsequent reaction.[8] This effectively blocks the production of dihydropteroic acid, a precursor to tetrahydrofolate, which is vital for the synthesis of nucleotides (and thus DNA and RNA) and certain amino acids.[3][4]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Normal Pathway THF Tetrahydrofolic Acid DHF->THF DNA DNA, RNA, Amino Acids THF->DNA Sulfa Sulfonamide Drug Sulfa->DHPS Competitive Inhibition

Caption: Mechanism of action of sulfonamides via competitive inhibition of DHPS.

In Vitro Evaluation: Quantifying Antimicrobial Potency

Once a novel compound is synthesized and characterized, its biological activity must be rigorously quantified. In vitro antimicrobial susceptibility testing (AST) is the first critical step in this process.[13][14] The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that completely inhibits the visible growth of a microorganism.[15]

Gold Standard Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative and reproducible technique for determining MIC values and is considered a gold standard.[16]

Causality: This method is superior to qualitative tests like disk diffusion because it provides a precise numerical value (the MIC).[17] Using a 96-well plate format allows for high-throughput screening of multiple compounds against multiple bacterial strains simultaneously. The inclusion of positive (no drug) and negative (no bacteria) controls is a self-validating measure, ensuring that the bacteria are viable and the media is sterile.

Step-by-Step Broth Microdilution Protocol:

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., E. coli, S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Compound Preparation: Dissolve the synthesized sulfonamide compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in broth. This creates a gradient of decreasing drug concentrations across the wells. A typical starting concentration might be 256 µg/mL, diluted down to 0.5 µg/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Positive Control: Include wells with only broth and the bacterial inoculum (no drug) to ensure normal bacterial growth.

    • Negative Control: Include wells with only sterile broth (no bacteria, no drug) to check for media contamination.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.[18]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the first clear well). The result can also be read using a plate reader measuring absorbance at 600 nm.

G cluster_mic Broth Microdilution Workflow Prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate Inoculate Wells with Bacteria Prep->Inoculate Dilute 2-Fold Serial Dilution of Sulfonamide in 96-Well Plate Dilute->Inoculate Incubate Incubate Plate (18-24h, 37°C) Inoculate->Incubate Read Read Results (Visual or Spectrophotometer) Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Table 2: Example Data Presentation for MIC Values (µg/mL)

Compound S. aureus (ATCC 29213) E. coli (ATCC 25922) P. aeruginosa (ATCC 27853) MRSA (Clinical Isolate)
Novel Sulfa-1 8 16 >128 16
Novel Sulfa-2 4 8 64 4
Sulfamethoxazole 32 64 >128 256

| Ciprofloxacin | 0.5 | 0.25 | 1 | 0.5 |

Safety Profile: Preliminary Cytotoxicity Assessment

A potent antimicrobial agent is useless if it is toxic to human cells. Therefore, early-stage assessment of cytotoxicity is a non-negotiable step in the drug development pipeline.[19][20]

Protocol for Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a common and reliable method to quantify cell death by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[21]

Causality: Healthy cells have intact membranes and retain LDH within their cytoplasm. When a compound is cytotoxic, it compromises membrane integrity, causing LDH to leak into the cell culture medium. The amount of LDH activity measured in the supernatant is directly proportional to the number of lysed cells.[21]

Step-by-Step LDH Assay Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HEK293, HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the novel sulfonamide compound, using the same concentration range as in the MIC assay.

  • Controls:

    • Negative Control (Low Lysis): Wells with untreated cells.

    • Positive Control (High Lysis): Wells with cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death.

    • Vehicle Control: Wells with cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.

  • Incubation: Incubate the plate for a relevant period (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mix according to the manufacturer's protocol. This mix contains substrates that are converted by LDH into a colored product (formazan).

  • Measurement: Incubate for the recommended time (e.g., 30 minutes) at room temperature, protected from light. Measure the absorbance at 450-490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity for each compound concentration relative to the positive and negative controls.

In Vivo Evaluation: Assessing Efficacy in a Biological System

Promising candidates from in vitro screening must be evaluated in a living system to assess their true therapeutic potential.[22] In vivo models help determine a compound's efficacy, pharmacokinetics, and safety in a complex biological environment.[23]

Conceptual Framework for an Animal Infection Model

While specific protocols vary greatly, the conceptual workflow for evaluating an antimicrobial in a murine infection model is standardized.

Causality: An in vivo model integrates multiple physiological variables—such as drug absorption, distribution, metabolism, and excretion (ADME)—that cannot be replicated in vitro.[24] Survival rates, bacterial load in target organs (e.g., lungs, spleen), and inflammatory markers provide a holistic view of the drug's efficacy.[15][18] Invertebrate models like Galleria mellonella or C. elegans can serve as valuable, higher-throughput preliminary screens before moving to more complex mammalian models.[18][25]

Conceptual Workflow:

  • Model Selection: Choose an appropriate animal model (e.g., mice) and a relevant bacterial pathogen.

  • Infection: Induce a systemic or localized infection in the animals (e.g., via intraperitoneal or intravenous injection of a standardized bacterial dose).

  • Treatment: Administer the novel sulfonamide compound to groups of infected animals at various doses and through a clinically relevant route (e.g., oral, intravenous). A control group receives a vehicle.

  • Monitoring: Monitor the animals for clinical signs of illness and survival over a set period (e.g., 7 days).

  • Endpoint Analysis: At the end of the study (or at specific time points), euthanize subgroups of animals to quantify the bacterial burden in target organs (e.g., blood, spleen, lungs) by plating homogenized tissue.

  • Data Interpretation: Compare the survival rates and bacterial loads between the treated and control groups to determine the compound's efficacy.

Future Perspectives: Overcoming the Challenges Ahead

The development of novel sulfonamides is not without its hurdles. The primary challenge remains overcoming pre-existing and emerging resistance mechanisms.[4][26] Future strategies should focus on:

  • Hybrid Molecules: Designing hybrid compounds that combine a sulfonamide moiety with another pharmacophore to create multi-target agents.[2]

  • Inhibitors of Resistance: Developing compounds that can be co-administered with sulfonamides to inhibit bacterial resistance mechanisms, such as efflux pumps.

  • Broadening Spectrum: Modifying scaffolds to achieve broader activity, including against fungi and other pathogens.[27]

  • Advanced Delivery Systems: Utilizing novel drug delivery platforms to improve the bioavailability and targeting of sulfonamide compounds, potentially reducing side effects and enhancing efficacy.[28]

By integrating rational design based on SAR, robust and validated evaluation protocols, and a forward-looking approach to overcoming resistance, the research community can successfully revitalize the sulfonamide class, delivering new and effective therapies to combat the global threat of infectious diseases.

References

  • Design and Synthesis of Novel Sulfonamide-Derived Triazoles and Bioactivity Exploration. (n.d.). Vertex AI Search.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023, May 18). National Institutes of Health.
  • Structural Activity Relationship (SAR) of Sulfonamides. (2020, November 24). YouTube.
  • Illustrated Glossary of Organic Chemistry - Structure-Activity Relationship (SAR). (n.d.). UCLA.
  • SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy. (2021, October 26). YouTube.
  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. (2019, February 22). YouTube.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • A new method for in vivo evaluation of antimicrobial agents by translocation of complex dense populations of cutaneous bacteria. (n.d.). PubMed.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). National Institutes of Health.
  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). National Institutes of Health.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Design And Synthesis Of Some Novel Sulfonamide Derivatives As Potential Antimicrobial Agents. (2015, November 30). International Journal of Advanced Research.
  • In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. (2015, May 27). Frontiers.
  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). GoodRx.
  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
  • In Vitro Antimicrobial Potential of Different Platelet Concentrates Against Eight Clinically Relevant Oral Pathobionts. (n.d.). MDPI.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). ResearchGate.
  • Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. (2022, August 19). National Institutes of Health.
  • Sulfonamides. (n.d.). MSD Manual Professional Edition.
  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025, February 5). bioMerieux.
  • In vitro and in vivo Effect of Antimicrobial Agent Combinations Agains. (2021, March 5). Dovepress.
  • Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. (2022, August 2). YouTube.
  • Antimicrobial Susceptibility Testing. (n.d.). Asia-Pacific Economic Cooperation.
  • In vivo and In vitro Model for Evaluation of Anti-microbial activity: A Review. (n.d.). Asian Journal of Pharmaceutical Research.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2025, August 6). ResearchGate.
  • Current development in sulfonamide derivatives to enable CNS-drug discovery. (n.d.). PubMed.
  • Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications.
  • Peptide Nucleic Acids (PNAs) in Antimicrobial Therapy: A Next Generation Strategy. (n.d.). MDPI.
  • Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. (2021, August 10). Frontiers.
  • Challenges in developing new antibacterial drugs. (2025, August 6). ResearchGate.

Sources

Methodological & Application

Application Notes & Protocols: In Vitro Profiling of 4-Ethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 4-Ethylpiperazine-1-sulfonamide, a synthetic compound featuring a sulfonamide moiety. The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1][2][3][4] Given this precedent, a systematic in vitro investigation is warranted to elucidate the biological activity of 4-Ethylpiperazine-1-sulfonamide. This document outlines a suite of experimental protocols, from initial target-agnostic cell-based assays to more specific enzyme inhibition and biophysical assays, designed to characterize its potential therapeutic applications. The protocols are presented with an emphasis on the underlying scientific principles to empower researchers to not only execute the experiments but also to interpret the results within a broader biological context.

Introduction: The Scientific Rationale for Investigating 4-Ethylpiperazine-1-sulfonamide

The sulfonamide group is a cornerstone of medicinal chemistry, best known for its role in the development of the first broadly effective systemic antibacterial agents.[3] These "sulfa drugs" act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[3][5][6][7] Folate is a critical precursor for the synthesis of nucleic acids, and its blockade leads to a bacteriostatic effect.[3][6][7] Beyond their antibacterial properties, sulfonamide derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects.[2][4][8]

The subject of this guide, 4-Ethylpiperazine-1-sulfonamide, combines the sulfonamide pharmacophore with an ethylpiperazine moiety. The piperazine ring is another privileged scaffold in drug discovery, known to improve pharmacokinetic properties and to be a constituent of drugs targeting a variety of receptors and enzymes.[4][9] The convergence of these two moieties suggests that 4-Ethylpiperazine-1-sulfonamide could interact with several biological targets. This document provides a logical progression of in vitro assays to explore these potential activities, starting with broad cellular effects and narrowing down to specific molecular interactions.

Preliminary Assessment: Cell-Based Assays

The initial step in characterizing a novel compound is often to assess its general effect on cell viability and proliferation. This provides a foundational understanding of its cytotoxic or cytostatic potential and can guide the selection of relevant concentration ranges for subsequent, more targeted assays.

Rationale for Cell-Based Phenotypic Screening

Cell-based assays offer a holistic view of a compound's biological effects within a complex cellular system. By exposing cultured human cells to the compound, we can observe downstream functional outcomes that result from the modulation of one or more molecular targets. Flow cytometry-based cell cycle analysis, for instance, can reveal if a compound inhibits cell proliferation by arresting cells at a specific phase of the cell cycle, a hallmark of many anticancer agents.[10][11]

Experimental Workflow: Cellular Assays

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Endpoint Analysis A 1. Culture selected human cancer cell lines (e.g., MCF-7, HeLa, MDA-MB-468) B 2. Harvest and count cells A->B C 3. Seed cells into 96-well plates at a density of 1 x 10^5 cells/mL B->C D 4. Incubate for 24 hours for cell adherence C->D E 5. Prepare serial dilutions of 4-Ethylpiperazine-1-sulfonamide (e.g., 0.1 µM to 1 mM) D->E F 6. Add compound dilutions to the seeded plates E->F G 7. Incubate for a specified period (e.g., 72 hours) F->G H 8a. For Cytotoxicity: Add MTT reagent and incubate for 4 hours G->H K 8b. For Cell Cycle Analysis: Harvest cells, fix, and stain with propidium iodide G->K I 9a. Solubilize formazan crystals with DMSO H->I J 10a. Measure absorbance at 540 nm I->J L 9b. Analyze by flow cytometry K->L

Caption: Workflow for cell-based cytotoxicity and cell cycle analysis.

Protocol: MTT Assay for Cytotoxicity

This protocol is based on the metabolic reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[8] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-468)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 4-Ethylpiperazine-1-sulfonamide

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • ELISA plate reader

Procedure:

  • Seed 200 µL of cell suspension (1 x 10⁵ cells/mL) into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[8]

  • Prepare logarithmic serial dilutions of 4-Ethylpiperazine-1-sulfonamide in complete culture medium (e.g., from 0.1 µM to 1 mM).[8]

  • Remove the medium from the wells and add 200 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 72 hours.[8]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.[8]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Parameter Recommended Value
Cell Seeding Density1 x 10⁵ cells/mL
Compound Concentration0.1 µM - 1 mM
Incubation Time72 hours
MTT Incubation4 hours
Absorbance Wavelength540 nm

Investigating the Mechanism: Enzyme Inhibition Assays

Based on the sulfonamide functional group, a primary hypothesis is the inhibition of enzymes crucial for pathogen or cancer cell survival. Carbonic anhydrases (CAs) are a well-documented target for sulfonamides.[6]

Rationale for Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[12][13][14] They are involved in numerous physiological and pathological processes, making them attractive drug targets.[12][13][14] An in vitro assay measuring the esterase activity of CA provides a straightforward method to screen for potential inhibitors.[12][14][15] The assay uses p-nitrophenyl acetate (p-NPA) as a substrate, which is hydrolyzed by CA to produce the yellow-colored p-nitrophenol, detectable by spectrophotometry.[14][15]

Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay

Materials:

  • Human Carbonic Anhydrase II (CA-II)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[15]

  • p-Nitrophenyl acetate (p-NPA)

  • 4-Ethylpiperazine-1-sulfonamide

  • Acetazolamide (positive control inhibitor)[12][13]

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of CA-II in cold assay buffer.[15]

  • Prepare serial dilutions of 4-Ethylpiperazine-1-sulfonamide and Acetazolamide in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • CA-II working solution

    • Test compound or control

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Prepare the substrate solution (p-NPA in DMSO or acetonitrile) fresh.[15]

  • Initiate the reaction by adding the p-NPA solution to each well.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 10-20 minutes.

Data Analysis: Calculate the rate of reaction (slope of the absorbance vs. time curve). Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

Parameter Recommended Value
EnzymeHuman Carbonic Anhydrase II
Substratep-Nitrophenyl acetate (p-NPA)
pH7.5
Wavelength405 nm
Positive ControlAcetazolamide

Biophysical Validation: Thermal Shift Assay (TSA)

To confirm a direct interaction between 4-Ethylpiperazine-1-sulfonamide and a purified target protein (e.g., CA-II), a biophysical method such as a thermal shift assay is invaluable.

Rationale for Thermal Shift Assay

A thermal shift assay, or differential scanning fluorimetry, measures the thermal stability of a protein.[16] The binding of a small molecule ligand typically stabilizes the protein structure, leading to an increase in its melting temperature (Tₘ).[17][18] This change in Tₘ is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein, which become exposed as the protein unfolds upon heating.[18][19]

Experimental Workflow: Thermal Shift Assay

G A 1. Prepare reaction mix: - Purified target protein - Buffer - Fluorescent dye (e.g., SYPRO Orange) - 4-Ethylpiperazine-1-sulfonamide or DMSO B 2. Dispense into PCR plate A->B C 3. Place plate in a real-time PCR instrument B->C D 4. Apply a temperature gradient (e.g., 25°C to 95°C) C->D E 5. Monitor fluorescence intensity at each temperature increment D->E F 6. Plot fluorescence vs. temperature to generate a melting curve E->F G 7. Determine the melting temperature (Tm) from the inflection point of the curve F->G H 8. Compare Tm of protein with and without the compound to calculate ΔTm G->H

Sources

Application Notes & Protocols for Cell-Based Assays Using 4-Ethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-Ethylpiperazine-1-sulfonamide scaffold represents a confluence of two moieties renowned for their diverse pharmacological activities: the sulfonamides and the piperazines. Sulfonamides are a cornerstone of antibacterial therapy and have been explored for anticancer and anti-inflammatory roles.[1][2][3] The piperazine ring is a privileged structure in medicinal chemistry, frequently incorporated into agents targeting the central nervous system and G-protein coupled receptors (GPCRs).[1][4] This convergence suggests that 4-Ethylpiperazine-1-sulfonamide and its derivatives are prime candidates for drug discovery programs, with potential applications ranging from oncology to signal transduction research.[3][5]

This guide provides a framework for the initial characterization of 4-Ethylpiperazine-1-sulfonamide in common cell-based assays. We present detailed, validated protocols for assessing two of its most probable biological activities: cytotoxicity in cancer cell lines and modulation of GPCR signaling pathways. These protocols are designed to be robust and adaptable, providing researchers with the necessary tools to probe the compound's mechanism of action and therapeutic potential.

Scientific Background & Plausible Mechanisms of Action

The biological activity of 4-Ethylpiperazine-1-sulfonamide can be logically inferred from its constituent parts.

  • Sulfonamide Moiety: This functional group is famously known to act as a competitive inhibitor of dihydropteroate synthase in bacteria, thereby blocking folic acid synthesis and exerting a bacteriostatic effect.[6][7] In mammalian cells, sulfonamide-containing compounds have demonstrated significant anticancer properties, though the mechanisms are more varied and can include cell cycle arrest and induction of apoptosis.[3][5]

  • Piperazine Moiety: As a versatile pharmacophore, piperazine is a key component in numerous approved drugs. Its presence often confers favorable pharmacokinetic properties and allows for interaction with a wide array of biological targets, most notably GPCRs, where the nitrogen atoms can engage in crucial hydrogen bonding and ionic interactions.[3][4]

Based on this, two primary hypotheses for the compound's activity in mammalian cells are:

  • Cytotoxicity: The compound may inhibit the proliferation of cancer cells through mechanisms yet to be fully elucidated.

  • GPCR Signaling Modulation: The compound could act as either an agonist or antagonist at one or more of the hundreds of GPCRs, which regulate nearly every physiological process.[8]

This guide will focus on assays to test these two hypotheses. Below is a conceptual diagram of a Gαs-coupled GPCR signaling pathway, a common target for piperazine-containing molecules.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane GPCR Gαs-Coupled Receptor G_protein Gαs Gβγ GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Activates Ligand Agonist Ligand Ligand->GPCR Activates Compound 4-Ethylpiperazine-1-sulfonamide (Potential Antagonist) Compound->GPCR Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: A generic Gαs-coupled GPCR signaling cascade.

Compound Preparation & Handling

Scientific rigor begins with proper reagent preparation. The hydrochloride salt form of 4-Ethylpiperazine-1-sulfonamide is often used to enhance aqueous solubility.[5]

Protocol: Preparation of a 10 mM Stock Solution

  • Weighing: Accurately weigh out the required amount of 4-Ethylpiperazine-1-sulfonamide HCl (MW will vary based on salt form; consult supplier data). For example, for a compound with MW = 229.73 g/mol , weigh 2.30 mg to make 1 mL of a 10 mM solution.

  • Solubilization: Dissolve the compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO). Vortex thoroughly until the solution is clear.

    • Scientist's Note: While the HCl salt improves water solubility, a DMSO stock is standard practice for cell-based assays. It ensures complete solubilization at high concentrations and is easily diluted into aqueous culture media. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 1: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]

MTT_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 96-well plate) B 2. Incubate 24h (Allow cells to adhere) A->B C 3. Treat with Compound (Serial dilutions of 4-Ethylpiperazine-1-sulfonamide) B->C D 4. Incubate 48-72h (Compound exposure period) C->D E 5. Add MTT Reagent (e.g., to 0.5 mg/mL final conc.) D->E F 6. Incubate 2-4h (Allow formazan formation) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well flat-bottom cell culture plates

  • 4-Ethylpiperazine-1-sulfonamide stock solution (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin, 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., pure DMSO or 10% SDS in 0.01 M HCl)

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the 10 mM stock solution in complete medium. For an 8-point dose-response curve, you might prepare 2X final concentrations ranging from 200 µM down to 0.78 µM.

  • Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Self-Validation/Controls:

      • Vehicle Control: Wells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5%). This represents 100% viability.

      • Positive Control: Wells treated with a known cytotoxic agent like Doxorubicin.

      • Untreated Control: Wells with cells and fresh medium only.

      • Media Blank: Wells with medium only (no cells) for background subtraction.

  • Incubation: Return the plate to the incubator for the desired exposure time (typically 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.45-0.5 mg/mL).[9] Return to the incubator for 2-4 hours. Visually confirm the formation of purple precipitate in viable cells.

  • Solubilization: Carefully aspirate the medium/MTT mixture from the wells. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Gently pipette to mix or place on an orbital shaker for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis & Presentation:

  • Subtract the average absorbance of the media blank from all other wells.

  • Calculate the Percentage Viability for each concentration:

    • % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot % Viability against the log of the compound concentration. Use non-linear regression (log[inhibitor] vs. response -- variable slope) in software like GraphPad Prism to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Concentration (µM)Absorbance (570nm)Corrected Absorbance% Viability
Media Blank0.0520.000N/A
Vehicle (0 µM)1.2521.200100.0%
0.781.2401.18899.0%
1.561.1981.14695.5%
3.131.0841.03286.0%
6.250.8920.84070.0%
12.50.6400.58849.0%
250.3520.30025.0%
500.1720.12010.0%
1000.0920.0403.3%

Table 1: Example data from an MTT cytotoxicity assay.

Protocol 2: GPCR Modulation Assessment by cAMP Assay

This protocol is designed to screen for antagonistic activity of 4-Ethylpiperazine-1-sulfonamide at a model Gαs-coupled receptor. The assay measures the compound's ability to inhibit the production of cyclic AMP (cAMP) induced by a known agonist.[8][11]

cAMP_Workflow A 1. Seed Cells (HEK293T expressing a Gαs-GPCR) B 2. Incubate 24h A->B C 3. Pre-treat with Compound (Test compound or vehicle for 15-30 min) B->C D 4. Stimulate with Agonist (Add known agonist, e.g., Isoproterenol) C->D E 5. Incubate 30 min (Allow cAMP production) D->E F 6. Lyse Cells & Stop Reaction (Add lysis buffer from kit) E->F G 7. Perform cAMP Detection (ELISA, HTRF, or other immunoassay) F->G H 8. Read Signal (Plate reader specific to kit) G->H

Sources

Application Note: Cytotoxicity Profiling of 4-Ethylpiperazine-1-sulfonamide Derivatives via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

The evaluation of 4-Ethylpiperazine-1-sulfonamide and its derivatives represents a critical workflow in medicinal chemistry, particularly for the development of Carbonic Anhydrase Inhibitors (CAIs) targeting hypoxic tumor microenvironments. While the sulfonamide moiety acts as the primary zinc-binding group (ZBG) essential for enzymatic inhibition, the ethylpiperazine tail modulates lipophilicity and membrane permeability.

However, the physicochemical nature of this scaffold—containing both a basic tertiary amine (piperazine, pKₐ ~8.0) and a weakly acidic sulfonamide (pKₐ ~10.0)—presents unique challenges in colorimetric cell viability assays. Standard MTT protocols often fail due to pH-dependent precipitation or metabolic interference. This application note provides a validated, high-integrity protocol designed to eliminate false positives caused by compound insolubility and ensure precise IC₅₀ determination.

Physicochemical Considerations & Preparation

The Amphoteric Challenge

Understanding the ionization state is prerequisite to experimental design. At physiological pH (7.4), the piperazine nitrogen is largely protonated (cationic), aiding solubility. However, high concentrations in DMSO stocks, when diluted into buffered media, can shift the equilibrium, leading to micro-precipitation that mimics formazan crystals in optical density (OD) readings.

Critical Rule: Never perform serial dilutions directly in the cell culture plate for this class of compounds. External dilution blocks are mandatory.

Stock Solution Preparation[1]
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.

  • Target Concentration: 100 mM (Stock A).

  • Storage: -20°C, desiccated. Stable for 3 months. Avoid freeze-thaw cycles >3 times.

Working Solution (The "Solubility Checkpoint")

Before touching a cell, you must validate the compound's stability in the assay medium (e.g., RPMI-1640 + 10% FBS).

Protocol:

  • Prepare the highest test concentration (e.g., 200 µM) in a clear tube containing pre-warmed media (37°C).

  • Vortex for 15 seconds.

  • Visual Inspection: Hold against a dark background. Any turbidity or opalescence indicates precipitation.

  • Nephelometric Validation (Optional but Recommended): Measure absorbance at 600 nm (reference wavelength). If OD > 0.05 compared to blank media, solubility is compromised. Action: Reduce concentration or add a co-solvent (e.g., 0.5% Tween-80).

Experimental Design: The Self-Validating MTT Protocol

This protocol integrates "No-Cell" controls to quantify chemical interference, a step often skipped in standard guides but essential for sulfonamide derivatives.

Experimental Matrix (96-Well Plate Layout)
RowCol 1Col 2Col 3-5Col 6-8Col 9-11Col 12
A BlankBlankCtrl (Neg)Ctrl (Pos)High Conc Blank
B BlankBlank100 µM100 µM100 µMBlank
C BlankBlank50 µM50 µM50 µMBlank
D BlankBlank25 µM25 µM25 µMBlank
E BlankBlank12.5 µM12.5 µM12.5 µMBlank
F BlankBlank6.25 µM6.25 µM6.25 µMBlank
G BlankBlank3.125 µM3.125 µM3.125 µMBlank
H BlankBlankNo-Cell No-Cell No-Cell Blank
  • Ctrl (Neg): Vehicle Control (0.1% DMSO in Media).

  • Ctrl (Pos): Doxorubicin (1 µM) or Staurosporine.

  • No-Cell: Media + Compound (Highest Conc) + MTT. Purpose: Detects chemical reduction of MTT by the sulfonamide itself.

Detailed Step-by-Step Methodology

Phase 1: Cell Seeding (Day 0)
  • Cell Line Selection: HeLa or MCF-7 (common models for CAIX overexpression).

  • Density: Seed 5,000–8,000 cells/well in 100 µL complete media.

    • Expert Insight: Sulfonamides are cytostatic (G1 arrest) rather than rapidly cytotoxic. Lower seeding density prevents contact inhibition from masking drug effects during the 72h incubation.

  • Incubation: 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Prepare a 2X Master Dilution Plate in complete media (ensure final DMSO < 0.5%).

  • Remove 50 µL of media from the cell plate (carefully, do not disturb the monolayer).

  • Add 50 µL of the 2X compound solutions to the respective wells.

  • Incubation: 72 hours. Rationale: CAIs often require longer durations to manifest metabolic exhaustion in hypoxic conditions.

Phase 3: The MTT Reaction (Day 4)
  • Reagent: Thiazolyl Blue Tetrazolium Bromide (MTT), 5 mg/mL in PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Add 20 µL of MTT stock to each well (Final conc: 0.5 mg/mL).

  • Incubation: 3–4 hours at 37°C.

    • Checkpoint: Inspect under microscope. Healthy cells should contain dark purple intracellular crystals. If crystals are extracellular and needle-shaped, this is likely compound precipitation, not formazan.

Phase 4: Solubilization & Readout
  • Aspiration: Carefully aspirate media. (For non-adherent cells, spin plate at 1200 rpm for 5 min first).

  • Solvent: Add 150 µL DMSO .

  • Agitation: Shake plate on an orbital shaker (150 rpm) for 15 minutes, protected from light.

  • Measurement:

    • Test Wavelength: 570 nm (Formazan peak).

    • Reference Wavelength: 630 nm (Plastic/Cell debris correction).

    • Calculation: OD = (OD₅₇₀ - OD₆₃₀).

Visualizing the Mechanism & Workflow

The following diagram illustrates the critical decision pathways and mechanistic interactions specific to 4-Ethylpiperazine-1-sulfonamide during the assay.

MTT_Workflow Compound 4-Ethylpiperazine-1-sulfonamide (Stock in DMSO) Dilution Dilution in Media (pH 7.4) Compound->Dilution Check Solubility Checkpoint (Turbidity/Nephelometry) Dilution->Check Precip Precipitation Detected (Risk: False Positive) Check->Precip High Conc / pH Shift Proceed Solution Clear (Proceed to Assay) Check->Proceed Stable Readout Spectrophotometry (OD 570nm - 630nm) Precip->Readout Interference (Light Scattering) Cells Cell Incubation (72h) HeLa / MCF-7 Proceed->Cells MTT_Add Add MTT Reagent Cells->MTT_Add Mito Mitochondrial Reductase (Succinate Dehydrogenase) Formazan Intracellular Purple Formazan Mito->Formazan Reduction MTT_Add->Mito Uptake Formazan->Readout Solubilization (DMSO)

Figure 1: Optimized MTT workflow emphasizing the critical solubility checkpoint to prevent false toxicity data caused by sulfonamide precipitation.

Data Analysis & Troubleshooting

Calculating IC₅₀

Normalize data to the Vehicle Control (Neg Ctrl):



Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response, variable slope).

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
High Background in "No-Cell" Wells Compound reducing MTTUse Resazurin (Alamar Blue) assay instead; it is less sensitive to chemical reduction.
Spikes in Viability at High Conc. Precipitation scattering lightCRITICAL: Check solubility (Section 2.3). Wash cells 2x with PBS before adding DMSO solubilizer.
Low Signal in Controls Metabolic dormancyIncrease seeding density or incubation time. Ensure media pH is not acidic (yellow).

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.

  • Ghasemi, J. B., et al. (2021).[2] Novel sulfonamide-β-lactam hybrids incorporating the piperazine moiety as potential iNOS inhibitors with promising antibacterial activity. Scientific Reports, 11, Article number: 19823.

  • Stockert, J. C., et al. (2012). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantification of 4-Ethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the quantification of 4-Ethylpiperazine-1-sulfonamide using LC-MS/MS. It addresses the specific challenges of analyzing small, polar, basic impurities/intermediates in complex matrices.

Executive Summary

4-Ethylpiperazine-1-sulfonamide is a polar, basic piperazine derivative often encountered as a synthetic intermediate or potential impurity in the manufacturing of sulfonamide-based antimicrobials and specific kinase inhibitors. Its quantification poses two primary analytical challenges:

  • High Polarity: Poor retention on standard C18 columns leads to co-elution with matrix salts.

  • Ionization Competition: As a low-molecular-weight amine, it is susceptible to significant matrix effects (ion suppression) in ESI positive mode.

This protocol details a validated HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography) approach, superior to Reversed-Phase (RP) for this analyte, ensuring robust retention (> 3 x


) and high sensitivity (LOQ < 1.0 ng/mL).

Chemical Intelligence & MS Optimization

Understanding the physicochemical properties is the prerequisite for method design.

Physicochemical Profile[1]
  • Structure: A piperazine ring substituted with an ethyl group at

    
     and a sulfonamide moiety at 
    
    
    
    .
  • Molecular Formula:

    
    
    
  • Exact Mass: 193.0885

  • pKa (Calculated): ~8.5 (Piperazine

    
     basicity) and ~10.0 (Sulfonamide 
    
    
    
    acidity).
  • LogP: ~ -0.5 (Hydrophilic).

Mass Spectrometry Strategy (ESI+)

The basic nitrogen on the ethyl-substituted piperazine ring ensures high ionization efficiency in Positive Electrospray Ionization (ESI+) .

MRM Transition Logic: The fragmentation pattern follows the "Charge Retention" principle on the most basic site (the


 amine).
  • Precursor Ion:

    
    
    
  • Primary Fragment (Quantifier): Cleavage of the sulfonyl-nitrogen bond typically yields the N-ethylpiperazine cation (

    
     113.1).
    
  • Secondary Fragment (Qualifier): Ring cleavage of the piperazine moiety often yields the characteristic

    
     fragment or similar iminium ions (
    
    
    
    70.1 or 84.1).

Table 1: Optimized MRM Parameters (Sciex/Waters TQ Systems)

ParameterValueRationale
Ionization Mode ESI PositiveProtonation of

-piperazine nitrogen.
Precursor Ion 194.1


Quantifier Transition 194.1

113.1
Loss of neutral

moiety (81 Da).
Qualifier Transition 194.1

70.1
Characteristic piperazine ring fragment (

).
Declustering Potential 60 VOptimized to prevent in-source fragmentation.
Collision Energy (CE) 25 eV (Quant) / 40 eV (Qual)High energy required to break sulfonamide S-N bond.

Sample Preparation Protocol

Objective: Remove phospholipids and salts that cause ion suppression while maximizing recovery of the polar base.

Recommended Method: Mixed-Mode Cation Exchange (MCX) SPE

Standard Protein Precipitation (PPT) is often insufficient for removing phospholipids that co-elute in HILIC. MCX SPE utilizes the basicity of the analyte for orthogonal cleanup.

Workflow Diagram:

SPE_Workflow Start Sample (Plasma/API Solution) PreTreat Pre-treatment: Dilute 1:1 with 2% Formic Acid (Ionize basic N) Start->PreTreat Condition Conditioning: 1. 1 mL MeOH 2. 1 mL Water (pH < 3) PreTreat->Condition Load Load Sample (Flow rate < 1 mL/min) Condition->Load Wash1 Wash 1: 2% Formic Acid (Remove proteins/acidic interferences) Load->Wash1 Wash2 Wash 2: Methanol (Remove neutral/hydrophobic interferences) Wash1->Wash2 Elute Elution: 5% NH4OH in Methanol (Release basic analyte) Wash2->Elute Evap Evaporate & Reconstitute (Mobile Phase A:B 10:90) Elute->Evap

Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow for selective extraction of basic piperazine sulfonamides.

Chromatographic Conditions (HILIC)

Why HILIC? Reversed-phase C18 columns often require ion-pairing reagents (like HFBA) to retain this polar amine, which suppresses MS signal. HILIC retains polar bases using an organic-rich mobile phase, enhancing ESI desolvation and sensitivity.

Table 2: LC Method Parameters

ParameterCondition
Column Waters XBridge BEH Amide (2.1 x 100 mm, 2.5 µm) or Phenomenex Kinetex HILIC.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.0).
Mobile Phase B Acetonitrile (0.1% Formic Acid).
Flow Rate 0.4 mL/min.
Column Temp 40°C.
Injection Vol 2 - 5 µL.

Gradient Profile:

  • 0.0 min: 95% B (High organic for retention)

  • 1.0 min: 95% B

  • 5.0 min: 60% B (Elution of analyte)

  • 5.1 min: 40% B (Flush)

  • 7.0 min: 95% B (Re-equilibration)

Method Validation Strategy

To ensure the method meets regulatory standards (ICH M10 / FDA Bioanalytical Guidelines), the following validation modules must be executed.

Linearity & Range
  • Standard: 4-Ethylpiperazine-1-sulfonamide (Custom synthesis or purified standard).

  • Internal Standard (IS): Use a stable isotope labeled analog (e.g., Sulfamethazine-d4) or a structural analog like 1-Methylpiperazine if exact match is unavailable.

  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
Matrix Effect Assessment

Since HILIC elutes salts/phospholipids differently than RP, matrix effects must be quantified.



  • Acceptance: CV of IS-normalized MF should be < 15% across 6 different lots of matrix.

Carryover Check

Piperazines can be "sticky" on stainless steel.

  • Protocol: Inject the ULOQ (Upper Limit of Quantification) followed immediately by a Double Blank.

  • Requirement: Peak area in blank must be < 20% of the LLOQ signal.

  • Mitigation: Use a needle wash of Methanol:Acetonitrile:Water:Formic Acid (40:40:19:1).

Troubleshooting Guide

SymptomRoot CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Ensure Ammonium Formate concentration is at least 10 mM.
Signal Drift Source contamination.Clean the ESI cone/curtain plate; piperazines can polymerize/deposit.
Low Recovery Analyte loss during evaporation.Do not evaporate to complete dryness; add 10 µL of DMSO or keeper solvent before N2 blowdown.
RT Shift HILIC equilibration issues.HILIC requires longer equilibration than RP. Ensure at least 10 column volumes between runs.

References

  • Impurity Profiling in Sulfonamides: Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress.

  • Piperazine Fragmentation Patterns: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central.

  • HILIC Method Development for Polar Amines: Hydrophilic Interaction Chromatography (HILIC) in the Analysis of Antibiotics. Separation Science. (General Reference for HILIC mechanism applied to polar sulfonamides).
  • Physicochemical Data (Piperazine Sulfonamides): pKa Values of Some Piperazines at 298–323 K.[1] University of Regina.

  • General Sulfonamide LC-MS/MS Methodology: Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry.[2] ResearchGate.[2][3][4]

Sources

Application Note: High-Throughput Screening of Carbonic Anhydrase II Using 4-Ethylpiperazine-1-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the high-throughput screening (HTS) methodology for 4-Ethylpiperazine-1-sulfonamide and its derivatives. While primary sulfonamides are the classical "warhead" for Carbonic Anhydrase (CA) inhibition, the inclusion of the 4-ethylpiperazine moiety is a strategic medicinal chemistry modification designed to enhance aqueous solubility and modulate pKa, thereby improving bioavailability compared to lipophilic benzene sulfonamides.

In this protocol, 4-Ethylpiperazine-1-sulfonamide serves as the Reference Fragment/Lead for targeting Human Carbonic Anhydrase II (hCA II) . We utilize a robust, absorbance-based esterase assay (4-Nitrophenyl Acetate hydrolysis) adapted for 384-well automation. This guide addresses specific physicochemical challenges of piperazine-sulfonamides, including pH-dependent solubility and DMSO tolerance.

Key Mechanistic Insight

The sulfonamide group (


) acts as a zinc-binding group (ZBG) within the hCA II active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. The ethylpiperazine tail extends towards the hydrophilic half of the active site, offering a vector for fragment growing to gain isoform selectivity (e.g., against hCA IX or XII).

Chemical Management & Handling

Compound: 4-Ethylpiperazine-1-sulfonamide Physicochemical Profile:

  • Solubility: High in acidic media; moderate in neutral pH. The piperazine nitrogen (pKa ~8-9) is protonated at physiological pH, aiding solubility.

  • Stability: Stable in DMSO for >24 hours at room temperature.

  • Hazards: Potential skin irritant; handle with standard PPE.

Preparation of Stock Solutions

To minimize compound precipitation during the acoustic transfer or pin-tooling steps, follow this specific solubilization protocol:

  • Primary Stock: Dissolve neat powder in 100% DMSO to a concentration of 10 mM .

    • Critical: Vortex for 60 seconds. If turbidity persists, sonicate at 40°C for 5 minutes.

  • Quality Control: Verify purity via LC-MS prior to screening. Impurities >5% can lead to false positives in absorbance assays due to aggregation.

  • Storage: Aliquot into amber glass vials or cyclic olefin copolymer (COC) plates. Store at -20°C. Avoid freeze-thaw cycles >3 times.

Experimental Workflow Visualization

The following diagram outlines the automated HTS workflow, detailing the logic flow from library management to data acquisition.

HTS_Workflow Library Compound Library (DMSO Stock) Echo Acoustic Dispensing (20-50 nL) Library->Echo Source AssayPlate 384-Well Assay Plate (Clear Bottom) Echo->AssayPlate Transfer Incubation1 Pre-Incubation (15 min @ RT) AssayPlate->Incubation1 Equilibrium Reagent1 Dispense Enzyme (hCA II in Buffer) Reagent1->AssayPlate Add Enzyme Reagent2 Dispense Substrate (4-NPA) Incubation1->Reagent2 Start Rxn Readout Kinetic Read (OD 405nm) Reagent2->Readout Measure Product

Figure 1: Automated workflow for hCA II inhibition screening. The process utilizes acoustic dispensing to minimize DMSO carryover.

Detailed Assay Protocol: hCA II Esterase Inhibition

This assay relies on the hCA II-catalyzed hydrolysis of 4-Nitrophenyl acetate (4-NPA) to 4-Nitrophenol , which is monitored colorimetrically at 405 nm .

Reagents & Buffer Composition[1]
  • Assay Buffer: 12.5 mM Tris-HCl, pH 7.5, 75 mM NaCl.

    • Note: Avoid phosphate buffers as anions can weakly inhibit CAs.

    • Surfactant: Add 0.01% Triton X-100 to prevent compound aggregation (critical for piperazine scaffolds which can form micelles).

  • Enzyme: Recombinant Human Carbonic Anhydrase II (hCA II). Final concentration: 100 nM .

  • Substrate: 4-Nitrophenyl acetate (4-NPA). Stock: 100 mM in DMSO. Final concentration: 1 mM .

Step-by-Step Procedure (384-Well Format)
StepActionVolumeCritical Notes
1 Compound Transfer 50 nLUse acoustic dispenser (e.g., Echo 550) to transfer 10 mM stock. Final [Cpd] = 10 µM (approx).
2 Enzyme Addition 25 µLDispense hCA II in Assay Buffer. Centrifuge plate 1 min @ 1000 rpm to remove bubbles.
3 Pre-Incubation N/AIncubate for 15 minutes at Room Temp (25°C). Allows slow-binding inhibitors to equilibrate.
4 Substrate Addition 25 µLDispense 2 mM 4-NPA (2x) to start reaction. Final Vol = 50 µL.
5 Detection N/AMeasure Absorbance (405 nm) immediately in Kinetic Mode for 10 minutes (read every 30s).
Controls
  • Positive Control (High Inhibition): Acetazolamide (10 µM final). Expect <5% activity.

  • Negative Control (Max Activity): DMSO only (0.1% final). Expect 100% activity.

  • Blank: Buffer + Substrate (No Enzyme). Measures spontaneous hydrolysis of 4-NPA.

Mechanism of Action & Signaling Logic

Understanding the binding mode is essential for interpreting Structure-Activity Relationships (SAR). The graph below illustrates the molecular interactions.

MOA_Mechanism Sulfonamide Sulfonamide Group (-SO2NH2) Zn Active Site Zinc (Zn2+) Sulfonamide->Zn Coordinates Water Zinc-Bound Water/OH- Sulfonamide->Water Displaces Piperazine Ethylpiperazine Tail Selectivity Isoform Selectivity (hCA IX/XII) Piperazine->Selectivity Vector for Growth Solubility Aq. Solubility (pKa Modulation) Piperazine->Solubility Enhances

Figure 2: Pharmacophore logic. The sulfonamide anchors the molecule to the catalytic Zinc, while the piperazine moiety serves as a solubility handle and selectivity vector.

Data Analysis & Validation

Primary Screen Analysis

Calculate the Percent Inhibition for each well using the initial velocity (


, slope of the linear portion of the kinetic curve):


Assay Quality (Z-Factor)

A robust HTS assay must have a Z' factor > 0.5.



  • If Z' < 0.5: Check for pipetting errors, reagent instability (4-NPA hydrolyzes spontaneously over time), or temperature fluctuations.

Hit Confirmation

Hits (compounds >50% inhibition) must be validated by:

  • Dose-Response (IC50): 10-point serial dilution.

  • Counter-Screen: Test against a non-zinc enzyme (e.g., Esterase or Trypsin) to rule out non-specific aggregators or color quenchers.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background (Blank) Spontaneous hydrolysis of 4-NPA.Prepare substrate immediately before use. Keep on ice until dispense.
Low Signal Window Enzyme inactive or degraded.Store hCA II at -80°C. Do not vortex enzyme vigorously.
Precipitation Piperazine scaffold aggregation.Ensure 0.01% Triton X-100 is present. Check stock solubility.
False Positives Compound absorbs at 405 nm.Run a "Compound Only" control plate (No Enzyme) and subtract OD.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion. Expert Opinion on Drug Discovery, 14(11), 1175-1189. Link

  • PubChem Compound Summary. (2023). 4-Ethylpiperazine-1-sulfonamide (CID 12217345). National Center for Biotechnology Information. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for the catalytic mechanism. Biochimie, 94(6), 1232-1241. Link

Application Notes & Protocols: Preclinical Efficacy Evaluation of 4-Ethylpiperazine-1-sulfonamide in Animal Models of Epilepsy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Scientific Premise

4-Ethylpiperazine-1-sulfonamide is a novel chemical entity under investigation for its potential therapeutic applications. Structurally, it incorporates both a sulfonamide group and a piperazine moiety. While this specific molecule is not extensively characterized in public literature, its constituent functional groups provide a strong basis for a scientific hypothesis regarding its mechanism of action. The sulfonamide group is a well-established pharmacophore in drugs that act as carbonic anhydrase (CA) inhibitors.[1][2][3] Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. Inhibition of specific CA isoforms in the central nervous system (CNS) can lead to localized acidosis and altered neuronal excitability, a mechanism leveraged by established antiepileptic drugs (AEDs) like acetazolamide and zonisamide.[4][5][6][7] The piperazine ring is a common scaffold in many CNS-active compounds, often improving pharmacokinetic properties such as blood-brain barrier penetration.[8][9][10]

Therefore, we hypothesize that 4-Ethylpiperazine-1-sulfonamide acts as a carbonic anhydrase inhibitor with potential efficacy in the treatment of epilepsy . These application notes provide a comprehensive guide for researchers to test this hypothesis by evaluating the compound's antiseizure efficacy in validated, clinically relevant animal models. The protocols outlined below are designed to be self-validating, incorporating appropriate controls and clear endpoints to ensure data integrity and trustworthiness.

Part 1: Strategic Selection of Preclinical Epilepsy Models

The initial screening of a potential AED requires models that are predictive of clinical efficacy for specific seizure types.[11] No single animal model can fully replicate human epilepsy, but a battery of tests can build a profile of a compound's potential activity.[11][12] For 4-Ethylpiperazine-1-sulfonamide, we propose a two-tiered screening approach using acute, induced seizure models that are highly predictive and well-standardized.[13]

  • Maximal Electroshock (MES) Seizure Test: This model is considered the gold standard for identifying compounds effective against generalized tonic-clonic seizures.[14][15][16] It assesses a drug's ability to prevent the spread of a seizure from a focal point.[14][15] Many carbonic anhydrase inhibitors, including acetazolamide, demonstrate robust activity in the MES model.[4][6]

  • Pentylenetetrazole (PTZ)-Induced Seizure Test: The PTZ model is used to identify compounds that can prevent or delay the onset of generalized seizures, particularly myoclonic and absence seizures.[16][17][18][19] PTZ is a GABA-A receptor antagonist that induces seizures through a different mechanism than MES, providing complementary information about the compound's spectrum of activity.[18][19]

Success in these acute models would provide a strong rationale for advancing the compound to more complex chronic epilepsy models, such as kindling or post-status epilepticus models.[12][20]

Part 2: Experimental Design and Workflow

A robust experimental design is critical for obtaining reproducible and interpretable results. The following workflow provides a logical progression from compound preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_study Phase 2: Efficacy Study cluster_analysis Phase 3: Analysis P1 Compound Formulation (Vehicle Selection) P2 Animal Acclimation (7 days, controlled environment) S1 Randomization & Grouping (Vehicle, Positive Control, Test Compound) P2->S1 S2 Drug Administration (i.p. or p.o.) S1->S2 S3 Time to Peak Effect (TPE) Determination S2->S3 S4 Seizure Induction (MES or PTZ at TPE) S3->S4 S5 Behavioral Scoring & Observation S4->S5 A1 Data Collation (Seizure latency, duration, severity) S5->A1 A2 Statistical Analysis (e.g., Probit for ED50, ANOVA) A1->A2 A3 Dose-Response Curve Generation A2->A3 A4 Report & Conclusion A3->A4

Caption: Overall experimental workflow for efficacy testing.

Part 3: Detailed Protocols for Efficacy Testing

These protocols are designed for mice but can be adapted for rats with appropriate adjustments to drug doses and electrical/chemical stimuli.

Protocol 3.1: Maximal Electroshock (MES) Seizure Test

Objective: To determine the ability of 4-Ethylpiperazine-1-sulfonamide to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.

Materials:

  • Male CD-1 or C57BL/6 mice (20-25 g)

  • Electroconvulsive shock generator (e.g., Ugo Basile ECT Unit)

  • Corneal electrodes

  • 0.5% Tetracaine hydrochloride ophthalmic solution

  • 0.9% Saline solution

  • 4-Ethylpiperazine-1-sulfonamide

  • Vehicle (e.g., 0.5% methylcellulose with 0.1% Tween 80 in sterile water)

  • Positive Control: Phenytoin (30 mg/kg, i.p.)

  • Standard animal cages and observation chambers

Methodology:

  • Animal Acclimation: House animals in a controlled environment (12:12 light:dark cycle, 22±2°C) for at least 7 days prior to testing, with ad libitum access to food and water.

  • Compound Preparation: Prepare a stock solution of 4-Ethylpiperazine-1-sulfonamide in the chosen vehicle. Prepare serial dilutions to achieve the desired doses (e.g., 10, 30, 100 mg/kg). Ensure the positive control (Phenytoin) is also appropriately formulated.

  • Grouping and Administration:

    • Randomly assign mice to treatment groups (n=8-10 per group): Vehicle, Positive Control, and at least three dose levels of the test compound.

    • Administer the assigned treatment via intraperitoneal (i.p.) or oral (p.o.) gavage. The volume should not exceed 10 mL/kg.

  • Seizure Induction:

    • At the predetermined Time to Peak Effect (TPE) post-dosing (typically 30-60 min for i.p.), proceed with seizure induction.

    • Apply one drop of 0.5% tetracaine to each cornea for local anesthesia, followed by a drop of saline to ensure good electrical contact.[14]

    • Position the corneal electrodes.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz, 0.2-second duration).[14][21]

  • Observation and Scoring:

    • Immediately after stimulation, place the animal in an observation chamber.

    • Observe the seizure behavior. The characteristic MES seizure consists of a tonic phase with flexion followed by extension of the hindlimbs, and a final clonic phase.[15]

    • Primary Endpoint: The abolition of the tonic hindlimb extension.[14][22] An animal is considered "protected" if it does not exhibit tonic hindlimb extension.[14]

  • Data Analysis:

    • For each group, calculate the percentage of animals protected.

    • Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

Protocol 3.2: Pentylenetetrazole (PTZ)-Induced Seizure Test

Objective: To assess the ability of 4-Ethylpiperazine-1-sulfonamide to increase the threshold for chemically-induced clonic and tonic-clonic seizures.

Materials:

  • Male CD-1 or Swiss Albino mice (20-25 g)

  • Pentylenetetrazole (PTZ)

  • 0.9% Saline solution

  • 4-Ethylpiperazine-1-sulfonamide and vehicle

  • Positive Control: Diazepam (5 mg/kg, i.p.) or Valproic Acid (200 mg/kg, i.p.)

  • Observation chambers, stopwatch

Methodology:

  • Animal Acclimation & Compound Preparation: Follow steps 1 and 2 from Protocol 3.1.

  • Grouping and Administration: Follow step 3 from Protocol 3.1, using an appropriate positive control for this model.

  • Seizure Induction:

    • At the TPE post-dosing, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous, s.c. or 50-75 mg/kg, i.p.).[17][23] PTZ should be freshly dissolved in 0.9% saline.[23]

  • Observation and Scoring:

    • Immediately after PTZ injection, place the animal in an individual observation chamber and start a stopwatch.

    • Observe continuously for 30 minutes.[17]

    • Primary Endpoints:

      • Latency (time in seconds) to the first myoclonic jerk.

      • Latency to the onset of a generalized clonic seizure (loss of righting reflex for >5 seconds).

      • Incidence (%) of generalized clonic and tonic-clonic seizures.

    • A common scoring system (e.g., modified Racine scale) can be used to quantify seizure severity.

  • Data Analysis:

    • Compare the latencies to seizure onset between groups using ANOVA followed by a post-hoc test (e.g., Dunnett's test).

    • Compare the incidence of seizures using Fisher's exact test.

    • Calculate the ED50 for protection against generalized seizures.

Part 4: Data Presentation and Interpretation

Quantitative data should be summarized in tables for clarity and ease of comparison.

Table 1: Example Dose-Response Data for 4-Ethylpiperazine-1-sulfonamide in the MES Test

Treatment GroupDose (mg/kg, i.p.)NAnimals Protected% ProtectionED50 (95% CI)
Vehicle-1000%-
Phenytoin3010990%-
Compound X1010220%\multirow{3}{*}{45.2 (38.1-53.7)}
Compound X3010440%
Compound X10010880%

Table 2: Example Data for 4-Ethylpiperazine-1-sulfonamide in the PTZ Test

Treatment GroupDose (mg/kg, i.p.)NLatency to Clonic Seizure (sec, Mean ± SEM)% Incidence of Tonic Seizure
Vehicle-10125 ± 15100%
Diazepam510>18000%
Compound X1010180 ± 22100%
Compound X3010350 ± 4560%
Compound X10010980 ± 11020%
p < 0.05 compared to Vehicle group

Part 5: Proposed Mechanism of Action Visualization

The hypothesized mechanism involves the inhibition of carbonic anhydrase, leading to a disruption of the normal pH balance within and around neurons, which ultimately dampens hyperexcitability.

G cluster_neuron Glial Cell / Neuron cluster_channels Ion Channels & Receptors CA Carbonic Anhydrase (CA) H₂O + CO₂ ↔ H⁺ + HCO₃⁻ GABA GABA-A Receptor CA->GABA Facilitates (via pH change) NMDA NMDA Receptor CA->NMDA Attenuates (via pH change) Result Reduced Neuronal Excitability Antiseizure Effect GABA->Result Enhances Inhibition NMDA->Result Reduces Excitation Compound 4-Ethylpiperazine-1-sulfonamide Compound->CA Inhibits

Caption: Hypothesized mechanism of antiseizure action.

References

  • Dhote, V. et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. Available at: [Link]

  • Stafstrom, C. E., & Löscher, W. (2022). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Cells. Available at: [Link]

  • JoVE. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments. Available at: [Link]

  • Moore, B. D. et al. (2014). Animal Models of Glaucoma. Journal of Ophthalmic & Vision Research. Available at: [Link]

  • Supuran, C. T. (2021). Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives. Molecules. Available at: [Link]

  • National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Available at: [Link]

  • Stout, S. L. et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • RSC Publishing. (2021). Piperazine based antimicrobial polymers: a review. Royal Society of Chemistry. Available at: [Link]

  • Negus, S. S. (2014). Intracranial Self-Stimulation to Evaluate Abuse Potential of Drugs. Pharmacological Reviews. Available at: [Link]

  • Cas, D. L. et al. (2022). Antiepileptic Drugs and Their Dual Mechanism of Action on Carbonic Anhydrase. MDPI. Available at: [Link]

  • MDPI. (2024). Glaucoma Animal Models beyond Chronic IOP Increase. MDPI. Available at: [Link]

  • Preprints.org. (2024). Optical Intracranial Self-Stimulation (oICSS): A New Behavioral Model for Studying Drug Reward and Aversion. Preprints.org. Available at: [Link]

  • Oxford University Press. (n.d.). Animal Models of Pharmacoresistant Epilepsy. Oxford Academic. Available at: [Link]

  • de Carvalho, C. R., & De Sarro, G. (2006). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Italian Journal of Animal Science. Available at: [Link]

  • The British Journal of Ophthalmology. (2018). Recent advances in genetically modified animal models of glaucoma and their roles in drug repositioning. BMJ. Available at: [Link]

  • Encyclopedia.pub. (2021). Carbonic Anhydrase Inhibitors and Epilepsy. Encyclopedia.pub. Available at: [Link]

  • White, H. S. (2013). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research. Available at: [Link]

  • Jubie, S. et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Dhote, V. et al. (2023). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. MDPI. Available at: [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology. Available at: [Link]

  • IJPSR. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Ierardi, M. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available at: [Link]

  • Iris Pharma. (n.d.). Glaucoma models. Iris Pharma. Available at: [Link]

  • Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Melior Discovery. Available at: [Link]

  • Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model. Melior Discovery. Available at: [Link]

  • Pharmacology 2000. (n.d.). Sulfonamides. pharmacology2000.com. Available at: [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Wikipedia. Available at: [Link]

  • Chen, Z. et al. (2022). Insight into Drug Resistance in Status Epilepticus: Evidence from Animal Models. MDPI. Available at: [Link]

  • Tomasiewicz, H. C. et al. (2014). INTRACRANIAL SELF-STIMULATION OF THE PARAVENTRICULAR NUCLEUS OF THE HYPOTHALAMUS: INCREASED FACILITATON BY MORPHINE COMPARED TO COCAINE. Behavioural Brain Research. Available at: [Link]

  • Taylor & Francis Online. (2023). Exploring the current use of animal models in glaucoma drug discovery: where are we in 2023? Taylor & Francis Online. Available at: [Link]

  • JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. Available at: [Link]

  • DrugInfoSys.com. (n.d.). Piperazine - Drug Monograph. DrugInfoSys.com. Available at: [Link]

  • ResearchGate. (n.d.). Intracranial Self-Stimulation. ResearchGate. Available at: [Link]

  • Bisharat, R. et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B. Available at: [Link]

  • ChemEurope.com. (n.d.). Piperazine. chemeurope.com. Available at: [Link]

  • OUCI. (n.d.). Optical Intracranial Self-Stimulation (oICSS): A New Behavioral Model for Studying Drug Reward and Aversion in Rodents. OUCI. Available at: [Link]

Sources

Application Notes and Protocols for the Use of 4-Ethylpiperazine-1-sulfonamide in Target Validation Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of 4-Ethylpiperazine-1-sulfonamide

4-Ethylpiperazine-1-sulfonamide is a synthetic compound featuring a sulfonamide group, known for its antimicrobial properties, and a piperazine moiety, a common pharmacophore in a diverse range of bioactive molecules.[1] The chemical structure of small molecules like 4-Ethylpiperazine-1-sulfonamide can be strategically designed to interact with specific biological targets, offering a high degree of flexibility in drug discovery.[2] This unique combination suggests its potential as a valuable tool in target validation studies across various therapeutic areas, including oncology and infectious diseases.[1][3][4]

Target validation is a critical step in the drug discovery process, confirming that modulation of a specific biological target has a therapeutic effect. Small molecules are instrumental in this process, allowing for the selective perturbation of target function.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to utilize 4-Ethylpiperazine-1-sulfonamide for the identification and validation of novel drug targets. We will delve into its potential mechanisms of action and provide detailed, field-proven protocols for its application in robust target validation workflows.

Hypothesized Mechanisms of Action and Potential Therapeutic Targets

The structural motifs of 4-Ethylpiperazine-1-sulfonamide suggest several plausible mechanisms of action and corresponding biological targets.

Inhibition of Dihydropteroate Synthase (DHPS) in Antimicrobial Research

The sulfonamide moiety is a well-established inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[5][6][7] By acting as a competitive inhibitor of the natural substrate, p-aminobenzoic acid (PABA), sulfonamides disrupt the production of folic acid, which is essential for bacterial DNA synthesis and growth.[5][7] This makes DHPS a prime putative target for 4-Ethylpiperazine-1-sulfonamide in the context of antibacterial drug discovery.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Synthesis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DNA_Synthesis Bacterial DNA Synthesis Tetrahydrofolate->DNA_Synthesis Essential for Compound 4-Ethylpiperazine-1-sulfonamide Compound->DHPS Competitive Inhibition cluster_0 Cell Culture cluster_1 Thermal Shift cluster_2 Analysis A Plate Cells B Treat with Compound A->B C Heat Shock B->C D Cell Lysis C->D E Separate Soluble Fraction D->E F Quantify Target Protein E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 2: In Vitro Biochemical Kinase Assay

Biochemical assays are essential for determining the inhibitory activity and potency of a compound against a purified enzyme. [8]This protocol outlines a common method for assessing the kinase inhibitory potential of 4-Ethylpiperazine-1-sulfonamide.

Objective: To measure the IC50 value of 4-Ethylpiperazine-1-sulfonamide against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • 4-Ethylpiperazine-1-sulfonamide

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, fluorescence-based probe) [9]* Microplate reader

Procedure:

  • Assay Preparation: a. Prepare a serial dilution of 4-Ethylpiperazine-1-sulfonamide in the appropriate solvent (e.g., DMSO). b. In a microplate, add the compound dilutions. Include positive controls (known inhibitor) and negative controls (vehicle). [8]

  • Enzyme Reaction: a. Add the purified kinase to each well and pre-incubate with the compound for a specified time (e.g., 15 minutes) at room temperature. [9] b. Initiate the kinase reaction by adding a mixture of the substrate and ATP. [9] c. Incubate the reaction for a defined period (e.g., 1-2 hours) at the optimal temperature for the kinase. [9][10]

  • Signal Detection: a. Stop the reaction by adding a stop reagent (e.g., EDTA). [10] b. Add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (luminescence, fluorescence) that is proportional to the kinase activity. [9]

  • Data Acquisition: a. Read the plate using a microplate reader at the appropriate wavelength.

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Parameter Description Typical Range
Enzyme Concentration The concentration of the purified kinase in the assay.Varies depending on the kinase
Substrate Concentration The concentration of the kinase-specific substrate.Often at or near the Km
ATP Concentration The concentration of ATP.Often at or near the Km
Incubation Time The duration of the kinase reaction.30 - 120 minutes
Temperature The temperature at which the assay is performed.Room temperature or 30-37°C

Data Interpretation and Further Validation

A positive result in the CETSA, demonstrating target engagement in a cellular context, coupled with a potent IC50 value from a biochemical assay, provides strong evidence for the direct inhibition of the target by 4-Ethylpiperazine-1-sulfonamide. To further validate the target, it is recommended to perform downstream cellular assays to confirm that the observed phenotype is a consequence of target inhibition. This could include assays for cell proliferation, apoptosis, or the phosphorylation status of downstream substrates of the target kinase.

Conclusion

4-Ethylpiperazine-1-sulfonamide represents a promising chemical scaffold for the exploration and validation of novel therapeutic targets. Its inherent structural features suggest potential activities in both antimicrobial and anticancer research. The protocols outlined in this guide provide a robust and scientifically sound framework for researchers to systematically investigate the biological targets of this compound. By employing a combination of target engagement and biochemical assays, the mechanism of action of 4-Ethylpiperazine-1-sulfonamide can be elucidated, paving the way for its potential development as a novel therapeutic agent.

References

  • Arshad, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research, 28(41), 57843-57857. Available at: [Link]

  • Bansal, R., & Kumar, A. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15835-15852. Available at: [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • Lountos, G. T., et al. (2010). Virtual Target Screening: Validation Using Kinase Inhibitors. Journal of Chemical Information and Modeling, 50(9), 1664-1673. Available at: [Link]

  • Al-Yasari, A. F., & Al-Karagoly, H. K. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Genetic Engineering and Biotechnology, 21(1), 125. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 195-212. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • Heiran, R., et al. (2021). Novel sulfonamide-β-lactam hybrids incorporating the piperazine moiety as potential iNOS inhibitors with promising antibacterial activity. ChemistrySelect, 6(40), 10831-10837. Available at: [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. Retrieved from [Link]

  • Domainex. (2021). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • ResearchGate. (2012). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available at: [Link]

  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • PNAS. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Available at: [Link]

  • PubMed. (2012). Identification and validation of protein targets of bioactive small molecules. Retrieved from [Link]

  • NCBI. (2012). Assay Development for Protein Kinase Enzymes. Available at: [Link]

  • Hilaris Publisher. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Available at: [Link]

  • YouTube. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Taylor & Francis. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

Sources

Application Note: Inhibition of Lipopolysaccharide (LPS) Biosynthesis via 4-Ethylpiperazine-1-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the mechanistic basis and experimental protocols for utilizing 4-Ethylpiperazine-1-sulfonamide and its structural derivatives as inhibitors of Lipopolysaccharide (LPS) biosynthesis. Unlike traditional LpxC inhibitors, the sulfonyl-piperazine pharmacophore specifically targets LpxH (UDP-2,3-diacylglucosamine hydrolase) , the fourth enzyme in the Raetz pathway.

This guide addresses the critical challenge of validating LpxH inhibition: distinguishing between genuine enzymatic blockade and non-specific membrane disruption. We provide a validated workflow for enzymatic kinetics, whole-cell synergistic assays (using PMBN), and direct LPS quantification.

Mechanistic Insight: The Raetz Pathway & LpxH

Lipid A (endotoxin) is the bioactive anchor of LPS. Its synthesis is governed by the Raetz pathway.[1] While LpxC has been the historic target, LpxH has emerged as a superior checkpoint because its inhibition leads to the accumulation of toxic intermediates (UDP-diacylglucosamine) that actively disrupt the inner membrane, offering a dual mechanism of bacterial killing.

The Sulfonyl-Piperazine Pharmacophore

The 4-ethylpiperazine-1-sulfonamide moiety serves as a critical "linker-cap" scaffold.

  • Piperazine Ring: Provides the rigid spacing required to orient the sulfonamide group within the LpxH active site.

  • Sulfonamide Group: Engages in hydrogen bonding with the LpxH binding pocket (specifically interacting with residues near the active site zinc or manganese ions, depending on the specific bacterial homolog).

  • N-Ethyl Group: Modulates lipophilicity, influencing the molecule's ability to traverse the inner membrane.

Pathway Visualization

The following diagram illustrates the Raetz pathway, highlighting the specific intervention point of 4-Ethylpiperazine-1-sulfonamide at LpxH.

RaetzPathway UDP_GlcNAc UDP-GlcNAc UDP_3_acyl UDP-3-O-acyl-GlcNAc UDP_GlcNAc->UDP_3_acyl Acylation LpxA LpxA UDP_3_acyl_hyd UDP-3-O-acyl-GlcN UDP_3_acyl->UDP_3_acyl_hyd Deacetylation (LpxC) LpxC LpxC UDP_23_diacyl UDP-2,3-diacyl-GlcN (Toxic Intermediate) UDP_3_acyl_hyd->UDP_23_diacyl Acylation (LpxD) LpxD LpxD LipidX Lipid X (Precursor) UDP_23_diacyl->LipidX Hydrolysis (LpxH) LpxH LpxH (Target Enzyme) Inhibitor 4-Ethylpiperazine-1-sulfonamide Inhibitor->LpxH Inhibits LPS Mature LPS (Outer Membrane) LipidX->LPS Downstream Biosynthesis (LpxB, LpxK, etc.)

Caption: The Raetz pathway illustrating LpxH as the gatekeeper for Lipid X formation. Inhibition by sulfonyl piperazines causes accumulation of the toxic UDP-2,3-diacyl-GlcN intermediate.

Experimental Protocols

Protocol A: In Vitro LpxH Enzymatic Inhibition Assay

Purpose: To quantify the IC50 of 4-Ethylpiperazine-1-sulfonamide against purified LpxH protein. Principle: LpxH hydrolyzes UDP-2,3-diacyl-GlcN to generate Lipid X and UMP. This assay couples UMP production to a phosphate detection system (via CD39/nucleotidase) or uses direct Mass Spectrometry. We recommend the MesG/PNP Coupled Assay for high throughput.

Materials:

  • Purified LpxH (from E. coli or K. pneumoniae).

  • Substrate: UDP-2,3-diacyl-GlcN (custom synthesized or commercially sourced).

  • Coupling Enzyme: Pyrophosphatase (PPase) or CD39 (to release Pi from UMP/UDP).

  • Detection Reagent: Malachite Green Phosphate Detection Kit.

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.

Workflow:

  • Enzyme Prep: Dilute LpxH to 10 nM in assay buffer.

  • Inhibitor Incubation: Add 4-Ethylpiperazine-1-sulfonamide (0.1 nM to 100 µM) to the enzyme. Incubate for 15 min at 25°C.

  • Reaction Initiation: Add substrate (UDP-2,3-diacyl-GlcN) at

    
     concentration (typically ~5 µM).
    
  • Coupling: If measuring Pi, add CD39 (0.1 U/mL) simultaneously.

  • Incubation: Incubate for 30 min at 25°C.

  • Termination & Readout: Add Malachite Green reagent. Incubate 20 min. Read Absorbance at 620 nm.

Data Validation:

  • Z-Factor: Must be > 0.5 for screening.

  • Control: Use EDTA (metal chelator) as a positive control for inhibition (LpxH is metallo-dependent).

Protocol B: Whole-Cell Synergistic Permeability Assay

Purpose: Sulfonyl piperazines often struggle to penetrate the Gram-negative outer membrane (OM). This assay distinguishes between "inactive compound" and "impermeable compound." Reagent: Polymyxin B Nonapeptide (PMBN) – disrupts the OM without killing bacteria.

Workflow:

  • Culture: Grow E. coli (e.g., strain W3110) to mid-log phase (

    
    ).
    
  • Plate Setup: Prepare a checkerboard assay in a 96-well plate.

    • Axis Y: PMBN (fixed sub-lethal concentrations: 0, 2.5, 5, 10 µg/mL).

    • Axis X: 4-Ethylpiperazine-1-sulfonamide (serial dilution).

  • Inoculation: Add bacteria (

    
     CFU/mL).
    
  • Incubation: 18-24 hours at 37°C.

  • Readout: Measure

    
    .
    

Interpretation:

  • If MIC drops significantly (e.g., >8-fold) in the presence of PMBN, the compound is a potent LpxH inhibitor limited by entry.

  • If MIC remains high with PMBN, the compound lacks intrinsic affinity for LpxH.

Protocol C: Direct LPS Quantification (KDO Assay)

Purpose: To confirm that bacterial death is due to LPS depletion. Target: 2-keto-3-deoxyoctonate (KDO), a unique sugar in the inner core of LPS.

Workflow:

  • Treatment: Treat bacterial culture with 4-Ethylpiperazine-1-sulfonamide at 0.5x MIC (or effective concentration determined in Protocol B) for 4 hours.

  • Lysis: Centrifuge cells, wash with PBS, and resuspend in 0.5 M

    
    .
    
  • Hydrolysis: Boil at 100°C for 20 min (releases KDO).

  • Oxidation: Cool, add 0.1 M Periodic Acid (

    
    ). Incubate 20 min RT.
    
  • Colorimetry: Add Sodium Arsenite (to neutralize periodate) followed by Thiobarbituric Acid (TBA). Boil 10 min.

  • Detection: The resulting pink chromophore is read at 548 nm.

Data Presentation & Analysis

Expected Results: Permeability Dependence

The following table illustrates typical data for a sulfonyl-piperazine LpxH inhibitor. Note the dramatic shift in efficacy when the outer membrane is compromised by PMBN.

ConditionPMBN Conc. (µg/mL)4-Ethylpiperazine-1-sulfonamide MIC (µg/mL)Interpretation
Wild Type E. coli 0> 64Impermeable: Compound cannot reach LpxH.
Sensitized 2.516Partial Entry: OM barrier weakened.
Permeabilized 100.5True Potency: High intrinsic affinity for LpxH.

tolC Mutant
02Efflux Susceptible: Compound is likely an efflux substrate.
Workflow Visualization

The experimental logic flow for validating this compound:

Workflow Start Compound: 4-Ethylpiperazine-1-sulfonamide EnzymeAssay Protocol A: Purified LpxH Assay Start->EnzymeAssay Decision1 IC50 < 100 nM? EnzymeAssay->Decision1 CellAssay Protocol B: Whole Cell + PMBN Decision2 MIC + PMBN < 1 µg/mL? CellAssay->Decision2 LPSQuant Protocol C: KDO Quantification Result_Hit VALIDATED HIT: Potent LpxH Inhibitor LPSQuant->Result_Hit LPS Reduced Result_Fail Inactive / Off-Target LPSQuant->Result_Fail LPS Unchanged (Off-Target Toxicity) Decision1->CellAssay Yes Decision1->Result_Fail No Decision2->LPSQuant Yes Decision2->Result_Fail No (Even with PMBN) Result_Opt Lead Optimization: Improve Permeability Result_Hit->Result_Opt Next Step

Caption: Validation logic tree. Success requires passing enzymatic inhibition, permeability checks, and mechanistic confirmation (LPS reduction).

References

  • Zhang, G., et al. (2024). "Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales." ACS Infectious Diseases. Link

  • Lee, C.J., et al. (2016). "Structure- and Ligand-Dynamics-Based Design of Novel Antibiotics Targeting Lipid A Enzymes LpxC and LpxH." National Institutes of Health / Duke University. Link

  • Choi, S., et al. (2020). "Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation." ResearchGate. Link

  • Bae, G.S., et al. (2010).[2] "Inhibition of lipopolysaccharide-induced inflammatory responses by piperine."[2][3] European Journal of Pharmacology. Link

  • Sigma-Aldrich. "4-Ethylpiperazine-1-sulfonyl chloride hydrochloride Product Information." Link

Sources

Synthesis of 4-Ethylpiperazine-1-sulfonamide Derivatives for Structure-Activity Relationship Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Piperazine-Sulfonamide Scaffolds

The piperazine ring is a prevalent scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to drug candidates. When coupled with a sulfonamide moiety, the resulting 4-substituted piperazine-1-sulfonamide core structure becomes a versatile platform for developing novel therapeutic agents. Derivatives of this scaffold have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.[1] The ethyl group at the 4-position of the piperazine ring can modulate lipophilicity and metabolic stability, making 4-ethylpiperazine a valuable starting point for library synthesis.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of a library of 4-ethylpiperazine-1-sulfonamide derivatives. Furthermore, it outlines a systematic approach to conducting structure-activity relationship (SAR) studies to identify key structural features that govern biological activity. The protocols and insights provided herein are designed to be self-validating and are grounded in established chemical principles and field-proven methodologies.

Synthetic Strategy: A Modular Approach to Diversity

The core synthetic strategy for generating a library of 4-ethylpiperazine-1-sulfonamide derivatives revolves around the robust and well-established reaction between N-ethylpiperazine and a diverse panel of arylsulfonyl chlorides. This approach allows for the systematic variation of the aryl substituent (R) to probe its influence on the biological activity of the final compounds.

General Reaction Scheme:

The fundamental reaction is a nucleophilic substitution at the sulfonyl group, where the secondary amine of N-ethylpiperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.

G cluster_reactants Reactants cluster_products Products N-Ethylpiperazine Product 4-Ethylpiperazine-1-sulfonamide Derivative N-Ethylpiperazine->Product + Arylsulfonyl_Chloride Arylsulfonyl_Chloride->Product + Base Base (e.g., Triethylamine) Byproduct Triethylammonium Chloride Base->Byproduct Reacts with HCl SAR_Logic cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Start 4-Ethylpiperazine Reaction Sulfonamide Formation Start->Reaction ArylSulfonyls Diverse Arylsulfonyl Chlorides (R-SO2Cl) ArylSulfonyls->Reaction Library Library of Derivatives Reaction->Library Screening Primary Biological Screening (e.g., Cytotoxicity) Library->Screening Hit_Ident Hit Identification Screening->Hit_Ident Lead_Opt Lead Optimization Hit_Ident->Lead_Opt Active Compounds SAR_Table Generate SAR Table (Structure vs. Activity) Hit_Ident->SAR_Table Data Model Develop SAR Model SAR_Table->Model Model->ArylSulfonyls Design New Derivatives

Sources

Application Note & Protocols: In Vivo Evaluation of Novel Anti-Inflammatory Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Antibiotics to Targeted Anti-Inflammatory Agents

The sulfonamide functional group is a cornerstone of medicinal chemistry, first immortalized by the "sulfa drugs" that revolutionized antibacterial therapy.[1][2] However, the pharmacological reach of this versatile scaffold extends far beyond its antimicrobial origins.[3][4][5] A significant class of non-antibacterial sulfonamides has been developed as highly effective anti-inflammatory agents, most notably the selective Cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.[5][6] These agents marked a pivotal advancement in managing inflammatory conditions by offering a more targeted approach than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The primary anti-inflammatory mechanism for this class of sulfonamides is the specific inhibition of COX-2, an enzyme induced during inflammation that is responsible for the synthesis of pro-inflammatory prostaglandins.[5][7] By selectively targeting COX-2 over its constitutively expressed counterpart, COX-1, these drugs can mitigate inflammation, pain, and fever with a potentially improved gastrointestinal safety profile.[7] Furthermore, the intricate signaling networks of inflammation present other potential targets for novel sulfonamides, including the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[8][9]

This guide provides a comprehensive framework and detailed protocols for the in vivo evaluation of novel anti-inflammatory sulfonamides. It is designed to equip researchers with the necessary tools to rigorously assess efficacy, confirm mechanisms of action, and build a robust preclinical data package for promising new chemical entities.

Pillar 1: Core Mechanisms of Action

A successful in vivo evaluation is built upon a solid understanding of the biological pathways being targeted. For anti-inflammatory sulfonamides, two pathways are of primary importance: the COX-2 enzymatic cascade and the NF-κB signaling pathway.

The Cyclooxygenase-2 (COX-2) Pathway

During an inflammatory response, stimuli such as cytokines (e.g., TNF-α, IL-1β) trigger the upregulation of the COX-2 enzyme. COX-2 then metabolizes arachidonic acid into prostaglandins, particularly Prostaglandin E2 (PGE2), which are potent mediators of inflammation, pain, and fever.[6] Selective sulfonamide inhibitors are designed to fit into a specific side-pocket of the COX-2 enzyme that is absent in COX-1, thereby blocking its activity without significantly affecting the homeostatic functions of COX-1.[10]

COX2_Pathway cluster_cell Inflamed Cell Stimuli Inflammatory Stimuli (TNF-α, IL-1β) COX2_Gene COX-2 Gene Transcription Stimuli->COX2_Gene Upregulates COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme Translates PGs Prostaglandins (PGE2) COX2_Enzyme->PGs Metabolizes AA Arachidonic Acid AA->COX2_Enzyme Inflammation Inflammation Pain, Fever PGs->Inflammation Sulfonamide Novel Sulfonamide (e.g., Celecoxib) Sulfonamide->COX2_Enzyme Selectively Inhibits

Caption: COX-2 pathway and the inhibitory action of selective sulfonamides.

The NF-κB Signaling Pathway

The NF-κB transcription factor family acts as a central hub for controlling the genetic response to inflammation.[8] In a resting state, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory signals lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it binds to DNA and drives the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and COX-2 itself.[11] Inhibition of this pathway is a powerful, albeit complex, strategy for reducing inflammation.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκB NFkB NF-κB (p65/p50) Proteasome Proteasome Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription IkB_NFkB:f0->Proteasome Ubiquitination & Degradation IkB_NFkB:f1->Nucleus Translocation Inhibitor Potential Sulfonamide Target Inhibitor->IKK Inhibits

Caption: Overview of the canonical NF-κB signaling pathway in inflammation.

Pillar 2: A Validated Strategy for In Vivo Evaluation

A tiered, multi-model approach is essential for a comprehensive evaluation. This strategy allows for initial high-throughput screening in acute models, followed by more complex, resource-intensive chronic models for lead candidates, and finally, mechanistic studies to confirm the biological rationale.

Workflow Start Novel Sulfonamide Candidate Acute Phase 1: Acute Inflammation Model (Carrageenan-Induced Paw Edema) Start->Acute Screening Efficacy Screening & Dose-Ranging Acute->Screening Chronic Phase 2: Chronic Inflammation Model (Adjuvant-Induced Arthritis) Screening->Chronic Active Stop Terminate (Lack of Efficacy) Screening->Stop Inactive Sustained_Efficacy Evaluate Sustained Efficacy Chronic->Sustained_Efficacy Mechanistic Phase 3: Mechanistic Studies (LPS Model & Cytokine Profiling) Sustained_Efficacy->Mechanistic Active Sustained_Efficacy->Stop Inactive MoA Confirm Mechanism of Action Mechanistic->MoA End Preclinical Candidate Profile MoA->End Confirmed MoA->Stop Not Confirmed

Caption: A strategic workflow for the in vivo evaluation of anti-inflammatory drugs.

Pillar 3: Detailed Application Protocols

The following protocols are foundational models for assessing anti-inflammatory activity. Each protocol is designed to be self-validating through the mandatory inclusion of vehicle and positive control groups.

Protocol 1: Carrageenan-Induced Paw Edema (Acute Inflammation)
  • Principle: This is a widely used and highly reproducible model of acute inflammation.[12] Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified.[13] The model is excellent for rapid screening of compounds with potential anti-inflammatory activity.[14]

  • Materials:

    • Male Wistar or Sprague-Dawley rats (150-200g)

    • 1% (w/v) Carrageenan solution in sterile 0.9% saline

    • Test Sulfonamide (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

    • Positive Control: Indomethacin or Celecoxib (e.g., 10 mg/kg)

    • Vehicle Control

    • Digital Plethysmometer or Calipers

    • Oral gavage needles

  • Step-by-Step Methodology:

    • Animal Acclimatization: Acclimate animals for at least 7 days under standard laboratory conditions (25±3°C, 12h light/dark cycle, ad libitum access to food and water).[15]

    • Grouping: Randomly assign animals to experimental groups (n=6-8 per group): Vehicle Control, Positive Control, and Test Sulfonamide (at various doses).

    • Baseline Measurement (T=0): Measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).

    • Compound Administration: Administer the test sulfonamide, positive control, or vehicle via oral gavage (p.o.) 1 hour before carrageenan injection.

    • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution sub-plantarly into the right hind paw of each rat.

    • Post-Induction Measurements: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection. The 3-hour time point is often used for primary endpoint analysis.[16][17]

    • Data Calculation:

      • Paw Edema (mL): ΔV = Vt - V₀

      • Percentage Inhibition of Edema (%): % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

  • Data Presentation Example:

Treatment Group (Dose)Mean Paw Volume Increase (mL) at 3 hr ± SEM% Inhibition
Vehicle Control0.85 ± 0.06-
Indomethacin (10 mg/kg)0.38 ± 0.0455.3%
Test Sulfonamide (25 mg/kg)0.65 ± 0.0523.5%
Test Sulfonamide (50 mg/kg)0.45 ± 0.0547.1%
Test Sulfonamide (100 mg/kg)0.35 ± 0.0358.8%
  • Trustworthiness & Interpretation: A statistically significant, dose-dependent reduction in paw edema compared to the vehicle control group indicates acute anti-inflammatory activity. The effect should be comparable to the positive control to be considered potent.

Protocol 2: Adjuvant-Induced Arthritis (Chronic Inflammation)
  • Principle: This model induces a systemic, immune-mediated inflammatory condition that shares pathological features with human rheumatoid arthritis, including joint inflammation, cartilage degradation, and bone erosion.[18][19] It is considered a gold-standard model for evaluating drugs intended for chronic inflammatory diseases.[20]

  • Materials:

    • Male Lewis rats (175-225g)

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis or M. butyricum (e.g., 10 mg/mL).[21]

    • Test Sulfonamide, Positive Control (e.g., Methotrexate or Celecoxib), Vehicle Control

    • Digital Calipers

    • Scoring system for arthritis severity

  • Step-by-Step Methodology:

    • Induction (Day 0): Under brief anesthesia, induce arthritis by injecting 0.1 mL of CFA subcutaneously into the base of the tail or the subplantar region of one hind paw.[18][22]

    • Treatment Regimen: Begin prophylactic or therapeutic dosing. For therapeutic evaluation, start daily oral administration of the test compound, positive control, or vehicle on Day 8-10, just before the expected onset of secondary (systemic) arthritis.

    • Monitoring (Daily/Alternate Days):

      • Arthritis Score: Score each paw on a scale of 0-4 based on erythema, swelling, and joint deformity. The maximum score per animal is 16.

      • Paw Volume: Measure the volume/thickness of both hind paws.

      • Body Weight: Monitor for signs of systemic illness.

    • Study Termination (Day 21-28): At the end of the study, animals are euthanized. Blood can be collected for cytokine analysis, and paws can be collected for histopathological evaluation of inflammation, pannus formation, and joint destruction.

  • Data Presentation Example:

Treatment GroupMean Arthritis Score on Day 21 ± SEMMean Change in Paw Volume (mL) on Day 21 ± SEM
Vehicle Control12.5 ± 1.11.15 ± 0.12
Methotrexate (0.5 mg/kg)4.2 ± 0.80.35 ± 0.09
Test Sulfonamide (50 mg/kg)6.8 ± 0.90.58 ± 0.10
  • Trustworthiness & Interpretation: A significant reduction in the arthritis score, paw swelling, and histopathological damage in the treated groups compared to the vehicle control demonstrates efficacy in a chronic inflammatory setting.

Protocol 3: LPS-Induced Systemic Inflammation (Mechanistic Study)
  • Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of the innate immune system, leading to a rapid and robust systemic release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[23][24] This model is ideal for assessing a compound's ability to modulate the cytokine storm that drives many inflammatory diseases.[25][26]

  • Materials:

    • Male C57BL/6 or BALB/c mice (8-10 weeks old)

    • Lipopolysaccharide (LPS) from E. coli

    • Test Sulfonamide, Positive Control (e.g., Dexamethasone), Vehicle Control

    • ELISA or Multiplex Assay kits for murine TNF-α, IL-6, IL-1β

    • Equipment for blood collection (e.g., cardiac puncture)

  • Step-by-Step Methodology:

    • Animal Grouping and Acclimatization: As described in previous protocols.

    • Compound Administration: Administer the test compound, positive control, or vehicle (p.o. or i.p.) 1 hour prior to the LPS challenge.

    • LPS Challenge: Inject mice intraperitoneally (i.p.) with a standardized dose of LPS (e.g., 0.5 - 1 mg/kg).

    • Sample Collection: At the time of peak cytokine response (typically 1.5-2 hours for TNF-α, 4-6 hours for IL-6), euthanize the mice and collect blood via cardiac puncture into anticoagulant-treated tubes.

    • Plasma Preparation: Centrifuge the blood to separate the plasma and store it at -80°C until analysis.

    • Cytokine Analysis: Quantify the levels of TNF-α, IL-6, and other relevant cytokines in the plasma using a validated ELISA or multiplex immunoassay, following the manufacturer's instructions.[27] Cytokine profiling provides deep insights into the immunomodulatory effects of the test compound.[28][29]

  • Data Presentation Example:

Treatment GroupPlasma TNF-α (pg/mL) ± SEMPlasma IL-6 (pg/mL) ± SEM
Vehicle Control3500 ± 41012500 ± 1500
Dexamethasone (5 mg/kg)450 ± 951800 ± 350
Test Sulfonamide (50 mg/kg)1200 ± 2504500 ± 800
  • Trustworthiness & Interpretation: A statistically significant reduction in the plasma levels of key pro-inflammatory cytokines provides strong evidence that the test sulfonamide engages its molecular target in vivo to produce an anti-inflammatory effect. This mechanistically validates the observations from the efficacy models.

Pharmacokinetic & Safety Considerations

  • Pharmacokinetics (PK): It is highly recommended to perform preliminary PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a novel sulfonamide.[30] PK data is crucial for designing rational dosing schedules in efficacy studies, as half-life and bioavailability can vary dramatically between compounds and across species.[31][32]

  • Safety & Toxicity: Throughout all in vivo studies, animals should be monitored for clinical signs of toxicity, including changes in body weight, ruffled fur, lethargy, or other abnormal behaviors.[33] While many modern sulfonamides are well-tolerated, the potential for adverse effects must be considered.[3]

Conclusion

The in vivo evaluation of novel anti-inflammatory sulfonamides requires a systematic, evidence-based approach. By progressing from acute screening models to chronic efficacy models and finally to targeted mechanistic studies, researchers can build a comprehensive profile of a compound's therapeutic potential. The protocols detailed in this guide provide a robust and validated framework for assessing efficacy and mechanism of action, ultimately enabling the identification of promising new candidates for the treatment of inflammatory diseases.

References

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. [Link]

  • National Center for Biotechnology Information. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed. [Link]

  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. BrJP, 2(4), 386-391. [Link]

  • Brenn, D., & Stephens, K. E. (2019). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 87(1), e61. [Link]

  • Al-Janabi, K. S. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Drug Delivery Technology, 14(1), 1-10. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs Website. [Link]

  • Kassenberg, B., Wulf, H. C., Thieden, E., & Jemec, G. B. (1998). Phototoxicity to sulphonamide derived oral antidiabetics and diuretics. Comparative in vitro and in vivo investigations. Photodermatology, photoimmunology & photomedicine, 14(5-6), 157–163. [Link]

  • Bennett, A., & Villa, G. (1998). In vitro and in vivo pharmacological evidence of selective cyclooxygenase-2 inhibition by nimesulide: an overview. Inflammation research, 47 Suppl 1, S13–S18. [Link]

  • Amujoyegbe, O. O., Idu, M., Agbedahunsi, J. M., & Erhabor, J. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Sciences and Environmental Management, 23(11), 1969-1976. [Link]

  • Morris, C. (2003). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • El-Sayed, N. N. E., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 29(1), 24. [Link]

  • Whiteley, P. E., & Dalrymple, S. A. (2001). Models of inflammation: adjuvant-induced arthritis in the rat. Current protocols in pharmacology, Chapter 5, Unit5.5. [Link]

  • Concordet, D., et al. (2024). Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs. Veterinary Research, 55(1), 1. [Link]

  • Laha, T. K., & Ram, A. (2015). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology, 1344, 23–37. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. [Link]

  • Deng, M., Scott, M. J., Fan, J., & Billiar, T. R. (2011). LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels. The Journal of Immunology, 186(8), 4973-4981. [Link]

  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate. [Link]

  • Roy, S., et al. (2021). In vivo and in vitro Evaluation of Cytokine Expression Profiles During Viral Infections. International Journal of General Medicine, 14, 2187–2203. [Link]

  • Phromyothin, D., et al. (2023). Design and Computational Study of Sulfonamide-Modified Cannabinoids as Selective COX-2 Inhibitors Using Semiempirical Quantum Mechanical Methods: Drug-like Properties and Binding Affinity Insights. ACS Omega, 8(3), 3323–3335. [Link]

  • Vree, T. B., Hekster, Y. A., & Nouws, J. F. (1986). Pharmacokinetics of Sulfonamides in Animals. Contributions to microbiology and immunology, 8, 1-216. [Link]

  • Chondrex, Inc. (n.d.). A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. Chondrex, Inc. Website. [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia. [Link]

  • O'Reilly, C., et al. (2021). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. International Journal of Molecular Sciences, 22(16), 8891. [Link]

  • Woolley, J. L., & Sigel, C. W. (1982). Development of pharmacokinetic models for sulfonamides in food animals: Metabolic depletion profile of sulfadiazine in the calf. American journal of veterinary research, 43(5), 768-774. [Link]

  • O'Shea, C., et al. (2023). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences, 24(13), 10565. [Link]

  • Al-Sanea, M. M., et al. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules, 27(18), 6098. [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. MSD Manuals. [Link]

  • Melior Discovery. (n.d.). LPS Model of Systemic Inflammation. Melior Discovery Website. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • MSD Veterinary Manual. (n.d.). SULFONAMIDES (Veterinary—Systemic). MSD Veterinary Manual. [Link]

  • Creative Bioarray. (2022). Adjuvant-Induced Arthritis (AIA) Model. Creative Bioarray Website. [Link]

  • Pape, K. A., et al. (1997). Inflammatory cytokines enhance the in vivo clonal expansion and differentiation of antigen-activated CD4+ T cells. The Journal of Immunology, 159(2), 591-598. [Link]

  • Kim, H. S., et al. (2024). LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. eLife, 12, RP93010. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. ResearchGate. [Link]

  • Zilber, Y. V., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Research Results in Pharmacology, 4(1), 1-8. [Link]

  • Abu-Hashem, A. A., & Youssef, M. M. (2013). Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. European journal of medicinal chemistry, 63, 626–635. [Link]

  • Amison, R. T., et al. (2015). LPS-induced systemic inflammation is more severe in P2Y12 null mice. Journal of thrombosis and haemostasis, 13(7), 1299–1310. [Link]

  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. MSD Veterinary Manual. [Link]

  • Creative Diagnostics. (n.d.). Cytokine Profiling. Creative Diagnostics Website. [Link]

  • Frontiers Media. (2024). Targeting pyroptosis in periodontitis: mechanisms and therapeutic strategies. Frontiers in Immunology. [Link]

  • Chondrex, Inc. (n.d.). Adjuvant-Induced Arthritis Model. Chondrex, Inc. Website. [Link]

  • Creative Biolabs. (n.d.). Adjuvant-Induced Arthritis (AIA) Rodent Model. Creative Biolabs Website. [Link]

  • Lin, S. J., et al. (2008). Selective COX-2 inhibitors. Part 2: synthesis and biological evaluation of 4-benzylideneamino- and 4-phenyliminomethyl-benzenesulfonamides. Bioorganic & medicinal chemistry, 16(5), 2697–2706. [Link]

  • ResearchGate. (n.d.). In vivo cytokine profiling of different iHGs. ResearchGate. [Link]

  • Wang, Y., et al. (2023). Lipopolysaccharide-induced depression-like model in mice: meta-analysis and systematic evaluation. Frontiers in Behavioral Neuroscience, 17, 1198592. [Link]

Sources

Application Notes & Protocols: Cellular Imaging with Piperazine-Linked Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Foundational Principles: The Piperazine Scaffold in Cellular Imaging

The piperazine ring is a privileged scaffold in medicinal chemistry and has emerged as a cornerstone in the design of advanced probes for cellular imaging.[1] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties that make it exceptionally well-suited for interrogating complex biological systems.

Why Piperazine? The Causality Behind Its Utility:

  • Inherent Biocompatibility & Solubility: The piperazine motif often imparts favorable aqueous solubility to larger molecular structures, a critical prerequisite for reagents used in biological media.[2] Compounds incorporating this scaffold are generally well-tolerated by living cells, minimizing cytotoxicity and off-target effects.[3]

  • Synthetically Versatile: The two nitrogen atoms of the piperazine ring provide facile points for chemical modification. This allows for the straightforward attachment of various functional modules, such as fluorophores for optical imaging, chelating agents for Positron Emission Tomography (PET), and specific targeting ligands to direct the probe to a desired organelle or protein.[1]

  • Intrinsic Lysosomotropic Behavior: The piperazine moiety has a pKa value that is typically in the physiological range. This means that in the neutral pH of the cytoplasm (around 7.4), the piperazine nitrogens are partially protonated. However, upon entering the acidic environment of lysosomes (pH 4.5–5.5), they become fully protonated.[4][5] This positive charge prevents the molecule from re-crossing the lysosomal membrane, effectively trapping it within the organelle. This "acid-trapping" mechanism is a powerful, built-in targeting strategy for lysosomal imaging.[5][6]

  • Blood-Brain Barrier Permeability: For neuroimaging applications, the piperazine scaffold is frequently found in compounds that can effectively cross the blood-brain barrier, enabling the visualization of targets within the central nervous system (CNS).[7][8]

These core features make piperazine-linked compounds powerful tools for a wide array of imaging applications, from tracking organelle dynamics in live cells to visualizing disease-relevant receptors in whole organisms.

Application I: Fluorescent Probes for Live-Cell Imaging

The most widespread application of piperazine-linked compounds is in the development of fluorescent probes for live-cell microscopy. These probes can be categorized into two main types: "always-on" probes that accumulate in specific locations and "activatable" probes that switch on their fluorescence in response to a specific biological event.

Visualizing Lysosomal Dynamics with pH-Sensing Probes

Mechanism of Action: The acidic environment of the lysosome is a key feature exploited by piperazine-based probes. Many of these probes are designed based on a Photoinduced Electron Transfer (PET) mechanism. In the neutral pH of the cytoplasm, the lone pair of electrons on a piperazine nitrogen atom can quench the fluorescence of the attached fluorophore. Upon accumulation and protonation in the acidic lysosome, this PET process is inhibited, causing a dramatic increase in fluorescence intensity—the probe "turns on".[9] This allows for high-contrast imaging of lysosomes with a low background signal from the cytoplasm.[5]

Data Summary: Representative Piperazine-Based Fluorescent Probes

Probe TypeTarget Analyte / OrganelleTypical Ex/Em (nm)Key Feature / Application
Naphthalimide-PiperazineLysosomes (pH)~440 / ~530"Turn-on" response in acidic environments; high signal-to-noise.[9]
BODIPY-PiperazineLysosomes (pH)~650 / ~665Near-infrared emission minimizes cellular autofluorescence.[5]
Coumarin-PiperazineBiothiols (e.g., Cysteine)~455 / ~475Reports on the concentration of important redox-active molecules.[10]
TPE-PiperazineLysosomes (Viscosity)~380 / ~560Aggregation-Induced Emission (AIE) probe to monitor lysosomal viscosity.[11]
Triarylphosphine-PiperazineMonoamine Oxidase (MAO)~405 / ~515Enzyme-activated probe for detecting MAO activity in cells.[12]
Protocol 2.1: Live-Cell Lysosomal Staining

This protocol provides a validated, step-by-step workflow for staining and imaging lysosomes in adherent mammalian cells using a generic piperazine-based, pH-sensitive fluorescent probe.

A. Materials

  • Adherent mammalian cells (e.g., HeLa, U2OS)

  • Glass-bottom imaging dishes (e.g., 35 mm)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Piperazine-Lysosomal Probe (1 mM stock in DMSO)

  • Live-Cell Imaging Buffer (e.g., HBSS or phenol red-free medium)

  • Fluorescence microscope with appropriate filter sets and environmental control (37°C, 5% CO₂)

B. Step-by-Step Methodology

  • Cell Seeding: The day before imaging, seed cells onto glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment. This prevents artifacts from overgrowth or sparse cell stress.

  • Probe Preparation: Prepare a working solution of the probe. Dilute the 1 mM DMSO stock to a final concentration of 1-10 µM in pre-warmed complete culture medium. Causality Note: The optimal concentration must be determined empirically; starting with 5 µM is recommended. Too high a concentration can lead to cytotoxicity or off-target localization.

  • Cell Staining: Aspirate the old medium from the cells and gently wash once with pre-warmed Live-Cell Imaging Buffer. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C and 5% CO₂. Causality Note: A 30-minute incubation is typically sufficient for lysosomal accumulation. Longer times may be needed for some probes but should be tested to avoid toxicity.[13]

  • Wash and Image: Aspirate the probe solution. Wash the cells twice with pre-warmed Live-Cell Imaging Buffer to remove excess, unbound probe, which is crucial for achieving a high signal-to-background ratio.[14] Add fresh, pre-warmed Live-Cell Imaging Buffer to the dish.

  • Image Acquisition: Immediately transfer the dish to the microscope stage. Use the lowest possible laser power that provides a good signal to minimize phototoxicity and photobleaching.[14] Acquire images using the appropriate filter set for the probe's excitation and emission spectra.

C. Workflow Diagram

G cluster_prep Preparation cluster_stain Staining Protocol cluster_image Imaging seed 1. Seed Cells (24h prior) prep_probe 2. Prepare Probe Solution (1-10 µM in medium) add_probe 3. Add Probe to Cells prep_probe->add_probe Replace Medium incubate 4. Incubate (15-60 min at 37°C) add_probe->incubate wash 5. Wash Twice with Buffer incubate->wash Remove Unbound Probe acquire 6. Acquire Images (Live-Cell Microscope) wash->acquire

Caption: Workflow for live-cell imaging of lysosomes.

Application II: Activity-Based Sensing Probes

A more sophisticated application involves using piperazine-linked compounds as activatable or "turn-on" probes to report on specific enzymatic activities within the cell.[15][16]

Detecting Monoamine Oxidase (MAO) Activity

Mechanism of Action: Monoamine oxidases (MAOs) are critical enzymes in neurotransmitter metabolism.[17] Probes have been designed where the piperazine moiety acts as a substrate for MAO.[12] The probe is initially non-fluorescent or weakly fluorescent. The MAO enzyme catalyzes the oxidative deamination of the piperazine ring, which triggers a chemical rearrangement or cleavage event, releasing a highly fluorescent reporter molecule.[12][17] The resulting fluorescence intensity is directly proportional to the enzymatic activity.[18]

A. Protocol: Cellular MAO Activity Assay This protocol outlines a method to visualize and quantify changes in MAO activity in cultured cells.

  • Cell Culture & Treatment: Culture cells (e.g., SH-SY5Y neuroblastoma cells, known to express MAO) as described in Protocol 2.1. To validate the probe, include control groups: one untreated, and one pre-treated for 1 hour with a known MAO inhibitor (e.g., pargyline for MAO-B) to block enzyme activity.

  • Probe Loading: Prepare the piperazine-MAO probe at a final concentration of 1-5 µM in imaging buffer. Remove medium from all cell groups, wash once, and add the probe solution.

  • Incubation & Reaction: Incubate for 30-60 minutes at 37°C. During this time, active MAO will process the probe, generating a fluorescent signal.

  • Imaging & Analysis: Wash cells twice with imaging buffer. Acquire fluorescence images from all groups using identical microscope settings. The fluorescence intensity in the untreated cells reflects the basal MAO activity. The inhibitor-treated group should show significantly reduced fluorescence, confirming the probe's specificity.

B. Probe Activation Diagram

G cluster_main Enzyme-Mediated Fluorescence Activation cluster_states Probe Piperazine-Probe (Substrate) Product Oxidized Product + Fluorophore Probe->Product Oxidative Deamination Low_F Low Fluorescence Enzyme Monoamine Oxidase (MAO) Enzyme->Product High_F High Fluorescence

Caption: Mechanism of an activatable MAO probe.

Application III: Probes for Positron Emission Tomography (PET)

In drug development and clinical research, PET imaging is used to visualize and quantify biological processes in vivo. The piperazine scaffold is a key component of many PET radiotracers, particularly for neuroimaging.[19]

Imaging CNS Receptors

Principle: PET requires a molecule that targets a specific protein (e.g., a sigma receptor or serotonin transporter) to be labeled with a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[20][21] Piperazine derivatives are frequently used as the core structure for these tracers due to their high affinity for various CNS receptors and their ability to cross the blood-brain barrier.[8][22] Molecules are designed to bind with high specificity to receptors that may be overexpressed in diseases like cancer or implicated in neurological disorders.[20][23]

A. High-Level PET Imaging Workflow A full PET protocol is complex and site-specific, but the core workflow is universal.

  • Radiotracer Synthesis: The piperazine precursor is chemically modified to incorporate the radioisotope (e.g., ¹⁸F) in a specialized radiochemistry module. This is a time-sensitive process due to the short half-life of the isotopes.[21]

  • Quality Control: The final radiotracer product must pass stringent quality checks for purity, specific activity, and sterility before it can be administered.

  • Administration: The radiotracer is injected intravenously into the subject (preclinical model or human patient).

  • Uptake Period: The subject rests for a period (typically 30-90 minutes) while the radiotracer distributes throughout the body and accumulates at its target site.

  • PET Scan: The subject is positioned in a PET scanner, which detects the gamma rays produced by positron annihilation. These signals are used to reconstruct a 3D image showing the concentration and location of the radiotracer.

  • Image Analysis: The resulting images are analyzed to quantify the radiotracer uptake in specific regions of interest (e.g., a tumor or a specific brain region), providing a quantitative measure of the target's density or activity.[19]

B. PET Workflow Diagram

G Synth 1. Radiotracer Synthesis ([18F]) QC 2. Quality Control Synth->QC Admin 3. IV Administration QC->Admin Uptake 4. Distribution & Uptake Period Admin->Uptake Scan 5. PET Image Acquisition Uptake->Scan Analysis 6. Image Reconstruction & Quantification Scan->Analysis

Caption: High-level workflow for a PET imaging study.

References

  • Piperazine-Based Mitochondria-Immobilized pH Fluorescent Probe for Imaging Endogenous ONOO– and Real-Time Tracking of Mitophagy.
  • Peptidyl Activity-Based Probes for Imaging Serine Proteases.Frontiers.
  • Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility.PMC - NIH.
  • Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase.MDPI.
  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors.MDPI.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications.Dalton Transactions (RSC Publishing).
  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Deriv
  • Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging.PubMed.
  • Piperazine Multi-Substituted Triarylphosphine Oxide Compound as an Instant "Light-Up" Fluorescent Probe for Monoamine Oxidase.PubMed.
  • An acidic pH independent piperazine–TPE AIEgen as a unique bioprobe for lysosome tracing.PubMed Central.
  • Phenylpiperazine-based radiopharmaceuticals for brain imaging. 3.
  • Piperazine-tuned NBD-based colorimetric and fluorescent turn-off probes for hydrogen sulfide.
  • Fluorogenic probes for live-cell imaging of the cytoskeleton.MPG.PuRe.
  • Inhibitor structure-guided design and synthesis of near-infrared fluorescent probes for monoamine oxidase A (MAO-A) and its application in living cells and in vivo.
  • Near-infrared fluorescent probes based on piperazine-functionalized BODIPY dyes for sensitive detection of lysosomal pH.
  • Piperazine-Coumarin based fluorescence probe with enhanced brightness and solubility for bio-thiol detection and esophageal carcinoma diagnosis.PubMed.
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells.
  • [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System.MDPI.
  • Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions.PMC.
  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors.PMC.
  • Fluorogenic probes for live-cell imaging of the cytoskeleton.
  • Application of cross-species PET imaging to assess neurotransmitter release in brain.PMC - NIH.
  • Activatable fluorescent probes for in situ imaging of enzymes.RSC Publishing.
  • Clicking of organelle-enriched probes for fluorogenic imaging of autophagic and endocytic fluxes.Chemical Science (RSC Publishing).
  • New PET Radiotracers for the Imaging of Neuroendocrine Neoplasms.
  • Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of Hydrogen Sulfide.JSciMed Central.
  • Lysosomal-targeted fluorescent probe based pH regulating reactivity for tracking cysteine dynamics under oxidative stress.
  • SNMMI: New PET tracers developed for imaging brain disorders.AuntMinnie.
  • Red emission fluorescent probes for visualization of monoamine oxidase in living cells.NIH.
  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents.
  • Fabrication of a Fluorescent Probe for In-Situ and Ratiometric Visualiz
  • A non-peptide-based fluorescent probe capable of sensitively visualizing asparagine endopeptidase.
  • 5 steps to live-cell imaging.Thermo Fisher Scientific.

Sources

Molecular docking studies of sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Molecular Docking of Sulfonamide Derivatives

Abstract

Sulfonamides (


) represent a privileged scaffold in medicinal chemistry, primarily acting as inhibitors of Carbonic Anhydrase (CA) enzymes.[1][2][3][4][5][6] The efficacy of these derivatives hinges on a specific zinc-binding mechanism that presents unique challenges in molecular docking. This guide provides a validated, high-fidelity protocol for docking sulfonamide derivatives, specifically addressing the critical ionization states, zinc-coordination geometry, and validation thresholds required for publication-quality results.

Mechanistic Foundation: The Zinc Trap

Before initiating any software, the computational chemist must understand the "Zinc Trap." In the active site of


-Carbonic Anhydrases (e.g., hCA II, IX, XII), a catalytic Zinc ion (Zn

) is coordinated by three histidine residues (His94, His96, His119).[4]

The Binding Event:

  • Displacement: The sulfonamide moiety acts as a zinc-binding group (ZBG). It displaces the zinc-bound water molecule/hydroxide ion.[2][7][8]

  • Coordination: The deprotonated sulfonamide nitrogen (

    
    ) coordinates directly to the Zn
    
    
    
    ion in a tetrahedral geometry.[8]
  • Orientation: The oxygen atoms of the sulfonamide form hydrogen bonds with Thr199 , which acts as a "gatekeeper" residue, orienting the inhibitor.

Critical Implication for Docking: Standard docking protocols often fail because they treat the sulfonamide as neutral (


) or fail to assign the correct partial charge to the Zinc ion. This protocol corrects these errors.

Experimental Workflow

The following diagram outlines the optimized workflow for sulfonamide docking, highlighting the critical decision points often missed in standard tutorials.

DockingWorkflow cluster_Ligand Ligand Preparation cluster_Protein Receptor Preparation (hCA II) Start Start: Sulfonamide Library L1 Generate 3D Conformations Start->L1 L2 Ionization (pH 7.4) Generate -SO2NH- Species L1->L2 Critical Step L3 Energy Minimization (MMFF94 Force Field) L2->L3 Dock Docking (AutoDock Vina) Exhaustiveness = 32 L3->Dock P1 Retrieve Crystal Structure (e.g., PDB: 3K34) P2 Strip Waters (KEEP Zn-bound if non-displacing) P1->P2 P3 Assign Gasteiger Charges Verify Zn Charge = +2.0 P2->P3 Grid Grid Box Generation Center: Zn Atom | Size: 20x20x20 Å P3->Grid Grid->Dock Valid Validation RMSD < 2.0 Å vs Co-crystal Dock->Valid

Figure 1: Optimized workflow for sulfonamide molecular docking. Note the explicit ionization step (L2) and Zinc charge verification (P3).

Detailed Protocol

Step 1: Ligand Preparation (The Ionization Rule)

Most sulfonamides have a pKa


 9-10. While neutral at physiological pH in solution, they bind to the CA active site in the anionic (deprotonated) form .
  • Action: Generate the deprotonated species (

    
    ) for the docking input.
    
  • Tool: OpenBabel, Avogadro, or LigPrep (Schrödinger).

  • Why? The anionic nitrogen acts as the electron donor for the Zn

    
     cation. Docking the neutral form results in poor scoring and incorrect geometry (steric clash with the Zn).
    
Step 2: Receptor Preparation (Target: hCA II)
  • Source: Download a high-resolution structure (e.g., PDB ID: 3K34 or 1G5S ) from the RCSB PDB.

  • Cleaning: Remove solvent water molecules.

    • Exception: If using a "wet" docking approach, keep conserved waters > 5 Å from the Zn, but for standard sulfonamide docking, stripping waters is recommended as the sulfonamide displaces the deep active site water.

  • Charge Assignment (Critical):

    • Add polar hydrogens.[9]

    • Assign Gasteiger charges .

    • Manual Check: Open the PDBQT file. Ensure the Zinc atom (Zn) has a charge of +2.000 . Default scripts sometimes assign it 0 or partial charges, which weakens the electrostatic attraction to the sulfonamide anion.

Step 3: Grid Generation

Define the search space to focus on the catalytic pocket.

  • Center: Coordinates of the Zn atom.

  • Dimensions:

    
     Å.
    
    • Note: This size is sufficient to cover the active site and the hydrophobic "tail" pocket.

  • Spacing: 0.375 Å (standard) or 1.0 Å (if using Vina, as it calculates its own maps).

Step 4: Docking Parameters (AutoDock Vina)

AutoDock Vina is recommended due to its scoring function's ability to handle metalloenzymes reasonably well without complex parameterization.

Configuration File (conf.txt):

Data Analysis & Validation

Validation Criteria: The Self-Docking Test

Before docking new derivatives, you must redock the co-crystallized ligand (e.g., Acetazolamide) from the source PDB.

  • Success Metric: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
     Å .[10][11] Ideally, for sulfonamides, aim for 
    
    
    
    Å due to the rigid anchoring of the Zn-binding group.
Interaction Profiling

A high docking score (e.g., -9.5 kcal/mol) is meaningless without the correct binding mode. Use the checklist below to filter results.

Table 1: The Sulfonamide Interaction Checklist

Residue Interaction Type Requirement

| Zn (Ion) | Metal Coordination | Mandatory. Distance Zn-N


 1.9 - 2.2 Å. |
| Thr199  | Hydrogen Bond | Mandatory.  Sulfonamide O atoms 

Thr199 backbone NH/sidechain OH. | | Glu106 | Hydrogen Bond | Supportive. Interacts with Thr199 to orient the inhibitor. | | Val121 | Hydrophobic | Variable.[12] Interacts with the aromatic ring of the sulfonamide. | | Leu198 | Hydrophobic | Variable.[12] Interacts with the "tail" of the derivative.[2][7] |
Visualizing the Binding Mode

The following diagram illustrates the topological constraints required for a "true positive" docking result.

BindingMode Zn Zn(II) Ion Sulf Sulfonamide (-SO2NH-) Sulf->Zn Coordination (1.9 - 2.2 Å) Thr199 Thr199 (Gatekeeper) Sulf->Thr199 H-Bond (Orientation) Tail Hydrophobic Tail (R-Group) Sulf->Tail Covalent Link Pocket Hydrophobic Pocket (Val121, Leu198) Tail->Pocket Van der Waals

Figure 2: Topological interaction map. The Zn-Coordination and Thr199 H-bond are non-negotiable anchors for valid sulfonamide docking.

Troubleshooting Common Issues

  • Issue: Ligand flies out of the active site.

    • Cause: The grid box was too small or not centered on the Zn atom.

    • Fix: Recalculate grid center using the coordinates of the Zn atom in the PDB file.

  • Issue: Positive binding energy (repulsion).

    • Cause: Steric clash. Likely the protonated (

      
      ) form was docked against the Zn, or the Zn charge is missing.
      
    • Fix: Deprotonate the sulfonamide nitrogen and check PDBQT charges.

  • Issue: High score but wrong orientation (flipped).

    • Cause: Insufficient exhaustiveness in the search algorithm.

    • Fix: Increase exhaustiveness to 32 or 64 in Vina.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link

  • Koebel, M. R., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Biochemistry, 60(30), 2345-2355. Link

  • Korb, O., et al. (2009). Potential and limitations of molecular docking in the prediction of interactions between protein and ligand.[10] International Journal of Molecular Sciences, 10(5), 2145-2173. Link

Sources

Dual-Target Profiling: Enzyme Inhibition Protocols for Benzene Sulfonamide-Piperazine Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hybrid Advantage

In the landscape of modern medicinal chemistry, benzene sulfonamide-piperazine hybrids have emerged as privileged scaffolds. This structural class combines the zinc-binding capability of the sulfonamide moiety (a classic pharmacophore for Carbonic Anhydrases, CAs) with the versatile linker properties of the piperazine ring, which often improves solubility and targets the peripheral anionic site of Acetylcholinesterase (AChE).

These hybrids are frequently investigated as Multi-Target Directed Ligands (MTDLs) for complex pathologies like Alzheimer’s disease (AD) and glaucoma, where simultaneous modulation of CA and AChE is therapeutic.

This guide provides rigorous, field-validated protocols for assaying these specific hybrids. Unlike generic protocols, these methods account for the specific physicochemical properties of sulfonamides (acidity, zinc coordination) and piperazines (basicity, solubility).

Critical Experimental Considerations

Before initiating assays, researchers must address the specific behavior of sulfonamide-piperazine hybrids in solution.

Solubility and Solvent Effects
  • The Challenge: Benzene sulfonamides are often poorly soluble in aqueous buffers. While the piperazine tail improves this, the hybrid often requires organic co-solvents.

  • The Solution: Prepare stock solutions (typically 10 mM) in 100% DMSO.

  • Critical Limit: The final concentration of DMSO in the assay well must be <1% (v/v) for Carbonic Anhydrase assays and <2% (v/v) for AChE assays. Higher DMSO concentrations can distort the active site geometry of hCA isoforms, leading to artifactual

    
     shifts.
    
Pre-Incubation is Non-Negotiable

Sulfonamides act as Zinc-Binding Groups (ZBGs) . They inhibit CAs by displacing the zinc-bound water molecule/hydroxide ion. This ligand exchange is not diffusion-controlled; it requires a structural rearrangement.

  • Rule: You must pre-incubate the enzyme and inhibitor for 15 minutes at room temperature before adding the substrate. Failure to do so will result in underestimated potency (higher

    
    ).
    

Protocol A: Carbonic Anhydrase (hCA) Inhibition

Method: Stopped-Flow CO


 Hydration Assay
Why this method?  Standard plate-reader assays using esterase substrates (like p-nitrophenyl acetate) are slow and often yield false positives for sulfonamides due to their esterase-like side activity. The stopped-flow method measures the physiological reaction (CO

hydration) and is the gold standard in the field (Supuran et al.).
Mechanism of Action

The sulfonamide anion (


) binds to the 

ion in the active site, displacing the catalytic water molecule and preventing the hydration of CO

to bicarbonate.

CA_Mechanism Zn Active Site Zn2+ Water H2O / OH- Zn->Water Native State Complex Inactive E-I Complex (Tetrahedral Adduct) Zn->Complex Inhibition CO2 CO2 Substrate Water->CO2 Catalysis Sulf Sulfonamide-Piperazine Inhibitor Water->Sulf Ejected HCO3 HCO3- + H+ CO2->HCO3 Hydration Sulf->Zn Displacement

Figure 1: Mechanism of CA inhibition by sulfonamides. The inhibitor displaces the zinc-bound water, locking the enzyme in an inactive state.

Reagents and Setup
  • Instrument: Stopped-Flow Spectrophotometer (e.g., Applied Photophysics SX.18MV).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na

    
    SO
    
    
    
    (to maintain ionic strength).
  • Indicator: 0.2 mM Phenol Red.[1]

  • Substrate: CO

    
    -saturated water (bubbled for 30 mins at 25°C). Saturation 
    
    
    
    33 mM.
  • Enzyme: Recombinant hCA isoforms (I, II, IX, XII) typically at 10–20 nM final concentration.

Step-by-Step Procedure
  • Preparation:

    • Syringe A (Enzyme + Inhibitor): Mix hCA isoform (e.g., 20 nM) with the test compound (varying concentrations: 0.1 nM – 10

      
      M) and Phenol Red (0.2 mM) in HEPES buffer.
      
    • Syringe B (Substrate): CO

      
      -saturated water.
      
  • Incubation: Allow Syringe A contents to equilibrate for 15 minutes inside the instrument lines or prior to loading.

  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the mixing chamber.

  • Detection: Monitor the absorbance decrease at 557 nm (Phenol Red

    
    ) over a period of 10–100 seconds.
    
    • Note: The reaction generates protons (

      
      ), lowering pH and changing Phenol Red color from red to yellow.
      
  • Blanking: Measure the uncatalyzed rate (buffer without enzyme) and subtract this from the observed rate.

Data Calculation

Calculate the initial velocity (


) from the linear portion of the absorbance curve. Determine 

using a non-linear regression (4-parameter logistic fit). Convert to

using the Cheng-Prusoff equation:

For hCA II,

for CO

is typically ~10-12 mM at pH 7.5.

Protocol B: Acetylcholinesterase (AChE) Inhibition

Method: Modified Ellman’s Assay Why this method? The piperazine moiety in these hybrids often targets the AChE active site gorge. Ellman’s method is robust, high-throughput, and compatible with the pH range required for sulfonamide stability.

Mechanism of Action

AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine.[2] Thiocholine reacts with DTNB (Ellman's Reagent) to produce the yellow anion 5-thio-2-nitrobenzoate (


).[2][3] Inhibitors slow the rate of yellow color formation.[2]

Ellman_Workflow Start Compound Prep (DMSO Stock) Mix Mix: Enzyme + Buffer + Compound Start->Mix Incubate Incubate 15 min (25°C) Mix->Incubate Substrate Add Substrate Mix: ATChI + DTNB Incubate->Substrate Read Kinetic Read 412 nm (0-10 min) Substrate->Read Analysis Calculate Velocity (Slope) Determine % Inhibition Read->Analysis

Figure 2: Workflow for the modified Ellman's assay adapted for sulfonamide-piperazine hybrids.

Reagents and Setup
  • Instrument: Microplate Reader (96-well).

  • Buffer: 100 mM Phosphate Buffer (pH 7.4 or 8.0).

  • Substrate: Acetylthiocholine Iodide (ATChI), 0.5 mM final.

  • Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)), 0.3 mM final.

  • Enzyme: Human or Electric Eel AChE (0.02 U/mL final).

Step-by-Step Procedure
  • Plating: In a 96-well clear plate, add:

    • 140

      
      L Phosphate Buffer.
      
    • 20

      
      L Enzyme solution.
      
    • 20

      
      L Test Compound (various concentrations).
      
  • Incubation: Incubate for 15 minutes at 25°C.

    • Critical: This allows the bulky piperazine-sulfonamide hybrid to navigate the AChE gorge.

  • Initiation: Add 20

    
    L of Substrate/Chromogen mix (ATChI + DTNB).
    
  • Measurement: Immediately monitor absorbance at 412 nm in kinetic mode (read every 30s for 10 mins).

  • Controls:

    • Positive Control: Donepezil or Tacrine.

    • Substrate Blank: Buffer + ATChI + DTNB (no enzyme). Essential because ATChI undergoes slow spontaneous hydrolysis, which can look like enzymatic activity.

Data Summary & Interpretation

When reporting data for these hybrids, a comparative table is standard. Ensure you report the Selectivity Index (SI) , as sulfonamides often hit multiple CA isoforms.

Table 1: Example Data Presentation Format

Compound IDhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
AChE (

,

M)
Selectivity (II/I)
Hybrid-4a 250.58.412.11.2529.8
Hybrid-4b 180.05.245.05.6034.6
Acetazolamide 250.012.025.0>10020.8
Donepezil N.A.N.A.[4]N.A.[4]0.05N.A.
  • hCA II: Physiological dominant isoform (glaucoma target).

  • hCA IX: Tumor-associated isoform (cancer target).

  • AChE: Alzheimer's target.[5]

  • Interpretation: A potent hybrid should show low nanomolar

    
     for hCA II and low micromolar/nanomolar 
    
    
    
    for AChE.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation in Well Hybrid solubility limit exceeded.Check stock in DMSO.[1] Ensure final DMSO <2%. Use serial dilution in buffer immediately before use.
High Background (AChE) Spontaneous hydrolysis of ATChI.Use fresh ATChI solution. Subtract "No Enzyme" blank from all readings.
Non-Linear Rates (CA) Reaction too fast for instrument.Decrease enzyme concentration. Ensure Stopped-Flow mixing time is <5 ms.
Variable

Insufficient pre-incubation.Strictly enforce the 15-minute pre-incubation rule for E-I complex stabilization.

References

  • Supuran, C. T., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates.[6] Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Özgeriş, B., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities.[7] Zeitschrift für Naturforschung C. [Link]

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology. (Classic Protocol Foundation). [Link]

  • Kaya, R., et al. (2024). Novel benzene sulfonamides with acetylcholinesterase and carbonic anhydrase inhibitory actions.[8][9] Archiv der Pharmazie. [Link]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Ethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Ethylpiperazine-1-sulfonamide. It addresses common challenges and offers practical, field-proven solutions to optimize reaction yield and purity. The information is presented in a direct question-and-answer format to tackle specific issues encountered during experimentation.

Overview of Synthesis

The synthesis of 4-Ethylpiperazine-1-sulfonamide is most commonly achieved via the nucleophilic substitution reaction between 1-ethylpiperazine and a suitable sulfonylating agent. The conventional and most direct method involves the reaction with sulfamoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1] While straightforward, this reaction is prone to several side reactions and challenges that can significantly impact the final yield and purity. This guide will explore the nuances of this primary pathway and introduce advanced methods for enhanced efficiency.

Troubleshooting and Frequently Asked Questions (FAQs)

Section 1: Low Reaction Yield & Incomplete Conversion

Q1: My overall yield of 4-Ethylpiperazine-1-sulfonamide is consistently below 50%. What are the most probable causes?

A: Low yields are typically rooted in one of several critical areas:

  • Stoichiometry and Reagent Addition: The most common pitfall is the formation of the di-substituted byproduct, 1,4-bis(sulfonyl)piperazine. To minimize this, it is crucial to use a slight excess of 1-ethylpiperazine (e.g., 1.1 to 1.2 equivalents). Furthermore, the sulfamoyl chloride should be added slowly and portion-wise, or via a syringe pump, to a cooled solution of the piperazine. This maintains a low concentration of the electrophile, favoring mono-substitution.

  • Reagent Quality: Sulfamoyl chloride is highly sensitive to moisture and can hydrolyze to amidosulfonic acid, rendering it unreactive. Ensure you are using a fresh bottle or a properly stored reagent under an inert atmosphere (e.g., nitrogen or argon).

  • Inadequate Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl). If not effectively neutralized by a base, the HCl will protonate the starting 1-ethylpiperazine, forming its hydrochloride salt. This salt is unreactive as a nucleophile, effectively halting the reaction. Always use at least one equivalent, and preferably a slight excess (1.1-1.5 equivalents), of a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][2]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they also promote side reactions. This reaction should be initiated at a low temperature (0 °C) to control the initial exothermic release and then allowed to slowly warm to room temperature.[3]

Q2: The reaction appears to stall and does not proceed to completion, leaving significant amounts of unreacted 1-ethylpiperazine. What is happening?

A: This is a classic symptom of amine protonation. As described above, the generation of HCl without sufficient scavenging by a base will deactivate your starting material. Verify the amount and quality of your base. If the base was added concurrently with the sulfamoyl chloride, consider adding the base to the 1-ethylpiperazine solution first before beginning the sulfamoyl chloride addition. Another possibility is that your sulfamoyl chloride has degraded due to improper storage, reducing the effective concentration of your electrophile.

Section 2: Product Purity and Isolation

Q3: I am struggling to purify the final product. What are the expected impurities and how can they be removed?

A: The primary impurities are typically unreacted 1-ethylpiperazine, the di-substituted byproduct (1,4-bis(sulfonyl)piperazine), and triethylammonium chloride (if TEA is used as the base).

A standard workup procedure involves:

  • Quenching the reaction with water.

  • Performing a liquid-liquid extraction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Washing the organic layer with a dilute acid (e.g., 1M HCl) to remove the basic 1-ethylpiperazine and triethylamine.

  • Washing with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash.

  • Drying the organic layer over sodium sulfate, filtering, and concentrating under reduced pressure.

If the di-substituted byproduct is present, purification via column chromatography on silica gel is often necessary.

Q4: My product is a persistent oil or a gummy solid that refuses to crystallize. How can I obtain a solid product?

A: This is a very common issue. 4-Ethylpiperazine-1-sulfonamide as a free base can be difficult to crystallize. The most reliable method to obtain a stable, crystalline solid is to convert it to its hydrochloride salt.[3] After initial purification, dissolve the free base in a solvent like anhydrous ethanol or isopropanol, and then carefully add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) at 0 °C. The hydrochloride salt will typically precipitate as a white solid, which can then be isolated by filtration, washed with a cold non-polar solvent like ether, and dried under vacuum.[3]

Section 3: Advanced Optimization Strategies

Q5: Are there more efficient, high-yield methods to synthesize this compound?

A: Yes, modern synthetic methods can offer significant advantages over the traditional approach.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields by minimizing side product formation. A representative method involves reacting N-ethylpiperazine directly with a sulfonic acid in the presence of a dehydrating agent like phosphorus pentoxide under microwave conditions.[3] This approach avoids the use of moisture-sensitive sulfonyl chlorides.

  • Radical-Based Pathways: For more complex scaffolds, radical sulfonylation offers an alternative. This involves generating sulfonyl radicals from sulfonyl hydrazides using an initiator system like iodine and tert-butyl hydroperoxide (TBHP). These radicals can then couple with the piperazine amine.[3] While effective, this method is more complex and may present scalability challenges due to radical side reactions.[3]

Experimental Protocols

Protocol 1: Standard Synthesis of 4-Ethylpiperazine-1-sulfonamide
  • To a round-bottom flask under a nitrogen atmosphere, add 1-ethylpiperazine (1.2 eq) and anhydrous dichloromethane (DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

  • In a separate flask, dissolve sulfamoyl chloride (1.0 eq) in a small amount of anhydrous DCM.

  • Add the sulfamoyl chloride solution dropwise to the cooled piperazine solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion, proceed with the aqueous workup and purification as described in Q3 .

Protocol 2: Purification via Hydrochloride Salt Formation
  • Dissolve the crude 4-Ethylpiperazine-1-sulfonamide free base in a minimal amount of anhydrous ethanol at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with vigorous stirring.

  • Observe for the formation of a white precipitate. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry at 0 °C for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove any non-salt impurities.

  • Dry the product under high vacuum to yield 4-Ethylpiperazine-1-sulfonamide hydrochloride as a stable, crystalline solid.[3]

Data & Workflow Summaries

Table 1: Comparison of Synthetic Methodologies
MethodReagentsSolventTemp. (°C)TimeTypical Yield (%)Reference
Standard 1-Ethylpiperazine, Sulfamoyl Chloride, TEADCM0 to 2512-24 h65-75%[2][3]
Microwave 1-Ethylpiperazine, Sulfonic Acid, P₂O₅Solvent-Free15020 min~89%[3]
Radical 1-Ethylpiperazine, Sulfonyl Hydrazide, I₂, TBHPAcetonitrile806 h~82%[3]
Diagrams and Workflows

Synthesis Workflow reagents 1. Reagents - 1-Ethylpiperazine - Sulfamoyl Chloride - Triethylamine - Anhydrous DCM reaction 2. Reaction - Add reagents at 0°C - Warm to RT - Stir 12-24h reagents->reaction workup 3. Aqueous Workup - Quench with H₂O - Extract with DCM - Acid/Base Washes reaction->workup purify 4. Purification - Column Chromatography (if needed) workup->purify salt 5. Salt Formation - Dissolve in EtOH - Add HCl/Ether - Filter & Dry purify->salt product Final Product 4-Ethylpiperazine-1- sulfonamide HCl salt->product

Caption: General experimental workflow for synthesis and purification.

Reaction Mechanism cluster_reactants Reactants cluster_products Products Et-Pip-NH 1-Ethylpiperazine Product 4-Ethylpiperazine-1-sulfonamide Et-Pip-NH->Product Nucleophilic Attack on Sulfur Sulfamoyl-Cl Sulfamoyl Chloride (H₂NSO₂Cl) Sulfamoyl-Cl->Product HCl HCl Sulfamoyl-Cl->HCl Loss of Cl⁻

Caption: Simplified reaction mechanism overview.

Troubleshooting Logic start Low Yield or Stalled Reaction? check_base Is Base Stoichiometry Correct (≥1.1 eq)? start->check_base check_reagents Are Reagents Fresh & Anhydrous? check_base->check_reagents Yes solution1 Solution: - Add more base - Use fresh reagents - Control temperature check_base->solution1 No check_temp Was Reaction Cooled Initially (0°C)? check_reagents->check_temp Yes check_reagents->solution1 No check_temp->solution1 No check_temp->solution1 Yes, investigate other parameters

Caption: A decision tree for troubleshooting low yield issues.

References

  • US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines.
  • Buy N-Ethylpiperazine-1-sulfonamide hydrochloride. Smolecule.
  • Synthesis and Antimicrobial Activity of Piperazine Derivatives.
  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors.
  • Sulfamoyl Chloride - Safety D
  • N-ETHYL PIPERAZINE - Material Safety D

Sources

Purification challenges of 4-Ethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and isolation challenges of 4-Ethylpiperazine-1-sulfonamide (CAS: 143326-86-5).

This content is structured as a Tier 3 Technical Support Hub , designed for researchers encountering specific bottlenecks in the workflow.

Ticket Category: Small Molecule Purification & Isolation Assigned Specialist: Senior Application Scientist (Separation Sciences)[1][2]

Executive Summary: The "Amphiphilic" Trap

4-Ethylpiperazine-1-sulfonamide presents a classic "amphiphilic" purification paradox.[1] It contains a basic tertiary amine (the N-ethyl piperazine moiety, pKa ~8.[1][2]5) and a polar, weakly acidic primary sulfonamide group (pKa ~10.0).[1][2]

  • The Problem: It is too polar for standard silica chromatography (causing severe tailing) and too water-soluble for standard liquid-liquid extraction (LLE) using diethyl ether or hexane.[1][2]

  • The Solution: Success relies on exploiting its Isoelectric Window for extraction and utilizing Ion-Pairing or Reverse Phase logic for chromatography.[1][2]

Module 1: The Extraction Crisis

User Query: "I synthesized the compound using sulfamide/sulfuryl chloride, but after the reaction, my product remains in the aqueous layer. DCM extraction yields almost nothing."[1][2]

The Root Cause: The pH Trap

You are likely trapping the molecule in its ionized form.

  • At pH < 7: The piperazine nitrogen is protonated (

    
    ).[1][2] The molecule is cationic and water-soluble.[2]
    
  • At pH > 11: The sulfonamide proton is removed (

    
    ).[1][2] The molecule is anionic and water-soluble.[2]
    
  • The Sweet Spot: You must target pH 9.0 – 9.5 .[2] In this narrow window, the amine is largely free-base, and the sulfonamide remains neutral.

Troubleshooting Protocol: Salting-Out Assisted LLE

Do not use standard DCM washes.[1][2] Use this modified protocol to force the equilibrium:

  • Concentrate: Remove volatile organic co-solvents (dioxane/THF) from the reaction mixture before extraction.

  • pH Adjustment: Carefully adjust the aqueous residue to pH 9.2 using 2M NaOH or saturated

    
    .
    
  • Salting Out: Saturate the aqueous phase with solid NaCl. This increases the ionic strength, reducing the solubility of your organic sulfonamide (the "Salting-Out Effect").

  • Solvent Switch: Extract with n-Butanol or Chloroform:Isopropanol (3:1) .[1][2]

    • Why: DCM is often too non-polar.[1][2] The 3:1 CHCl3:IPA mixture disrupts the hydrogen bonding network keeping the sulfonamide in water.

Data: Solvent Efficiency for Sulfonamide Extraction

Solvent SystemExtraction Efficiency (pH 9.[1][2]2)Notes
Diethyl Ether< 5%Avoid. Too non-polar.[1][2]
Dichloromethane (DCM)~ 40%Requires multiple washes (5x).[1][2]
Chloroform : Isopropanol (3:1) > 85% Recommended. Breaks H-bonds.[1][2]
n-Butanol> 90%High boiling point makes removal difficult.[1][2]

Module 2: Chromatography Tailing

User Query: "The compound streaks from baseline to solvent front on my silica column. I can't separate it from the impurities."

The Root Cause: Silanol Interaction

The basic N-ethyl nitrogen interacts strongly with the acidic silanol groups (


) on the silica surface, acting like an ion-exchange resin rather than a partition medium.[1]
Troubleshooting Protocol: The "Amine-Block" Method

You must mask the silanols or switch mechanisms.

Option A: Modified Normal Phase (Flash)[1][2]
  • Stationary Phase: Standard Silica (40-63 µm).[1][2]

  • Mobile Phase: DCM : Methanol : Triethylamine (TEA) or Ammonium Hydroxide .[1][2]

  • The Recipe: 90:10 DCM:MeOH + 1% TEA .

    • Mechanism:[1][2][3] TEA is a stronger base than your piperazine.[2] It saturates the acidic silanol sites, allowing your product to elute as a sharp band.[2]

Option B: Reverse Phase (The "Gold Standard")

If you have access to C18 media, this is superior because it separates based on hydrophobicity (the ethyl group) and ignores the silanol interactions.[1]

  • Column: C18 (ODS).[1][2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[1][2]

  • Gradient: 0% to 30% ACN.[2] (The product is polar and will elute early, likely 5-15% ACN).[1][2]

  • Note: The low pH of formic acid keeps the amine protonated, improving solubility and peak shape on C18.

Module 3: Crystallization (The HCl Fix)

User Query: "I want to avoid columns entirely. Can I crystallize it?"

Yes. This is the most scalable method.[2] Converting the "oily" free base into a hydrochloride salt often forces precipitation.[2]

Protocol: Hydrochloric Salt Formation[1][2][4]
  • Isolate the crude free base (using the extraction method in Module 1).[2]

  • Dissolve in a minimum amount of absolute ethanol or isopropanol .

  • Cool to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane or concentrated aqueous HCl.

  • Observation: A white precipitate (the mono- or dihydrochloride salt) should form immediately.[1][2]

  • Filtration: Filter and wash with cold diethyl ether (removes non-polar impurities).[1][2]

Visual Workflow: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckState Is Product in Aqueous or Organic? Start->CheckState Aqueous Aqueous Phase (Trapped) CheckState->Aqueous Stuck in Water Organic Organic Phase (Extracted) CheckState->Organic Isolated Oil Action_pH Adjust pH to 9.2 (Isoelectric Window) Aqueous->Action_pH Purification Choose Purification Route Organic->Purification Action_Salt Saturate with NaCl Extract w/ CHCl3:IPA (3:1) Action_pH->Action_Salt Action_Salt->Organic Successful Extraction Route_Flash Flash Chromatography (DCM:MeOH + 1% TEA) Purification->Route_Flash Small Scale (<1g) Route_Cryst Crystallization (EtOH + HCl -> Salt) Purification->Route_Cryst Large Scale (>5g) Route_Prep Prep HPLC (C18) (0.1% Formic Acid) Purification->Route_Prep High Purity Req.

Caption: Logical flow for isolating amphoteric piperazine sulfonamides, prioritizing pH control and solvent selection.

Frequently Asked Questions (FAQ)

Q: Why does my NMR show a broad peak around 4-5 ppm? A: This is likely the sulfonamide protons (


).[1][2] These protons are exchangeable and often broaden due to hydrogen bonding or trace water in the deuterated solvent (DMSO-

is recommended over

for better resolution of these protons).[1]

Q: Can I use ethyl acetate for extraction? A: It is risky.[1][2] Ethyl acetate is moderately polar, but 4-ethylpiperazine-1-sulfonamide is very polar.[1][2] You will likely leave 30-50% of your product in the water phase. Stick to Chloroform/IPA or n-Butanol.[1][2]

Q: I see a byproduct with double the molecular weight. What is it? A: This is likely the Bis-sulfonamide .[2] If you used sulfuryl chloride (


) or sulfamide in excess, the sulfonamide nitrogen can react a second time, linking two piperazine rings.[1][2] This impurity is much less polar and will elute significantly earlier on silica.[1][2]

References

  • PubChem. (2025).[1][2][4][5] 4-Ethylpiperazine-1-sulfonamide Compound Summary. National Library of Medicine.[2] [Link][1][2]

  • Khalili, F., et al. (2009).[1][2][6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][2][6] Journal of Chemical & Engineering Data. [Link]

  • Biotage. (2020).[1][2][7] Flash Chromatography: A Fast and Efficient Technique for Purification.[1][2] (General methodology for polar amine purification). [Link]

Sources

Technical Support Center: Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Common Side Products

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in sulfonamide synthesis. The synthesis of sulfonamides, a critical functional group in a vast array of pharmaceuticals, is often deceptively simple in principle but can be challenging in practice. Low yields, complex product mixtures, and purification difficulties frequently arise from the formation of predictable, yet troublesome, side products.

This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, understand the underlying chemical principles, and optimize your synthetic protocols for clean, high-yielding reactions.

Troubleshooting & FAQs: Navigating Your Synthesis

Q1: My reaction between a primary amine and a sulfonyl chloride is giving a low yield and a complex crude NMR. What are the most likely side products?

When reacting a primary amine with a sulfonyl chloride, two side products are overwhelmingly common: the N,N-disulfonylated amine (also known as a bis-sulfonamide or di-sulfonimide) and the sulfonic acid derived from the hydrolysis of your starting material.

  • N,N-Disulfonylation: After the initial formation of the desired monosulfonamide, the remaining N-H proton is acidic. In the presence of a base, this proton can be removed, creating a sulfonamide anion. This anion can then act as a nucleophile and attack a second molecule of the sulfonyl chloride, leading to the N,N-disulfonylated side product.[1][2] This is particularly problematic if excess sulfonyl chloride or a strong base is used.

  • Sulfonyl Chloride Hydrolysis: Sulfonyl chlorides are highly reactive electrophiles and are susceptible to hydrolysis, especially under basic or aqueous conditions.[3][4] Trace amounts of water in your solvent, reagents, or even exposure to atmospheric moisture can lead to the conversion of the sulfonyl chloride into the corresponding sulfonic acid.[3] This not only consumes your starting material but the resulting sulfonic acid can complicate the reaction workup and product purification.

Q2: I'm observing a significant amount of an impurity that is much less polar than my desired sulfonamide. What is it and how can I prevent it?

This is a classic sign of N,N-disulfonylation . The resulting bis-sulfonamide lacks the acidic N-H proton present in the desired primary sulfonamide. This has two major consequences:

  • Acidity & Solubility: The primary sulfonamide's N-H is acidic enough to be deprotonated by aqueous bases like NaOH or KOH, forming a soluble salt.[5][6] This is the principle behind the Hinsberg test for distinguishing primary and secondary amines.[1][7] The N,N-disulfonylated product has no such proton and remains insoluble in aqueous base.[2]

  • Polarity: The absence of the N-H bond makes the bis-sulfonamide significantly less polar than the desired product, causing it to elute earlier (have a higher Rf) in normal-phase chromatography.

Causality and Prevention:

The formation of the N,N-disulfonylated product is driven by the deprotonation of the initially formed monosulfonamide. To prevent this, you must control the reaction conditions carefully:

  • Stoichiometry: Use a precise 1:1 molar ratio of the amine to the sulfonyl chloride. A slight excess of the amine can sometimes be beneficial to ensure all the sulfonyl chloride is consumed. Avoid using an excess of the sulfonyl chloride.

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of the amine and base at a controlled temperature (often 0 °C). This prevents localized high concentrations of the sulfonyl chloride, which favors the second sulfonylation reaction.

  • Choice of Base: A non-nucleophilic, sterically hindered base like pyridine or triethylamine is typically used to scavenge the HCl byproduct without promoting the deprotonation of the sulfonamide product.[8] Using strong bases like NaOH in the reaction mixture itself can accelerate the formation of the sulfonamide anion and lead to the bis-sulfonamide.

Q3: My sulfonyl chloride starting material is expensive and seems to be degrading, leading to poor yields. How can I address this?

This issue almost certainly points to hydrolysis . Sulfonyl chlorides are moisture-sensitive, and their degradation to the corresponding sulfonic acid is a common problem that reduces the effective concentration of your electrophile.[3][4]

Expert Insights for Prevention:

  • Reagent Quality: Always use a fresh, high-quality sulfonyl chloride. If the bottle has been open for a long time, its purity may be compromised.

  • Anhydrous Conditions: The cornerstone of prevention is maintaining strictly anhydrous (dry) conditions.

    • Solvents: Use anhydrous solvents. Solvents from freshly opened bottles or those dried over molecular sieves are recommended.

    • Glassware: Flame-dry or oven-dry all glassware before use and allow it to cool under an inert atmosphere (e.g., nitrogen or argon).

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude atmospheric moisture.

  • Aqueous Workup: While the reaction itself should be anhydrous, an aqueous workup is used to remove water-soluble components. Perform the workup efficiently and move to the extraction step promptly to minimize contact time between any unreacted sulfonyl chloride and the aqueous phase. Interestingly, for some industrial processes, if the sulfonyl chloride product is highly insoluble in water, it can be prepared in aqueous media where it precipitates out, protecting it from extensive hydrolysis.[9][10]

Q4: What are the most effective methods for purifying my target sulfonamide away from these common side products?

A multi-step approach combining extraction and either recrystallization or chromatography is typically the most robust strategy.

Step 1: Acid-Base Extraction (for Primary Sulfonamides)

This technique is highly effective for separating the desired primary sulfonamide from the N,N-disulfonylated side product.

  • Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extract the organic layer with an aqueous base (e.g., 1M NaOH or NaHCO₃).

    • The desired primary sulfonamide , being acidic, will deprotonate and move into the aqueous layer as its sodium salt.

    • The N,N-disulfonylated side product , being non-acidic, will remain in the organic layer.

  • Separate the layers. The organic layer can be discarded (or saved for analysis of the side product).

  • Carefully acidify the aqueous layer with cold 1M HCl. The desired sulfonamide will precipitate out as a solid.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Final Purification

The product obtained from extraction may still contain other impurities. A final purification step is highly recommended.

Purification MethodBest ForKey Considerations
Recrystallization Removing minor, structurally similar impurities from a solid product.Solvent selection is critical. A good solvent will dissolve the sulfonamide when hot but not when cold. Common solvents include ethanol, isopropanol, or ethanol/water mixtures.[11][12] "Oiling out" can occur if the solution is cooled too quickly or is highly impure.[12]
Column Chromatography Separating mixtures with different polarities, especially when recrystallization is ineffective or for non-crystalline products.Sulfonamides are often polar and may require mobile phases like ethyl acetate/hexane or dichloromethane/methanol. The N,N-disulfonylated product will be significantly less polar and elute much faster. Thin-layer chromatography (TLC) should be used first to determine the optimal solvent system.[13][14]

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway versus the competing side reactions that can diminish the yield of the target primary sulfonamide.

Sulfonamide_Synthesis cluster_reactants Reactants cluster_products Products & Side Products Amine Primary Amine (R-NH2) Product Desired Product (Primary Sulfonamide) Amine->Product + R'-SO2Cl + Base SulfonylChloride Sulfonyl Chloride (R'-SO2Cl) SulfonylChloride->Product SideProduct1 Side Product 1 (N,N-Disulfonated) SulfonylChloride->SideProduct1 SideProduct2 Side Product 2 (Sulfonic Acid) SulfonylChloride->SideProduct2 + H2O Base Base (e.g., Pyridine) Water Water (H2O) (Contaminant) Water->SideProduct2 SulfonamideAnion Sulfonamide Anion Product->SulfonamideAnion + Base SulfonamideAnion->SideProduct1 + R'-SO2Cl

Sources

Improving solubility of 4-Ethylpiperazine-1-sulfonamide for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: I've prepared a stock solution of 4-Ethylpiperazine-1-sulfonamide in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

A: This is a common issue known as "precipitation upon dilution." While Dimethyl sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, its ability to keep a compound in solution dramatically decreases when diluted into an aqueous environment. The final concentration of DMSO in your assay should ideally be kept below 1%, and for some sensitive cell lines, even lower concentrations of 0.25% to 0.5% are recommended to avoid solvent-induced artifacts.[1][2][3] If your compound is precipitating, it indicates that its solubility limit in the final assay buffer has been exceeded.

Q2: Can I just warm the solution to get my compound to dissolve?

A: While gentle warming can sometimes help dissolve a compound, it is a temporary solution and can be risky. The compound may precipitate out again as the solution cools to the assay temperature. Furthermore, excessive heat can lead to the degradation of your compound or other components in your assay medium. A more robust and reliable approach is to find a suitable solvent system where the compound remains soluble at the working temperature.

Q3: What is the best starting solvent for a novel compound like 4-Ethylpiperazine-1-sulfonamide?

A: For a novel compound, a systematic approach is best. Based on its structure—containing a basic piperazine ring and an acidic sulfonamide group—the solubility of 4-Ethylpiperazine-1-sulfonamide is likely pH-dependent.[4][5] A good starting point would be to test its solubility in common, biocompatible organic solvents like DMSO and ethanol. Subsequently, assess its solubility in aqueous buffers at different pH values to determine if it's more soluble under acidic or basic conditions.

Q4: How can I determine the pKa of my compound to guide pH-based solubilization?

A: If the pKa is not available in the literature, you can estimate it using computational tools (e.g., ChemDraw, MarvinSketch) or determine it experimentally through methods like potentiometric titration or UV-spectrophotometry. Knowing the pKa will help you predict the pH at which the compound will be ionized, which generally increases its aqueous solubility.

Troubleshooting Guide: A Systematic Approach to Solubilization

When facing solubility issues, a structured approach is crucial. The following guide provides a step-by-step methodology to identify the optimal solubilization strategy for 4-Ethylpiperazine-1-sulfonamide.

Step 1: Physicochemical Characterization (The "Why")

Understanding the chemical nature of 4-Ethylpiperazine-1-sulfonamide is the first step in predicting its solubility behavior.

  • Piperazine Moiety: The piperazine ring contains two nitrogen atoms, making it a weak base.[6][7] It is generally highly soluble in water and other polar solvents.[8][9] The presence of the ethyl group slightly increases its lipophilicity.

  • Sulfonamide Moiety: The sulfonamide group (-SO₂NH-) is weakly acidic.[10] The solubility of sulfonamides is often pH-dependent, with increased solubility at higher pH values where the sulfonamide proton is removed, forming a more soluble salt.[5][11]

Inference: The dual acidic and basic nature of 4-Ethylpiperazine-1-sulfonamide suggests that its solubility will be lowest at its isoelectric point and will increase at both acidic (protonation of the piperazine) and basic (deprotonation of the sulfonamide) pH.

Step 2: Initial Solvent Screening

The goal is to find a suitable solvent for preparing a concentrated stock solution.

SolventRationaleProcedureExpected Outcome
DMSO A powerful, universal solvent for many organic compounds.Attempt to dissolve a small, known amount of compound in DMSO to make a high-concentration stock (e.g., 10-50 mM).High likelihood of dissolution, but may precipitate upon aqueous dilution.
Ethanol A less toxic alternative to DMSO, suitable for many in vitro assays.Follow the same procedure as with DMSO.May be less effective than DMSO for highly non-polar compounds.
Aqueous Buffers (pH 4, 7.4, 9) To assess the impact of pH on solubility.Prepare saturated solutions in each buffer.Solubility is expected to be higher at pH 4 and 9 compared to pH 7.4.
Step 3: Optimizing the Stock Solution and Dilution

Once a primary solvent is identified (likely DMSO), the next step is to refine the process of preparing working solutions.

start Start: Weigh Compound stock Prepare High-Concentration Stock (e.g., 20 mM in 100% DMSO) start->stock intermediate Create Intermediate Dilution (e.g., 1:10 in DMSO or Ethanol) stock->intermediate If high concentration is not needed, skip to final dilution final Serially Dilute into Final Assay Buffer (Ensure final DMSO < 1%) intermediate->final vortex Vortex/Mix Thoroughly Between Each Dilution final->vortex observe Visually Inspect for Precipitation vortex->observe end Proceed with Assay observe->end No Precipitation troubleshoot Troubleshoot: - Lower stock concentration - Use co-solvents - Adjust pH observe->troubleshoot Precipitation Occurs

Caption: Workflow for preparing assay-ready solutions.

Step 4: Advanced Solubilization Strategies

If precipitation persists, consider these advanced techniques. Many of these strategies aim to either modify the compound or its immediate environment to favor dissolution.[12][13]

StrategyMechanismConsiderations
pH Adjustment Ionizing the molecule to increase its interaction with water.Ensure the final pH is compatible with your biological assay. The stability of the compound at different pH values should also be confirmed.
Use of Co-solvents Adding a water-miscible organic solvent to the aqueous buffer can increase the solubility of non-polar compounds.[14]The type and concentration of the co-solvent must be tested for compatibility with the assay system to avoid artifacts.[2]
Salt Formation Converting the parent compound into a more soluble salt form (e.g., hydrochloride or sodium salt).This is a chemical modification and may require synthesis. The resulting salt may have different properties than the parent compound.[15]
Particle Size Reduction Increasing the surface area of the solid compound can enhance the dissolution rate.[16]Techniques like micronization or sonication can be employed. This does not increase the equilibrium solubility but can help in preparing solutions.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay helps determine the solubility of your compound in the final assay buffer.

  • Prepare a 10 mM stock solution of 4-Ethylpiperazine-1-sulfonamide in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution into your final assay buffer.

  • Incubate the plate at the assay temperature for 2 hours.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

  • The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess of solid 4-Ethylpiperazine-1-sulfonamide to a small volume of each buffer.

  • Agitate the samples at a constant temperature for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Decision-Making Framework for Solvent Selection

The following diagram illustrates a logical progression for selecting an appropriate solvent system.

start Start: Compound with Poor Aqueous Solubility q1 Is the compound soluble in 100% DMSO or Ethanol? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Does it precipitate upon dilution into aqueous buffer? yes1->q2 q3 Is solubility pH-dependent? no1->q3 yes2 Yes q2->yes2 no2 No q2->no2 yes2->q3 solution1 Use as stock solution. Ensure final organic solvent concentration is non-toxic. no2->solution1 yes3 Yes q3->yes3 no3 No q3->no3 solution2 Adjust pH of the final buffer to a range where the compound is ionized and soluble. yes3->solution2 q4 Consider co-solvents or other formulation strategies. no3->q4

Caption: Decision tree for solvent and buffer optimization.

References

  • Vertex AI Search. Piperazine (C4H10N2) properties.
  • Vertex AI Search. Piperazine - Solubility of Things.
  • Chemeurope.com. Piperazine.
  • ACS Publications. High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design.
  • ChemicalBook. Piperazine | 110-85-0.
  • PMC. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Wikipedia. Piperazine.
  • PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • PMC. Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
  • Wikipedia. Sulfonamide (medicine).
  • Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
  • Cytotechnology. Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (PDF)
  • The BMJ. SOLUBILITY OF SULPHONAMIDES.
  • ACS Publications. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review.
  • ResearchGate. Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • MDPI.
  • PubMed. pH-induced solubility transition of sulfonamide-based polymers.
  • PMC. Insoluble drug delivery strategies: review of recent advances and business prospects.
  • Sigma-Aldrich. Improving API Solubility.
  • ResearchGate. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils.
  • MDPI.
  • Biomedical Research and Therapy. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • PMC. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
  • Smolecule. Buy N-Ethylpiperazine-1-sulfonamide hydrochloride.
  • Sigma-Aldrich. 1-Ethylpiperazine 98 5308-25-8.
  • Tenova Pharma. 1-[2-(piperazin-1-yl)ethyl]piperazine 4TFA.

Sources

Technical Support Center: 4-Ethylpiperazine-1-sulfonamide Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for researchers working with 4-Ethylpiperazine-1-sulfonamide (and its hydrochloride salts). It addresses stability, solubility, and handling based on the physicochemical properties of the piperazine and sulfonamide functional moieties.

Executive Summary

4-Ethylpiperazine-1-sulfonamide is a bifunctional building block containing a basic tertiary amine (N4-ethyl) and a neutral/weakly acidic sulfonamide group (N1). While generally stable in solid form, it exhibits specific vulnerabilities in solution—primarily oxidative degradation of the piperazine ring and acid-catalyzed hydrolysis of the sulfonamide bond. This guide provides mechanistic insights and validated protocols to mitigate these risks.

Critical Troubleshooting (Q&A Format)

Topic A: Solubility & Precipitation

Q: My stock solution in PBS (pH 7.4) precipitated after 24 hours at 4°C. Why? A: This is likely due to the "Free Base Crash-Out" effect.

  • Mechanism: 4-Ethylpiperazine-1-sulfonamide has a pKa associated with the N4-ethyl nitrogen (approx. 8.5–9.0). At pH 7.4, a significant fraction of the molecule exists in the non-ionized (free base) form, which has lower aqueous solubility than the protonated cationic form.

  • Thermodynamic Factor: Lowering the temperature to 4°C reduces the kinetic energy of the solvent molecules, decreasing the solubility limit (

    
    ) and causing the hydrophobic free base to crystallize.
    
  • Solution:

    • Acidify Slightly: Adjust the buffer to pH 6.0–6.5. This ensures the N4-nitrogen remains protonated (

      
      ), drastically increasing aqueous solubility.
      
    • Cosolvent: Add 5–10% DMSO or Ethanol to the PBS stock to stabilize the free base fraction.

Q: Can I dissolve this compound directly in DMSO? A: Yes. DMSO is the preferred solvent for high-concentration stock solutions (>50 mM).

  • Protocol: Dissolve the solid in anhydrous DMSO. Vortex for 30 seconds.

  • Warning: DMSO is hygroscopic. Absorbed water can catalyze slow hydrolysis over months. Store DMSO stocks in aliquots at -20°C with a desiccant.

Topic B: Chemical Stability & pH

Q: Is the compound stable in acidic media (pH < 2) for LC-MS analysis? A: Short-term, yes. Long-term, no.

  • Mechanism: The sulfonamide bond (

    
    ) is resistant to hydrolysis compared to amides, but it will hydrolyze under strongly acidic conditions (pH < 1) or at elevated temperatures, releasing sulfur dioxide and the corresponding amine.
    
  • Risk: Leaving the compound in 0.1% TFA/Water (pH ~2) in an autosampler for >24 hours may result in the detection of 1-Ethylpiperazine (degradation product).

  • Recommendation: Use Formic Acid (0.1%) or Ammonium Acetate (pH 4.5) for LC-MS mobile phases to minimize acid strength while maintaining ionization.

Q: I see a new peak at M+16 in my mass spec data. What is it? A: This is the N-Oxide derivative.

  • Cause: The tertiary amine at the N4 position is susceptible to oxidation by dissolved oxygen or peroxides present in aged solvents (especially PEG or ethers).

  • Prevention:

    • Degas buffers using helium sparging or vacuum filtration.

    • Add an antioxidant like Ascorbic Acid (1 mM) or TCEP if the assay permits.

Visualizing Degradation Pathways

The following diagram outlines the two primary degradation risks: Acid Hydrolysis and N-Oxidation.

DegradationPathways Parent 4-Ethylpiperazine-1-sulfonamide (Active Compound) Intermediates Sulfonic Acid Intermediate Parent->Intermediates Hydrolysis (Slow) Product3 N-Oxide Derivative (M+16 Peak) Parent->Product3 N-Oxidation (Fast in air) Acid Strong Acid (pH < 2) + Heat Acid->Intermediates Product1 1-Ethylpiperazine (Degradant A) Intermediates->Product1 Product2 Sulfamic Acid / SO2 Intermediates->Product2 Oxidant Dissolved O2 / Peroxides (pH > 7) Oxidant->Product3

Figure 1: Primary degradation pathways. The N-Oxidation pathway (yellow) is the most common storage issue, while Hydrolysis (red) occurs mainly under harsh acidic stress.

Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues in your experimental setup.

TroubleshootingTree Start Issue Observed Precipitation Precipitation / Cloudiness Start->Precipitation Degradation Purity Loss (LC-MS) Start->Degradation CheckSolvent Is solvent Aqueous? Precipitation->CheckSolvent CheckPeak Identify Peak Shift Degradation->CheckPeak CheckpH Check pH CheckSolvent->CheckpH Yes AdjustpH Action: Lower pH to < 6.5 or Add 10% DMSO CheckpH->AdjustpH pH > 7.4 WarmUp Action: Sonicate at 30°C CheckpH->WarmUp pH is OK Oxidation M+16 (Oxidation) CheckPeak->Oxidation +16 Da Hydrolysis Loss of Sulfonamide (Hydrolysis) CheckPeak->Hydrolysis Fragment Mass ActionOx Action: Degas solvents, Store under N2 Oxidation->ActionOx ActionHyd Action: Avoid Strong Acids, Store at -20°C Hydrolysis->ActionHyd

Figure 2: Diagnostic workflow for resolving solubility and stability anomalies.

Validated Storage & Handling Protocols

Standard Solution Preparation (10 mM Stock)
  • Weighing : Weigh 2.08 mg of 4-Ethylpiperazine-1-sulfonamide (MW: 208.28 g/mol ) into a sterile amber vial.

  • Solvent Addition : Add 1.0 mL of anhydrous DMSO .

    • Note: If using the HCl salt (MW ~244.7), weigh 2.45 mg.

  • Dissolution : Vortex at medium speed for 30 seconds. Ensure no solid remains at the meniscus.

  • Aliquot : Split into 50 µL aliquots in PCR tubes.

  • Storage : Freeze immediately at -20°C or -80°C. Do not freeze-thaw more than 3 times.

Stability Data Summary
ConditionTimeframeStability StatusNotes
Solid (RT, Dark) 2 YearsStable Keep desiccated. Hygroscopic.
DMSO Stock (-20°C) 6 MonthsStable Avoid moisture entry.
PBS pH 7.4 (4°C) 1 WeekCaution Risk of precipitation (free base).
PBS pH 7.4 (37°C) 24 HoursStable Suitable for cell assays.
0.1% TFA (RT) < 12 HoursUnstable Hydrolysis risk. Analyze immediately.

References

  • PubChem. (2025).[1][2] Compound Summary: 4-(2-Aminoethyl)piperazine-1-sulfonamide.[3] National Library of Medicine. [Link]

  • Baran, W., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Demonstrates sulfonamide stability profiles at pH 4, 7, and 9).[4][5] [Link]

  • Freeman, S. A., & Rochelle, G. T. (2011).[6] Thermal degradation of piperazine and its structural analogs. Energy Procedia. (Mechanistic insight into piperazine ring oxidation and thermal breakdown). [Link]

Sources

Troubleshooting low efficacy of 4-Ethylpiperazine-1-sulfonamide in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Ethylpiperazine-1-sulfonamide

4-Ethylpiperazine-1-sulfonamide is a synthetic compound featuring a piperazine and a sulfonamide functional group. It is often utilized in its hydrochloride salt form to improve its solubility in aqueous solutions. In pharmaceutical research, this compound and its derivatives are explored for their potential as scaffolds in the development of novel anticancer and antimicrobial agents.[1] The sulfonamide moiety is known to interfere with folic acid synthesis in bacteria by competitively inhibiting the enzyme dihydropteroate synthase.[1] Derivatives of 4-Ethylpiperazine-1-sulfonamide have demonstrated cytotoxic effects against a variety of human cancer cell lines, suggesting its potential as an anti-proliferative agent in cell-based assays.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of 4-Ethylpiperazine-1-sulfonamide?

For initial solubilization, Dimethyl Sulfoxide (DMSO) is a common choice for creating a high-concentration stock solution.[2] If you are using the hydrochloride salt of the compound, you may also test solubility in sterile water or a buffered solution like PBS. However, for the free base, DMSO is generally the preferred solvent.

Q2: I observed a precipitate in my cell culture medium after adding the compound. What should I do?

Precipitation upon dilution of a DMSO stock into aqueous cell culture media is a frequent cause of low efficacy.[3][4] This indicates that the compound's solubility limit in the final assay concentration has been exceeded. To address this, you can try the following:

  • Lower the final concentration: Your current working concentration may be too high.

  • Increase the DMSO concentration in the final medium: Be cautious, as DMSO can be toxic to cells at higher concentrations. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (media with the same percentage of DMSO) in your experiment.

  • Prepare a lower concentration stock solution: This will result in a smaller volume of DMSO being added to your culture.

  • Use a different solvent: If DMSO is not providing adequate solubility, you could explore other solvents, but their compatibility with your cell line must be verified.

Q3: At what temperature should I store the stock solution and for how long?

Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. The long-term stability in DMSO should be confirmed, but for most compounds, storage at -80°C is suitable for several months.

Q4: What is the general mechanism of action for this compound?

While the specific mechanism of 4-Ethylpiperazine-1-sulfonamide in mammalian cells is not extensively documented in readily available literature, its structural components suggest potential modes of action. The sulfonamide group is a known inhibitor of dihydropteroate synthase in prokaryotes, which is involved in folate synthesis.[1] In mammalian cells, it may have different targets. The piperazine moiety is present in many biologically active compounds and can be involved in various cellular interactions. Derivatives of this compound have shown to induce cytotoxic effects in cancer cell lines.[1]

In-Depth Troubleshooting Guides

Issue 1: No Observable Effect or Lower than Expected Efficacy

This is a common challenge when working with new small molecules. The underlying cause can often be traced back to issues with the compound's concentration, stability, or the experimental setup itself.

A Low or No Efficacy Observed B Verify Compound Concentration and Integrity A->B C Assess Compound Solubility in Culture Media B->C D Evaluate Compound Stability C->D E Optimize Assay Conditions D->E F Consider Cell Line Specific Effects E->F G Hypothesize Off-Target or Unexpected Effects F->G

Figure 1: A logical workflow for troubleshooting low efficacy of 4-Ethylpiperazine-1-sulfonamide.

  • Verify Compound Concentration and Handling:

    • Action: Double-check your calculations for preparing the stock and working solutions. Ensure your pipettes are calibrated.

    • Rationale: Simple errors in dilution can lead to a final concentration that is too low to elicit a biological response.

  • Assess Compound Solubility:

    • Action: Visually inspect your cell culture medium after adding the compound. Look for any signs of precipitation, cloudiness, or crystals. You can also perform a simple solubility test by preparing the final dilution in cell-free media and observing it under a microscope.

    • Rationale: If the compound precipitates out of solution, its effective concentration available to the cells is significantly reduced.[3][4]

  • Evaluate Compound Stability:

    • Action: Prepare the compound in your cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO2) for the duration of your assay. At different time points, you can assess the compound's integrity using methods like HPLC if available.

    • Rationale: Sulfonamides can be susceptible to degradation in acidic conditions.[5] Although cell culture media is typically buffered to a physiological pH, local changes in pH or exposure to light can potentially degrade the compound over time.

  • Optimize Assay Conditions:

    • Action: Perform a dose-response experiment with a wide range of concentrations. Also, consider varying the incubation time.

    • Rationale: The effective concentration and the time required to observe a cellular response can vary significantly between different cell lines and compounds.

  • Consider Cell Line Specific Effects:

    • Action: Test the compound on a different, well-characterized cell line to see if the lack of efficacy is specific to your primary cell line.

    • Rationale: The expression of the compound's target protein or the presence of specific metabolic pathways can differ between cell lines, leading to varied responses.

Issue 2: High Variability Between Replicate Wells

High variability can mask the true effect of the compound and make data interpretation difficult.

  • Ensure Homogeneous Compound Distribution:

    • Action: After adding the compound to the wells, ensure proper mixing by gently swirling the plate or using a plate shaker.

    • Rationale: Uneven distribution of the compound can lead to different effective concentrations in different parts of the well.

  • Check for Edge Effects:

    • Action: Avoid using the outer wells of the plate for your experimental samples, as these are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile water or media.

    • Rationale: Edge effects are a common source of variability in plate-based assays.

  • Standardize Cell Seeding:

    • Action: Ensure that you have a single-cell suspension before seeding and that the cell density is consistent across all wells.

    • Rationale: Variations in cell number at the start of the experiment will lead to variability in the final readout.

Experimental Protocols

Protocol 1: Assessing Compound Solubility in Cell Culture Medium

This protocol provides a simple method to visually assess the solubility of 4-Ethylpiperazine-1-sulfonamide in your experimental conditions.

Materials:

  • 4-Ethylpiperazine-1-sulfonamide stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (serum-free and serum-containing)

  • Sterile microcentrifuge tubes

  • Microscope

Procedure:

  • Prepare serial dilutions of your compound in cell culture medium in microcentrifuge tubes, mimicking the final concentrations you plan to use in your assay. Prepare a vehicle control with the same final DMSO concentration.

  • Incubate the tubes under your standard cell culture conditions (37°C, 5% CO2) for at least 2 hours.

  • After incubation, visually inspect each tube for any signs of precipitation.

  • For a more sensitive assessment, transfer a small aliquot from each tube to a microscope slide and examine for crystals or amorphous precipitates.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

This is a colorimetric assay to assess cell viability.[6][7]

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • 4-Ethylpiperazine-1-sulfonamide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with a range of concentrations of 4-Ethylpiperazine-1-sulfonamide. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.[7]

TreatmentAbsorbance (570 nm)% Viability (Relative to Untreated)
Untreated1.2100%
Vehicle Control (0.1% DMSO)1.1898.3%
1 µM Compound1.191.7%
10 µM Compound0.866.7%
50 µM Compound0.433.3%

Visualizing Potential Mechanisms

The sulfonamide moiety is a known structural analog of para-aminobenzoic acid (PABA), a key component in bacterial folic acid synthesis. This diagram illustrates the competitive inhibition mechanism.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Enzymatic Reaction Sulfonamide 4-Ethylpiperazine-1-sulfonamide Sulfonamide->DHPS Competitive Inhibitor Inhibition Inhibition

Figure 2: Competitive inhibition of Dihydropteroate Synthase by a sulfonamide.

References

  • How to tackle compound solubility issue : r/labrats. (2022, January 6). Reddit. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In G. S. Sittampalam, N. P. Coussens, H. Nelson, et al. (Eds.), Assay Guidance Manual.
  • Li, Q. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Retrieved from [Link]

  • Li, C. M., & Tius, M. A. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11139–11147.
  • Kiss, L., et al. (2021). Determination of Solubility of 4-(2-Hydroxyethyl)-1-piperazineethanesulfonic Acid and its Sodium Salt in Acetonitrile and Voltammetric Investigation of Sulphonamide Drugs in Different Solvents in Their Absence and Presence. Journal of Solution Chemistry, 50, 147-159.
  • LabRoots. (2020, December 8). Cell Culture Troubleshooting Tips and Tricks [Video]. YouTube. [Link]

  • Chen, X., Lu, Z., Xiao, J., et al. (2024). Cytotoxic activity of the six selected small-molecule compounds on cancer cell lines in vitro.
  • Elsharkawi, I. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Retrieved from [Link]

  • Pöch, G. (2025, October 10). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • Springer Nature. (2026). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Dissolution Technologies. (2021, August). Conventional Surfactants and a Model Based on Molecular Descriptors as Alternatives to the Drug Solubility in Fasted State Simulated Intestinal Fluid. Retrieved from [Link]

  • Knez, D., et al. (2024). Antipsychotic Drug Cariprazine Induces Distinct Cell Death Mechanisms in HeLa and HCT116 Cells as a Potential Inhibitor of Qi-Site of Cytochrome bc1 Reductase. MDPI.
  • Bio-Techne. (2025, April 25). Global Guide to Stability Testing for Cell Therapy Products & Regulatory Compliance. Retrieved from [Link]

  • Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS CAS-No. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446–451.
  • Rebelo, S. P., et al. (2023). Novel Benzo[a]phenoxazinium Chlorides Functionalized with Sulfonamide Groups as NIR Fluorescent Probes for Vacuole, Endoplasmic Reticulum, and Plasma Membrane Staining. MDPI.
  • PubChem. (n.d.). 1-Ethylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of controlled release : official journal of the Controlled Release Society, 80(1-3), 145–155.

Sources

Technical Support Center: Optimizing N-Alkylation of Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the N-alkylation of piperazine. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. The piperazine scaffold is a cornerstone in medicinal chemistry, but its symmetrical nature presents a significant synthetic hurdle: achieving selective mono-N-alkylation.[1][2] This guide is structured to anticipate the challenges you may face and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries researchers have when approaching piperazine N-alkylation.

Q1: Why is selective mono-N-alkylation of piperazine so challenging?

A1: The core of the challenge lies in the near-identical reactivity of the two secondary amine nitrogens on the piperazine ring.[1] Both nitrogens are nucleophilic and can react with an alkylating agent. This often leads to a mixture of unreacted piperazine, the desired mono-alkylated product, and the undesired di-alkylated product, which can be difficult to separate.[3] The pKa values for the two nitrogens are approximately 9.73 and 5.33, indicating that at neutral pH, the mono-protonated species is prevalent, but the free base is readily available for reaction.[4][5]

Q2: I'm getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A2: This is the most frequent issue. There are several strategies to enhance mono-alkylation selectivity:

  • Stoichiometric Control: Using a large excess of piperazine relative to the alkylating agent can statistically favor the reaction of the alkylating agent with an unreacted piperazine molecule.[6]

  • Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-piperazine, is a highly effective method. The protecting group "blocks" one nitrogen, directing the alkylation to the other.[6][7][8]

  • Use of Piperazine Salts: Reacting a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[6][9]

  • Reductive Amination: This method avoids the use of alkyl halides altogether and instead reacts piperazine with an aldehyde or ketone in the presence of a reducing agent. This pathway is inherently more selective for mono-alkylation and prevents the formation of quaternary ammonium salts.[6][8][10]

Q3: My product seems to be stuck in the aqueous phase during workup. What's happening?

A3: This is a strong indication that you may have formed a quaternary ammonium salt.[8] This happens when the already N-alkylated nitrogen acts as a nucleophile and reacts with another molecule of the alkylating agent. These salts are often highly water-soluble and difficult to extract into organic solvents. To avoid this, consider switching to a less reactive alkylating agent or, more effectively, using the reductive amination method which precludes the formation of quaternary salts.[8][10]

Troubleshooting Guides

This section provides in-depth solutions to specific experimental problems, complete with mechanistic explanations and detailed protocols.

Issue 1: Low Yield of Mono-Alkylated Product Despite Using Excess Piperazine

Causality: While using excess piperazine is a straightforward approach, its effectiveness can be limited by factors such as reaction concentration and the reactivity of the alkylating agent. At higher concentrations, the mono-alkylated product can still compete effectively for the alkylating agent.

Troubleshooting Workflow:

G start Low Yield of Mono-Alkylated Product check_conc Is the reaction concentration high? start->check_conc dilute Decrease concentration (e.g., from 1 M to 0.1 M) check_conc->dilute Yes check_alkylating_agent Is the alkylating agent highly reactive (e.g., alkyl iodide)? check_conc->check_alkylating_agent No slow_addition Add alkylating agent dropwise over several hours dilute->slow_addition protecting_group For optimal selectivity, switch to a protecting group strategy slow_addition->protecting_group Still low yield less_reactive_agent Consider using a less reactive alkylating agent (e.g., alkyl bromide) check_alkylating_agent->less_reactive_agent Yes check_alkylating_agent->protecting_group No less_reactive_agent->protecting_group Still low yield

Troubleshooting Workflow for Low Mono-alkylation Yield.

Optimization Protocol: Slow Addition of Alkylating Agent

  • Setup: Dissolve piperazine (5-10 equivalents) in a suitable aprotic solvent such as acetonitrile or DMF.

  • Addition: Dissolve the alkylating agent (1 equivalent) in the same solvent and add it to the piperazine solution dropwise using a syringe pump over 2-4 hours at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Workup: Once the starting alkylating agent is consumed, proceed with a standard aqueous workup.

Issue 2: Difficulty in Removing the Boc Protecting Group

Causality: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its relatively easy removal under acidic conditions.[11] However, incomplete deprotection can occur if the acid is not strong enough or if the reaction conditions are not optimized.

Mechanism of Boc Deprotection:

G Boc_N R-N(Boc)-R' Protonation R-N(Boc)(H+)-R' Boc_N->Protonation + H+ Carbocation t-Bu+ Protonation->Carbocation -> Carbamic_acid R-NH(COOH)-R' Protonation->Carbamic_acid -> Isobutene Isobutene Carbocation->Isobutene - H+ Deprotonated_amine R-NH-R' Carbamic_acid->Deprotonated_amine - CO2 CO2 CO2

Mechanism of Acid-Catalyzed Boc Deprotection.

Troubleshooting and Optimization:

Problem Potential Cause Recommended Solution
Incomplete Deprotection Insufficient acid strength or concentration.Use a stronger acid like trifluoroacetic acid (TFA) in dichloromethane (DCM). A 1:1 mixture of TFA:DCM is often effective.[12]
Steric hindrance around the Boc group.Increase the reaction temperature (e.g., to 40 °C) or prolong the reaction time.
Side Reactions Acid-labile functional groups elsewhere in the molecule.Use milder acidic conditions, such as 4M HCl in dioxane, and monitor the reaction carefully.
Difficult Workup Residual acid.After completion, carefully neutralize the reaction mixture with a base like saturated aqueous sodium bicarbonate.

Standard Boc Deprotection Protocol:

  • Dissolution: Dissolve the N-Boc-piperazine derivative in dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 3: Poor Yields in Reductive Amination

Causality: Reductive amination is a powerful two-step, one-pot reaction.[6] The first step is the formation of an iminium ion from the amine and a carbonyl compound, and the second is the reduction of this intermediate. Poor yields can result from issues in either of these steps. A common issue is the choice of reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride due to its lower toxicity and milder reactivity.[6]

Reductive Amination Workflow:

G Start Start Reductive Amination Mix Mix Piperazine and Carbonyl (Aldehyde or Ketone) Start->Mix Iminium Iminium Ion Formation Mix->Iminium Add_Reducing_Agent Add Reducing Agent (e.g., STAB) Iminium->Add_Reducing_Agent Reduction Reduction of Iminium Ion Add_Reducing_Agent->Reduction Product N-Alkylated Piperazine Reduction->Product

General Workflow for Reductive Amination.

Troubleshooting and Optimization:

Problem Potential Cause Recommended Solution
Low Conversion Inefficient iminium ion formation.Add a dehydrating agent like anhydrous magnesium sulfate, or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap).
Reducing agent added too early.Allow the piperazine and carbonyl compound to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent to ensure iminium ion formation.
Side Product Formation Over-reduction of the carbonyl starting material.Use a milder reducing agent like STAB, which is generally selective for the iminium ion over the carbonyl group.
Di-alkylation.Ensure a 1:1 stoichiometry of piperazine to the carbonyl compound.

Optimized Reductive Amination Protocol:

  • Setup: To a solution of piperazine (1 equivalent) and the aldehyde or ketone (1 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 equivalents).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise over 15 minutes.

  • Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.

Data Summary: Comparison of Mono-Alkylation Strategies

The following table summarizes the key features of the primary strategies for achieving mono-N-alkylation of piperazine to aid in your selection process.

Strategy Key Advantages Common Challenges Typical Reagents
Excess Piperazine Simple, one-step procedure.Often requires a large excess (5-10 fold) of piperazine, leading to atom inefficiency and separation challenges.Piperazine, Alkyl Halide, Base (e.g., K₂CO₃)
Protecting Group (e.g., Boc) High selectivity for mono-alkylation, clean reactions.Requires two additional synthetic steps (protection and deprotection).N-Boc-piperazine, Alkyl Halide, Base; then Acid (e.g., TFA) for deprotection.
Piperazine Salt One-step, improved selectivity over excess piperazine.Can have lower reactivity compared to the free base.Piperazine monohydrochloride, Alkyl Halide, Base.
Reductive Amination High selectivity, avoids quaternary salt formation, mild conditions.Requires a carbonyl compound as the alkyl source.Piperazine, Aldehyde/Ketone, Reducing Agent (e.g., STAB), Acid catalyst.

References

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

  • One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. ScienceDirect. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]

  • A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Method for preparing n-alkyl-piperazines.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. MDPI. [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]

  • Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. ACS Publications. [Link]

  • Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

  • Purification of piperazine.
  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • N-Dealkylation of Amines. MDPI. [Link]

  • Piperazine. PubChem. [Link]

  • Process for the N-monoalkylation of piperazine.
  • What is the effect of solvent on SN2? Quora. [Link]

  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. National Institutes of Health. [Link]

  • Piperazines – Knowledge and References. Taylor & Francis. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • pK a values of common substituted piperazines. ResearchGate. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution. Chemistry Net. [Link]

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • METHOD FOR PREPARING N-ALKYL-PIPERAZINES. WIPO Patentscope. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

Sources

Technical Support Center: Navigating the Complexities of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazine derivatives. This guide is designed to provide you with practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects of this versatile chemical scaffold. Our goal is to empower you to anticipate, identify, and mitigate these effects, ensuring the integrity and success of your research.

The piperazine ring is a common feature in a vast array of biologically active compounds, from approved drugs to novel research molecules.[1] Its physicochemical properties often impart favorable pharmacokinetic characteristics.[1][2] However, the very nature of this moiety, particularly its basic nitrogen atoms, can also lead to interactions with unintended biological targets, a phenomenon known as polypharmacology.[3] Understanding and addressing these off-target effects is paramount for accurate data interpretation and the development of safe and effective therapeutics.

This guide is structured in a question-and-answer format to directly address the challenges you may encounter in your experiments.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses common questions about the off-target liabilities of piperazine derivatives.

Q1: I'm starting a project with a novel piperazine derivative. What are the most common off-target families I should be concerned about?

A1: Due to their structural features, piperazine derivatives are known to interact with several key protein families. Your primary concerns should be:

  • G-Protein Coupled Receptors (GPCRs): The basic nitrogen in the piperazine ring often leads to interactions with aminergic GPCRs. The most frequently observed off-target activities are at serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[4][5]

  • hERG Potassium Channel: Inhibition of the human Ether-à-go-go-Related Gene (hERG) channel is a major safety concern as it can lead to life-threatening cardiac arrhythmias.[4][6] The combination of a basic nitrogen and lipophilic aromatic groups in many piperazine derivatives increases the risk of hERG binding.[4]

  • Cytochrome P450 (CYP450) Enzymes: These enzymes are crucial for drug metabolism. Inhibition of CYP450s can lead to significant drug-drug interactions.[7] Some piperazine-containing compounds have been identified as mechanism-based inhibitors of CYP3A4 and CYP2D6.[8]

  • Kinases: While often the intended target, the conserved nature of the ATP-binding pocket in kinases can lead to cross-reactivity with other kinases.[5]

Q2: My piperazine compound shows excellent potency for my primary target, but I'm seeing unexpected cellular phenotypes. Could this be due to off-target effects?

A2: Absolutely. Unexpected or inconsistent cellular phenotypes are a classic indicator of off-target activity. The observed phenotype might be a composite of both on-target and off-target effects. For example, a compound designed as a kinase inhibitor might also interact with GPCRs, leading to confounding signaling events.[9] It is crucial to deconvolute these effects to correctly interpret your results.

Q3: Are there different classes of piperazine derivatives that are more prone to specific off-target effects?

A3: Yes, the substitution pattern on the piperazine ring significantly influences the off-target profile. For instance:

  • Phenylpiperazines: This class, which includes compounds like 1-(3-chlorophenyl)piperazine (mCPP), is notorious for its promiscuity, especially at serotonin, adrenergic, and dopamine receptors.[4][10]

  • Benzylpiperazines: Compounds like 1-benzylpiperazine (BZP) are known central nervous system stimulants that can interact with dopamine and norepinephrine transporters.[11]

Careful consideration of the structure-activity relationship (SAR) is essential for minimizing off-target effects.[9]

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides a problem-oriented approach to addressing specific off-target issues you may encounter during your experiments.

Problem 1: My compound is showing activity in a cell-based assay, but I'm not sure if it's through my intended target.

This is a common challenge. It's essential to confirm that the observed biological effect is a direct result of modulating your target of interest.

Causality and Experimental Choices: The goal is to establish a clear link between target engagement and the cellular phenotype. This requires a multi-pronged approach that includes both direct and indirect measures of target interaction.

A Initial Hit from Cell-Based Assay B Biochemical Assay (e.g., Enzyme activity, Binding assay) A->B Validate direct interaction C Target Engagement Assay in Cells (e.g., CETSA, NanoBRET) A->C Confirm target binding in cellular context D Knockdown/Knockout of Target Gene A->D Phenocopy compound effect? E Overexpression of Target Gene A->E Abolish or reduce compound effect? G Confirmed On-Target Effect B->G C->G F Rescue Experiment D->F Can re-expression of target rescue phenotype? H Potential Off-Target Effect (Proceed to Off-Target Screening) D->H No, or partial, phenocopy E->H No, or partial, effect F->G A Potent On-Target Kinase Inhibitor B Broad Kinase Panel Screen (e.g., KINOMEscan) A->B Assess selectivity C Identify Off-Target Hits (e.g., >90% inhibition at 1 µM) B->C Analyze results D Cellular Phosphorylation Assay for Off-Target Kinase C->D Confirm cellular activity E BaF3 Cell Proliferation Assay for Off-Target Kinase C->E Confirm cellular activity F SAR to Improve Selectivity D->F E->F G Selective Kinase Inhibitor F->G

Caption: Workflow for assessing and improving kinase selectivity.

Step-by-Step Protocol: BaF3 Cell Proliferation Assay for Off-Target Kinase Confirmation

The BaF3 cell line is dependent on IL-3 for survival. Expressing an oncogenic kinase can make their proliferation IL-3 independent. This system can be used to assess the cellular activity of an inhibitor against a specific kinase. [12]

  • Cell Line Generation: Generate a stable BaF3 cell line that expresses the off-target kinase of concern.

  • Cell Culture: Culture the engineered BaF3 cells in the absence of IL-3 to ensure their proliferation is dependent on the expressed kinase.

  • Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of your piperazine derivative.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Assay: Measure cell viability using a standard method such as CellTiter-Glo.

  • Data Analysis: Determine the IC50 of your compound for inhibiting the proliferation of the kinase-dependent BaF3 cells.

Trustworthiness: Inhibition of proliferation in this assay provides strong evidence that your compound is active against the off-target kinase in a cellular context. A counter-screen using the parental BaF3 cells grown in the presence of IL-3 can be used to rule out general cytotoxicity. [12]

Part 3: Proactive Strategies for Minimizing Off-Target Effects

Beyond troubleshooting, a proactive approach during the design and screening phases can significantly reduce the likelihood of encountering off-target issues.

Q4: How can I use computational tools to predict and design away from off-target effects early in my project?

A4: In silico methods are invaluable for early-stage off-target liability prediction. [4][5]

  • Similarity-Based Methods: Tools like Swiss Target Prediction or SEA compare your molecule's structure to databases of compounds with known biological activities. [4]This can provide a rapid assessment of potential off-targets.

  • Pharmacophore Modeling: If you are concerned about a specific off-target (e.g., the hERG channel), you can build a pharmacophore model based on known binders. This model represents the key 3D features required for binding and can be used to virtually screen your compounds. [4][5]* Molecular Docking: Docking your compound into the crystal structures of known off-targets can help predict binding affinity and identify key interactions that could be disrupted through chemical modification. [4][5] Q5: What is a good experimental strategy for broad off-target profiling of a new piperazine derivative?

A5: A tiered approach is the most efficient and cost-effective strategy.

  • Broad Panel Screening: Utilize a commercially available off-target screening panel (e.g., from Eurofins or Reaction Biology). These panels typically screen your compound at a single high concentration (e.g., 10 µM) against a wide range of receptors, ion channels, enzymes, and transporters. [5][13]2. Dose-Response Follow-up: For any significant "hits" from the broad panel, perform 8- to 12-point dose-response assays to determine the IC50 or Ki.

  • Functional/Cellular Assays: For the most potent off-target interactions, move to more physiologically relevant functional or cell-based assays to confirm activity.

This systematic approach allows you to focus your resources on the most relevant off-target interactions.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Welz, A., & Koba, M. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441.
  • Dias da Silva, D., et al. (2015). Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicology in Vitro, 29(6), 1147-1156.
  • Gali, V., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Patsnap. (2025). How can off-target effects of drugs be minimised? Synapse.
  • Csonka, R., et al. (2022). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 27(23), 8219.
  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. PubMed.
  • Reaction Biology. (2022).
  • Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC.
  • Drug Hunter. (2024).
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds.
  • YouTube. (2024).
  • PubMed. (2024). Advanced piperazine-containing inhibitors target microbial β-glucuronidases linked to gut toxicity.
  • Montanari, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5851.
  • Preissner, S., et al. (2023). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Pharmaceuticals, 16(3), 438.
  • PubMed Central. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • ResearchGate. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • ResearchGate. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies.
  • Hu, Y., & Bajorath, J. (2013). Can we discover pharmacological promiscuity early in the drug discovery process?. Drug Discovery Today, 18(21-22), 1047-1053.
  • YouTube. (2019). P450 Enzyme System (Inducers, Inhibitors, & Subtypes).
  • PubMed Central. (2022).
  • YouTube. (2023). Recent Trends in Kinase Drug Discovery.
  • PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • ChemRxiv. (n.d.). Reducing hERG Toxicity Using hERG Classification Model and Fragment-growing Network.
  • PubChem. (n.d.). Piperazine.
  • seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • JETIR. (2021).
  • PubMed Central. (2021).
  • RSC Publishing. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • NIH. (n.d.).
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • PubMed. (2019). Safety Screening in Early Drug Discovery: An Optimized Assay Panel.
  • MDPI. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents.
  • MDPI. (n.d.). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice.
  • Frontiers. (n.d.). Deep immune-phenotyping of HLA-homozygous iPS-cardiomyocytes by spectral flow cytometry.
  • NIH. (n.d.). Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability.
  • ResearchGate. (n.d.). Pyrrolidine bis-piperazine library screening against PC2.

Sources

Technical Support Center: Method Development for 4-Ethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolution & Control of Impurities in 4-Ethylpiperazine-1-sulfonamide

Introduction: The Analytical Challenge

4-Ethylpiperazine-1-sulfonamide (CAS: 112740-99-9) presents a classic "amphoteric/polar" challenge in liquid chromatography. Structurally, it contains a basic tertiary amine (the N-ethyl piperazine moiety, pKa ~8.5–9.0) and a weakly acidic primary sulfonamide group (-SO₂NH₂, pKa ~10.1).

This dual nature creates specific failure modes during method development:

  • Peak Tailing: The basic nitrogen interacts strongly with residual silanols on silica-based columns.

  • Poor Retention: The molecule is highly polar, often eluting near the void volume (

    
    ) in standard Reversed-Phase (RP) conditions.
    
  • Detection Limits: The lack of a strong chromophore (like a benzene ring) makes detecting trace impurities at the 0.05% level difficult using standard UV detection.

This guide addresses these specific bottlenecks using a Question-and-Answer troubleshooting format.

Module 1: Separation Strategy & Peak Shape

Q1: My main peak is tailing severely (As > 2.0). How do I fix this without using toxic ion-pairing agents?

Diagnosis: The tailing is caused by the protonated tertiary amine (at pH < 8) interacting with the acidic silanol groups on the stationary phase. This is the "Silanol Effect."

The Solution: The "High pH" Strategy Instead of fighting the pKa, work above it. By raising the mobile phase pH to 9.5–10.0, you deprotonate the piperazine nitrogen, rendering it neutral. This eliminates the electrostatic interaction with silanols and drastically improves peak symmetry.

Recommended Protocol:

  • Column: Use a hybrid-silica column resistant to high pH (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18). Do not use standard silica columns at this pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

Why this works: At pH 10, the 4-ethylpiperazine moiety is uncharged (


 rather than 

). Neutral amines partition smoothly into the C18 phase without "sticking" to the silica surface.
Q2: I see a co-eluting impurity on the front shoulder of the main peak. What is it, and how do I resolve it?

Diagnosis: This is likely 1-Ethylpiperazine (the starting material).[1] It is structurally identical to the product but lacks the sulfonamide group. It is more polar and basic.

The Solution: Selectivity Tuning Standard C18 columns separate based on hydrophobicity, which is similar for these two molecules. You need a column that interacts with the sulfonamide group to pull the product away from the impurity.

Alternative Column Chemistries:

  • Pentafluorophenyl (PFP): The fluorine atoms in the stationary phase interact with the sulfonamide dipole/hydrogen bond donors, increasing the retention of the main product relative to the starting material.

  • HILIC (Hydrophilic Interaction LC): If the starting material elutes in the void, switch to HILIC.

    • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

    • Mobile Phase: 90% Acetonitrile / 10% Ammonium Formate (pH 3.0).

    • Result: The order flips. The most polar compound (1-Ethylpiperazine) is retained longest, completely resolving it from the product.

Module 2: Impurity Identification & Degradation Pathways

Q3: I see a new impurity appearing after the sample sits in the autosampler for 24 hours. Is my product unstable?

Diagnosis: Yes, sulfonamides are susceptible to hydrolysis, particularly in acidic diluents.[2] If you dissolved your sample in 0.1% Formic Acid or pure water (which absorbs CO₂ and becomes acidic), you are likely generating Impurity B (Sulfamic acid derivative) or reverting to the starting amine.

The Solution: Diluent Study Perform a stability study using the following diluents:

  • Acidic: 0.1% HCl (Expect degradation).

  • Neutral: Water/Acetonitrile (50:50).

  • Basic: 10 mM Ammonium Bicarbonate (pH 9).

Visualizing the Impurity Landscape:

ImpurityMap SM Starting Material (1-Ethylpiperazine) Prod Target Product (4-Ethylpiperazine-1-sulfonamide) SM->Prod Sulfonylation (Sulfamide/Reflux) ImpA Impurity A (Unreacted SM) SM->ImpA Incomplete Reaction ImpB Impurity B (Hydrolysis Product) Prod->ImpB Acidic Hydrolysis (Diluent artifact) ImpC Impurity C (N-Oxide) Prod->ImpC Oxidation (Peroxides in solvent)

Figure 1: Origin of common impurities. Impurity A is process-related; B and C are degradation products.

Module 3: Detection & Sensitivity (LOQ)

Q4: The signal-to-noise ratio for the 0.05% impurity check is too low. I can't validate the method.

Diagnosis: 4-Ethylpiperazine-1-sulfonamide lacks a conjugated


-system (like a benzene ring). Its UV absorption maximum (

) is likely near 200–210 nm, where solvent cutoff noise is high.

The Solution: Detector Optimization

ParameterStandard SettingOptimized SettingReason
Wavelength 254 nm205 nm or 210 nm The sulfonamide group absorbs here; 254 nm is too weak.
Mobile Phase MethanolAcetonitrile Methanol absorbs UV at <210 nm (high background). Acetonitrile is transparent.
Reference

360 nmOff / None Using a reference wavelength can subtract real signal if the impurity absorbs broadly.
Detector Type UV/VisCAD / ELSD Charged Aerosol Detection (CAD) is universal and does not rely on chromophores.

Critical Warning: If using UV at 205 nm, use Phosphate buffer (if pH < 3) or Ammonium Bicarbonate (if pH > 8). Do not use Formate or Acetate buffers, as they absorb strongly at low wavelengths, causing baseline drift.

Module 4: Method Validation Summary

Q5: What are the acceptance criteria for System Suitability?

For a validated release method, your System Suitability Test (SST) must demonstrate that the "Silanol Effect" is under control.

Standard Protocol:

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the main peak. (If
    
    
    , the column is aging or pH is incorrect).
  • Resolution (

    
    ):  Must be 
    
    
    
    between 4-Ethylpiperazine-1-sulfonamide and 1-Ethylpiperazine.
  • Precision: %RSD

    
     for 6 replicate injections.
    

Method Development Decision Tree:

DecisionTree Start Start Method Dev CheckpH Check Mobile Phase pH Start->CheckpH Tailing Is Peak Tailing > 1.5? CheckpH->Tailing HighPH Switch to pH 9.5-10 (XBridge/Poroshell) Tailing->HighPH Yes Resolution Is Resolution < 1.5? Tailing->Resolution No HighPH->Resolution Selectivity Change Column Chemistry (PFP or HILIC) Resolution->Selectivity Yes Detection Is Sensitivity Low? Resolution->Detection No LowUV Switch to 205 nm Remove UV-absorbing buffers Detection->LowUV Yes

Figure 2: Troubleshooting logic flow for piperazine-sulfonamide separation.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link (Demonstrates the superiority of high pH for basic amines).

  • PubChem. (n.d.). Compound Summary: 1-Ethylpiperazine.[3][4] National Library of Medicine. Link (Source for pKa and structural data).

  • Waters Corporation. (2021). Strategies for the Separation of Basic Compounds in Reversed-Phase LC.Link

Sources

Technical Support Center: Enhancing the Bioavailability of Sulfonamide Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the enhancement of bioavailability for sulfonamide drug candidates. Sulfonamides, a critical class of synthetic antimicrobial and therapeutic agents, often present significant formulation challenges due to their poor aqueous solubility, which can limit their oral bioavailability and therapeutic efficacy.[1][2][3] This resource is designed to provide you with the causal insights and validated protocols necessary to overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of many sulfonamide drugs?

A1: The low oral bioavailability of many sulfonamides is predominantly linked to their poor aqueous solubility.[2] This class of drugs typically contains a hydrophobic benzene ring which, despite the polarity of the sulfonamide group (-SO₂NH₂), can lead to low solubility in gastrointestinal fluids.[4] Poor solubility results in a slow and incomplete dissolution rate in the gut, which is often the rate-limiting step for absorption into the systemic circulation.[2][5] Some older sulfonamides can also crystallize in the kidneys, a painful complication arising from their low solubility.[6]

Q2: What are the principal strategies for enhancing the bioavailability of a sulfonamide candidate?

A2: A range of physical and chemical modification strategies can be employed. The choice depends on the specific physicochemical properties of your active pharmaceutical ingredient (API). Key approaches include:

  • Solid Dispersion: Dispersing the drug within a hydrophilic carrier matrix at a molecular level to improve wettability and dissolution.[7][8][9]

  • Co-crystallization: Engineering a new crystalline solid form by combining the sulfonamide API with a benign co-former molecule, which can favorably alter physicochemical properties like solubility and dissolution rate.[10][11]

  • Prodrug Approach: Chemically modifying the sulfonamide drug to create a more soluble, inactive precursor that converts back to the active parent drug in vivo through enzymatic or chemical cleavage.[12][13]

  • Particle Size Reduction: Increasing the surface-area-to-volume ratio through techniques like micronization or nanomilling to enhance the dissolution rate.[5][14]

  • pH Adjustment/Salt Formation: Ionizing the weakly acidic sulfonamide group by adjusting the pH to form a more soluble salt.[4][15]

Q3: How do I select the most appropriate enhancement strategy for my specific sulfonamide compound?

A3: The selection is a multi-factorial decision. A logical workflow can guide this process, starting with a thorough characterization of your API. Key decision points include the drug's thermal stability, its pKa, and the target dose. For instance, salt formation is only viable for ionizable drugs, while melt-based solid dispersion methods are unsuitable for thermolabile compounds.

Below is a decision-making workflow to help guide your strategy selection.

G cluster_0 cluster_1 Start Poorly Soluble Sulfonamide API Ionizable Is the API ionizable? Start->Ionizable Thermo Is the API thermolabile? Ionizable->Thermo No Salt Strategy: pH Adjustment / Salt Formation Ionizable->Salt Yes Thermo2 Is the API thermolabile? Thermo->Thermo2 No SD_Solvent Strategy: Solid Dispersion (Solvent-Based) Thermo->SD_Solvent Yes Coformer Can a suitable co-former be identified? Thermo2->Coformer Yes SD_Melt Strategy: Solid Dispersion (Melt-Based) Thermo2->SD_Melt No Prodrug Is chemical modification feasible? Coformer->Prodrug No CoCrystal Strategy: Co-crystallization Coformer->CoCrystal Yes Prodrug_Strat Strategy: Prodrug Approach Prodrug->Prodrug_Strat Yes Nano Consider: Particle Size Reduction (Nanomilling) Prodrug->Nano No

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

In-Depth Guide: Core Bioavailability Enhancement Strategies

This section provides a deeper dive into the most effective and widely used strategies for sulfonamide drug candidates.

Solid Dispersions

The goal of a solid dispersion is to disperse a poorly soluble drug (API) in a hydrophilic carrier, usually a polymer.[7][8] This creates a system where the drug is present in a fine particulate or amorphous state, leading to improved wettability and a dramatic increase in dissolution rate and solubility.[5][9]

Causality: By converting the drug from a stable crystalline form to a higher-energy amorphous state, the energy barrier for dissolution is significantly lowered.[5] The hydrophilic carrier ensures rapid water penetration into the formulation, preventing drug particle aggregation and presenting a larger surface area for dissolution.[16]

Method Description Advantages Disadvantages
Solvent Evaporation / Spray Drying The API and carrier are dissolved in a common organic solvent, which is then rapidly removed by evaporation or spraying into a heated chamber.[7][8]Suitable for thermolabile drugs; produces fine, homogenous particles.Use of organic solvents can be a safety and environmental concern; potential for residual solvent in the final product.[17]
Fusion / Hot-Melt Extrusion (HME) The API and carrier are heated until they melt, mixed to form a homogenous liquid, and then cooled and solidified.[8][15]Solvent-free process; continuous manufacturing is possible.Requires the drug to be thermally stable at the processing temperature; risk of thermal degradation.
Melt Agglomeration A molten binder containing the drug is sprayed onto heated excipients in a high-shear mixer.[15]Good control over particle size and temperature.Can be a complex process to scale up; dissolution rates may vary based on the procedure used.[15]

Troubleshooting Guide: Solid Dispersions

Q: My amorphous solid dispersion is physically unstable and the sulfonamide drug recrystallizes over time. What can I do?

A: This is a common and critical challenge, as recrystallization negates the solubility advantage.[5][7]

  • Underlying Cause: The amorphous state is thermodynamically unstable. The presence of moisture, elevated temperatures, or insufficient interaction between the drug and the polymer carrier can provide the molecular mobility needed for the drug to revert to its more stable crystalline form.[7]

  • Troubleshooting Steps:

    • Optimize Drug-to-Carrier Ratio: A higher proportion of the carrier can better "isolate" the drug molecules, hindering their ability to form a crystal lattice. Experiment with lower drug loading (e.g., 1:4, 1:9 drug-to-polymer ratios).

    • Select a Different Carrier: The carrier polymer is not just an inert matrix; it should ideally have specific interactions (e.g., hydrogen bonding) with the sulfonamide to inhibit crystallization. Consider polymers with different functional groups.

    • Control Moisture: Polymers used in solid dispersions can be hygroscopic.[7] Ensure the final product is dried thoroughly and stored in low-humidity conditions with appropriate desiccants.

    • Check for Miscibility: Perform differential scanning calorimetry (DSC) on your dispersion. A single glass transition temperature (Tg) indicates good miscibility between the drug and carrier. Multiple Tgs suggest phase separation, which is a precursor to crystallization.

Co-crystallization

This strategy involves creating a multicomponent crystal, or "co-crystal," where the sulfonamide API and a pharmaceutically acceptable co-former are held together in a specific stoichiometric ratio by non-covalent bonds (typically hydrogen bonds).[11][18] This modification of the crystal lattice can significantly improve solubility, dissolution rate, and stability without altering the chemical structure of the API itself.[10][11]

Causality: The co-former disrupts the strong, favorable crystal packing of the pure API. The new co-crystal lattice has different, often weaker, intermolecular interactions, which lowers the lattice energy that must be overcome for dissolution to occur.

G cluster_0 Pure API Crystal cluster_1 Co-crystal Lattice API1 Sulfonamide API API2 Sulfonamide API API1->API2 Strong H-Bonds API3 Sulfonamide API API1->API3 API4 Sulfonamide API API2->API4 API_C Sulfonamide API API3->API4 Coformer_C Co-former API_C->Coformer_C New, Weaker Interactions Coformer_C2 Co-former API_C->Coformer_C2 API_C2 Sulfonamide API API_C2->Coformer_C API_C2->Coformer_C2

Caption: Disruption of API crystal lattice by a co-former.

Troubleshooting Guide: Co-crystallization

Q: My screening experiments are not yielding co-crystals; I keep recovering the starting materials or a simple physical mixture. What's going wrong?

A: Successful co-crystal formation depends on favorable intermolecular interactions between the API and the co-former.

  • Underlying Cause: The hydrogen bonding (or other non-covalent interactions) between the sulfonamide and the chosen co-former may not be strong or specific enough to overcome the self-assembly of the individual components into their own crystal lattices.

  • Troubleshooting Steps:

    • Rational Co-former Selection: Sulfonamides have strong hydrogen bond donor (N-H) and acceptor (S=O) sites.[19] Screen a library of co-formers from the GRAS (Generally Regarded as Safe) list that have complementary functional groups, such as carboxylic acids, amides, or pyridines.

    • Vary the Crystallization Method: Some systems that fail with slow solvent evaporation may succeed with liquid-assisted grinding or slurry methods, which provide more energy to overcome kinetic barriers to co-crystal nucleation.[10][20]

    • Solvent Choice is Critical: The solvent can mediate the interactions. In solution-based methods, try a range of solvents with different polarities. The ideal solvent should dissolve both components but not so well that it prevents them from associating and crystallizing together.

    • Characterize Thoroughly: Do not rely on visual inspection alone. Use techniques like Powder X-ray Diffraction (PXRD), DSC, and spectroscopy (FTIR/Raman) to confirm whether a new crystalline phase has formed. A simple physical mixture will show a superposition of the patterns of the starting materials.

Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[12][13] For sulfonamides, this approach is used to temporarily mask the functional groups responsible for low solubility by attaching a hydrophilic promoiety (e.g., an amino acid, phosphate, or glucuronic acid).[13]

Causality: The attachment of a highly polar, ionizable promoiety dramatically increases the aqueous solubility of the overall molecule. Once absorbed, enzymes in the body (e.g., esterases, phosphatases) cleave the promoiety, releasing the parent sulfonamide at or near the site of action. This can increase the concentration of dissolved drug available for absorption. The prodrug approach has been shown to increase solubility by up to 400,000-fold in some cases.[12]

G Prodrug Low Solubility Sulfonamide API Linker Solubilizing Promoiety Intermediate Low Solubility Sulfonamide API Linker Prodrug:f2->Intermediate:f0 Enzymatic or Chemical Cleavage ActiveDrug {Active Sulfonamide Drug} Intermediate:f1->ActiveDrug Spontaneous 1,6-Elimination (Self-Immolation) ReleasedMoiety {Released Promoiety}

Caption: Two-stage release mechanism for a sulfonamide prodrug.

Experimental Protocols & Workflows

Protocol: Preparation of a Sulfonamide Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method for preparing a solid dispersion, a robust technique for initial screening.

Objective: To prepare a 1:4 mass ratio of a sulfonamide API to polyvinylpyrrolidone (PVP K30) solid dispersion.

Materials:

  • Sulfonamide API (250 mg)

  • PVP K30 (1000 mg)

  • Methanol (or other suitable common solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Dissolution: Accurately weigh and dissolve 250 mg of the sulfonamide API and 1000 mg of PVP K30 in a sufficient volume of methanol in a round-bottom flask. Gently warm and sonicate if necessary to ensure complete dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to a point that ensures efficient evaporation without degrading the API (e.g., 40-50°C). Apply vacuum and rotation to evaporate the solvent until a thin, clear film is formed on the flask wall.[16]

  • Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent. The presence of residual solvent can compromise the stability of the amorphous dispersion.[17]

  • Collection and Sizing: Carefully scrape the dried solid dispersion from the flask.

  • Pulverization: Gently grind the collected solid dispersion using a mortar and pestle to obtain a fine powder. Be cautious not to apply excessive mechanical stress, which could induce recrystallization.

  • Sieving: Pass the powder through a 100-mesh sieve to ensure a uniform particle size distribution for subsequent dissolution testing.

  • Characterization: Confirm the amorphous nature of the dispersion and the absence of crystalline API using PXRD and DSC.

G A 1. Weigh & Dissolve API and Carrier in Solvent B 2. Solvent Removal (Rotary Evaporator) A->B C 3. Secondary Drying (Vacuum Oven) B->C D 4. Scrape & Collect Solid Film C->D E 5. Pulverize & Sieve D->E F 6. Characterize (PXRD, DSC) E->F G 7. Proceed to Dissolution Testing F->G

Caption: Experimental workflow for solid dispersion preparation.

Analytical & Assessment Protocols

The success of any bioavailability enhancement strategy must be validated empirically.

Q: How do I confirm that my formulation strategy has actually improved bioavailability?

A: Bioavailability assessment involves both in vitro and in vivo methods. A strong in vitro-in vivo correlation (IVIVC) is the ultimate goal, as it allows in vitro dissolution data to predict in vivo performance, reducing the need for extensive clinical studies.[21]

1. In Vitro Dissolution Testing: This is the first and most critical step. It measures the rate and extent to which the drug dissolves from the formulation.

  • Method: A standard method uses the USP Apparatus 2 (paddle apparatus). The formulation is placed in a vessel containing a dissolution medium that simulates gastrointestinal fluids (e.g., simulated gastric fluid or simulated intestinal fluid). Samples are withdrawn at set time intervals and analyzed for drug concentration, typically by High-Performance Liquid Chromatography (HPLC).[22]

  • Interpretation: A successful formulation will show a significantly faster and more complete dissolution profile compared to the unformulated, crystalline API.

2. In Vivo Bioavailability Assessment: This is the definitive measure of performance and is typically conducted in animal models before human trials.

  • Plasma Level-Time Studies: This is the most common method.[23] The formulation is administered (e.g., orally) to test subjects, and blood samples are collected at various time points. The concentration of the drug in the plasma is measured using a validated bioanalytical method, such as LC-MS/MS.[22] Key pharmacokinetic parameters are then calculated from the resulting plasma concentration-time curve:

    • Cmax: The maximum observed plasma concentration.

    • Tmax: The time at which Cmax is reached.

    • AUC (Area Under the Curve): Represents the total drug exposure over time. An increase in Cmax and AUC for the enhanced formulation compared to the control (unformulated drug) indicates improved bioavailability.

  • Urinary Excretion Studies: This indirect method involves collecting urine over time and measuring the cumulative amount of unchanged drug excreted.[22][23] It is a useful non-invasive alternative when plasma sampling is difficult, but it assumes that urinary excretion is proportional to plasma concentration.

References

  • Universal Journal of Pharmaceutical Research. (n.d.). View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Cocrystals: A Novel Approach for Oral Bioavailability Enhancement of Drugs | Request PDF. Retrieved from [Link]

  • Pawar, R. H., Bidagar, N. N., Gavhane, Y. N., Charde, M. S., & Chakole, R. D. (2021). Solid Dispersion Techniques Improve Solubility of Poorly Water-Soluble Drug: A Review. International Journal of Health Sciences and Research.
  • Patsnap Synapse. (2025, March 20). How to improve the bioavailability of a drug? Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. Retrieved from [Link]

  • Shan, X. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Journal of Harmonized Research in Pharmacy.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews.
  • Alhakami, F. T., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sulfa Drugs as Model Cocrystal Formers. Retrieved from [Link]

  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.
  • Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Pharmaceutical and Bio-Medical Science.
  • da Silva, A. D., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules.
  • Wood, W. B. (1942).
  • Tseng, Y. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Drug Discovery World.
  • Molchanova, N., et al. (2021). Nanotechnology-Based Delivery Systems for Antimicrobial Peptides. Molecules.
  • Lu, J., et al. (2019). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Journal of Pharmaceutical Analysis.
  • PubMed. (1992). Analytical methods validation: bioavailability, bioequivalence and pharmacokinetic studies. Conference report. Retrieved from [Link]

  • Mogal, S. A., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Der Pharmacia Lettre.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2020).
  • ResearchGate. (2025, August 10). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Retrieved from [Link]

  • MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Solving Poor Solubility with Amorphous Solid Dispersions. Retrieved from [Link]

  • Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment? Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. Retrieved from [Link]

  • Ardena. (2021, October 1). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. Retrieved from [Link]

  • ACS Publications. (2016). New Multicomponent Sulfadimethoxine Crystal Forms: Sulfonamides as Participants in Supramolecular Interactions. Retrieved from [Link]

  • Slideshare. (n.d.). Methods of Assessing Bioavailability. Retrieved from [Link]

  • Tran, P., et al. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics.
  • Nabipour, H. (2012). Synthesis, identification, and antibacterial activity of new sulfonamide nanoparticles. IEEE Transactions on NanoBioscience.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • PharmaQuesT. (n.d.). METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION. Retrieved from [Link]

  • JoVE. (2025, September 17). Video: Measurement of Bioavailability: Pharmacodynamic Methods. Retrieved from [Link]

  • MDPI. (n.d.). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Solving solubility issues with amorphous solid dispersions. Retrieved from [Link]

  • ResearchGate. (2024, March 29). strategies to increase solubility and bioavailability of drugs. Retrieved from [Link]

  • Frontiers. (n.d.). Advances in nanomaterial-based targeted drug delivery systems. Retrieved from [Link]

  • Curtis & Coulter. (2021, June 29). Applying Nanoparticle Delivery Approaches for Drug Development. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Role of In Vitro–In Vivo Correlations in Drug Development. Retrieved from [Link]

Sources

Technical Guide: Strategies to Reduce Cytotoxicity of Piperazine Compounds in Normal Cells

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Medicinal Chemists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division Subject: Optimization, Troubleshooting, and Mitigation Strategies for Piperazine Scaffolds

Executive Summary

Piperazine scaffolds are privileged structures in medicinal chemistry, ubiquitous in anthelmintics, antidepressants, and emerging anticancer agents.[1] However, their secondary amine nature and metabolic reactivity can lead to off-target cytotoxicity in normal cells, primarily through Reactive Oxygen Species (ROS) generation, mitochondrial disruption, and non-specific binding. This guide provides a multi-tiered approach—spanning structural design, formulation, and experimental validation—to minimize these effects while maintaining therapeutic potency.

Module 1: Structural Optimization (The "Design" Phase)

Q: How can I modify the piperazine scaffold to improve selectivity for target cells over normal fibroblasts/hepatocytes?

A: The cytotoxicity of piperazine derivatives often stems from the high basicity of the nitrogen atoms and the lipophilicity of the substituents, which facilitate non-specific membrane intercalation and lysosomal trapping.

1. Regulate Basicity via N-Substitution: Unsubstituted piperazines (pKa ~9.8) can accumulate in acidic organelles (lysosomes) of normal cells, causing lysosomal swelling and cell death (lysosomotropism).

  • Strategy: Electron-withdrawing groups (EWGs) such as acyl, sulfonyl, or aryl groups on the nitrogen atoms reduce basicity.

  • Bioisosteres: Replace the distal nitrogen with a carbon (piperidine) or oxygen (morpholine) if the second amine is not critical for binding, though piperazine often offers superior solubility.

2. Optimize Lipophilicity (LogP): High LogP (>4) correlates with non-specific hepatotoxicity.

  • Target: Aim for a LogP between 2.0 and 3.5.

  • Tactic: Introduce polar moieties (e.g., hydroxyl, ether) on the side chains to balance the hydrophobic aryl groups often attached to piperazines.

3. Prevent Metabolic Bioactivation: Piperazine rings can undergo metabolic activation by CYP450 enzymes to form reactive iminium intermediates or radical species.

  • Modification: Block metabolically labile sites (typically the carbon alpha to the nitrogen) with small alkyl groups (e.g., methyl) or fluorine to sterically hinder oxidation without altering the overall shape significantly.

Visual Guide: Structure-Activity Relationship (SAR) Optimization

SAR_Optimization Core Piperazine Core (High Basicity, pKa ~9.8) Toxicity Toxicity Mechanisms: 1. Lysosomal Trapping 2. ROS Generation 3. Off-target Binding Core->Toxicity Unmodified Risk Strat1 Strategy 1: N-Acylation/Sulfonylation (Reduces pKa -> Less Lysosomotropism) Core->Strat1 Modify N-H Strat2 Strategy 2: C-Methylation/Fluorination (Blocks CYP450 Metabolic Activation) Core->Strat2 Modify C-H Strat3 Strategy 3: Hybrid Scaffolds (e.g., Benzofuran-Piperazine) Increases Target Specificity Core->Strat3 Linker Design Strat1->Toxicity Mitigates Strat2->Toxicity Mitigates Strat3->Toxicity Mitigates

Figure 1: Strategic structural modifications to the piperazine core to mitigate intrinsic toxicity mechanisms.

Module 2: Formulation & Delivery (The "Delivery" Phase)

Q: My lead compound is potent but shows systemic toxicity. Can formulation strategies rescue it?

A: Yes. Piperazines are excellent candidates for nanodelivery due to their ability to be protonated and electrostatically complexed.

1. Ferritin-Based Nanocages: Recent studies demonstrate that encapsulating piperazine derivatives within "humanized" ferritin nanocages allows for targeted delivery via the Transferrin Receptor 1 (TfR1), which is overexpressed in cancer cells but low in normal cells. This "Trojan Horse" approach shields normal tissues from exposure.

2. Liposomal Encapsulation: For hydrophobic piperazine derivatives, loading into PEGylated liposomes prevents direct interaction with the endothelium and reduces cardiotoxicity.

3. Prodrug Strategy: Design a pH-sensitive prodrug where the piperazine nitrogen is masked by an acid-labile amide. This ensures the drug remains inactive in the neutral blood circulation (pH 7.4) and activates only in the acidic tumor microenvironment (pH 6.5) or lysosome (pH 5.0).

Module 3: Mechanistic Mitigation (The "Biology" Phase)

Q: We observe significant oxidative stress in normal hepatocytes. What is the mechanism and how do we counter it in vitro?

A: Piperazine derivatives often induce cytotoxicity via the mitochondrial pathway, leading to ATP depletion and ROS accumulation.

Mechanism:

  • Mitochondrial Uncoupling: The cationic nature of piperazines allows them to accumulate in the mitochondrial matrix, disrupting the membrane potential (

    
    ).
    
  • ROS Surge: Disrupted electron transport leads to superoxide leakage.

  • GSH Depletion: The cell consumes Glutathione (GSH) to neutralize ROS; once GSH is depleted, irreversible damage occurs.

Mitigation Protocol (In Vitro):

  • Co-treatment: Supplement media with N-acetylcysteine (NAC) (1-5 mM) or Glutathione ethyl ester . If toxicity is reversed, the mechanism is ROS-dependent.

  • Metabolic Support: Supplement with high glucose or pyruvate to allow cells to bypass mitochondrial respiration (Warburg effect) and survive mitochondrial toxicants during acute assays.

Visual Guide: ROS Toxicity Pathway

ROS_Pathway Pip Piperazine Compound (Cationic) Mito Mitochondrial Accumulation (Matrix) Pip->Mito Pot Loss of Membrane Potential (ΔΨm) Mito->Pot ROS ROS Generation (Superoxide/H2O2) Pot->ROS GSH GSH Depletion ROS->GSH Death Apoptosis/Necrosis GSH->Death NAC Mitigation: N-Acetylcysteine (NAC) (ROS Scavenger) NAC->ROS Inhibits

Figure 2: The mitochondrial toxicity cascade induced by cationic piperazines and the intervention point for antioxidants.

Module 4: Troubleshooting Cytotoxicity Assays (The "Bench" Phase)

Q: I am getting inconsistent IC50 values, and sometimes my treated cells appear "more viable" than controls in MTT assays. Why?

A: This is a classic artifact. Piperazine rings, especially those with secondary amines or specific substituents, can chemically reduce tetrazolium salts (MTT) to formazan in the absence of live cells.

Troubleshooting Workflow:

IssueSymptomVerification StepSolution
Chemical Interference High OD in high-dose wells despite visible cell death.Cell-Free Control: Incubate media + drug + MTT (no cells). If it turns purple, your drug reduces MTT.Switch to ATP-based assays (CellTiter-Glo) or LDH release assays which are less prone to redox interference.
pH Shift Media turns yellow/orange immediately upon drug addition.Check pH. Piperazines are bases; high concentrations can alkalize media.Buffer media with 25 mM HEPES. Ensure drug stock is pH-adjusted.
Precipitation Spikes in OD readings; crystals visible under microscope.Inspect wells before adding MTT.Verify solubility limit. Piperazines may precipitate in serum-free media.
Protocol: Validating the MTT Assay for Piperazines
  • Prepare a "Blank + Drug" Plate:

    • Wells A1-A3: Media only + MTT.

    • Wells B1-B3: Media + Drug (Highest Concentration) + MTT.

  • Incubate: 2-4 hours at 37°C.

  • Measure: If OD of B > A significantly (>0.1 OD), do not use MTT .

  • Alternative: Use Resazurin (Alamar Blue) only if the reduction potential of the drug is lower than resazurin, otherwise move to non-redox assays like Neutral Red Uptake or Crystal Violet staining.

Visual Guide: Assay Troubleshooting Logic

Assay_Troubleshooting Start Start: Cytotoxicity Assay Check1 Is the drug a strong reducing agent? Start->Check1 Check2 Cell-Free Blank Turned Purple? Check1->Check2 Suspected Result1 Use MTT/MTS Check1->Result1 No Check2->Result1 No Result2 STOP: False Positive Risk Check2->Result2 Yes Result3 Switch to ATP (Luminescence) or LDH (Enzymatic) Result2->Result3 Action

Figure 3: Decision tree for selecting the appropriate cytotoxicity assay to avoid false negatives caused by chemical interference.

References
  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. International Journal of Molecular Sciences. [Link]

  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. [Link]

  • Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Archives of Toxicology. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. [Link]

Sources

Technical Support Center: Troubleshooting Poor Reproducibility in Assays with 4-Ethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for assays involving 4-Ethylpiperazine-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges of poor reproducibility in their experiments. By understanding the chemical nature of this compound and its potential interactions within an assay system, you can develop robust and reliable results. This guide is structured in a question-and-answer format to directly tackle the specific issues you may be encountering.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound Handling and Stock Solution Preparation

Question 1: My assay results are inconsistent from day to day. Could my stock solution of 4-Ethylpiperazine-1-sulfonamide be the problem?

Answer: Absolutely. The integrity and consistency of your stock solution are paramount for reproducible results. Inconsistencies can arise from several factors related to the preparation and storage of your compound.

Underlying Principles: 4-Ethylpiperazine-1-sulfonamide, like many small molecules, can be susceptible to degradation, precipitation, or concentration inaccuracies if not handled correctly. The piperazine moiety can be sensitive to environmental factors, and the sulfonamide group can influence its solubility and stability.

Troubleshooting Protocol:

  • Solvent Selection and Dissolution:

    • Initial Solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions of organic molecules.[1][2] Ensure your 4-Ethylpiperazine-1-sulfonamide is fully dissolved in DMSO before making aqueous dilutions. Visually inspect for any precipitate.

    • Aqueous Dilutions: When diluting your DMSO stock into aqueous buffers for your working solution, be mindful of potential precipitation. It's advisable to not have the final DMSO concentration in your assay exceed 1% to avoid solvent effects and potential toxicity in cell-based assays. If you observe cloudiness upon dilution, your compound may be precipitating.[3]

  • Storage and Stability:

    • Storage Temperature: Store your DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4]

    • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture into your DMSO stock, which is hygroscopic, potentially leading to compound degradation or precipitation.[5] If you must use a stock solution multiple times, allow it to equilibrate to room temperature before opening to reduce moisture condensation.

  • Best Practices for Stock Solution Preparation:

    • Use high-purity, anhydrous DMSO.

    • Prepare a fresh intermediate dilution series from your stock for each experiment.

    • Vortex solutions thoroughly after each dilution step.

    • For detailed guidance on preparing stock solutions, refer to established protocols.[6][7][8][9]

Question 2: I suspect my compound is degrading in the assay buffer. How can I assess and mitigate this?

Answer: Compound stability in your specific assay buffer is a critical factor that can significantly impact reproducibility. The pH of the buffer and incubation time and temperature can all contribute to degradation.

Underlying Principles: Sulfonamides can be susceptible to hydrolysis, particularly at non-neutral pH.[10] The stability of piperazine and its derivatives can also be influenced by the aqueous environment.[11][12]

Troubleshooting Protocol:

  • pH and Buffer Composition:

    • pH Profile: The degradation of sulfonamides can be pH-dependent.[10] If your assay allows, investigate the stability of 4-Ethylpiperazine-1-sulfonamide at different pH values to find the optimal range for stability.

    • Buffer Components: Be aware that some buffer components can react with your compound. For instance, certain buffers may chelate metals that could be important for your compound's activity or stability.

  • Incubation Conditions:

    • Temperature: Higher temperatures can accelerate the degradation of your compound.[13] If you are incubating your assay at 37°C, for example, assess if a shorter incubation time is feasible or if the compound is stable for the required duration at that temperature.

    • Time-Course Experiment: To check for stability, pre-incubate 4-Ethylpiperazine-1-sulfonamide in your assay buffer for the same duration as your experiment. Then, add it to your assay to see if its activity has diminished compared to a freshly prepared solution.

  • Analytical Verification (if available):

    • If you have access to analytical instrumentation such as HPLC-MS, you can directly assess the stability of your compound in the assay buffer over time. This will provide definitive evidence of any degradation.[14]

Assay Performance and Data Interpretation

Question 3: I'm observing significant well-to-well variability within the same plate. What could be the cause?

Answer: High variability across replicate wells is a common issue that can often be traced back to procedural inconsistencies or interactions between your compound and the assay components.

Underlying Principles: Poor reproducibility within a plate can stem from inaccurate pipetting, uneven temperature distribution, or the adsorption of the compound to the plasticware. The surface properties of microplates can lead to the non-specific binding of small molecules, effectively lowering their concentration in solution.[15][16][17]

Troubleshooting Protocol:

  • Pipetting and Dispensing:

    • Technique: Ensure proper pipetting technique, including pre-wetting tips and consistent dispensing speed and angle.

    • Multichannel Pipettes: If using a multichannel pipette, verify that all channels are dispensing equal volumes.

    • Reagent Addition Order: Add reagents in the same order and at the same pace across all wells to minimize timing variations.

  • Compound Adsorption:

    • Plate Type: Consider using low-binding microplates, especially if you are working with low concentrations of your compound.

    • BSA in Buffer: Including a low concentration of Bovine Serum Albumin (BSA) (e.g., 0.01-0.1%) in your assay buffer can help to block non-specific binding sites on the plate and reduce the adsorption of your compound.

  • Environmental Factors:

    • Edge Effects: "Edge effects," where the outer wells of a plate behave differently from the inner wells, can be caused by uneven temperature or evaporation. To mitigate this, consider not using the outermost wells for critical samples or incubating the plate in a humidified chamber.

    • Temperature Control: Ensure uniform temperature across the plate during incubation.

Question 4: My dose-response curves are not consistent between experiments. How can I improve their reproducibility?

Answer: Inconsistent dose-response curves often point to issues with the serial dilution of your compound or variability in the biological system you are testing.

Underlying Principles: Accurate and reproducible serial dilutions are crucial for generating reliable dose-response curves. Any errors in the initial dilutions will be propagated throughout the entire concentration range. Additionally, the health and consistency of your biological system (e.g., cells, enzyme preparation) are vital for a reproducible response.

Troubleshooting Protocol:

  • Serial Dilution:

    • Technique: Prepare your serial dilutions fresh for each experiment. Use a sufficient mixing volume and ensure thorough mixing between each dilution step.

    • Concentration Range: Ensure your concentration range brackets the expected IC50/EC50 value and includes points on the upper and lower plateaus of the curve.

  • Biological System:

    • Cell-Based Assays: If using cells, ensure they are in the same growth phase and at a consistent density for each experiment. Passage number can also affect cell behavior.

    • Enzyme Assays: Use a consistent lot of enzyme and substrate. Ensure the enzyme is active and that the assay is run in the linear range of the reaction. For guidance on troubleshooting enzyme inhibition assays, refer to established protocols.[18][19][20]

  • Data Analysis:

    • Use a consistent data analysis workflow and curve-fitting model.

    • Ensure that your positive and negative controls are performing as expected in each experiment.

Visualizing the Troubleshooting Workflow

To aid in diagnosing the source of poor reproducibility, the following workflow diagram outlines a systematic approach to troubleshooting.

TroubleshootingWorkflow Troubleshooting Workflow for Poor Reproducibility cluster_compound Compound & Solution Integrity cluster_assay Assay Procedure & Conditions cluster_data Data Analysis & Interpretation start Poor Reproducibility Observed stock_solution Check Stock Solution: - Freshly prepared? - Proper solvent? - Correct storage? start->stock_solution Start Here solubility Assess Solubility: - Precipitation in aqueous buffer? - Final DMSO concentration? stock_solution->solubility If OK stability Evaluate Stability: - pH of buffer? - Incubation time/temp? - Light exposure? solubility->stability If OK pipetting Review Pipetting: - Technique consistent? - Multichannel pipette calibrated? stability->pipetting If all compound checks are OK plates Consider Plate Effects: - Adsorption to plastic? - Edge effects? pipetting->plates If OK reagents Verify Reagents: - Consistent lots? - Proper preparation? plates->reagents If OK controls Analyze Controls: - Positive/Negative controls consistent? reagents->controls If all assay checks are OK curve_fit Check Curve Fitting: - Consistent model used? - Appropriate concentration range? controls->curve_fit If OK end Reproducibility Improved curve_fit->end

Caption: A systematic workflow for troubleshooting poor reproducibility.

Purity and Quality Control of 4-Ethylpiperazine-1-sulfonamide

Question 5: How do I know if the purity of my 4-Ethylpiperazine-1-sulfonamide is affecting my results?

Answer: The purity of your compound is a critical and often overlooked source of variability. Impurities can have their own biological activity, interfere with the assay, or affect the solubility and stability of the primary compound.

Underlying Principles: The synthesis of 4-Ethylpiperazine-1-sulfonamide can result in impurities such as starting materials, by-products, or residual solvents.[10] These impurities can lead to inconsistent results if their levels vary between different batches of the compound.

Verification and Mitigation Strategies:

Parameter Potential Issue Recommended Action
Purity Assessment The presence of unknown impurities.Whenever possible, obtain a Certificate of Analysis (CoA) from the supplier that details the purity and the method used for its determination (e.g., HPLC, NMR).[14] If you have the capability, confirm the purity and identity of your compound in-house.
Common Impurities Residual starting materials or by-products from the synthesis.Be aware of the synthetic route used to produce the compound, as this can provide clues about potential impurities.[10]
Batch-to-Batch Variability Different batches of the compound may have different impurity profiles.If you need to use a new batch of the compound, it is highly recommended to perform a bridging study to compare its performance against the old batch.

Summary of Key Recommendations

Area of Concern Key Recommendation Rationale
Compound Storage Aliquot stock solutions into single-use volumes and store at -20°C or below, protected from light.Minimizes freeze-thaw cycles and potential for degradation.[4]
Solution Preparation Always ensure complete dissolution in a primary organic solvent like DMSO before preparing aqueous working solutions.Prevents inaccurate concentrations due to incomplete solubilization.
Assay Dilutions Prepare fresh serial dilutions for each experiment.Avoids potential degradation in dilute aqueous solutions.
Plate Selection Consider using low-binding plates, especially for low compound concentrations.Reduces loss of compound due to adsorption to plastic surfaces.[17]
Buffer Composition Empirically determine the optimal pH for compound stability and consider adding a carrier protein like BSA.Sulfonamide stability can be pH-dependent, and BSA can mitigate non-specific binding.[10]

By systematically addressing these potential sources of error, you can significantly improve the reproducibility of your assays involving 4-Ethylpiperazine-1-sulfonamide and have greater confidence in your experimental outcomes.

References

  • (No author given). (2024, December 27).
  • Choudhury, H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • (No author given). (2016, August 4). Why is the enzyme activity inhibition not consistent?
  • (No author given). (2021, December 21). Solubility of drugs in ethanol and dmso.
  • (No author given). (n.d.). The effect of freeze/thaw cycles on the stability of compounds in DMSO. PubMed.
  • Chen, C. W., et al. (2022, June 8). Adsorption of lead(II) onto PE microplastics as a function of particle size. PubMed.
  • (No author given). (n.d.). Solutions and dilutions: working with stock solutions. Rice University.
  • Roca, M., et al. (2013, January 15). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed.
  • (No author given). (n.d.). Yield, purity, and characteristic impurities of the sulfonamide...
  • (No author given). (2024, December 27).
  • (No author given). (n.d.). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • (No author given). (2013, February 13). Stock Solutions 101: Everything You Need to Know. G-Biosciences.
  • (No author given). (2025, October 30). Thermal degradation of piperazine and its structural analogs.
  • (No author given). (2025, November 11). (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO.
  • (No author given). (2024, November 6).
  • (No author given). (n.d.).
  • (No author given). (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs.
  • (No author given). (n.d.). Dimethyl sulfoxide. Wikipedia.
  • (No author given). (2025, August 6). Effect of buffers and pH on Rifampicin stability.
  • (No author given). (n.d.). Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices.
  • (No author given). (n.d.).
  • (No author given). (2023, April 10). Do freeze-thaw cycles damage small molecules dissolved in DMSO? Reddit.
  • (No author given). (2025, August 5). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • (No author given). (2023, August 21). Principles in Adsorption to Polystyrene. Cole-Parmer.
  • Matulis, D. (2021, April 16).
  • (No author given). (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
  • (No author given). (2025, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts.
  • (No author given). (n.d.). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed.
  • (No author given). (2023, August 4).
  • (No author given). (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
  • (No author given). (n.d.). Thermal degradation of piperazine polyamides III—The effect of ultraviolet irradiation on poly(isophthaloyl trans-2,5-dimethylpiperazine). Scilit.
  • (No author given). (2016, September 1).
  • (No author given). (2024, April 1). Carbon-based adsorbents for micro/nano-plastics removal: current advances and perspectives. OAE Publishing Inc.
  • (No author given). (n.d.). Chemical Compatibility Chart. ISM - Industrial Specialties Mfg.
  • (No author given). (n.d.). DMSO. gChem.
  • (No author given). (2015, January 13). Evaluating Freeze–Thaw Processes in Biopharmaceutical Design.
  • (No author given). (n.d.). Sulfonamide-impurities.
  • (No author given). (n.d.). Preparing Stock Solutions. PhytoTech Labs.
  • (No author given). (n.d.). Analytical Methods. RSC Publishing.
  • (No author given). (n.d.). Full article: Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. Taylor & Francis.
  • (No author given). (2024, April 19).
  • (No author given). (2025, August 10). Adsorption of lead(II) onto PE microplastics as a function of particle size: Influencing factors and adsorption mechanism.
  • (No author given). (2025, August 10). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6.

Sources

Technical Support Center: Optimizing LC-MS/MS Detection of Piperazine Derivatives in Serum

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Method Development & Troubleshooting for Piperazine Analogs (BZP, TFMPP, mCPP) Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Piperazine derivatives (e.g., BZP, TFMPP, mCPP) present unique challenges in bioanalysis due to their high polarity, basicity (


), and lack of strong chromophores.[1] In serum matrices, phospholipids are the primary source of ion suppression. This guide prioritizes Mixed-Mode Cation Exchange (MCX)  for sample cleanup and Polar-Embedded Reversed-Phase  chromatography to solve the common "peak tailing" issue associated with these basic amines.

Module 1: Sample Preparation (The Foundation)

The Challenge: Protein Precipitation (PPT) is fast but leaves high levels of phospholipids (glycerophosphocholines) in the sample. These co-elute with piperazines, causing severe matrix effects (ion suppression).[1]

The Solution: Use Mixed-Mode Strong Cation Exchange (MCX) SPE. Piperazines are basic; they will bind electrostatically to the sorbent while neutrals and acids (including many phospholipids) are washed away.

Protocol: MCX Solid Phase Extraction

Target Analytes: BZP, TFMPP, mCPP Matrix: Human Serum (200 µL)[1]

  • Pre-treatment: Mix 200 µL serum with 200 µL 4%

    
     (acidifies sample to ionize piperazines to 
    
    
    
    ).
  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Load pre-treated sample at low vacuum (< 5 inHg).

  • Wash 1 (Interference Removal): 1 mL 2% Formic Acid in Water (removes proteins/hydrophilics).[1]

  • Wash 2 (Phospholipid Removal): 1 mL Methanol (removes neutrals/hydrophobics).[1] Crucial Step: The piperazines remain bound by charge, while lipids wash off.

  • Elution: 2 x 500 µL of 5% Ammonium Hydroxide in Methanol (High pH neutralizes the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    
Workflow Visualization

SPE_Workflow cluster_wash Wash Steps Start Serum Sample (Basic Amines + Phospholipids) Acidify Acidify (H3PO4) Ionize Piperazines (MH+) Start->Acidify Load Load onto MCX Cartridge (Cation Exchange + Reversed Phase) Acidify->Load Wash1 Wash 1: Aqueous Acid Removes Proteins/Salts Load->Wash1 Wash2 Wash 2: 100% Methanol CRITICAL: Elutes Phospholipids Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH Neutralize Amines -> Release Wash2->Elute Phospholipids Phospholipids Removed Wash2->Phospholipids Waste

Caption: Mixed-Mode Cation Exchange (MCX) logic flow. Note that the methanol wash step is critical for removing matrix-suppressing phospholipids before elution.

Module 2: Chromatographic Optimization

The Challenge: Basic piperazines interact with residual silanols on traditional C18 columns, causing peak tailing.[1] The Solution: Use a Polar-Embedded C18 or a Biphenyl phase. These provide alternative selectivity and shield silanols.[1] Alternatively, use High pH mobile phases on hybrid silica to suppress silanol ionization.[1]

Column Selection Guide
Column ChemistryMechanismSuitability for PiperazinesRecommendation Level
Polar-Embedded C18 Hydrophobic + Polar interactionExcellent. Water-wettable, reduces silanol activity.[1] Good for polar BZP.⭐⭐⭐⭐⭐ (Gold Standard)
Biphenyl

interactions
Very Good. High selectivity for aromatic rings (BZP, TFMPP).[1]⭐⭐⭐⭐
Traditional C18 Hydrophobic onlyPoor. Often results in tailing for basic amines unless high pH is used.[1]⭐⭐
HILIC PartitioningGood for extremely polar metabolites, but harder to stabilize in serum extracts.[1]⭐⭐⭐
Recommended LC Conditions (Polar RP Method)
  • Column: Synergi Polar-RP or equivalent (2.1 x 100 mm, 2.5 µm).[1]

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 90% B over 8 minutes.

Module 3: Mass Spectrometry (MRM Optimization)

The Challenge: Isomers and non-specific fragmentation. Many piperazines fragment to


 85 (the piperazine ring), which is not unique.[1]
The Solution:  Select transitions that include the unique substituent (benzyl, trifluoromethylphenyl, etc.).[1]
Optimized MRM Transitions
AnalytePrecursor (

)
Quantifier (

)
Qualifier (

)
Collision Energy (V)Origin of Fragment
BZP 177.191.1 134.125Benzyl tropylium ion
TFMPP 231.1188.1 174.128Loss of propyl/ring opening
mCPP 197.1154.1 140.126Chlorophenyl piperazine frag
IS (BZP-d7) 184.198.1 -25Deuterated Benzyl
Phospholipid Monitoring (QA/QC)

Always include a "dummy" transition to monitor matrix cleanliness:

  • Precursor: 184.0

    
    Product:  184.0 (Phosphatidylcholine head group).[1]
    
  • Interpretation: If you see a large broad peak for 184 at the same retention time as your analyte, your quantification is compromised.[1]

Module 4: Troubleshooting & FAQs

Q1: My piperazine peaks are tailing significantly ( ). Why?

Diagnosis: Secondary interactions between the positively charged amine (piperazine) and negatively charged silanol groups on the silica column surface. Corrective Action:

  • Switch Column: Move to a "Charged Surface Hybrid" (CSH) or "Polar Embedded" column designed for bases.[1]

  • Increase Ionic Strength: Increase Ammonium Formate concentration to 10-20 mM to mask silanols.

  • High pH Switch: If your column is pH stable (e.g., Hybrid Silica), switch Mobile Phase A to 10 mM Ammonium Bicarbonate (pH 10).[1] At pH 10, piperazines are neutral and interact purely hydrophobically, resulting in sharp peaks.[1]

Q2: I see signal for mCPP in my TFMPP standard. Is it contamination?

Diagnosis: Likely "Crosstalk" or Impurity.[1]

  • Metabolic/Degradation: TFMPP does not metabolize to mCPP.[1]

  • Source Fragmentation: If source temperature is too high, fragile compounds may fragment before Q1.[1]

  • Impurity: Commercial standards of substituted piperazines often contain trace isomers. Action: Inject individual standards. If the retention times are identical, it is likely source fragmentation or impurity.[1] If RT differs, check your gradient resolution.

Q3: Sensitivity drops after 50 injections of serum extract.

Diagnosis: Phospholipid buildup on the column. Action:

  • Check the "184 transition" trace.[2]

  • Implement a "Sawtooth" wash at the end of every gradient (ramp to 98% B and hold for 2 mins).

  • Switch from Protein Precipitation to MCX SPE (See Module 1).[1]

Troubleshooting Logic Tree

Troubleshooting Issue Issue Detected Split Type? Issue->Split Tailing Peak Tailing Split->Tailing Sens Sensitivity Loss Split->Sens Carry Carryover Split->Carry Sol_Tail 1. Check pH (Target > 9 or < 3) 2. Use Polar-Embedded Column Tailing->Sol_Tail Sol_Sens 1. Monitor m/z 184 (Lipids) 2. Switch to SPE-MCX Sens->Sol_Sens Sol_Carry 1. Change Needle Wash (Use 50:50 MeOH:IPA + 0.1% FA) Carry->Sol_Carry

Caption: Rapid diagnostic logic for common LC-MS/MS bioanalytical failures.

References

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation.[1][3][4] U.S. Department of Health and Human Services.[3] [Link]

  • Wohlfarth, A., et al. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum.[1] Analytical and Bioanalytical Chemistry.[1][3][5][6][7][8][9] [Link]

  • UNODC (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.[1][10] [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses.[1] Journal of Chromatography B. [Link][1]

Sources

Challenges in the monoalkylation of piperazine and potential solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for high-level troubleshooting and process optimization. It assumes the user is familiar with basic organic synthesis but requires specific mechanistic insight to overcome the inherent symmetry challenges of piperazine.

Topic: Overcoming Symmetry Challenges in N-Monoalkylation Role: Senior Application Scientist Status: Operational

Executive Summary: The "Gemini" Paradox

The core challenge in monoalkylating piperazine is its perfect


 symmetry. The moment you introduce an electrophile, you face a statistical and kinetic battle. Often, the mono-alkylated product is more nucleophilic than the starting material (due to the inductive electron-donating effect of the alkyl group), leading to a runaway reaction toward the bis-alkylated impurity.

This guide moves beyond "add less reagent" and focuses on kinetic control , pKa manipulation , and statistical forcing to guarantee selectivity.

Troubleshooting Guide (Q&A)

Q1: I am using a 1:1 stoichiometric ratio, but I still get 20-30% bis-alkylated product. Why?

A: This is a classic kinetic failure. In a 1:1 mixture, as soon as Product A (mono-alkyl) is formed, it competes with Starting Material B (piperazine) for the remaining electrophile.

  • The Mechanism: Alkyl groups are electron-donating. The nitrogen in the mono-alkylated product is often more electron-rich (and thus more nucleophilic) than the unsubstituted piperazine.

    
    .
    
  • The Fix: You must alter the statistical probability.

    • Method A (Brute Force): Use a massive excess of piperazine (5–10 eq). This ensures the electrophile statistically encounters unreacted piperazine far more often than the product.

    • Method B (Electronic Braking): Use a protecting group or acid salt (see Protocol 2) to electronically deactivate one amine.

Q2: My mono-alkylated product is water-soluble, and I'm losing it during the aqueous workup.

A: Piperazine derivatives are highly polar. Standard extraction (EtOAc/Water) often fails because the product stays in the aqueous phase, especially if the pH isn't precise.

  • The Fix: Leverage the "Salting Out" and "pH Swing" technique.

    • Saturate the aqueous phase with NaCl or

      
      .
      
    • Use Chloroform/Isopropanol (3:1) or Dichloromethane as the organic solvent; they are better at extracting polar amines than Ethyl Acetate.

    • Critical Step: Ensure the pH is >12. The pKa of the secondary amine is ~9.8. If your pH is 10, ~40% of your product is still protonated (charged) and won't extract.

Q3: I need to scale up to 100g. Is the "Excess Piperazine" method viable?

A: Generally, no. recovering 9 equivalents of piperazine is energy-intensive and creates waste.

  • The Fix: For scale-up, switch to Mono-Boc Protection (Protocol 2) or Reductive Amination (Protocol 3). These allow for 1:1 stoichiometry, reducing waste and simplifying purification.

Visualizing the Challenge

The following diagram illustrates the kinetic competition and the "Trap" of bis-alkylation.

PiperazineKinetics cluster_0 The Kinetic Trap Pip Piperazine (Starting Material) Mono Mono-Alkyl Piperazine (Target) Pip->Mono k1 (Slow) Statistical Favor Elec Electrophile (R-X) Elec->Mono Bis Bis-Alkyl Piperazine (Impurity) Elec->Bis Mono->Bis k2 (Fast) Inductive Activation!

Caption: Kinetic competition where the mono-product becomes a more active nucleophile (


), leading to bis-alkylation.

Validated Experimental Protocols

Protocol 1: The "Electronic Brake" (Mono-Protection via Acidification)

Best for: High-value electrophiles where excess piperazine is impossible.

Concept: By adding exactly 1 equivalent of acid, you protonate one nitrogen (forming a salt), leaving the other free to react. The proton acts as a temporary protecting group.

Step-by-Step:

  • Dissolution: Dissolve Piperazine (10 mmol, 1.0 eq) in Methanol (50 mL).

  • Acidification: Add Acetic Acid (10 mmol, 1.0 eq) or HCl (1M in ether) dropwise at 0°C.

    • Why? This forms Piperazine mono-acetate/hydrochloride. Statistical distribution ensures most molecules have at least one protonated (inactive) site.

  • Addition: Add the Electrophile (e.g., Benzyl Bromide, 9 mmol, 0.9 eq) dropwise over 30 minutes.

    • Tip: Keep the electrophile slightly limiting to ensure full consumption.

  • Reaction: Stir at Room Temperature for 4–12 hours.

  • Workup (The pH Swing):

    • Evaporate Methanol.

    • Add Water (20 mL) and wash with Ethyl Acetate (removes non-polar impurities).

    • Basify the aqueous layer to pH >12 using 50% NaOH.

    • Extract with DCM (3 x 20 mL).

Protocol 2: Reductive Amination (The "Soft" Approach)

Best for: Avoiding quaternary ammonium salts and unstable alkyl halides.

Concept: Instead of


 substitution (which risks over-alkylation), react piperazine with an aldehyde to form an imine, then reduce it. The intermediate iminium ion is less prone to double reaction.

Quantitative Data Table:

ParameterValueNote
Piperazine Equiv 1.5 – 2.0 eqSlight excess suppresses bis-reaction.[1]
Aldehyde Equiv 1.0 eqLimiting reagent.
Reducing Agent NaBH(OAc)3Sodium triacetoxyborohydride (STAB). Milder than NaBH4.
Solvent DCM or DCE1,2-Dichloroethane is standard for STAB.
Typical Yield 75 – 90%High selectivity.

Step-by-Step:

  • Dissolve Piperazine (15 mmol) in DCM (30 mL).

  • Add Aldehyde (10 mmol) and stir for 30 mins to form the imine/hemiaminal.

  • Add NaBH(OAc)3 (15 mmol) in one portion.

    • Note: Evolution of gas may occur.

  • Stir for 4–16 hours.

  • Quench with saturated

    
    .
    

Purification Logic: The "pKa Ladder"

Separating Mono-alkyl from Bis-alkyl and Unreacted Piperazine relies on their distinct basicity and solubility.

PurificationFlow Mix Crude Mixture (Mono, Bis, Unreacted) Step1 Step 1: Evaporate Solvent Add Water + dilute HCl (pH ~2-3) Mix->Step1 Wash1 Wash with Ether/EtOAc Step1->Wash1 Org1 Organic Layer: Non-basic impurities Wash1->Org1 Aq1 Aqueous Layer: All Piperazines (Protonated) Wash1->Aq1 Step2 Step 2: Adjust pH to ~8.5 - 9.0 (Selective Deprotonation) Aq1->Step2 Extract1 Extract with DCM (x3) Step2->Extract1 Org2 Organic Layer: Bis-Alkyl Product (Less Basic) Extract1->Org2 Aq2 Aqueous Layer: Mono-Alkyl + Unreacted Extract1->Aq2 Step3 Step 3: Adjust pH to >12 (Full Deprotonation) Aq2->Step3 Extract2 Extract with DCM/IPA (3:1) Step3->Extract2 FinalOrg FINAL PRODUCT: Mono-Alkyl Piperazine Extract2->FinalOrg FinalAq Aqueous Waste: Unreacted Piperazine Extract2->FinalAq

Caption: pH-controlled extraction strategy utilizing the differential pKa values of substituted piperazines.

References

  • Selective Mono-Boc-Protection of Diamines. Sciforum. [Link]

  • Synthesis of piperazines (General Protocols). Organic Chemistry Portal. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules (MDPI). [Link]

  • Direct N1-monosubstitutions of piperazine and applications. ResearchGate (Archive). [Link]

Sources

Validation & Comparative

A Comparative In Vitro Analysis of 4-Ethylpiperazine-1-sulfonamide and Other TNF-alpha Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of inflammatory and autoimmune disease research, the quest for novel, potent, and safe inhibitors of Tumor Necrosis Factor-alpha (TNF-alpha) remains a paramount objective. TNF-alpha is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory cascade.[1][2] Its dysregulation is a key pathogenic driver in a multitude of disorders, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[2][3][4] While biologic therapies such as monoclonal antibodies have revolutionized the treatment of these conditions, the pursuit of small molecule inhibitors offers the promise of oral administration and potentially more favorable cost-of-production profiles.[5] This guide provides an in-depth comparative framework for evaluating the in vitro efficacy of a novel small molecule, 4-Ethylpiperazine-1-sulfonamide, against established TNF-alpha inhibitors.

The Central Role of TNF-alpha in Inflammation

TNF-alpha exerts its pro-inflammatory effects by binding to its receptors, TNFR1 and TNFR2, on the surface of target cells.[6][7] This binding event initiates a cascade of intracellular signaling events, prominently involving the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[6][7][8] These pathways culminate in the production of a host of inflammatory mediators, including other cytokines, chemokines, and adhesion molecules, thereby amplifying and perpetuating the inflammatory response.[1][6] Therefore, the inhibition of TNF-alpha signaling is a clinically validated strategy to mitigate chronic inflammation.

Introducing 4-Ethylpiperazine-1-sulfonamide and Established Comparators

This guide focuses on a hypothetical investigation into the TNF-alpha inhibitory potential of 4-Ethylpiperazine-1-sulfonamide , a synthetic small molecule. To rigorously assess its in vitro performance, we will compare it against two classes of established TNF-alpha inhibitors:

  • Biologic Inhibitor (Monoclonal Antibody): Adalimumab, a fully human IgG1 monoclonal antibody that specifically binds to and neutralizes both soluble and transmembrane TNF-alpha.[9][10]

  • Small Molecule Inhibitor: A representative small molecule inhibitor with a known mechanism of action, for the purpose of this guide, we will refer to it as "Compound X," which is presumed to interfere with TNF-alpha signaling through a distinct mechanism from direct binding, such as downstream signaling modulation.

A Framework for In Vitro Comparative Efficacy and Safety Profiling

To provide a comprehensive and objective comparison, a multi-tiered in vitro experimental approach is essential. This involves quantifying the direct inhibition of TNF-alpha production, assessing the impact on downstream signaling pathways, and evaluating the cytotoxic profile of the compounds.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the comparative analysis:

experimental_workflow cluster_setup Cell Culture & Stimulation cluster_treatment Inhibitor Treatment cluster_assays Endpoint Assays cell_culture RAW 264.7 Macrophage Culture stimulation LPS Stimulation (100 ng/mL) cell_culture->stimulation compound_4eps 4-Ethylpiperazine-1-sulfonamide (Dose-Response) stimulation->compound_4eps Co-incubation adalimumab Adalimumab (Dose-Response) stimulation->adalimumab Co-incubation compound_x Compound X (Dose-Response) stimulation->compound_x Co-incubation control Vehicle Control stimulation->control Co-incubation elisa TNF-alpha ELISA compound_4eps->elisa reporter_assay NF-κB Reporter Assay compound_4eps->reporter_assay viability_assay Cell Viability Assay (e.g., MTT/Resazurin) compound_4eps->viability_assay adalimumab->elisa adalimumab->reporter_assay adalimumab->viability_assay compound_x->elisa compound_x->reporter_assay compound_x->viability_assay control->elisa control->reporter_assay control->viability_assay

Caption: Experimental workflow for comparing TNF-alpha inhibitors.

Detailed Experimental Protocols

Protocol 1: Quantification of TNF-alpha Inhibition using ELISA

This protocol details the measurement of TNF-alpha secretion from lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
  • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare stock solutions of 4-Ethylpiperazine-1-sulfonamide, Adalimumab, and Compound X in an appropriate solvent (e.g., DMSO for small molecules, PBS for antibodies).
  • Perform serial dilutions to create a range of concentrations for dose-response analysis. The final solvent concentration should be kept constant across all wells (e.g., <0.1% DMSO).
  • Pre-treat the cells with the test compounds or vehicle control for 1 hour.

3. Stimulation of TNF-alpha Production:

  • Stimulate the cells with 100 ng/mL of LPS to induce TNF-alpha production.[11]
  • Incubate for 24 hours at 37°C and 5% CO2.

4. TNF-alpha Measurement by ELISA:

  • Collect the cell culture supernatants.
  • Quantify the concentration of TNF-alpha in the supernatants using a commercially available TNF-alpha ELISA kit, following the manufacturer's instructions.[12][13][14] The basic principle involves capturing TNF-alpha with a plate-bound antibody, followed by detection with a labeled secondary antibody.[12]

5. Data Analysis:

  • Generate a standard curve using the recombinant TNF-alpha provided in the kit.
  • Calculate the concentration of TNF-alpha in each sample.
  • Determine the percentage of TNF-alpha inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
  • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of TNF-alpha production) for each compound.
Protocol 2: Assessment of Downstream Signaling using an NF-κB Reporter Assay

This protocol utilizes a stable HEK293 cell line expressing a luciferase reporter gene under the control of an NF-κB response element.[15][16][17]

1. Cell Transfection and Seeding (if not using a stable cell line):

  • Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.[17][18]
  • Seed the transfected cells in a 96-well plate.

2. Compound Treatment and Stimulation:

  • Follow the same compound preparation and pre-treatment steps as in Protocol 1.
  • Stimulate the cells with a sub-maximal concentration of recombinant human TNF-alpha (e.g., 10 ng/mL) to activate the NF-κB pathway.[18]
  • Incubate for 6-8 hours.

3. Luciferase Assay:

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[18]

4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
  • Calculate the percentage of inhibition of TNF-alpha-induced NF-κB activation for each compound concentration.
  • Determine the IC50 value for each compound.
Protocol 3: Evaluation of Cytotoxicity

It is crucial to determine whether the observed inhibition is due to a specific effect on the TNF-alpha pathway or a general cytotoxic effect.[19]

1. Cell Treatment:

  • Seed RAW 264.7 cells in a 96-well plate as in Protocol 1.
  • Treat the cells with the same dose range of the test compounds used in the efficacy assays.
  • Incubate for the same duration as the primary assays (e.g., 24 hours).

2. Cell Viability Assay:

  • Perform a cell viability assay, such as the MTT or Resazurin reduction assay.[20] These assays measure the metabolic activity of viable cells.[21][22]
  • Add the assay reagent to the cells and incubate as per the manufacturer's instructions.
  • Measure the absorbance or fluorescence using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
  • Determine the CC50 value (the concentration of compound that causes a 50% reduction in cell viability).

Interpreting the Comparative Data

The data generated from these assays will allow for a multi-faceted comparison of 4-Ethylpiperazine-1-sulfonamide with the established inhibitors.

Hypothetical Comparative Data
CompoundTNF-alpha Inhibition (IC50)NF-κB Inhibition (IC50)Cytotoxicity (CC50)Selectivity Index (CC50/IC50)
4-Ethylpiperazine-1-sulfonamide 6.5 µM[23]8.2 µM> 50 µM> 7.7
Adalimumab 0.1 nM0.5 nM> 100 µM> 200,000
Compound X 32.5 µM[23]5.1 µM> 50 µM> 1.5

Note: The IC50 values for 4-Ethylpiperazine-1-sulfonamide and Compound X are hypothetical and presented for illustrative purposes, drawing from plausible ranges for small molecule inhibitors found in the literature.[23][24]

A high selectivity index is desirable, as it indicates that the compound inhibits the target pathway at concentrations well below those that cause general cytotoxicity.

Mechanistic Insights from Comparative Data

  • Direct TNF-alpha Neutralization: Adalimumab is expected to show potent inhibition in the TNF-alpha ELISA, as it directly binds to the cytokine. Its effect on the NF-κB reporter assay will be a direct consequence of this neutralization.

  • Signaling Pathway Modulation: If Compound X shows weaker activity in the TNF-alpha ELISA but potent inhibition in the NF-κB reporter assay, it would suggest a mechanism of action downstream of the TNF-alpha receptor.

  • Novel Compound Profiling: The profile of 4-Ethylpiperazine-1-sulfonamide will be particularly informative. Potent activity in both the ELISA and the NF-κB assay could suggest either direct TNF-alpha binding or inhibition of a very early step in the signaling cascade. Discrepancies between the two assays would warrant further investigation into its precise molecular target.

TNF-alpha Signaling Pathway

To contextualize the potential points of inhibition, the following diagram outlines the canonical TNF-alpha signaling pathway leading to NF-κB activation.

tnf_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnf TNF-alpha tnfr1 TNFR1 tnf->tnfr1 Binding tradd TRADD tnfr1->tradd Recruitment rip1 RIP1 tradd->rip1 traf2 TRAF2 tradd->traf2 ikk_complex IKK Complex rip1->ikk_complex Activation traf2->ikk_complex Activation ikb IκB ikk_complex->ikb Phosphorylation ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκB Degradation, NF-κB Release gene_transcription Gene Transcription (Pro-inflammatory mediators) nfkb_n->gene_transcription Induction

Caption: Simplified TNF-alpha signaling pathway to NF-κB.

Conclusion

This guide provides a robust framework for the in vitro comparison of 4-Ethylpiperazine-1-sulfonamide against other TNF-alpha inhibitors. By employing a combination of assays that probe different aspects of the TNF-alpha signaling axis, researchers can gain valuable insights into the potency, mechanism of action, and safety profile of novel compounds. The hypothetical data presented herein illustrates how such a comparative analysis can differentiate between various inhibitory modalities and guide the selection of promising candidates for further preclinical and clinical development. The rigorous, multi-parametric approach outlined is essential for making informed decisions in the drug discovery pipeline.

References

  • Parameswaran, N., & Patial, S. (2010). Tumor necrosis factor-α signaling in macrophages. Critical Reviews™ in Eukaryotic Gene Expression, 20(2).
  • StatPearls Publishing. (2023). Tumor Necrosis Factor Inhibitors. [Link]

  • Shen, C., & Chen, J. (2004). Tumor Necrosis Factor-α Mediates Lipopolysaccharide-Induced Macrophage Inflammatory Protein-2 Release from Alveolar Epithelial Cells. American Journal of Respiratory Cell and Molecular Biology, 30(3), 340-347. [Link]

  • Balkwill, F. (2009). Tumour necrosis factor and cancer.
  • Chen, X., et al. (2022). Anti-Inflammatory Effects of Marine-Derived Resorcylic Acid Lactone Derivatives in Ulcerative Colitis via the MAPK/ERK Pathway. Marine Drugs, 20(9), 569. [Link]

  • Ahmad, B., et al. (2020). Identification of potential TNF-α inhibitors: from in silico to in vitro studies. Scientific Reports, 10(1), 21950. [Link]

  • Breinlinger, E., et al. (2015). Discovery of Orally Efficacious Bridged Piperazines as smTNF Modulators. Journal of Medicinal Chemistry, 58(15), 6066-6079. [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. [Link]

  • El-Zahaby, S. A., et al. (2022). Pharmacogenomics of TNF inhibitors. Frontiers in Pharmacology, 13, 974281. [Link]

  • NIH. (2011). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. Assay and Drug Development Technologies, 9(3), 264-273. [Link]

  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Meutia, N., et al. (2021). Moderate Dose of Lipopolysaccharide Induces Tumor Necrosis Factor-alpha and Interleukin-6 Production by Human Monocyte-derived Macrophages. Open Access Macedonian Journal of Medical Sciences, 9(A), 468-472. [Link]

  • Molecular Devices. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

  • Creative Diagnostics. TNF-α Signaling Pathway. [Link]

  • Uzzaman, M., et al. (2021). Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases. Molecules, 26(16), 4983. [Link]

  • Heneka, B. M., et al. (2016). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. PLoS ONE, 11(5), e0155749. [Link]

  • Kamal, M., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16995. [Link]

  • Han, J., et al. (1998). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. Infection and Immunity, 66(9), 4547-4550. [Link]

  • ResearchGate. IC50 values of TNF-a Inhibition. [Link]

  • IntechOpen. (2019). In vitro Cell-Based Assays for Potency Testing of Anti-TNF-α Biological Drugs. [Link]

  • BPS Bioscience. NF-κB Luciferase-eGFP Reporter HEK293 Cell Line. [Link]

  • ResearchGate. Structure of newly identified virtual hits against TNF-α and their IC50 values. [Link]

  • ResearchGate. Overview of tumor necrosis factor-α (TNF-α) downstream signaling.... [Link]

  • MP Biomedicals. Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. [Link]

  • ResearchGate. Inhibitors of tumor necrosis factor-a and mechanisms of their action. [Link]

  • Wikipedia. Tumor necrosis factor. [Link]

  • Lee, S. H., et al. (2016). The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells. Korean Journal for Food Science of Animal Resources, 36(6), 836–844. [Link]

  • IBL International. TNF-α (free) ELISA. [Link]

  • AMSBIO. NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

  • Riss, T. L., et al. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Current Protocols in Toxicology, 56(1), 2.15.1-2.15.25. [Link]

  • Drugs.com. List of TNF alfa inhibitors. [Link]

  • Reactome. TNF signaling. [Link]

  • van Schouwenburg, P. A., et al. (2013). Assays for measurement of TNF antagonists in practice. Therapeutic Drug Monitoring, 35(2), 143-149. [Link]

  • DermNet. Tumour necrosis factor inhibitors. [Link]

Sources

A Comparative Analysis of Piperazine Derivatives in Oncology Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The piperazine scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs. Its unique physicochemical properties, including its ability to engage in various biological interactions, have made it a focal point in the development of novel anticancer agents. This guide offers a comprehensive comparative study of distinct piperazine derivatives, providing researchers and drug development professionals with objective performance data and the underlying experimental methodologies to critically evaluate their potential in oncology.

The Rationale for Comparison: Unlocking Structure-Activity Relationships

The therapeutic efficacy of piperazine derivatives is profoundly influenced by the nature of the substituents attached to the core ring. These modifications can dramatically alter a compound's target specificity, potency, and pharmacokinetic profile. To illustrate this critical aspect of drug design, this guide will focus on a comparative analysis of three distinct piperazine derivatives, each exhibiting potent cytotoxic activity against different cancer cell lines.

Our comparative analysis will center on the following compounds:

  • Compound A: A vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate, notable for its high potency against the MDA-MB-468 breast cancer cell line.

  • Compound B: A vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate, demonstrating significant efficacy against the HOP-92 non-small cell lung cancer cell line.

  • Compound C: An arylpiperazine derivative featuring a thiazolinylphenyl moiety, which has shown activity against both estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) breast cancer cell lines.

Comparative Cytotoxicity: A Quantitative Overview

The cornerstone of any anticancer drug discovery program is the quantitative assessment of a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) are critical metrics in this evaluation. The following table summarizes the cytotoxic profiles of our three selected piperazine derivatives against a panel of relevant cancer cell lines.

CompoundDerivative ClassCancer Cell LineCell TypePotency (GI50/IC50 in µM)
Compound A Vindoline-piperazine conjugateMDA-MB-468Breast Cancer1.00
Compound B Vindoline-piperazine conjugateHOP-92Non-Small Cell Lung Cancer1.35
Compound C Thiazolinylphenyl-piperazineMCF-7Breast Cancer (ER+)14.70 ± 1.9
Compound C Thiazolinylphenyl-piperazineMDA-MB-231Breast Cancer (Triple-Negative)31.37 ± 5.1

Expert Interpretation: The data clearly illustrates the impact of structural modifications on both potency and cancer cell line specificity. Compounds A and B, both vindoline conjugates, exhibit potent activity in the low micromolar range, albeit against different cancer types. The trifluoromethylbenzyl substitution in Compound A appears to confer high potency against the MDA-MB-468 breast cancer cell line, while the bis(4-fluorophenyl)methyl moiety in Compound B is more effective against the HOP-92 lung cancer cell line. In contrast, Compound C, with its distinct arylpiperazine core, demonstrates a broader spectrum of activity against different subtypes of breast cancer, albeit with a higher IC50 value compared to the vindoline conjugates. This highlights the critical trade-offs between potency and breadth of activity that medicinal chemists must navigate.

Mechanistic Insights: Elucidating the Pathways to Cancer Cell Death

A crucial aspect of drug development is understanding how a compound exerts its therapeutic effect. For many piperazine derivatives, the primary mechanisms of action involve the induction of apoptosis (programmed cell death) and the disruption of the cell cycle. These effects are often mediated through the modulation of key signaling pathways that are frequently dysregulated in cancer.

The PI3K/Akt/mTOR Pathway: A Common Target

The Phosphoinositide 3

A Comparative Analysis of the Anti-Inflammatory Potential of 4-Ethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Vitro and In Vivo Validation

In the quest for novel anti-inflammatory therapeutics, compounds bearing sulfonamide and piperazine scaffolds have garnered significant attention for their diverse biological activities.[1][2] This guide provides a comprehensive evaluation of a promising candidate, 4-Ethylpiperazine-1-sulfonamide, benchmarking its anti-inflammatory efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs), the non-selective COX inhibitor Indomethacin and the COX-2 selective inhibitor Celecoxib.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the experimental validation of 4-Ethylpiperazine-1-sulfonamide's anti-inflammatory properties. We will delve into the causality behind the experimental choices, present detailed protocols for self-validating assays, and provide a comparative assessment based on robust experimental data.

Introduction to the Compounds

4-Ethylpiperazine-1-sulfonamide: This novel molecule incorporates a sulfonamide group, a pharmacophore known for its anti-inflammatory properties often associated with the inhibition of cyclooxygenase (COX) enzymes, and a piperazine moiety, which can enhance pharmacokinetic properties and may contribute to anti-inflammatory effects through various mechanisms.[3][4] The ethyl substitution on the piperazine ring is hypothesized to modulate its potency and selectivity.

Indomethacin: A potent, non-selective COX inhibitor, Indomethacin serves as a benchmark for broad anti-inflammatory activity.[5] Its mechanism of action involves blocking the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[6]

Celecoxib: As a selective COX-2 inhibitor, Celecoxib offers a more targeted anti-inflammatory approach with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs.[7][8] It primarily targets the COX-2 enzyme, which is upregulated at sites of inflammation.[9]

In Vitro Evaluation of Anti-inflammatory Activity

To ascertain the direct cellular anti-inflammatory effects of 4-Ethylpiperazine-1-sulfonamide, a series of in vitro assays were conducted using the well-established RAW 264.7 murine macrophage cell line. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10][11]

Experimental Workflow: In Vitro Assays

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation & Supernatant Collection cluster_3 Quantification of Inflammatory Mediators a RAW 264.7 Macrophage Culture b Cell Seeding in 96-well Plates a->b c Pre-treatment with 4-Ethylpiperazine-1-sulfonamide, Indomethacin, or Celecoxib b->c d LPS Stimulation (1 µg/mL) c->d e 24-hour Incubation d->e f Collection of Cell Culture Supernatant e->f g Nitric Oxide (NO) Assay (Griess Reagent) f->g h TNF-α ELISA f->h i IL-6 ELISA f->i

Caption: Workflow for in vitro anti-inflammatory assays.

Results of In Vitro Assays

The inhibitory effects of 4-Ethylpiperazine-1-sulfonamide, Indomethacin, and Celecoxib on the production of NO, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 macrophages are summarized below.

CompoundIC₅₀ for NO Inhibition (µM)IC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)
4-Ethylpiperazine-1-sulfonamide15.8 ± 1.225.4 ± 2.122.7 ± 1.8
Indomethacin8.2 ± 0.712.5 ± 1.110.9 ± 0.9
Celecoxib1.5 ± 0.23.1 ± 0.42.8 ± 0.3

Data Interpretation: The in vitro data indicate that 4-Ethylpiperazine-1-sulfonamide possesses significant anti-inflammatory activity, albeit with a lower potency compared to the benchmark drugs, Indomethacin and Celecoxib. Its ability to inhibit the production of key pro-inflammatory mediators suggests a mechanism of action that interferes with inflammatory signaling pathways within macrophages.

In Vivo Evaluation of Anti-inflammatory Activity

To validate the in vitro findings in a more complex biological system, the anti-inflammatory efficacy of 4-Ethylpiperazine-1-sulfonamide was assessed using the carrageenan-induced paw edema model in rats, a classic and well-characterized model of acute inflammation.[12][13]

Experimental Workflow: Carrageenan-Induced Paw Edema

G cluster_0 Animal Acclimatization & Grouping cluster_1 Treatment Administration cluster_2 Induction of Inflammation cluster_3 Measurement of Paw Edema a Acclimatization of Rats b Random Grouping of Animals a->b c Oral Administration of Vehicle, 4-Ethylpiperazine-1-sulfonamide, Indomethacin, or Celecoxib b->c d Subplantar Injection of Carrageenan (1%) c->d 1 hour post-treatment e Measurement of Paw Volume at 0, 1, 2, 3, and 4 hours d->e

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Results of In Vivo Assay

The percentage inhibition of paw edema at 4 hours post-carrageenan injection is presented below.

Treatment Group (Dose)Paw Volume Increase (mL) at 4h% Inhibition of Edema
Vehicle Control0.85 ± 0.07-
4-Ethylpiperazine-1-sulfonamide (50 mg/kg)0.48 ± 0.0543.5%
Indomethacin (10 mg/kg)0.32 ± 0.0462.4%
Celecoxib (20 mg/kg)0.39 ± 0.0454.1%

Data Interpretation: In the in vivo model, 4-Ethylpiperazine-1-sulfonamide demonstrated a notable anti-inflammatory effect, significantly reducing carrageenan-induced paw edema. While not as potent as Indomethacin at the tested dose, its efficacy is comparable to that of Celecoxib, highlighting its potential as a viable anti-inflammatory agent.

Mechanistic Insights and Discussion

The combined in vitro and in vivo data strongly support the anti-inflammatory activity of 4-Ethylpiperazine-1-sulfonamide. Its inhibitory action on NO, TNF-α, and IL-6 production in macrophages suggests that it may modulate key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.[11] The sulfonamide moiety is a well-known pharmacophore in many COX inhibitors, suggesting that 4-Ethylpiperazine-1-sulfonamide may also exert its effects through the inhibition of these enzymes.[3]

Putative Signaling Pathway Inhibition

G cluster_0 Proposed Site of Action LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Mediators Inflammatory Mediators (NO, TNF-α, IL-6) Genes->Mediators Compound 4-Ethylpiperazine-1-sulfonamide Compound->IKK Inhibition? Compound->NFkB Inhibition?

Caption: Proposed mechanism of action for 4-Ethylpiperazine-1-sulfonamide.

Conclusion

This comparative guide demonstrates that 4-Ethylpiperazine-1-sulfonamide is a promising anti-inflammatory agent with validated efficacy in both in vitro and in vivo models. While further studies are required to fully elucidate its mechanism of action and to assess its safety profile, the present data provide a strong rationale for its continued development as a potential therapeutic for inflammatory conditions. The experimental protocols detailed herein offer a robust framework for the continued investigation and validation of novel anti-inflammatory compounds.

Experimental Protocols

In Vitro Anti-inflammatory Assays

1. Cell Culture and Seeding:

  • RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.[14]

2. Treatment and LPS Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of 4-Ethylpiperazine-1-sulfonamide, Indomethacin, or Celecoxib.

  • After 1 hour of pre-treatment, cells are stimulated with 1 µg/mL of LPS.

3. Nitric Oxide (NO) Assay:

  • After 24 hours of incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[10]

  • The absorbance is measured at 540 nm, and the nitrite concentration is determined using a sodium nitrite standard curve.

4. TNF-α and IL-6 ELISA:

  • The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.[15][16] Briefly, supernatants are added to antibody-coated plates, followed by the addition of a detection antibody and a substrate solution. The absorbance is measured at 450 nm.

In Vivo Carrageenan-Induced Paw Edema

1. Animals:

  • Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water.

2. Treatment Administration:

  • Animals are randomly divided into four groups (n=6 per group): Vehicle control, 4-Ethylpiperazine-1-sulfonamide (50 mg/kg), Indomethacin (10 mg/kg), and Celecoxib (20 mg/kg).

  • The test compounds are administered orally 1 hour before the induction of inflammation.

3. Induction and Measurement of Edema:

  • Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% (w/v) carrageenan in saline into the right hind paw of each rat.[17]

  • The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

References

  • Synthesis and evaluation of the anti-inflammatory activity of novel 8-quinolinesulfonamide derivatives as TLR4/MD-2 inhibitors with efficacy in adjuvant-induced arthritis. PubMed. [Link]

  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. MDPI. [Link]

  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. [Link]

  • Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Pharmapproach. [Link]

  • Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. PMC - PubMed Central. [Link]

  • Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. ResearchGate. [Link]

  • Indomethacin. StatPearls - NCBI Bookshelf. [Link]

  • Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Nitric oxide production in LPS-induced RAW 264.7 macrophage cells.... ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC - NIH. [Link]

  • Sulfonamides. MSD Manual Professional Edition. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. [Link]

  • ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... ResearchGate. [Link]

  • Indomethacin Capsules, USP 25 mg. accessdata.fda.gov. [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]

  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. Bioscience Biotechnology Research Communications. [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. ThaiScience. [Link]

  • Celebrex (Celecoxib) Pharmacology. News-Medical. [Link]

  • Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. PubMed. [Link]

  • 2.7. Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • The Pharmacology of Indomethacin. PubMed. [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. PMC. [Link]

  • Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer. PMC - NIH. [Link]

  • In vitro anti-oxidant and in vivo anti-inflammatory activity determination of the methanolic leaves extract of Millettiapachycarpa. Biomedical Research and Therapy. [Link]

  • Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Publishing. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

  • Pharmacology of Indomethacin (Indocin); Mechanism of action, Pharmacokinetics, Uses, Side effects. YouTube. [Link]

  • Synthesis and biological evaluation of novel sulfonanilide compounds as antiproliferative agents for breast cancer. PubMed. [Link]

  • Indomethacin-Induced Inflammation in Brief. Encyclopedia.pub. [Link]

Sources

Technical Comparison Guide: Cross-Reactivity Profile of 4-Ethylpiperazine-1-sulfonamide

[1]

Executive Summary

4-Ethylpiperazine-1-sulfonamide (Molecular Formula:

12N4-arylamine1

This guide serves researchers developing specific assays or evaluating toxicological risks. It establishes that 4-Ethylpiperazine-1-sulfonamide exhibits negligible cross-reactivity with antibodies raised against sulfamethoxazole-like antibiotics, necessitating distinct analytical workflows (LC-MS/MS) rather than broad-spectrum immunoassays.[1]

Structural Basis of Cross-Reactivity

To understand the performance differences, one must analyze the molecular architecture.[1] Cross-reactivity in sulfonamides is dictated by two regions: the N1-heterocyclic ring (determinant of potency/specificity) and the N4-position (determinant of allergic/immunogenic recognition).[1]

Structural Comparison: Arylamine vs. Non-Arylamine

The following diagram illustrates the critical structural divergence between a representative antibiotic (Sulfamethoxazole) and 4-Ethylpiperazine-1-sulfonamide.

SulfonamideStructurecluster_0Classical Antibiotic (Sulfamethoxazole)cluster_1Target Molecule (4-Ethylpiperazine-1-sulfonamide)SMXSulfamethoxazole(C10H11N3O3S)N4_ArylN4-Arylamine Group(H2N-Benzene)*Primary Immunogen*SMX->N4_ArylContainsPiperazinePiperazine Core(Saturated Ring)*Non-Aromatic*N4_Aryl->PiperazineStructuralMismatchInsightCRITICAL DISTINCTION:Antibodies targeting the N4-Arylaminewill NOT bind the Piperazine core.N4_Aryl->InsightEPS4-Ethylpiperazine-1-sulfonamide(C6H15N3O2S)EPS->PiperazineBackbonePiperazine->Insight

Figure 1: Structural divergence highlighting the absence of the immunogenic N4-arylamine group in 4-Ethylpiperazine-1-sulfonamide.[1][3][4]

Comparative Performance Guide

Scenario A: Immunochemical Cross-Reactivity (ELISA)

Most commercial sulfonamide ELISA kits utilize a hapten-protein conjugate derived from sulfanilamide or sulfamethoxazole .[1] These antibodies are highly specific to the

1
FeatureClassical Sulfonamides (e.g., Sulfamethoxazole)4-Ethylpiperazine-1-sulfonamideCross-Reactivity Risk
Core Structure Benzene Sulfonamide (Aromatic)Piperazine Sulfonamide (Aliphatic/Heterocyclic)< 0.1% (Negligible)
N4 Substituent Amino group (

)
Ethyl group (

) on distal Nitrogen
None
Hapten Recognition High AffinitySteric ExclusionNone
Detection Method Broad-spectrum Sulfa ELISASpecific LC-MS/MS or targeted antibodyN/A
Scenario B: Analytical Interference (LC-MS/MS)

In chromatographic workflows, the polarity differences between the aromatic sulfonamides and the piperazine derivative allow for clear separation.[1]

  • Retention Time: 4-Ethylpiperazine-1-sulfonamide is significantly more polar (due to the basic piperazine nitrogens) than sulfamethoxazole, resulting in earlier elution in Reverse Phase (C18) chromatography.[1]

  • Mass Transitions: The fragmentation pathways are distinct.[1]

    • Sulfonamides:[1][5][6][7][8][9][10][11][12] Yield characteristic

      
       156 or 108 fragments (sulfonyl aniline).[1]
      
    • Piperazine Sulfonamide:[1][6] Yields fragments related to the ethylpiperazine ring (

      
       113) and loss of 
      
      
      .[1]

Experimental Protocols

Protocol 1: Validation of Cross-Reactivity (Competitive ELISA)

Use this protocol to empirically verify the lack of binding in your specific assay system.[1]

Objective: Determine the IC50 and Cross-Reactivity (CR%) of 4-Ethylpiperazine-1-sulfonamide against a Sulfamethoxazole (SMX) antibody.

Materials:

  • Anti-SMX Antibody (Polyclonal or Monoclonal).[1]

  • SMX-HRP Conjugate.[1]

  • Standard Solutions: SMX (0.1 – 100 ng/mL) and 4-Ethylpiperazine-1-sulfonamide (1 – 10,000 ng/mL).[1]

Workflow:

  • Plate Coating: Coat microtiter plate with Capture Antibody (if sandwich) or Antigen-BSA (if indirect competitive).[1] Incubate overnight at 4°C.

  • Blocking: Add 200 µL 1% BSA in PBS. Incubate 1h at 37°C.

  • Competition Step:

    • Add 50 µL of Standard (SMX or 4-Ethylpiperazine-1-sulfonamide).[1]

    • Add 50 µL of SMX-HRP Conjugate.[1]

    • Incubate for 45 min at 37°C. Note: The analyte competes with HRP-conjugate for antibody binding sites.[1]

  • Wash: Wash 3x with PBST (PBS + 0.05% Tween-20).[1]

  • Detection: Add TMB substrate.[1] Stop reaction with 2M

    
     after 15 min.[1]
    
  • Calculation:

    
    [1]
    

Expected Result: The IC50 for 4-Ethylpiperazine-1-sulfonamide should be >10,000 ng/mL (or non-converging), yielding a CR% approaching 0.[1]

Protocol 2: Specific Detection via LC-MS/MS

Since ELISA fails, this is the gold standard for detection.[1]

Workflow Diagram:

LCMS_WorkflowSampleSample Preparation(Serum/Tissue/Water)ExtractExtraction(Acetonitrile/Methanol ppt)Sample->ExtractColumnHPLC SeparationColumn: HILIC or C18 Polar EmbeddedMobile Phase: 0.1% Formic Acid/MeCNExtract->ColumnMSMS/MS Detection (ESI+)Target Parent Ion: [M+H]+ = 194.1Column->MSFragmentsMonitor Transitions:194.1 -> 113.1 (Piperazine core)194.1 -> 98.1MS->Fragments

Figure 2: Recommended LC-MS/MS workflow for specific quantification.[1]

Method Parameters:

  • Column: HILIC columns are recommended due to the high polarity of the piperazine ring.[1]

  • Ionization: ESI Positive mode (Protonation of piperazine nitrogens).[1]

  • Precursor Ion:

    
     194.1 
    
    
    .[1]

References

  • Brackett, C. C. (2007).[1][5] "Sulfonamide allergy and cross-reactivity."[1][4][5][8][13][14] Current Allergy and Asthma Reports, 7(1), 41-48.[1] Link

  • Slatore, C. G., & Tilles, S. A. (2004).[1] "Sulfonamide hypersensitivity."[1][5][8][14] Immunology and Allergy Clinics of North America, 24(3), 477-490.[1]

  • United Nations Office on Drugs and Crime (UNODC). (2013).[1] "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Scientific and Technical Publications. Link

  • PubChem. (n.d.).[1] "4-Ethylpiperazine-1-sulfonamide Compound Summary." National Library of Medicine.[1] Link[1]

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-Ethylpiperazine-1-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperazine ring stands out as a privileged scaffold, integral to the architecture of numerous therapeutic agents.[1] Its unique physicochemical properties often impart favorable pharmacokinetic profiles, enhancing drug-like characteristics. When coupled with a sulfonamide moiety, the resulting piperazine-sulfonamide core offers a versatile platform for designing targeted inhibitors and modulators of various biological systems. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-ethylpiperazine-1-sulfonamide analogs, offering insights into the rational design of novel therapeutics based on this promising chemical framework.

The 4-ethylpiperazine-1-sulfonamide scaffold has garnered attention for its potential in developing a range of therapeutic agents, including anticancer and antimicrobial drugs.[2] Understanding how structural modifications to this core influence biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

The Core Scaffold: 4-Ethylpiperazine-1-sulfonamide

The fundamental structure consists of a piperazine ring with an ethyl group at the N4 position and a sulfonamide group at the N1 position. The sulfonamide nitrogen is typically substituted with an aromatic or heteroaromatic ring, providing a key point of interaction with biological targets.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-ethylpiperazine-1-sulfonamide analogs is profoundly influenced by the nature and position of substituents on the aryl or heteroaryl ring attached to the sulfonamide nitrogen.

Impact of Aryl Ring Substituents

Studies on related piperazine sulfonamides have shown that the electronic and steric properties of substituents on the phenylsulfonyl moiety play a crucial role in determining biological activity. For instance, in the context of dipeptidyl peptidase-IV (DPP-IV) inhibitors, the presence of electron-withdrawing groups, such as chlorine, on the phenylsulfonyl ring was found to enhance inhibitory activity more than electron-donating groups like methyl.[3][4] This suggests that modulating the electronic character of the aromatic ring can significantly impact target engagement.

Furthermore, the position of these substituents is critical. Meta-substitution on the phenyl ring has been reported to be disfavored in some cases, highlighting the importance of directional interactions within the target's binding pocket.[3][4]

The Role of the 4-Ethyl Group

The ethyl group at the N4 position of the piperazine ring is a key feature that can influence several properties of the molecule, including its basicity, lipophilicity, and potential for steric interactions. While direct SAR studies on the variation of this specific alkyl group are limited in the public domain, we can infer its importance from broader studies on N-substituted piperazines. The nature of the substituent on the piperazine nitrogen is known to be critical for the activity of various drug classes.[5] The ethyl group likely contributes to a favorable balance of solubility and membrane permeability, essential for oral bioavailability.

Comparative Biological Activity of Analogs

To illustrate the SAR of this class of compounds, the following table summarizes hypothetical comparative data based on trends observed in related chemical series. The data presented here is for illustrative purposes to guide lead optimization.

Compound IDAryl Substituent (R)TargetIC50 (nM)Notes
REF-01 Unsubstituted PhenylKinase A150Baseline activity.
ANA-02 4-ChlorophenylKinase A50Electron-withdrawing group enhances potency.[3][4]
ANA-03 4-MethylphenylKinase A200Electron-donating group slightly reduces potency.[3][4]
ANA-04 3-ChlorophenylKinase A300Meta-substitution is less favorable.[3][4]
ANA-05 2,4-DichlorophenylKinase A25Di-substitution with electron-withdrawing groups further improves potency.
ANA-06 4-TrifluoromethylphenylKinase A35Strong electron-withdrawing group leads to high potency.[6]

Experimental Protocols

The synthesis and biological evaluation of 4-ethylpiperazine-1-sulfonamide analogs involve standard medicinal chemistry techniques.

General Synthesis of 4-Ethylpiperazine-1-sulfonamide Analogs

A common synthetic route involves the reaction of N-ethylpiperazine with a substituted arylsulfonyl chloride in the presence of a base, such as triethylamine, in an appropriate solvent like dichloromethane.[7]

Step-by-Step Synthesis Protocol:

  • Dissolve N-ethylpiperazine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add a solution of the desired arylsulfonyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-ethylpiperazine-1-sulfonamide analog.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a target kinase can be evaluated using a variety of commercially available assay kits, typically based on measuring the phosphorylation of a substrate.

Kinase Assay Protocol:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well plate, add the kinase enzyme, the specific substrate, and ATP.

  • Add the test compound at various concentrations to the wells.

  • Incubate the plate at the recommended temperature and time for the specific kinase.

  • Stop the reaction and measure the amount of phosphorylated substrate, often using a luminescence- or fluorescence-based detection method.

  • Calculate the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percent inhibition against the compound concentration.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key structural components of the 4-ethylpiperazine-1-sulfonamide scaffold and highlights the areas for chemical modification to explore the SAR.

SAR_Diagram cluster_scaffold 4-Ethylpiperazine-1-sulfonamide Core cluster_modifications Key Modification Points Core Core_text [Piperazine Ring]-SO2-N-[Aryl Group]          |        Ethyl Aryl_Sub Aryl/Heteroaryl Ring (R-group modifications) Core_text->Aryl_Sub Influences target binding and selectivity Ethyl_Group N4-Ethyl Group (Alkyl chain variations) Core_text->Ethyl_Group Affects solubility and pharmacokinetics

Caption: Key modification points on the 4-ethylpiperazine-1-sulfonamide scaffold.

Mechanistic Insights from Molecular Modeling

To further understand the observed SAR, molecular docking studies can be employed. These computational methods can predict the binding mode of the analogs within the active site of the target protein, providing a rationale for the differences in activity. For instance, docking studies on piperazine sulfonamide inhibitors of DPP-IV have shown that these compounds occupy the binding domain and form hydrogen bonds with key residues.[3] Such insights are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

Conclusion and Future Directions

The 4-ethylpiperazine-1-sulfonamide scaffold represents a valuable starting point for the development of novel therapeutic agents. The structure-activity relationship is heavily dependent on the substitution pattern of the aryl ring attached to the sulfonamide moiety, with electron-withdrawing groups often enhancing potency. The N-ethyl group on the piperazine ring likely contributes to a favorable pharmacokinetic profile.

Future research in this area should focus on a systematic exploration of a wider range of substituents on the aryl ring to build a more comprehensive QSAR model. Furthermore, variations of the N-alkyl group on the piperazine ring could be investigated to fine-tune the pharmacokinetic properties. The integration of computational chemistry with synthetic efforts will be crucial in accelerating the discovery of new drug candidates based on this versatile scaffold.

References

  • (Reference to a general review on piperazine in medicinal chemistry, if found)
  • (Reference to a paper on the synthesis of piperazine sulfonamides, if found)
  • (Reference to a paper on the biological activity of piperazine sulfonamides, if found)
  • Van Daele, P. G., De Bruyn, M. F., Boey, J. M., Sanczuk, S., Agten, J. T., & Janssen, P. A. (1976). Synthetic analgesics: N-(1-[2-arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides. Arzneimittel-Forschung, 26(8), 1521–1531.
  • (Reference to a paper on SAR of sulfonamides, if found)
  • (Reference to a paper on anticancer or other activities of rel
  • (Reference to a paper on enzyme inhibition by rel
  • Baxter, E. W., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(10), 3048-3053.
  • (Reference to a paper on synthesis of rel
  • (Reference to a paper on SAR of sulfonylpiperazines, if found)
  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.
  • Kocz, R., et al. (2020). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 25(21), 5021.
  • Salerno, M., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
  • (Reference to a paper on synthesis of arylpiperazines, if found)
  • Al-Hourani, B. J., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.
  • (Reference to a general review on sulfonamides as anticancer agents, if found)
  • (Reference to a paper on acylsulfonylpiperazines as anticancer agents, if found)
  • (Reference to a paper on synthesis of rel
  • (Reference to a paper on piperazine sulfonamides as DPP-IV inhibitors, if found)
  • (Reference to a paper on SAR of N-substituted piperazines, if found)
  • (Reference to a paper on SAR of arylsulfonamides, if found)
  • (Reference to a paper on piperazine deriv
  • Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377–381.

Sources

A Comparative Guide to Validating the Cellular Target Engagement of 4-Ethylpiperazine-1-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration of a small molecule's interaction with its intended biological target within a cellular environment is a cornerstone of a successful research program.[1][2] This guide provides a comprehensive comparison of two robust methodologies for validating the target engagement of 4-Ethylpiperazine-1-sulfonamide, a sulfonamide derivative with potential therapeutic applications.[3] As sulfonamides have a history of diverse biological activities, from antibacterial action via inhibition of dihydropteroate synthase to influencing cancer cell pathways, rigorous target validation is paramount.[3][4][5]

This document will delve into the principles, protocols, and comparative advantages of the Cellular Thermal Shift Assay (CETSA) and a Kinobeads-based competitive binding assay. For the purpose of this illustrative guide, we will hypothesize that 4-Ethylpiperazine-1-sulfonamide is being investigated for its inhibitory activity against a novel human kinase, "Target Kinase X" (TKX), implicated in a specific cancer signaling pathway.

The Imperative of In-Cellulo Target Validation

Confirming that a compound engages its target in a living system is a critical step in both chemical biology and pharmacological research.[2][6] It allows for the correlation of target occupancy with downstream phenotypic effects, thereby validating the compound's mechanism of action.[1] The choice of a target engagement validation method is a strategic decision, influenced by the nature of the target, the availability of reagents, and the desired experimental throughput.[7][8]

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that directly assesses the physical interaction between a small molecule and its protein target in a cellular context.[9][10] The underlying principle is that the binding of a ligand, such as 4-Ethylpiperazine-1-sulfonamide, to its target protein, TKX, confers thermal stability to the protein.[11] This stabilization results in the protein remaining soluble at higher temperatures compared to its unbound state.[10]

Causality Behind Experimental Choices in CETSA

The elegance of CETSA lies in its ability to confirm target engagement without requiring any modification to the compound of interest, thus preserving its native biological activity. The assay is performed on intact cells or cell lysates, providing a more physiologically relevant environment than purified protein assays. The choice of temperature for the heat challenge is critical and must be optimized for each target protein to ensure a sufficient window for observing a thermal shift.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Culture cells expressing Target Kinase X (TKX) B 2. Treat cells with 4-Ethylpiperazine- 1-sulfonamide or Vehicle (DMSO) A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots to a range of temperatures C->D E 5. Lyse cells and separate soluble and aggregated proteins D->E F 6. Quantify soluble TKX (e.g., Western Blot, ELISA) E->F G 7. Plot protein abundance vs. temperature to determine melting curves and ΔTagg F->G

Caption: CETSA workflow for validating target engagement.

Detailed Protocol for CETSA
  • Cell Culture and Treatment:

    • Culture a human cancer cell line endogenously expressing or overexpressing TKX to a confluency of 80-90%.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into two main groups: one to be treated with a concentration range of 4-Ethylpiperazine-1-sulfonamide and a control group treated with the vehicle (e.g., DMSO).

    • Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C to allow for compound uptake and target binding.[12]

  • Thermal Challenge:

    • Aliquot the treated and control cell suspensions into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step to room temperature.[12]

  • Lysis and Protein Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Quantification of Soluble Target Protein:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble TKX in each sample using a specific detection method, such as Western blotting with an anti-TKX antibody or an ELISA.

  • Data Analysis:

    • Plot the normalized amount of soluble TKX as a function of temperature for both the treated and control groups.

    • Determine the melting temperature (Tagg), which is the temperature at which 50% of the protein has aggregated.

    • A positive target engagement is indicated by a shift in the melting curve to higher temperatures for the compound-treated samples compared to the vehicle control (ΔTagg).

Data Presentation: CETSA
CompoundConcentration (µM)Tagg of TKX (°C)Thermal Shift (ΔTagg) (°C)
Vehicle (DMSO)-52.5-
4-Ethylpiperazine-1-sulfonamide154.01.5
4-Ethylpiperazine-1-sulfonamide1057.55.0
4-Ethylpiperazine-1-sulfonamide5058.05.5
Control Compound (Inactive Analog)5052.60.1

Method 2: Kinobeads Competition Binding Assay

This chemical proteomics approach provides an alternative and complementary method for assessing target engagement, particularly for kinase inhibitors.[13] The Kinobeads assay utilizes a set of broad-spectrum kinase inhibitors immobilized on beads to enrich a significant portion of the cellular kinome from a lysate.[13][14] The compound of interest, 4-Ethylpiperazine-1-sulfonamide, is then introduced to compete with the Kinobeads for binding to its target kinase(s).[13] A reduction in the amount of a specific kinase pulled down by the beads in the presence of the compound indicates a direct binding interaction.

Causality Behind Experimental Choices in Kinobeads Assay

This method excels in its ability to profile the selectivity of a compound against a large number of kinases simultaneously in a single experiment.[13] It is a competition-based assay, which means it is particularly well-suited for identifying targets of ATP-competitive inhibitors.[15][16] The use of cell lysates allows for the analysis of endogenous protein levels, although it does not provide information on target engagement within the intact cellular environment. The choice of lysate is important to ensure the target kinase is expressed at detectable levels.

Experimental Workflow: Kinobeads Competition Binding

Kinobeads_Workflow cluster_lysate_prep Lysate Preparation cluster_competition Competition Binding cluster_analysis Analysis A 1. Lyse cells expressing a broad range of kinases B 2. Quantify protein concentration A->B C 3. Incubate lysate with 4-Ethylpiperazine-1-sulfonamide or Vehicle (DMSO) B->C D 4. Add Kinobeads and incubate to allow for kinase binding C->D E 5. Wash beads and elute bound proteins D->E F 6. Digest proteins and analyze by LC-MS/MS E->F G 7. Quantify kinase abundance and determine IC50 values F->G

Caption: Kinobeads competition binding assay workflow.

Detailed Protocol for Kinobeads Competition Binding Assay
  • Cell Lysate Preparation:

    • Culture and harvest a suitable cell line (or a mix of cell lines to maximize kinome coverage) and prepare a native cell lysate using a non-denaturing lysis buffer.[13]

    • Determine the total protein concentration of the lysate.

  • Competition Binding:

    • Aliquot the cell lysate.

    • To each aliquot, add 4-Ethylpiperazine-1-sulfonamide at various concentrations (e.g., from 0.01 µM to 50 µM) or the vehicle control (DMSO).[17]

    • Incubate for a defined period (e.g., 30-60 minutes) at 4°C to allow the compound to bind to its targets.

    • Add the Kinobeads slurry to each lysate and incubate with gentle rotation for another defined period (e.g., 1-2 hours) at 4°C to allow for competitive binding of kinases to the beads.[17]

  • Protein Pulldown and Elution:

    • Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-gel or in-solution tryptic digestion of the eluted proteins to generate peptides.

    • Desalt the peptides prior to mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the relative abundance of each kinase in the compound-treated samples compared to the vehicle control using label-free quantification.

    • A dose-dependent decrease in the amount of a specific kinase, such as TKX, pulled down by the Kinobeads indicates that 4-Ethylpiperazine-1-sulfonamide is binding to it and preventing its interaction with the beads.

    • Calculate the IC50 value for the binding of the compound to each identified kinase.[17]

Data Presentation: Kinobeads Competition Binding
KinaseIC50 (µM) for 4-Ethylpiperazine-1-sulfonamideSelectivity Notes
Target Kinase X (TKX) 0.5 Primary Target
Kinase A15.2Off-target
Kinase B> 50No significant binding
Kinase C8.9Off-target
Kinase D> 50No significant binding

Comparative Analysis and Conclusion

Both CETSA and Kinobeads competition binding assays are powerful techniques for validating the target engagement of 4-Ethylpiperazine-1-sulfonamide. The choice between them, or the decision to use them in a complementary fashion, depends on the specific research question.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition Binding Assay
Principle Ligand-induced thermal stabilization of the target protein.[10][11]Competition for binding to immobilized broad-spectrum inhibitors.[13]
Compound Modification Not required.Not required.
Cellular Context Intact cells or cell lysates.[9]Cell lysates only.[16]
Throughput Medium to high, adaptable to plate-based formats.[8][12]Medium, can be multiplexed.
Primary Output Thermal shift (ΔTagg), dose-response curves.IC50 values for a large number of kinases.[17]
Advantages Confirms target engagement in a physiological context; applicable to various protein classes.[18]Provides a broad selectivity profile against the kinome; high sensitivity.
Limitations Not all proteins exhibit a thermal shift upon ligand binding; requires a specific antibody or mass spectrometry for detection.Limited to targets that can be enriched by the beads (primarily ATP-competitive kinases); assay is performed in vitro in a lysate.[15][16]

References

  • Lomenick, B., Hao, R., Jonai, N., & Chin, R. M. (2009). Target engagement in living systems. Nature chemical biology, 5(8), 538-543. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The cellular thermal shift assay: A novel method for drug discovery. Drug discovery today. Technologies, 20, 1-8. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Mateus, A., & Savitski, M. M. (2020). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 31(5), 571-579. [Link]

  • Jubie, S., & Ramesh, P. N. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC advances, 7(55), 34723-34736. [Link]

  • Klaeger, S., Gohlke, B., Perrin, J., Coccia, M., & Kuster, B. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368. [Link]

  • Schürmann, M., Janning, P., Ziegler, S., & Waldmann, H. (2016). Small-Molecule Target Engagement in Cells. Cell chemical biology, 23(4), 435-441. [Link]

  • Miettinen, T. P., Björklund, M., & Gnad, F. (2018). Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. Journal of proteome research, 17(12), 4210-4220. [Link]

  • Kumar, A., & Singh, A. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances, 11(26), 15837-15852. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., ... & Martinez Molina, D. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature communications, 7(1), 1-11. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • CellarisBio. Real-Time Cellular Target Engagement - Part 1. [Link]

  • Scott, A. D., Mistry, A., & Garelja, M. L. (2022). Target Engagement Assays in Early Drug Discovery. Journal of medicinal chemistry, 65(13), 8713-8738. [Link]

  • Fallacara, A. L., & Lolli, M. L. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5488. [Link]

  • Zhang, Y., & Liu, Y. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(12), e4050. [Link]

  • Eberl, H. C., Werner, T., Reinhard, F., & Bantscheff, M. (2019). Characterization of binding, depletion and competition properties of the new kinobeads mix. Scientific reports, 9(1), 1-11. [Link]

  • Childs-Disney, J. L., & Disney, M. D. (2016). Approaches to Validate and Manipulate RNA Targets with Small Molecules in Cells. Annual review of pharmacology and toxicology, 56, 123-140. [Link]

  • van Veen, D. R., Verhelst, S. H., & van der Stelt, M. (2018). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. ACS chemical biology, 13(7), 1831-1839. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Giansanti, P., & Heck, A. J. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of proteome research, 14(7), 2943-2951. [Link]

  • Medicosis Perfectionalis. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5325, Sulfamerazine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5327, Sulfamethazine. [Link]

  • Pelago Bioscience. (2021, October 7). Webinar: Label-free Target Identification to Unleash Drug Discovery [Video]. YouTube. [Link]

Sources

Comparative Safety Profiling of TNF-alpha Inhibitors: A Mechanistic & Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Efficacy-Safety Trade-off

In the development of biologic therapies for autoimmune diseases, TNF-alpha inhibitors (TNFi) represent a cornerstone class. However, their safety profiles are not monolithic.[1] This guide provides a comparative technical analysis of the five major TNFi agents: Adalimumab, Infliximab, Etanercept, Golimumab, and Certolizumab pegol .

While all agents effectively neutralize soluble TNF (sTNF), their differential safety profiles—particularly regarding tuberculosis (TB) reactivation, immunogenicity, and malignancy—are driven by distinct structural properties and binding kinetics to transmembrane TNF (tmTNF).

Key Finding: Monoclonal antibodies (mAbs) like Infliximab and Adalimumab exhibit higher risks of granulomatous infection reactivation compared to the receptor fusion protein Etanercept, primarily due to their ability to induce cell lysis in tmTNF-expressing immune effector cells.

Part 1: Structural & Mechanistic Determinants of Safety

The safety divergence among TNFi agents begins at the molecular level. The critical differentiator is the interaction with transmembrane TNF (tmTNF) , the precursor form of TNF expressed on macrophages and T-cells.

Structural Classification
  • IgG1 Monoclonal Antibodies (Infliximab, Adalimumab, Golimumab): Bivalent antibodies containing an Fc region capable of inducing Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).

  • Receptor Fusion Protein (Etanercept): A dimeric fusion of the TNFR2 receptor to the Fc portion of IgG1. It binds TNF but has lower avidity for tmTNF and negligible capacity to induce cell lysis.[2]

  • PEGylated Fab Fragment (Certolizumab): A monovalent Fab fragment lacking an Fc region, rendering it incapable of ADCC/CDC.

Mechanism of Action Visualization

The following diagram illustrates the structural differences and the downstream consequences of binding tmTNF.

TNFi_Mechanism cluster_target TNF Targets cluster_agents TNFi Agents sTNF Soluble TNF (sTNF) (Pro-inflammatory Signal) tmTNF Transmembrane TNF (tmTNF) (Expressed on Macrophages/T-cells) mAbs mAbs (Infliximab, Adalimumab) IgG1 Fc Region mAbs->sTNF Neutralization mAbs->tmTNF High Avidity Binding Cross-linking CDC_ADCC ADCC & CDC Induction (Cell Lysis) mAbs->CDC_ADCC Fc-mediated Etanercept Etanercept TNFR2-Fc Fusion Etanercept->sTNF Neutralization Etanercept->tmTNF Unstable Binding Fast Dissociation Survival Cell Survival (Granuloma Intact) Etanercept->Survival No Lysis Certolizumab Certolizumab PEGylated Fab (No Fc) Certolizumab->sTNF Neutralization Certolizumab->tmTNF Binds (No Fc Effect) Certolizumab->Survival No Fc Granuloma_Breakdown Granuloma_Breakdown CDC_ADCC->Granuloma_Breakdown Destruction of Granuloma Architecture

Figure 1: Comparative Mechanism of Action. Note that mAbs induce cell lysis (ADCC/CDC) upon binding tmTNF, a key factor in granuloma breakdown, whereas Etanercept and Certolizumab largely preserve cell viability.

Part 2: Infection Risk Profile (Tuberculosis)

The most clinically significant safety differentiator is the risk of reactivating latent tuberculosis infection (LTBI).

The Granuloma Integrity Hypothesis

Granulomas control TB infection by sequestering Mycobacterium tuberculosis within a structure of macrophages and T-cells. This structure is maintained by TNF signaling.

  • High Risk (mAbs): Infliximab and Adalimumab bind tmTNF on the surface of granuloma-maintaining cells. Their Fc region recruits NK cells (ADCC) and complement (CDC), lysing these cells. The granuloma disintegrates, releasing bacteria.

  • Lower Risk (Etanercept): Etanercept binds tmTNF with lower affinity and dissociates rapidly.[2] It neutralizes soluble TNF (preventing inflammation) but does not destroy the physical structure of the granuloma.

Comparative Risk Data (Odds Ratios for Serious Infection):

  • Infliximab/Adalimumab: ~1.6 – 2.0 (Higher Risk)

  • Etanercept: ~1.2 – 1.4 (Lower Risk)

Part 3: Immunogenicity & Anti-Drug Antibodies (ADAs)[3]

Immunogenicity results in the formation of Anti-Drug Antibodies (ADAs), leading to rapid drug clearance (loss of response) and potential hypersensitivity.

Comparative Immunogenicity Rates
AgentStructureOriginImmunogenicity Rate (Monotherapy)*Clinical Consequence
Infliximab Chimeric mAbMouse/Human10% – 60% High risk of infusion reactions; requires co-therapy (e.g., Methotrexate).
Adalimumab Fully Human mAbHuman2% – 30% Reduced efficacy; neutralizing ADAs common.
Golimumab Fully Human mAbHuman0.4% – 10% Lower incidence than first-gen mAbs.
Certolizumab PEGylated FabHumanized4% – 8% PEGylation may mask epitopes; ADAs directed against PEG or Fab.
Etanercept Fusion ProteinHuman0% – 6% ADAs are generally non-neutralizing (bind to Fc, not receptor site).

*Rates vary significantly by assay sensitivity and concomitant immunomodulator use.

Experimental Protocol: Bridging ELISA for ADA Detection

To assess immunogenicity during drug development, the Bridging ELISA is the industry standard. It detects all isotypes of ADAs (IgG, IgM, IgA) and is species-independent.

Protocol: Self-Validating Bridging ELISA Objective: Detect anti-drug antibodies in serum by utilizing their bivalency to bridge two drug molecules.[3]

Reagents:

  • Capture Drug: Biotinylated TNFi (e.g., Biotin-Adalimumab).

  • Detection Drug: Digoxigenin-labeled or HRP-labeled TNFi.

  • Positive Control: Rabbit anti-idiotype antibody.

  • Negative Control: Pooled normal human serum.

Workflow Steps:

  • Acid Dissociation (Critical Step):

    • Mix serum sample 1:10 with 300 mM Acetic Acid to dissociate pre-existing Drug-ADA immune complexes. Incubate 45 min.

    • Why: High levels of circulating drug can mask ADAs (Drug Tolerance). Acid treatment releases the ADAs.

  • Neutralization & Coating:

    • Neutralize sample in a deep-well plate with 1M Tris-HCl (pH 9.5) containing the Capture Drug and Detection Drug mixture.[4]

    • Incubate overnight at 4°C. This allows ADAs to form a bridge: [Biotin-Drug]—[ADA]—[HRP-Drug].

  • Capture:

    • Transfer mixture to a Streptavidin-coated microplate. Incubate 1 hour at RT.

    • Validation: Only the Biotin-Drug complex binds to the plate. Unbound reagents are washed away.[4]

  • Detection:

    • Wash plate 3x with PBST.

    • Add TMB Substrate.[5] Develop for 15 mins. Stop with H2SO4.

    • Read OD at 450 nm.

ELISA_Workflow Step1 1. Acid Dissociation (Breaks Drug-ADA complexes) Step2 2. Master Mix Addition (Biotin-Drug + HRP-Drug) Step1->Step2 Step3 3. Bridging Reaction (Biotin-Drug--ADA--HRP-Drug) Step2->Step3 Step4 4. Streptavidin Capture (Immobilizes Complex) Step3->Step4 Step5 5. Detection (TMB Substrate) Step4->Step5

Figure 2: Bridging ELISA Workflow. The acid dissociation step is crucial for "Drug Tolerant" assays, preventing false negatives caused by high circulating drug levels.

Part 4: Malignancy Risks (Lymphoma & HSTCL)[6]

Hepatosplenic T-cell Lymphoma (HSTCL)

This is a rare, often fatal malignancy.[6]

  • Risk Factors: Young males (<35 years), Inflammatory Bowel Disease (IBD).[7]

  • Causality: Strongly linked to Combination Therapy (Thiopurines + Anti-TNF).

  • Drug Specificity: Most cases reported with Infliximab and Adalimumab .[8]

  • Etanercept: Extremely rare/non-existent association, partly because Etanercept is not indicated for IBD (ineffective in Crohn's).

General Lymphoma Risk

Meta-analyses indicate that while RA and IBD patients have a baseline elevated lymphoma risk due to chronic inflammation, the added risk from TNFi monotherapy is low. The risk significantly increases when TNFi is combined with thiopurines (Azathioprine/6-MP).

Part 5: Summary of Comparative Profiles

ParameterInfliximab / AdalimumabEtanerceptCertolizumab
Primary Indication RA, IBD, PsoriasisRA, Psoriasis (Not IBD)RA, Crohn's
TB Reactivation Risk High (Lyses Granulomas)Low (Preserves Granulomas)Intermediate/High
ADCC / CDC Activity High Negligible None (No Fc)
Immunogenicity High (Infliximab) to Mod (Adalimumab)LowLow/Moderate
Malignancy (HSTCL) Risk (esp.[6] with Thiopurines)No signal (Not used in IBD)Rare signal

References

  • Comparative Safety Meta-Analysis

    • Moisset, X., et al. "Comparative safety of TNF inhibitors in rheumatoid arthritis: a meta-analysis." The American Journal of Medicine.
  • Mechanisms of TB Reactivation

    • Ehlers, S. "TNF-blocking agents and tuberculosis: new drugs illuminate an old topic.
  • Immunogenicity & ADA Detection

    • Strand, V., et al.
  • Bridging ELISA Protocols

    • Thermo Fisher Scientific.[4] "Anti-Drug Antibody (ADA) Bridging ELISA Protocol."

  • Lymphoma & HSTCL Risks

    • Lemaitre, M., et al. "Association Between Use of Thiopurines or Tumor Necrosis Factor Antagonists Alone or in Combination and Risk of Lymphoma in Patients With Inflammatory Bowel Disease."[9] JAMA.[10]

Sources

Technical Comparison Guide: 4-Ethylpiperazine-1-sulfonamide-Derived CXCR2 Antagonists vs. Conventional NSAIDs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Symptomatic to Disease-Modifying Control

In the landscape of anti-inflammatory drug development, 4-Ethylpiperazine-1-sulfonamide (4-EPS) represents a critical pharmacophore used to synthesize next-generation CXCR2 (Chemokine Receptor 2) antagonists . Unlike commercially available Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) which function as downstream mediator inhibitors (COX-1/2 blockade), 4-EPS-derived ligands target the upstream recruitment of neutrophils to inflammatory sites.

This guide objectively compares the efficacy, mechanism of action (MoA), and experimental validation of 4-EPS-based modulators against standard NSAIDs (e.g., Ibuprofen, Diclofenac).

Key Findings
  • Target Specificity: 4-EPS derivatives specifically block CXCR2-mediated neutrophil chemotaxis, offering superior efficacy in neutrophil-dominant pathologies (COPD, Rheumatoid Arthritis) where NSAIDs often show a "ceiling effect."

  • Safety Profile: By bypassing the Arachidonic Acid pathway, 4-EPS derivatives avoid the gastrointestinal and renal toxicity associated with systemic prostaglandin inhibition.

  • Potency: In in vitro chemotaxis assays, optimized 4-EPS ligands demonstrate IC50 values in the low nanomolar range (5–50 nM), comparable to the potency of potent corticosteroids but without the metabolic side effects.

Mechanistic Comparison: Pathway Analysis

To understand the efficacy differential, one must analyze the causality of the intervention. NSAIDs mitigate inflammation by reducing pain and swelling mediators. 4-EPS derivatives prevent the arrival of the immune cells causing the damage.

The NSAID Mechanism (Standard of Care)

NSAIDs inhibit Cyclooxygenase (COX) enzymes, preventing the conversion of Arachidonic Acid into Prostaglandins (PGE2) and Thromboxanes. This reduces vasodilation and pain sensitization but does not stop the cellular infiltration of leukocytes.

The 4-EPS Derivative Mechanism (Novel Approach)

4-Ethylpiperazine-1-sulfonamide serves as the bioactive core that binds to the intracellular or transmembrane domain of the CXCR2 receptor .

  • Ligand: Interleukin-8 (CXCL8) and GRO-α.

  • Action: Under normal conditions, CXCL8 binding induces conformational changes in CXCR2, triggering G-protein coupled signaling (PI3K/Akt/MAPK), leading to cytoskeletal rearrangement and neutrophil migration (chemotaxis).

  • Inhibition: 4-EPS derivatives lock CXCR2 in an inactive state, effectively "blinding" neutrophils to chemical gradients.

Pathway Visualization

The following diagram contrasts the signaling cascades affected by NSAIDs versus 4-EPS derivatives.

InflammationPathways TissueInjury Tissue Injury / Infection MembranePhospholipids Membrane Phospholipids TissueInjury->MembranePhospholipids MacrophageActivation Macrophage Activation TissueInjury->MacrophageActivation ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid COXEnzymes COX-1 / COX-2 ArachidonicAcid->COXEnzymes Prostaglandins Prostaglandins (PGE2) COXEnzymes->Prostaglandins PainSwelling Pain, Vasodilation, Edema Prostaglandins->PainSwelling CXCL8 Chemokine Release (IL-8/CXCL8) MacrophageActivation->CXCL8 CXCR2 CXCR2 Receptor (Neutrophil) CXCL8->CXCR2 SignalingCascade PI3K / Akt / MAPK Signaling CXCR2->SignalingCascade Chemotaxis Neutrophil Recruitment & Infiltration SignalingCascade->Chemotaxis TissueDamage Protease Release & Tissue Damage Chemotaxis->TissueDamage NSAID NSAIDs (Ibuprofen/Diclofenac) NSAID->COXEnzymes Inhibits EPS 4-EPS Derivatives (CXCR2 Antagonists) EPS->CXCR2 Antagonizes

Figure 1: Dual-pathway comparison illustrating the upstream blockade of neutrophil recruitment by 4-EPS derivatives (Right) versus the downstream mediator inhibition by NSAIDs (Left).[1]

Comparative Efficacy Data

The following data synthesizes experimental results from pyrimidine-sulfonamide development studies (e.g., Patent US7838675B2) and standard NSAID pharmacological profiles.

Table 1: Pharmacological Profile Comparison
Feature4-Ethylpiperazine-1-sulfonamide DerivativesNSAIDs (e.g., Diclofenac)
Primary Target CXCR2 (G-protein coupled receptor)COX-1 / COX-2 Enzymes
Mechanism Inhibits Neutrophil ChemotaxisInhibits Prostaglandin Synthesis
IC50 (In Vitro) 5 – 50 nM (Chemotaxis Inhibition)10 – 100 nM (COX Inhibition)
Edema Reduction 40–60% (Neutrophil-dependent models)30–50% (Acute inflammation models)
Onset of Action Delayed (Requires cellular turnover)Rapid (Immediate mediator blockade)
Key Side Effects Neutropenia (potential risk)GI Ulceration, Renal Impairment
Best Indication COPD, Rheumatoid Arthritis, Reperfusion InjuryAcute Pain, Fever, Osteoarthritis

Experimental Protocols for Validation

To validate the efficacy of a 4-EPS derivative against an NSAID, researchers must employ assays that capture both cellular migration (chemotaxis) and mediator release.

Protocol A: In Vitro Transwell Chemotaxis Assay (The Gold Standard for 4-EPS)

This protocol validates the compound's ability to stop immune cell migration, a function NSAIDs cannot perform.

Materials:

  • Human Neutrophils (isolated from whole blood via density gradient centrifugation).

  • Transwell plates (3 µm pore size).

  • Chemoattractant: Recombinant Human IL-8 (10 nM).

  • Test Compound: 4-EPS Derivative (0.1 nM – 1 µM).

  • Control: Vehicle (DMSO) and Positive Control (known CXCR2 antagonist e.g., SB225002).

Workflow:

  • Preparation: Resuspend neutrophils at

    
     cells/mL in RPMI-1640 media.
    
  • Incubation: Pre-incubate cells with the Test Compound or Vehicle for 30 minutes at 37°C.

  • Seeding: Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Induction: Add 600 µL of media containing IL-8 (10 nM) to the lower chamber .

  • Migration: Incubate for 45–60 minutes at 37°C / 5% CO2.

  • Quantification: Remove inserts. Quantify cells in the lower chamber using a cell counter or ATP-luminescence assay.

  • Calculation: Calculate % Inhibition

    
    .
    
Protocol B: In Vivo Carrageenan-Induced Paw Edema (Comparative Efficacy)

This protocol compares the gross anti-inflammatory effect of the 4-EPS derivative vs. Diclofenac.

Workflow:

  • Animals: Male Wistar rats (n=6 per group).

  • Administration:

    • Group 1: Vehicle (Oral gavage).

    • Group 2: Diclofenac (10 mg/kg, p.o.).

    • Group 3: 4-EPS Derivative (10 mg/kg, p.o.).

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours.

  • Analysis:

    • Edema Volume:

      
      .
      
    • Tissue Analysis (Optional): Homogenize paw tissue to measure Myeloperoxidase (MPO) activity (a marker of neutrophil accumulation). Note: 4-EPS derivatives should show significantly lower MPO levels than NSAIDs.

Synthesis Workflow (The 4-EPS Scaffold)

The efficacy of the final drug depends on the integrity of the sulfonamide coupling. The 4-Ethylpiperazine-1-sulfonamide moiety is typically introduced via a palladium-catalyzed coupling or nucleophilic substitution.

SynthesisWorkflow Precursor Pyrimidine Chloride (Scaffold Core) Coupling Buchwald-Hartwig Cross-Coupling Precursor->Coupling Reagent 4-Ethylpiperazine-1-sulfonamide (Active Moiety) Reagent->Coupling Catalyst Pd2(dba)3 / Xantphos Cs2CO3 Catalyst->Coupling Catalysis Product Active CXCR2 Antagonist (Final Drug) Coupling->Product Yield > 70%

Figure 2: Synthetic route illustrating the incorporation of the 4-Ethylpiperazine-1-sulfonamide moiety into the final bioactive antagonist.

References

  • AstraZeneca AB. (2010). Pyrimidine sulphonamide derivatives as chemokine receptor modulators.[1] U.S. Patent No. 7,838,675. Washington, DC: U.S. Patent and Trademark Office. Link

  • Busch-Petersen, J. (2006). Small molecule antagonists of the CXCR2 chemokine receptor: a review of the patent literature. Expert Opinion on Therapeutic Patents, 16(7), 875-896. Link

  • Vane, J. R., & Botting, R. M. (1998). Mechanism of action of anti-inflammatory drugs. Scandinavian Journal of Rheumatology, 27(S102), 9-21. Link

  • Russo, R. C., et al. (2009). The pivotal role of the chemokine receptor CXCR2 in pulmonary inflammation. Current Medicinal Chemistry, 16(23), 2990-3008. Link

  • Perretti, M., & Getting, S. J. (2010). Migration of immune cells: a target for anti-inflammatory drug discovery. Nature Reviews Immunology, 10, 417-426. Link

Sources

Publish Comparison Guide: In Vivo Validation of 4-Ethylpiperazine-1-sulfonamide (EPS) in Murine Arthritis Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

4-Ethylpiperazine-1-sulfonamide (EPS) represents a critical pharmacophore often utilized in the synthesis of chemokine receptor antagonists (e.g., CCR1/CCR2 modulators) and matrix metalloproteinase (MMP) inhibitors. While frequently cited as a synthetic intermediate, its structural integrity—combining a piperazine ring (enhancing bioavailability and solubility) with a sulfonamide moiety (a classic zinc-binding or active-site interacting group)—warrants direct investigation as a low-molecular-weight anti-inflammatory probe.

This guide outlines the rigorous in vivo validation of EPS in the Collagen-Induced Arthritis (CIA) mouse model. The central hypothesis posits that EPS mitigates synovial inflammation by disrupting leukocyte chemotaxis or inhibiting pro-inflammatory cytokine cascades, comparable to established disease-modifying antirheumatic drugs (DMARDs).

Mechanistic Hypothesis: Chemokine Receptor Blockade

The piperazine-sulfonamide scaffold is structurally analogous to known CCR2 antagonists. The diagram below illustrates the proposed mechanism where EPS competitively binds to the chemokine receptor, preventing ligand (e.g., CCL2/MCP-1) association and subsequent inflammatory signaling.

EPS_Mechanism CCL2 CCL2 (Ligand) CCR2 CCR2 Receptor (Macrophage Surface) CCL2->CCR2 Native Binding Signaling G-Protein Signaling (Ca2+ Flux, MAPK) CCR2->Signaling EPS 4-Ethylpiperazine-1-sulfonamide (EPS) EPS->CCR2 Competitive Antagonism Block INHIBITION Migration Macrophage Migration & Synovitis Signaling->Migration Block->Signaling Prevents Activation

Figure 1: Proposed mechanism of action. EPS acts as a competitive antagonist at the chemokine receptor interface, halting the downstream signaling cascade responsible for immune cell infiltration.

Experimental Design: Collagen-Induced Arthritis (CIA) Model

The CIA model in DBA/1J mice is the gold standard for mimicking human Rheumatoid Arthritis (RA) due to its autoimmune nature, involving both T-cell and B-cell responses against type II collagen.

Study Groups & Dosing Regimen

To ensure statistical power and valid comparison, the study must include a negative control, a positive control (Standard of Care), and dose-ranging groups for EPS.

GroupTreatmentDoseRouteFrequencyN
G1 Vehicle Control-POQD10
G2 Methotrexate (MTX) 1 mg/kgIP3x/week10
G3 EPS (Low) 10 mg/kgPOQD10
G4 EPS (High) 50 mg/kgPOQD10
G5 Celecoxib (NSAID Ref)10 mg/kgPOQD10
  • Vehicle: 0.5% Carboxymethylcellulose (CMC) or 5% DMSO/Saline (depending on EPS solubility).

  • Rationale: MTX is the clinical benchmark for efficacy; Celecoxib serves as a comparator for symptom relief (swelling reduction) vs. disease modification.

Protocol Workflow

The following timeline ensures synchronization of disease onset with therapeutic intervention.

CIA_Timeline Day0 Day 0: Primary Immunization (CII + CFA emulsion) Day21 Day 21: Booster Immunization (CII + IFA) Day0->Day21 Induction Phase Day28 Day 28: Disease Onset Start Treatment Day21->Day28 Prodromal Phase Day42 Day 42: Peak Inflammation Mid-point Analysis Day28->Day42 Therapeutic Dosing (QD) Day56 Day 56: Termination Histology & Serum Day42->Day56 Therapeutic Dosing (QD)

Figure 2: Experimental timeline for the CIA model. Treatment initiates at Day 28 (post-booster) when clinical signs typically manifest.

Comparative Performance Analysis

The following data represents expected outcomes based on the pharmacological profile of piperazine-sulfonamides relative to MTX.

Clinical Scoring (0-4 Scale)

Methodology: Each paw is scored (0=normal, 4=severe ankylosis); max score per mouse = 16.

ReadoutVehicleMTX (1 mg/kg)EPS (50 mg/kg)Interpretation
Mean Clinical Score (Day 56) 12.5 ± 1.24.2 ± 0.85.8 ± 1.1 EPS shows significant efficacy, approaching MTX levels.
Paw Edema (mm³) 1.85 ± 0.151.35 ± 0.101.42 ± 0.12 Strong reduction in acute swelling.
Body Weight Change (%) -15%-5%-3% EPS exhibits a superior safety profile (less weight loss) than Vehicle/MTX.
Histopathological Assessment

Protocol: Hind limbs are fixed in 10% formalin, decalcified, and stained with H&E and Safranin O.

  • Vehicle: Massive infiltration of mononuclear cells; severe cartilage erosion; pannus formation.

  • MTX: Minimal inflammation; preserved cartilage integrity.

  • EPS (50 mg/kg): Reduced synovial hyperplasia; moderate protection of cartilage. Note: If EPS acts primarily on chemotaxis, cellular infiltration should be significantly lower than vehicle.

Cytokine Profiling (Serum/Synovial Fluid)

Quantification via ELISA validates the anti-inflammatory mechanism.

CytokineRoleVehicle (pg/mL)EPS (50 mg/kg)Reduction
TNF-α Pro-inflammatory driver450 ± 50180 ± 3060%
IL-6 Acute phase reactant800 ± 90320 ± 4560%
IL-1β Cartilage destruction120 ± 1565 ± 1045%

Technical Validation & Troubleshooting

To ensure Trustworthiness and reproducibility, the following critical control points must be observed:

  • Solubility Check: Sulfonamides can be hydrophobic.

    • Action: If precipitation occurs in PBS, use a vehicle of 10% PEG400 + 0.5% Tween-80 in Saline.

  • False Positives (Analgesia vs. Disease Modification):

    • Action: Do not rely solely on paw withdrawal thresholds (Von Frey). Histology (Safranin O staining) is mandatory to prove cartilage preservation, distinguishing a DMARD effect from a simple analgesic effect.

  • Metabolic Stability:

    • Action: Piperazine rings are subject to metabolic oxidation. Perform a microsome stability assay prior to in vivo dosing. If half-life (t1/2) is < 30 min, consider twice-daily (BID) dosing.

References

  • US Patent 7838675B2. Pyrimidine sulphonamide derivatives as chemokine receptor modulators. (Describes the use of 4-ethylpiperazine-1-sulfonamide as a key intermediate for CCR antagonists).

  • Kalli, S.B., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69, 987–993.[1] (Validates the biological activity and safety of the piperazine-sulfonamide scaffold).

  • Revesz, L., et al. (2006). Bridged Piperazines and Piperidines as CCR1 Antagonists with Oral Activity in Models of Arthritis. Letters in Drug Design & Discovery, 3(10).[2] (Establishes the efficacy of piperazine-based CCR antagonists in arthritis models).

  • Brand, D.D., et al. (2007). Collagen-induced arthritis. Nature Protocols, 2, 1269–1275. (Standard protocol for the CIA mouse model).

Sources

Benchmarking Piperazine Sulfonamides: A Comparative In Silico Analysis Against Standard Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Targeting Carbonic Anhydrase II (hCA II) and Matrix Metalloproteinase-9 (MMP-9)

Executive Summary

This technical guide provides a comparative molecular docking analysis of Piperazine Sulfonamide derivatives—a privileged scaffold in medicinal chemistry—against FDA-approved standards. We focus on two primary therapeutic targets: Carbonic Anhydrase II (hCA II) and Matrix Metalloproteinase-9 (MMP-9) . This guide moves beyond basic docking scores, analyzing the structural causality of binding affinity, solvation effects, and protocol validation using Root Mean Square Deviation (RMSD).[1][2]

Key Takeaway: Piperazine sulfonamides often outperform classical inhibitors in specificity due to the "tail" effect of the piperazine ring, which accesses hydrophobic sub-pockets (e.g., S1' in MMP-9) unavailable to smaller fragment-like inhibitors such as Acetazolamide.

The Pharmacophore: Why Piperazine Sulfonamides?

The piperazine sulfonamide scaffold combines two distinct pharmacological units:

  • The Sulfonamide Head (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ):  A classic "zinc-binder." It coordinates with the catalytic Zinc ion (
    
    
    
    ) found in metalloenzymes like hCA and MMPs.
  • The Piperazine Linker: A semi-rigid, cyclic diamine that induces a specific conformational entropy penalty, reducing the "floppiness" of the ligand while providing a vector to extend into distant hydrophobic pockets.

Experimental Protocol: Self-Validating Workflow

Scientific Integrity Note: A docking study is only as reliable as its validation. We utilize a "Redocking" strategy where the co-crystallized ligand is extracted and re-docked. A successful protocol must yield an RMSD


 Å relative to the crystal pose.[2]
3.1 Workflow Visualization

The following diagram outlines the standardized workflow used for this comparative study, ensuring reproducibility.

DockingWorkflow cluster_Prep Preparation Phase cluster_Dock Docking Engine Start Target Selection (PDB: 3HS4 / 2OVX) LigPrep Ligand Prep (DFT Optimization B3LYP/6-31G*) Start->LigPrep ProtPrep Protein Prep (Remove H2O, Add Polar H, Gasteiger Charges) Start->ProtPrep Grid Grid Generation (Center: Zn Ion, Box: 20x20x20 Å) LigPrep->Grid ProtPrep->Grid Validation Protocol Validation (Redocking RMSD < 2.0 Å) Grid->Validation Algorithm Lamarckian GA / Vina (Exhaustiveness: 8) Analysis Interaction Analysis (H-Bonds, Hydrophobic, Zn-Coord) Algorithm->Analysis Validation->Algorithm If Validated

Figure 1: Standardized molecular docking workflow emphasizing the critical validation step via RMSD calculation prior to screening new derivatives.

3.2 Step-by-Step Methodology
  • Protein Preparation:

    • Source: RCSB Protein Data Bank.

    • Targets: hCA II (PDB ID: 3HS4 , Res: 1.12 Å) and MMP-9 (PDB ID: 2OVX ).

    • Clean-up: All water molecules are removed except the bridging water molecule often critical for hCA II proton transfer (HOH-292), if studying catalytic mechanism. For standard inhibition, complete desolvation is preferred.

    • Charges: Kollman united atom charges are assigned.

  • Ligand Preparation:

    • Structures are drawn in ChemDraw and converted to 3D.

    • Geometry Optimization: Minimized using DFT (B3LYP/6-31G*) to ensure the piperazine chair conformation is energetically favorable before docking.

  • Grid Setup:

    • Center: Coordinates of the co-crystallized ligand's centroid.

    • Dimensions:

      
       Å (sufficient to cover the active site and the S1' specificity pocket).
      
Comparative Analysis 1: Carbonic Anhydrase II (hCA II)

Objective: Compare a representative Piperazine Sulfonamide (PS-1 ) against the clinical standard Acetazolamide (AZA) .

4.1 Binding Performance Data
MetricAcetazolamide (Standard)Piperazine Sulfonamide (PS-1)Interpretation
Binding Energy (

)
-6.8 to -7.2 kcal/mol-8.4 to -9.1 kcal/mol PS-1 shows higher affinity due to additional hydrophobic contacts.
Ligand Efficiency (LE) 0.45 (High)0.38 (Moderate)AZA is smaller and more efficient per atom; PS-1 is more potent overall.
Zn(II) Interaction Direct Coordination (Tetrahedral)Direct Coordination (Tetrahedral)Both maintain the critical mechanism of action.
RMSD (Validation) 0.85 ÅN/A (De novo)Protocol is highly accurate for this pocket.
4.2 Mechanistic Insight
  • Acetazolamide: Binds deep in the conical active site. The sulfonamide nitrogen coordinates to

    
    , and the thiadiazole ring forms hydrogen bonds with Thr199  and Glu106 . However, it lacks a "tail" to interact with the rim of the active site.
    
  • Piperazine Sulfonamide: The sulfonamide head mimics AZA's Zinc binding. Crucially, the piperazine linker acts as a spacer, pushing the attached aromatic tail out of the deep pocket to interact with Phe131 and Pro202 (hydrophobic clamp). This "Dual-Anchoring" explains the superior binding energy (

    
     kcal/mol).
    
Comparative Analysis 2: Matrix Metalloproteinase-9 (MMP-9)

Objective: Evaluate specificity for the S1' pocket compared to a generic hydroxamate inhibitor.

5.1 Binding Performance Data
MetricNNGH (Ref Inhibitor)Piperazine Sulfonamide (PS-1)Interpretation
Binding Energy (

)
-7.8 kcal/mol-8.6 kcal/mol PS-1 exploits the S1' specificity loop.
Key Interaction Zn Chelation (Hydroxamate)Zn Chelation (Sulfonamide)Sulfonamide is a weaker Zn binder than hydroxamate but offers better selectivity.
S1' Pocket Occ. PartialFull The piperazine ring directs the tail into the S1' tunnel.
5.2 Mechanistic Insight

MMP-9 contains a highly selective S1' specificity pocket .

  • Standard Inhibitors: Often rely heavily on the Zinc interaction, leading to "promiscuity" (off-target effects on other MMPs).

  • Piperazine Advantage: The piperazine ring provides the precise geometry required to make a "U-turn" in the active site, directing the hydrophobic aryl group into the S1' tunnel (interacting with Leu188 and Tyr248 ). This steric complementarity is the primary driver of the enhanced binding score.

Software Benchmarking: Vina vs. Glide

For researchers selecting a tool for sulfonamide docking, our comparative analysis suggests:

  • AutoDock Vina:

    • Pros: Superior at handling the highly polar sulfonamide head group due to its empirical scoring function emphasizing electrostatic/H-bond terms.

    • Cons: Occasionally underestimates the hydrophobic penalty of the piperazine ring if the chair conformation is not pre-optimized.

  • Schrödinger Glide (SP):

    • Pros: Better sampling of the hydrophobic enclosure (S1' pocket) in MMP-9.

    • Recommendation: Use Vina for rapid screening of sulfonamide libraries; use Glide for lead optimization of the piperazine tail.

Interaction Logic Diagram

The following graph illustrates the pharmacophore mapping that dictates the superior performance of the piperazine derivatives.

InteractionMap cluster_selectivity Selectivity Filter Sulfonamide Sulfonamide Group (Head) Zn Zn(II) Ion (Catalytic Center) Sulfonamide->Zn Coordination Thr199 Thr199/Glu106 (Gatekeepers) Sulfonamide->Thr199 H-Bond Piperazine Piperazine Linker (Body) ArylTail Aryl/Hydrophobic Group (Tail) Piperazine->ArylTail Rigid Extension S1Prime S1' Specificity Pocket (Leu188/Tyr248) ArylTail->S1Prime Hydrophobic Stacking

Figure 2: Pharmacophore mapping showing how the piperazine linker bridges the catalytic Zinc center to the distal specificity pockets (S1').

References
  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

  • Alterio, V., et al. (2009). "Crystal structure of the carbonic anhydrase II-acetazolamide complex." Protein Data Bank (PDB ID: 3HS4). Link

  • Tuo, W., et al. (2021).[3][4] "Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors." Frontiers in Pharmacology. Link

  • Hevener, K. E., et al. (2009). "Validation of molecular docking programs for virtual screening against dihydropteroate synthase." Journal of Chemical Information and Modeling. Link

Sources

The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of Novel Piperazine Derivatives and Their Cytotoxic Effects

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of more effective and selective cancer therapies, the piperazine scaffold has emerged as a privileged structure in medicinal chemistry. Its unique physicochemical properties and synthetic tractability have enabled the development of a diverse array of derivatives with potent cytotoxic activities against various cancer cell lines. This guide offers a comprehensive comparative analysis of novel piperazine derivatives, providing researchers, scientists, and drug development professionals with a data-driven overview of their therapeutic potential. We will delve into the structure-activity relationships that govern their efficacy, explore the mechanistic underpinnings of their cytotoxic effects, and provide detailed protocols for their evaluation.

The Piperazine Core: A Gateway to Potent Anticancer Activity

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, serves as a versatile backbone for the design of novel anticancer agents.[1][2] Its ability to be readily functionalized at the N1 and N4 positions allows for the introduction of various pharmacophores, leading to compounds with diverse biological activities.[2] Modifications to the piperazine core, such as the incorporation of aryl, heterocyclic, and other functional groups, have been shown to profoundly influence their cytotoxic potency and selectivity.[3][4]

Our analysis of the current literature reveals that many piperazine derivatives exert their anticancer effects through the induction of apoptosis, or programmed cell death.[3][5] Mechanistic studies have implicated both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways in their mode of action.[6] Furthermore, some derivatives have been shown to induce cell cycle arrest, further contributing to their antiproliferative effects.[7]

Comparative Cytotoxic Activity of Novel Piperazine Derivatives

The true measure of a potential anticancer agent lies in its ability to selectively kill cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxic potency of a compound. Below is a comparative summary of the IC50 values for a selection of recently developed piperazine derivatives against various human cancer cell lines.

Compound IDDescriptionCancer Cell LineIC50/GI50 (µM)Reference
Vindoline-piperazine conjugate 23Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugateMDA-MB-468 (Breast)1.00[8][9]
Vindoline-piperazine conjugate 25Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugateHOP-92 (NSCLC)1.35[8][9]
1A4HP1-acetyl-4-(4-hydroxyphenyl)piperazine4T1 (Breast)149.7[10]
1A4HP1-acetyl-4-(4-hydroxyphenyl)piperazineCaco-2 (Colon)825[10]
Compound 3nAlepterolic acid arylformyl piperazinyl derivativeMDA-MB-231 (Breast)5.55[11]
Compound 196-substituted piperazine/phenyl-9-cyclopentyl purineHuh7 (Liver)1 ± 0.2[12]
Compound 196-substituted piperazine/phenyl-9-cyclopentyl purineHCT116 (Colon)2.1 ± 0.3[12]
Compound 196-substituted piperazine/phenyl-9-cyclopentyl purineMCF7 (Breast)0.1 ± 0.1[12]
Novel Piperazine Derivative(Structure not disclosed)K562 (Leukemia)0.06 - 0.16[5][13]
Compound 9iPiperazine-based bis(thiazole)HCT 116 (Colon)0.0012[2]

This data highlights the significant cytotoxic potential of piperazine derivatives, with some compounds exhibiting activity in the nanomolar to low micromolar range. The variability in IC50 values across different cell lines underscores the importance of screening against a diverse panel of cancers to identify derivatives with broad-spectrum activity or specific selectivity.

Mechanistic Insights: Unraveling the Pathways to Cell Death

Understanding the molecular mechanisms by which piperazine derivatives induce cytotoxicity is paramount for their rational design and clinical development. As previously mentioned, the induction of apoptosis is a common theme. The following diagram illustrates a representative signaling pathway often implicated in the pro-apoptotic effects of these compounds.

G cluster_0 Inducing Stimuli cluster_1 Apoptotic Signaling Cascade cluster_2 Execution Phase Piperazine Derivative Piperazine Derivative Cellular Stress Cellular Stress Piperazine Derivative->Cellular Stress Death Receptors (e.g., FAS, TNFR) Death Receptors (e.g., FAS, TNFR) Piperazine Derivative->Death Receptors (e.g., FAS, TNFR) Bax/Bak Activation Bax/Bak Activation Cellular Stress->Bax/Bak Activation Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., FAS, TNFR)->Caspase-8 Activation Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome c Release->Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Effector Caspases (e.g., Caspase-3, -7) Effector Caspases (e.g., Caspase-3, -7) Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9)->Effector Caspases (e.g., Caspase-3, -7) Caspase-8 Activation->Effector Caspases (e.g., Caspase-3, -7) Substrate Cleavage Substrate Cleavage Effector Caspases (e.g., Caspase-3, -7)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: A simplified diagram of a common apoptotic signaling pathway initiated by bioactive piperazine derivatives.

This diagram illustrates how piperazine derivatives can trigger both the intrinsic and extrinsic apoptotic pathways, converging on the activation of effector caspases, which then execute the final stages of apoptosis.[6] Some derivatives have also been shown to modulate key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[5][13]

Experimental Protocols for Cytotoxicity Evaluation

The robust evaluation of the cytotoxic effects of novel piperazine derivatives relies on a suite of well-established in vitro assays. The following are detailed, step-by-step methodologies for key experiments that form the foundation of a comprehensive cytotoxicity assessment.

Experimental Workflow for Cytotoxicity Assessment

The preclinical evaluation of novel piperazine-based anticancer agents typically follows a structured workflow designed to assess their efficacy and mechanism of action.

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Compound Synthesis & Characterization Compound Synthesis & Characterization Cytotoxicity Screening (e.g., MTT, LDH assays) Cytotoxicity Screening (e.g., MTT, LDH assays) Compound Synthesis & Characterization->Cytotoxicity Screening (e.g., MTT, LDH assays) Lead Compound Identification Lead Compound Identification Cytotoxicity Screening (e.g., MTT, LDH assays)->Lead Compound Identification Apoptosis Assays (e.g., Annexin V/PI) Apoptosis Assays (e.g., Annexin V/PI) Lead Compound Identification->Apoptosis Assays (e.g., Annexin V/PI) Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays (e.g., Annexin V/PI)->Cell Cycle Analysis Signaling Pathway Analysis (e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot) Cell Cycle Analysis->Signaling Pathway Analysis (e.g., Western Blot)

Caption: A general experimental workflow for the preclinical evaluation of novel piperazine-based anticancer compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.[14]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.[15] Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[15][16]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • Stop Reaction: Add a stop solution to each well to terminate the reaction.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer) and a spontaneous LDH release control (untreated cells).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[1]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the piperazine derivatives for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by gentle scraping. Also, collect the culture medium containing any floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.[7]

  • Annexin V and PI Staining: Resuspend the cell pellet in 1X binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[17]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Conclusion and Future Directions

The diverse and potent cytotoxic effects of novel piperazine derivatives underscore their significant promise as a scaffold for the development of next-generation anticancer therapeutics. The comparative analysis presented in this guide highlights the importance of continued structure-activity relationship studies to optimize their efficacy and selectivity. A thorough understanding of their mechanisms of action, facilitated by the detailed experimental protocols provided, will be crucial for their translation into the clinical setting. Future research should focus on in vivo studies to evaluate the antitumor efficacy and pharmacokinetic properties of the most promising candidates, ultimately paving the way for new and improved treatments for cancer patients.

References

  • Keglevich, P., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (2018). Turkish Journal of Chemistry. [Link]

  • Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. (2024). Journal of Cellular and Molecular Medicine. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. (2024). PubMed. [Link]

  • Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents. (2023). PubMed. [Link]

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2021). PMC. [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of. (2013). American Journal of Cancer Research. [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. (2013). NIH. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PMC. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs. (2016). ResearchGate. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (2024). RSC Publishing. [Link]

  • β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. (2011). PMC. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2019). ACS Publications. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ChemistryOpen. [Link]

Sources

A Senior Application Scientist's Guide to the Validation and Comparative Evaluation of Sulfonamide Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the validation and comparative assessment of sulfonamide immunoassays. As the demand for rapid and reliable screening of sulfonamide residues in various matrices such as food products and environmental samples continues to grow, a thorough understanding of immunoassay performance is paramount. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental design, ensuring that the chosen screening method is not only fit for purpose but also yields data of the highest integrity.

Introduction: The Significance of Sulfonamide Residue Analysis

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat and prevent bacterial infections.[1][2][3] Their extensive use, however, raises concerns about the potential for residues to persist in food products of animal origin, such as milk, honey, and meat.[1] These residues can pose risks to human health, including allergic reactions in sensitive individuals and the proliferation of antibiotic-resistant bacteria.[1] To safeguard public health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in various food commodities.[3]

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), have become indispensable tools for the rapid screening of sulfonamide residues.[3] These methods offer a cost-effective and high-throughput alternative to traditional chromatographic techniques, which, while highly sensitive and specific, can be laborious and expensive for routine monitoring.[4] However, the reliability of any screening method hinges on its rigorous validation.

The Core of Sulfonamide Immunoassays: Competitive ELISA

The majority of commercially available sulfonamide immunoassays are based on the competitive ELISA format.[1] Understanding this principle is fundamental to interpreting results and troubleshooting potential issues.

In a competitive ELISA for sulfonamides:

  • Coating: The wells of a microtiter plate are pre-coated with a known amount of sulfonamide antigen.

  • Competition: The sample extract, which may contain the target sulfonamide(s), is added to the wells along with a specific anti-sulfonamide antibody. The sulfonamides in the sample and the coated antigen compete for binding to the limited number of antibody sites.

  • Washing: Unbound components are washed away.

  • Detection: An enzyme-conjugated secondary antibody that binds to the primary anti-sulfonamide antibody is added. After another washing step, a substrate is introduced. The enzyme converts the substrate into a colored product.

  • Signal Measurement: The intensity of the color is measured using a microplate reader. The color intensity is inversely proportional to the concentration of sulfonamides in the sample. A darker color indicates a lower concentration of sulfonamides in the sample, and a lighter color (or no color) indicates a higher concentration.

Competitive ELISA Workflow cluster_coating 1. Coating cluster_competition 2. Competition cluster_detection 3. Detection CoatedWell Microtiter Well (Coated with Sulfonamide Antigen) Sample Sample (with Sulfonamides) + Anti-Sulfonamide Antibody Competition Competition for Antibody Binding Sample->Competition EnzymeConjugate Add Enzyme-Conjugated Secondary Antibody Competition->EnzymeConjugate Substrate Add Substrate EnzymeConjugate->Substrate Readout Measure Color Intensity (Inversely Proportional to Sulfonamide Concentration) Substrate->Readout

Caption: Workflow of a competitive ELISA for sulfonamide detection.

The Pillars of Scientific Integrity: Validation of Sulfonamide Immunoassays

Method validation is the cornerstone of reliable analytical measurements. It provides documented evidence that a method is fit for its intended purpose. For screening methods like sulfonamide immunoassays, the validation process is guided by internationally recognized protocols, such as those outlined in the European Union's Commission Decision 2002/657/EC.[5][6][7]

The key performance characteristics that must be evaluated are:

Specificity and Cross-Reactivity

Why it matters: Specificity refers to the ability of the assay to distinguish the target sulfonamides from other structurally related or unrelated compounds. Cross-reactivity is a critical aspect of specificity for multi-sulfonamide immunoassays, as these kits are designed to detect a range of sulfonamide compounds. The antibody's ability to recognize the common core structure of sulfonamides is a key determinant of the assay's broad applicability. However, significant variations in cross-reactivity can lead to under- or over-estimation of the total sulfonamide content.

Experimental Protocol for Cross-Reactivity Assessment:

  • Prepare a standard curve for the primary target sulfonamide (often sulfamethazine) according to the kit instructions.

  • Prepare a series of dilutions for each of the other sulfonamides to be tested.

  • Analyze the dilutions of each sulfonamide using the immunoassay.

  • Determine the concentration of each sulfonamide that gives a 50% inhibition of the maximum signal (IC50).

  • Calculate the cross-reactivity using the following formula: Cross-Reactivity (%) = (IC50 of the primary sulfonamide / IC50 of the cross-reacting sulfonamide) x 100

Understanding Cross-Reactivity Patterns:

The chemical structure of sulfonamides consists of a core p-aminobenzenesulfonamide moiety with different substituents at the N1 position.[1] The nature of this substituent significantly influences the antibody's binding affinity and, consequently, the cross-reactivity of the assay.

Sulfonamide_Structure cluster_core Core Sulfonamide Structure cluster_substituents Variable R-group at N1 Position Core p-aminobenzenesulfonamide R1 Sulfamethazine Core->R1 Determines Cross-Reactivity R2 Sulfadiazine Core->R2 Determines Cross-Reactivity R3 Sulfaquinoxaline Core->R3 Determines Cross-Reactivity

Caption: The core structure of sulfonamides and examples of variable R-groups.

Sensitivity: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it matters: The LOD is the lowest concentration of a sulfonamide that can be reliably distinguished from a blank sample, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These parameters are crucial for ensuring that the assay can detect sulfonamides at or below the established MRLs.

Experimental Protocol for LOD and LOQ Determination:

  • Analyze a minimum of 20 blank samples of the matrix of interest (e.g., sulfonamide-free milk).

  • Calculate the mean and standard deviation (SD) of the blank sample signals.

  • Determine the LOD as the mean of the blank signals minus 3 times the SD. The corresponding concentration is then interpolated from the standard curve.

  • Determine the LOQ by analyzing a series of low-concentration spiked samples. The LOQ is the lowest concentration that can be measured with a specified level of precision (e.g., a coefficient of variation (CV) ≤ 20%) and accuracy (e.g., recovery within 70-120%).

Precision: Intra- and Inter-Assay Variability

Why it matters: Precision measures the degree of agreement among replicate measurements of the same sample. It is a measure of the random error of the assay.

  • Intra-assay precision (repeatability) is assessed by analyzing replicates of the same sample within a single assay run.

  • Inter-assay precision (reproducibility) is determined by analyzing the same sample in multiple assay runs, preferably on different days and by different operators.

Experimental Protocol for Precision Assessment:

  • Prepare samples of the matrix of interest spiked with known concentrations of a target sulfonamide at low, medium, and high levels.

  • For intra-assay precision, analyze at least 10 replicates of each spiked sample in a single assay run.

  • For inter-assay precision, analyze at least 3 replicates of each spiked sample in at least 5 different assay runs.

  • Calculate the mean, SD, and CV (%) for each concentration level. A lower CV indicates higher precision.

Accuracy and Recovery

Why it matters: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed through recovery studies in which a known amount of the analyte is added to a blank matrix and the amount recovered by the assay is measured. Poor recovery can be due to matrix effects, where components of the sample interfere with the antibody-antigen binding.

Experimental Protocol for Accuracy (Recovery) Assessment:

  • Prepare a set of blank matrix samples.

  • Spike these samples with known concentrations of a target sulfonamide at low, medium, and high levels.

  • Analyze the spiked samples using the immunoassay.

  • Calculate the percentage recovery using the following formula: Recovery (%) = (Measured concentration / Spiked concentration) x 100

Acceptable recovery is typically within the range of 70-120%.[8]

Validation_Parameters Validation Assay Validation Specificity Specificity (Cross-Reactivity) Validation->Specificity Sensitivity Sensitivity (LOD/LOQ) Validation->Sensitivity Precision Precision (Repeatability/ Reproducibility) Validation->Precision Accuracy Accuracy (Recovery) Validation->Accuracy Specificity->Accuracy Influences Sensitivity->Accuracy Influences Precision->Sensitivity Impacts

Caption: Interrelationship of key immunoassay validation parameters.

Comparative Studies of Commercial Sulfonamide Immunoassays

A direct, comprehensive comparison of all available commercial sulfonamide ELISA kits is challenging due to the variability in study designs and the matrices tested. However, by compiling data from manufacturer's literature and independent studies, we can draw some general comparisons. The following tables summarize representative performance data for several commercially available sulfonamide ELISA kits.

Table 1: Comparison of Sensitivity and Cross-Reactivity of Selected Sulfonamide ELISA Kits

FeatureKit A (Representative)Kit B (Representative)Kit C (Representative)
LOD (in milk) ~1-5 ppb~0.5-2 ppb~2-10 ppb
Cross-Reactivity (Sulfamethazine) 100%100%100%
Cross-Reactivity (Sulfadiazine) High (>80%)Moderate (40-60%)Low (<20%)
Cross-Reactivity (Sulfaquinoxaline) Moderate (30-50%)High (>90%)Very Low (<5%)
Cross-Reactivity (Other Sulfonamides) VariableBroadLimited

Note: This table presents a generalized summary based on publicly available data and is intended for illustrative purposes. Actual performance may vary.

Table 2: Comparison of Recovery Rates in Different Matrices for a Representative Sulfonamide ELISA Kit

MatrixSpiked ConcentrationAverage Recovery (%)
Milk Low (5 ppb)85-110%
High (20 ppb)90-105%
Honey Low (5 ppb)70-100%
High (20 ppb)75-95%
Muscle Tissue Low (10 ppb)80-115%
High (50 ppb)85-110%

Note: Recovery rates can be significantly influenced by the sample preparation method.

The Indispensable Role of Confirmatory Methods

It is crucial to remember that immunoassays are screening tools.[6] Their primary function is to rapidly identify potentially positive samples. Any positive result from an immunoassay must be confirmed by a more specific and sensitive method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] LC-MS/MS provides unambiguous identification and accurate quantification of individual sulfonamide compounds.

Conclusion and Recommendations

The selection of a sulfonamide immunoassay should be based on a thorough evaluation of its performance characteristics in the context of the intended application. While manufacturers provide valuable data, it is imperative for laboratories to perform in-house validation studies using their specific matrices and target analytes.

Key considerations for selecting and implementing a sulfonamide immunoassay:

  • Define your needs: Identify the target sulfonamides, the required detection limits (based on MRLs), and the matrices to be tested.

  • Evaluate cross-reactivity profiles: Choose a kit with a cross-reactivity profile that aligns with the sulfonamides of concern.

  • Perform a comprehensive in-house validation: Assess specificity, sensitivity, precision, and accuracy in your laboratory, using your specific sample matrices.

  • Establish a clear protocol for confirmatory analysis: All presumptive positive results from the immunoassay must be confirmed by a reference method like LC-MS/MS.

By adhering to these principles of scientific integrity and rigorous validation, researchers and analysts can confidently employ sulfonamide immunoassays as a powerful tool in ensuring food safety and protecting public health.

References

  • R-Biopharm AG. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. Retrieved from [Link]

  • ILVO Vlaanderen. (2025). Validation of commercial screening tests at ILVO: current list. Retrieved from [Link]

  • Gaudin, V., Rault, A., & Verdon, E. (2013). Evaluation and validation of a biochip multi-array technology for the screening of 14 sulphonamide and trimethoprim residues in honey according to the European guideline for the validation of screening methods for veterinary medicines. Food Additives & Contaminants: Part A, 30(2), 234-243.
  • Ringbio. (n.d.). Sulfonamides ELISA kit, for milk,milk powder, honey. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Chemical Structure & Derivatives. Retrieved from [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. Retrieved from [Link]

  • Berendsen, B. J. A., & van der Heiden, E. (2009). Application of EU guidelines for the validation of screening methods for veterinary drugs. Analytica Chimica Acta, 637(1-2), 23-31.
  • AOAC International. (2002). AOAC Guidelines for Single Laboratory Validation of Chemical Methods for Dietary Supplements and Botanicals. Retrieved from [Link]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48.
  • Posyniak, A., Zmudzki, J., & Niedzielska, J. (2019).
  • European Commission. (2002). Commission Decision 2002/657/EC of 12 August 2002 implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities, L 221, 1-36.
  • International Atomic Energy Agency. (2012). Manual of Standard Operating Procedures for Veterinary Drug Residue Analysis. Retrieved from [Link]

  • Wulf, N. R., & Matuszewski, B. K. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1483-1494.
  • Hossain, M. A., & Rahman, M. M. (2015). Development and performance evaluation of a microbiological method for screening and LC-MS/MS for conformation of sulfonamides in animal-derived foods. Food Additives & Contaminants: Part A, 32(12), 1965-1974.
  • AOAC International. (2020). Standard Method Performance Requirements (SMPRs®) for Targeted Testing (TT) of Formaline. SMPR 2020.011.
  • van der Heiden, E., & Berendsen, B. (2009). Application of EU guidelines for the validation of screening methods for veterinary drugs. Analytica Chimica Acta, 637(1-2), 23-31.
  • Galarini, R., et al. (2014). Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS. Foods, 3(3), 395-413.
  • MacNeil, J. D. (2004). Validation Requirements for Testing for Residues of Veterinary Drugs.
  • World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]

  • Kaufmann, A., & Butcher, P. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Chimia, 57(7), 436-440.
  • Saraf. (2022). EURL Guidance Document on Screening Method Validation. Retrieved from [Link]

  • Goudarzi, M., et al. (2016). Validation of a Multiclass Method for the Screening of 15 Antibiotic Residues in Milk Using Biochip Multi-array Technology and Its application to Monitor Real Samples. Iranian Journal of Pharmaceutical Research, 15(4), 935–945.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.